molecular formula C8H7BrO3 B1279118 2-Bromo-6-methoxybenzoic acid CAS No. 31786-45-5

2-Bromo-6-methoxybenzoic acid

Cat. No.: B1279118
CAS No.: 31786-45-5
M. Wt: 231.04 g/mol
InChI Key: BNYFDICJYCBPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYFDICJYCBPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455858
Record name 2-BROMO-6-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31786-45-5
Record name 2-BROMO-6-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-6-methoxybenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-6-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS Number: 31786-45-5 ) is a substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in organic synthesis and medicinal chemistry.[1][2][3][4] Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a bromine atom on the same aromatic ring, provides three distinct points for chemical modification. The bromine atom, in particular, acts as a crucial handle for modern cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust and logical synthetic pathway with mechanistic considerations, its strategic applications in drug discovery, and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties and Characterization

Accurate characterization is the cornerstone of chemical research. This compound is typically a pale cream to cream-colored powder.[1] Its identity and purity are confirmed through a combination of physical and spectroscopic methods.

Data Summary: Key Properties

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 31786-45-5[1][2][3][4]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol
Appearance Pale cream to cream powder[1]
Melting Point 123.0 - 128.0 °C[1]
IUPAC Name This compound[1][2]
SMILES COC1=C(C(O)=O)C(Br)=CC=C1[1]
InChI Key BNYFDICJYCBPRW-UHFFFAOYSA-N[1][2]
Spectroscopic Characterization

While commercial suppliers confirm identity via methods like FTIR[1], a full structural elucidation in a research setting relies on a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the number and connectivity of protons on the aromatic ring and the methoxy group. ¹³C NMR provides information on the carbon skeleton. Spectroscopic data for this compound are available in public databases.[5]

  • Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying key functional groups. The spectrum will exhibit a broad O-H stretch characteristic of the carboxylic acid, a sharp C=O stretch, and C-O stretches for the ether and carboxylic acid moieties.

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), providing a definitive signature for the molecule.

Synthesis and Mechanistic Insights

While numerous substituted benzoic acids are commercially available, understanding their synthesis is crucial for developing novel analogues. A logical and efficient route to this compound is through a Directed ortho-Metalation (DoM) strategy, followed by electrophilic bromination. This approach offers superior regiochemical control compared to classical electrophilic aromatic substitution, where the competing directing effects of the methoxy and carboxylic acid groups could lead to a mixture of isomers.

The carboxylic acid group is a powerful ortho-directing group for metalation. The process involves deprotonation of the acidic proton of the carboxylic acid, followed by deprotonation of the ortho C-H bond by a strong base like Lithium Diisopropylamide (LDA), forming a stable dilithiated intermediate.

Proposed Synthetic Workflow

The diagram below outlines the proposed synthetic pathway from the readily available starting material, 2-methoxybenzoic acid.

Synthesis_Workflow SM 2-Methoxybenzoic Acid (Starting Material) Step1 Dilithiation SM->Step1 2.2 eq. LDA THF, -78 °C Intermediate Dilithiated Intermediate Step1->Intermediate Step2 Electrophilic Bromination Intermediate->Step2 1,2-Dibromo-1,1,2,2-tetrachloroethane or CBr4 Product This compound (Final Product) Step2->Product

Caption: Proposed synthesis via Directed ortho-Metalation.

Causality Behind Experimental Choices:

  • Base Selection : LDA is chosen as it is a strong, non-nucleophilic base, preventing unwanted side reactions with the carboxylic acid group. Using two equivalents ensures deprotonation of both the carboxylic acid proton and the ortho-ring proton.

  • Low Temperature : The reaction is conducted at -78 °C (dry ice/acetone bath) to ensure the stability of the organolithium intermediate and prevent side reactions.

  • Brominating Agent : Electrophilic bromine sources like 1,2-dibromo-1,1,2,2-tetrachloroethane or carbon tetrabromide (CBr₄) are effective for quenching the aryl anion to install the bromine atom.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product but a strategic intermediate. Its value lies in its potential to be elaborated into more complex molecules with potential therapeutic activity. The bromine atom is a synthetic linchpin, enabling access to a wide chemical space through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling : The bromine can be replaced with various aryl or heteroaryl groups by reacting it with boronic acids. This is a foundational method for creating biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[6]

  • Buchwald-Hartwig Amination : This reaction allows for the formation of C-N bonds, coupling the aromatic ring to a wide range of amines. This is crucial for synthesizing compounds that target receptors and enzymes where amine interactions are critical.

  • Carboxylic Acid Derivatization : The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing for fine-tuning of a molecule's properties, such as solubility, cell permeability, and target binding affinity.

Role as a Versatile Scaffold

The molecule can be envisioned as a scaffold from which a library of diverse compounds can be generated for high-throughput screening in drug discovery programs.

Scaffold_Concept cluster_reactions Key Transformations suzuki Suzuki Coupling (C-C Bond Formation) Library Diverse Library of Drug-like Molecules suzuki->Library buchwald Buchwald-Hartwig (C-N Bond Formation) buchwald->Library amide Amide Coupling (C(O)-N Bond Formation) amide->Library Core 2-Bromo-6- methoxybenzoic Acid Scaffold Core->suzuki R-B(OH)₂ Pd Catalyst Core->buchwald R₂NH Pd Catalyst Core->amide R'₂NH Coupling Agents

Sources

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-6-methoxybenzoic Acid: Synthesis, Characterization, and Applications

Executive Summary: this compound is a polysubstituted aromatic carboxylic acid of significant interest to the chemical, pharmaceutical, and material sciences sectors. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a bromine atom all in sterically hindered positions on the benzene ring, makes it a valuable and challenging synthetic building block. This guide provides a comprehensive overview of its physicochemical properties, an in-depth look at a field-proven regioselective synthesis strategy, detailed analytical characterization protocols, and its application as a key intermediate in drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule in their work.

This compound, also known as 6-Bromo-o-anisic acid, is a solid organic compound.[1] The strategic placement of its functional groups dictates its chemical reactivity and utility. The bromine atom serves as a versatile handle for cross-coupling reactions, while the carboxylic acid and methoxy groups can be used for derivatization or to influence molecular conformation and binding interactions.

Chemical Structure

A 1. Dissolve 2-Methoxybenzoic Acid in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add t-BuOK, then n-BuLi (Formation of Dianion) B->C D 4. Add Brominating Agent (e.g., C₂Br₂Cl₄) C->D Regioselective Bromination E 5. Quench with 1 M HCl D->E F 6. Aqueous Workup & Extraction E->F G 7. Purification (Recrystallization/Chromatography) F->G Isolation H Final Product G->H Start Synthesized Product Purity Purity Check (e.g., HPLC, Titration) Start->Purity Structure Structural Confirmation Purity->Structure NMR ¹H and ¹³C NMR Structure->NMR Substitution Pattern FTIR FTIR Spectroscopy Structure->FTIR Functional Groups MS Mass Spectrometry Structure->MS Molecular Weight & Isotopic Pattern Final Verified Compound NMR->Final FTIR->Final MS->Final

Sources

An In-depth Technical Guide to 2-Bromo-6-methoxybenzoic Acid: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Bromo-6-methoxybenzoic acid is a strategically important substituted aromatic carboxylic acid, valued for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of a carboxylic acid, a methoxy group, and a bromine atom on a benzene ring offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthetic protocol, in-depth analysis of its spectroscopic signatures, and a discussion of its reactivity and applications, particularly in the realm of medicinal chemistry and drug discovery. The content herein is designed to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this valuable chemical building block.

Molecular Structure and Physicochemical Properties

This compound possesses a distinct substitution pattern on the benzene ring that dictates its chemical behavior. The carboxylic acid and methoxy group are positioned ortho to each other, with the bromine atom also in an ortho position to the methoxy group and meta to the carboxylic acid. This arrangement influences the electronic and steric environment of the molecule, impacting its reactivity and physical properties.

The IUPAC name for this compound is this compound.[1] It has a molecular formula of C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 31786-45-5[1]
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [2]
Appearance Pale cream to cream powder/solid[1]
Melting Point 123.0-128.0 °C[1]
SMILES COC1=C(C(=O)O)C(Br)=CC=C1[1]
InChI Key BNYFDICJYCBPRW-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 2-methoxybenzoic acid. The methoxy group is a strong activating group and an ortho-, para-director. However, the position ortho to the methoxy group and meta to the deactivating carboxylic acid group is sterically hindered. The other ortho position is occupied by the carboxylic acid. Therefore, bromination is expected to occur at the position para to the methoxy group (C5) or at the less sterically hindered ortho position (C6). Careful control of reaction conditions is necessary to favor the formation of the desired this compound isomer.

Experimental Protocol: Electrophilic Bromination

This protocol describes a method for the synthesis of this compound adapted from general procedures for the bromination of activated aromatic compounds.

Materials:

  • 2-Methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzoic acid (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Sulfuric Acid: The strong acid acts as a catalyst to polarize the Br-N bond in NBS, generating a more potent electrophilic bromine species.

  • Dichloromethane: A relatively non-polar aprotic solvent is chosen to dissolve the starting material and facilitate the reaction.

  • Aqueous Work-up: The sodium sulfite wash removes any unreacted bromine, while the sodium bicarbonate wash neutralizes the acidic catalyst and removes any unreacted starting material.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-methoxybenzoic acid in Dichloromethane B Cool to 0 °C A->B C Add conc. H₂SO₄ (cat.) B->C D Add NBS (1.1 eq) C->D E Warm to RT and stir for 4-6h D->E F Monitor by TLC E->F G Quench with ice water F->G H Extract with Dichloromethane G->H I Wash with Na₂SO₃, NaHCO₃, Brine H->I J Dry (MgSO₄), Filter, Concentrate I->J K Recrystallize J->K L Pure this compound K->L

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following sections provide an expert interpretation of the expected spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Broad Singlet1H-COOH
~7.4-7.6Triplet1HAr-H (C4-H)
~7.0-7.2Doublet1HAr-H (C5-H)
~6.9-7.1Doublet1HAr-H (C3-H)
~3.9Singlet3H-OCH₃

Interpretation:

  • The carboxylic acid proton appears as a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding.

  • The aromatic region will display signals for the three protons on the benzene ring. The proton at C4, being flanked by two other protons, is expected to appear as a triplet. The protons at C3 and C5 will each appear as doublets due to coupling with the C4 proton.

  • The methoxy protons will resonate as a sharp singlet due to the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165-170C=O (Carboxylic acid)
~155-160C-OCH₃
~130-135C-H (Aromatic)
~120-125C-H (Aromatic)
~115-120C-Br
~110-115C-COOH
~110-115C-H (Aromatic)
~55-60-OCH₃

Interpretation:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The carbon attached to the electron-donating methoxy group will also be significantly downfield.

  • The remaining aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents.

  • The carbon of the methoxy group will be the most upfield signal.

FT-IR Spectroscopy

The FT-IR spectrum is useful for identifying the key functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
2500-3300O-H stretch (Carboxylic acid)Broad, Strong
~3000-3100C-H stretch (Aromatic)Medium to Weak
~2850-2960C-H stretch (Methyl)Medium to Weak
1680-1710C=O stretch (Carboxylic acid)Strong, Sharp
~1600, ~1470C=C stretch (Aromatic)Medium
~1250C-O stretch (Aryl ether)Strong
~1050C-O stretch (Aryl ether)Medium
Below 800C-Br stretchMedium to Strong

Interpretation:

  • A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.

  • A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.

  • The presence of the aromatic ring is indicated by C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1470-1600 cm⁻¹ region.

  • The strong C-O stretching of the aryl ether will be prominent around 1250 cm⁻¹.

  • The C-Br stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Interpretation:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 231 and 233 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom. Key fragmentation pathways would likely involve the loss of a hydroxyl radical (-OH, M-17), a methoxy radical (-OCH₃, M-31), and a carboxyl group (-COOH, M-45). The base peak may correspond to the fragment resulting from the loss of both the bromine atom and the carboxyl group.

Reactivity and Applications in Drug Discovery

The chemical functionality of this compound makes it a valuable building block in medicinal chemistry. The bromine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, while the carboxylic acid is amenable to the formation of amides and esters.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is a prime site for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.[2][3][4] This enables the synthesis of biaryl structures, which are common motifs in many pharmaceutical agents.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous work-up and purify the product by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling A This compound C Pd Catalyst & Base A->C B Arylboronic Acid B->C D Biaryl Product C->D C-C bond formation

Caption: General scheme for Suzuki-Miyaura coupling.

Amide Bond Formation

The carboxylic acid group of this compound can be readily converted to amides, which are prevalent in a vast number of drugs.[5][6][7] This transformation is typically achieved using a coupling agent to activate the carboxylic acid.

General Protocol for Amide Coupling:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane or dimethylformamide.

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture for a few minutes to allow for the formation of the activated ester.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete.

  • Perform an aqueous work-up and purify the resulting amide by chromatography or recrystallization.

G cluster_amide Amide Bond Formation A This compound C Coupling Agent & Base A->C B Amine (R-NH₂) B->C D Amide Product C->D C-N bond formation

Caption: General scheme for amide bond formation.

Role as a Pharmaceutical Building Block

While direct incorporation of this compound into marketed drugs may not be extensively documented, its structural motifs are present in numerous bioactive molecules. Its utility lies in its ability to serve as a precursor to more complex scaffolds. For instance, substituted bromo-methoxy-anilines, which can be derived from the corresponding benzoic acids, are key intermediates in the synthesis of kinase inhibitors for cancer therapy.[8] Similarly, various substituted benzoic acids are foundational components in the development of anti-inflammatory agents and enzyme inhibitors.[9] The strategic placement of the functional groups in this compound allows for sequential and regioselective modifications, making it a valuable tool for generating libraries of compounds for drug screening.

Safety and Handling

This compound is classified as an irritant.[10][11][12] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11]

Precautionary Measures:

  • Handling: Wash hands and any exposed skin thoroughly after handling.[10][11] Use only in a well-ventilated area and avoid breathing dust.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[10][11]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[10][11]

Conclusion

This compound is a highly functionalized and valuable building block for organic synthesis. Its well-defined structure and predictable reactivity make it an important tool for medicinal chemists and researchers in drug discovery. The ability to undergo selective transformations at its bromine and carboxylic acid functionalities allows for the construction of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, underscoring its significance in the development of novel therapeutic agents.

References

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604).
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Royal Society of Chemistry. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
  • National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-bromo-.
  • Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
  • CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid.
  • ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-methoxybenzaldehyde: A Crucial Building Block for Your Synthesis Needs.
  • National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.

Sources

2-Bromo-6-methoxybenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-6-methoxybenzoic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the essential physical and chemical properties of this compound (CAS No: 31786-45-5). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies and offers field-proven protocols for the accurate determination of these critical parameters. The integrity of any research endeavor rests upon the quality of its foundational data; this guide is structured to ensure that the characterization of this important chemical intermediate is both accurate and reproducible.

Core Physicochemical & Structural Characteristics

This compound is a substituted aromatic carboxylic acid, a class of molecules frequently employed as versatile building blocks in the synthesis of complex organic compounds, including pharmacologically active agents. Its reactivity is largely defined by the interplay of three key functional groups on the benzene ring: the carboxylic acid, the bromo group, and the methoxy group. Understanding its fundamental physical properties is the first step in its effective application.

Chemical Structure

The arrangement of the functional groups on the aromatic ring dictates the molecule's steric and electronic properties, influencing its reactivity and intermolecular interactions.

Caption: 2D Chemical Structure of this compound.

Summary of Physical Properties

The following table summarizes the key quantitative physical and chemical identifiers for this compound.

PropertyValueSource(s)
CAS Number 31786-45-5[1]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol
Appearance Pale cream to cream crystalline powder[1]
Melting Point 123.0 - 128.0 °C[1]
IUPAC Name This compound[1]
SMILES COC1=C(C(=O)O)C(Br)=CC=C1[1]
InChI Key BNYFDICJYCBPRW-UHFFFAOYSA-N[1]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. The data from techniques like NMR, IR, and Mass Spectrometry provide a molecular fingerprint.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), and the acidic proton of the carboxyl group. ¹³C NMR will reveal unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the acid.[2][3] The specific chemical shifts are highly sensitive to the electronic environment, confirming the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key expected absorptions include a broad O-H stretch for the carboxylic acid (typically ~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and C-O stretches for the ether and acid functionalities.[4]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity to the M⁺ peak is a definitive indicator of a monobrominated compound.[5]

Field-Proven Methodologies for Physical Property Determination

The trustworthiness of a physical property value is directly tied to the rigor of the methodology used to measure it. The following sections detail standardized, self-validating protocols for determining key parameters.

Protocol 1: Melting Point Determination (Capillary Method)

Expertise & Rationale: The melting point is a fundamental indicator of a solid's purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0 °C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[6] This protocol utilizes a standard melting point apparatus, a reliable and widely accessible instrument.

G A 1. Sample Preparation Ensure sample is dry and finely powdered. B 2. Capillary Loading Load 2-3 mm of sample into a sealed-end capillary tube. A->B C 3. Instrument Setup Place capillary in apparatus. Set starting temperature ~15°C below expected m.p. B->C D 4. Rapid Scan (Optional) If m.p. is unknown, perform a fast ramp (10-20°C/min) to find an approximate range. C->D If needed E 5. Precise Measurement Heat slowly (1-2°C/min) through the expected range. C->E D->E Refine start temp F 6. Data Recording Record T₁ (first drop of liquid appears) and T₂ (all solid has melted). E->F G 7. Analysis The melting range is T₁ - T₂. A narrow range indicates high purity. F->G

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.[7] Grind a small amount into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[7]

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.[6]

  • Heating: If the approximate melting point is known (123-128 °C), set the starting temperature to about 110 °C. Heat at a slow, controlled rate of approximately 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Observation & Recording: Observe the sample through the magnified viewer. Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last crystal melts (the end of the range).

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Expertise & Rationale: Solubility is a critical parameter in drug development, influencing everything from formulation to bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[8] The core principle is to create a saturated solution by agitating an excess of the solid in the solvent for a sufficient time to reach equilibrium. Measuring the concentration of the dissolved solute in the supernatant then gives the solubility. Temperature control is paramount as solubility is highly temperature-dependent.

G A 1. System Preparation Add excess solid to a known volume of solvent (e.g., buffer at 37°C). B 2. Equilibration Seal the container. Agitate (shake/stir) at a constant temperature until equilibrium is reached. A->B C 3. Phase Separation Allow undissolved solid to settle. Centrifuge or filter the sample to obtain a clear supernatant. B->C D 4. Sample Analysis Carefully extract an aliquot of the supernatant. Dilute if necessary. C->D E 5. Quantification Determine the solute concentration in the aliquot using a validated analytical method (e.g., HPLC-UV). D->E F 6. Calculation Calculate the solubility in units like mg/mL or mol/L. E->F

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology:

  • Preparation: Add an amount of this compound to a vial that is known to be in excess of its expected solubility. Add a precise volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol).

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator inside a temperature-controlled incubator (e.g., 37 ± 1 °C for biopharmaceutical relevance).[9] Agitate the suspension for a predetermined time (e.g., 24-48 hours). Preliminary experiments should be run to confirm the time required to reach equilibrium.[9]

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the sample at high speed.[10]

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid material is disturbed.

  • Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The experiment must be performed in at least triplicate.[9] It is also crucial to visually confirm that solid material remains in the vial at the end of the experiment, proving that a saturated solution was achieved.

Protocol 3: pKa Determination (Potentiometric Titration)

Expertise & Rationale: The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in solution. For a drug candidate, the pKa dictates its charge state at a given pH, which profoundly affects its solubility, permeability, and receptor binding. Potentiometric titration is a robust method to determine pKa. It involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added. The pKa can be determined from the resulting titration curve.[11] According to the Henderson-Hasselbalch equation, the pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[11]

G cluster_0 Experimental Steps cluster_1 Data Analysis A 1. Preparation Accurately weigh the acid. Dissolve in a suitable solvent (e.g., water/co-solvent). B 2. Titration Setup Calibrate pH meter. Place electrode in solution. Add standardized base via burette. A->B C 3. Data Collection Add titrant in small increments. Record pH and total volume added after each addition. B->C D 4. Plot Data Graph pH (y-axis) vs. Volume of Titrant (x-axis). C->D E 5. Determine Equivalence Point Find the midpoint of the steepest part of the curve (inflection point). This is V_eq. D->E F 6. Determine pKa Find the pH on the curve corresponding to half the equivalence volume (V_eq / 2). This pH is the pKa. E->F

Caption: Workflow for pKa Determination by Titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh a sample of this compound (e.g., 0.1-0.2 g) and dissolve it in an appropriate solvent.[11] Since this compound may have low water solubility, a co-solvent system (e.g., water-ethanol mixture) might be necessary.

  • Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0 and 7.0). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH). Slowly add the titrant in small, measured increments, allowing the pH to stabilize after each addition. Record the pH and the total volume of titrant added.

  • Data Plotting: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • Analysis:

    • Identify the equivalence point—the point of steepest inflection on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • Determine the volume of titrant at the equivalence point (V_eq).

    • Calculate the half-equivalence volume (V_eq / 2).

    • Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of this compound.[11]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.

  • Hazard Identification: this compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[12] It may also cause respiratory irritation.[12]

  • Handling:

    • Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

    • Wash hands thoroughly after handling.[12]

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]

    • Skin: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate whose physical properties must be thoroughly understood for its successful application in research and development. The melting point serves as a reliable checkpoint for purity, while solubility and pKa are critical predictors of behavior in both reaction media and biological systems. By employing the rigorous, validated protocols detailed in this guide, scientists can ensure the generation of high-quality, trustworthy data, thereby upholding the principles of scientific integrity and accelerating the pace of discovery.

References

  • University of Calgary.
  • University of Massachusetts Boston. Experiment 1 - Melting Points. Department of Chemistry. [Link]
  • Chemistry LibreTexts. 4.
  • Westlab Canada. Measuring the Melting Point. [Link]
  • Wellesley College. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Department of Chemistry. [Link]
  • University of Technology, Iraq. experiment (1)
  • Lund University Publications.
  • Defense Technical Information Center. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]
  • World Health Organization.
  • DaNa. Procedure for solubility testing of NM suspension. [Link]
  • ACS Publications.
  • Royal Society of Chemistry. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments. Analytical Methods. [Link]
  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]
  • The University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]
  • Reddit.
  • PubChem. 2-Bromo-6-(methoxycarbonyl)benzoic acid.
  • PubChemLite. 2-bromo-6-(methoxycarbonyl)benzoic acid. [Link]
  • PubChem. 2-Bromo-5-methoxybenzoic acid.
  • Chemspace. This compound. [Link]
  • ACS Publications. Spectroscopy Data for Undergraduate Teaching.
  • The Royal Society of Chemistry. Supplementary data for - The Royal Society of Chemistry. [Link]
  • AIST, Japan. Spectral Database for Organic Compounds, SDBS. [Link]
  • FooDB. Showing Compound 2-Methoxybenzoic acid. [Link]
  • CAS Common Chemistry. 3-Bromo-4-methoxybenzoic acid. [Link]
  • Cheméo. p-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester. [Link]
  • Learn CBSE. NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-Bromo-6-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational physicochemical properties governing its solubility, offers a comparative analysis with structurally related compounds, and presents a detailed experimental protocol for accurate solubility determination. In light of the limited publicly available quantitative data for this specific compound, this guide equips researchers with the necessary tools and theoretical understanding to approach its solubility with scientific rigor.

Introduction: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the viability of a compound in numerous scientific applications. For drug development professionals, solubility is a cornerstone of a candidate's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the realm of organic synthesis, understanding solubility is paramount for reaction kinetics, purification through crystallization, and product formulation. This compound, a substituted aromatic carboxylic acid, presents a unique solubility profile influenced by the interplay of its functional groups. This guide aims to elucidate these factors and provide a practical framework for its study.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the first step in predicting and interpreting its solubility. While extensive experimental data for this compound is not widely published, the following key parameters have been identified:

PropertyValueSource
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]
Melting Point 123.0-128.0 °C[2]
Appearance Pale cream to cream solid powder[2]
Predicted pKa 2.74 ± 0.10*

Note: This is a predicted value for a structurally similar compound and should be experimentally verified.

The presence of a carboxylic acid group, a bromine atom, and a methoxy group on the benzene ring creates a molecule with both polar and non-polar characteristics, suggesting a nuanced solubility profile across different solvents.

Qualitative and Comparative Solubility Analysis

Direct quantitative solubility data for this compound is sparse. However, qualitative reports indicate it is sparingly soluble in chloroform and slightly soluble in methanol . To build a more comprehensive understanding, a comparative analysis with structurally similar compounds is invaluable. The principle of "like dissolves like" provides a foundational framework for these comparisons. The polarity of the solvent, its ability to form hydrogen bonds, and the dielectric constant are all critical factors.

The following table summarizes the solubility of this compound and its structural analogs in various solvents. This comparative data allows for informed predictions about the solubility behavior of the target compound.

CompoundWaterEthanolAcetoneChloroformMethanol
This compound Likely poorly solubleLikely solubleLikely solubleSparingly solubleSlightly soluble
Benzoic Acid Slightly soluble (increases with temperature)[3]Soluble[3]Soluble[3]Soluble[4]Soluble[3]
2-Bromobenzoic Acid Moderately solubleSoluble (100 mg/mL in 95% ethanol)[5]SolubleSolubleSoluble (50 mg/mL)[5]
2-Methoxybenzoic Acid Slightly solubleFreely soluble[6]SolubleSparingly solubleSoluble
3-Bromo-4-methoxybenzoic Acid Practically insolubleSolubleLikely solubleVery slightly solubleSoluble[7]
4-Bromo-2-methoxybenzoic Acid Likely poorly solubleLikely solubleLikely solubleLikely solubleSoluble

Analysis of Structural Influences:

  • Carboxylic Acid Group: The -COOH group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols and water. Its acidity also means that solubility in aqueous solutions will be highly pH-dependent, increasing significantly in basic conditions due to the formation of the more soluble carboxylate salt.

  • Bromine Atom: The presence of the bulky and electronegative bromine atom increases the molecular weight and polarizability of the molecule. This can enhance van der Waals interactions with non-polar and chlorinated solvents.

  • Methoxy Group: The -OCH₃ group is a polar ether linkage that can act as a hydrogen bond acceptor. Its presence can slightly increase polarity compared to an unsubstituted benzene ring. The position of these substituents relative to each other will also influence intramolecular interactions and crystal lattice energy, which in turn affects solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of quantitative data, experimental determination of solubility is essential for any research involving this compound. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[8]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep_vial Add excess this compound to a vial add_solvent Add a known volume of solvent prep_vial->add_solvent seal_vial Seal the vial tightly add_solvent->seal_vial agitate Agitate at a constant temperature (e.g., 25°C) for 24-72 hours seal_vial->agitate settle Allow undissolved solid to settle agitate->settle filter Filter the supernatant through a 0.22 µm syringe filter settle->filter dilute Dilute the filtrate with a known volume of solvent filter->dilute analyze Analyze by a validated HPLC or UV-Vis method dilute->analyze calculate Calculate solubility from the concentration and dilution factor analyze->calculate caption Figure 1: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials. A visible excess of solid is crucial to ensure that the solution reaches saturation.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[8] Preliminary experiments can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticles. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Immediately dilute the filtered solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[2][9]

      • HPLC: This is the preferred method for its specificity and accuracy. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

      • Potentiometric Titration: For aqueous solutions, this method can be employed to determine the concentration of the acidic solute.[10][11]

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The resulting value represents the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Theoretical Underpinnings and Predictive Models

The solubility of a crystalline solid is governed by the thermodynamics of the dissolution process.[12] It is a function of the energy required to overcome the crystal lattice forces of the solute and the energy released upon the formation of solute-solvent interactions.

Thermodynamic Principles

The change in Gibbs free energy (ΔG) for the dissolution process determines the spontaneity of dissolution. At equilibrium, ΔG is zero. The solubility is influenced by the enthalpy (ΔH) and entropy (ΔS) of solution. For most solids, the dissolution process is endothermic (ΔH > 0), meaning that solubility increases with temperature, as predicted by the van 't Hoff equation.[13]

Computational Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility. These models range from empirical quantitative structure-property relationship (QSPR) models to more rigorous physics-based approaches.[14][15]

  • QSPR Models: These models use statistical methods to correlate molecular descriptors (e.g., logP, polar surface area, number of hydrogen bond donors/acceptors) with experimentally determined solubility data.

  • Thermodynamic Cycle-Based Predictions: These methods calculate the free energy of solvation and the free energy of the crystal lattice to predict solubility.[14]

  • Machine Learning Models: More recently, machine learning algorithms have shown significant promise in accurately predicting solubility by learning complex relationships from large datasets of known solubilities.[14][16]

While these models are powerful tools, their predictions should ideally be confirmed by experimental validation, especially for novel compounds like this compound.

Conclusion and Future Directions

This technical guide has synthesized the available information on the solubility of this compound, providing a framework for its understanding and experimental determination. The limited quantitative data highlights the need for systematic experimental studies to characterize its solubility in a range of pharmaceutically and synthetically relevant solvents at various temperatures. The provided experimental protocol offers a robust starting point for such investigations. Future work should also focus on determining key physicochemical parameters like the pKa and logP of this compound to refine solubility predictions and to better understand its behavior in biological systems. Such data will be invaluable for unlocking the full potential of this compound in drug discovery and organic synthesis.

References

  • Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Potis, A. A., & Tkatchenko, A. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(10), 5747-5788. [Link]
  • Solubility of Things. (n.d.). Benzoic Acid.
  • Doyle, A. B., & Green, W. H. (2023). Data-driven organic solubility prediction at the limit of aleatoric uncertainty.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Bioorganic & Medicinal Chemistry Letters, 12(8), 1125-1128. [Link]
  • Bergström, C. A., & Avdeef, A. (2019). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 91(15), 9511-9515. [Link]
  • PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • Wikipedia. (n.d.). Benzoic acid.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Solubility of Things. (n.d.). 2-Bromobenzoic acid.
  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 26-31. [Link]
  • Wikipedia. (n.d.). Solubility.
  • Cheméo. (n.d.). p-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester.
  • PubChem. (n.d.). 2-Methoxybenzoic acid.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • JoVE. (2020). Solubility.
  • NCBI. (n.d.). Biochemistry, Dissolution and Solubility.
  • LibreTexts Chemistry. (n.d.). Effect of Temperature on the Solubility of Solids.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • JoVE. (2020). Video: Solubility - Concept.
  • Stenutz. (n.d.). 3-bromo-4-methoxybenzoic acid.
  • PubChem. (n.d.). 2-Methoxybenzoic acid.
  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

Sources

2-Bromo-6-methoxybenzoic acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a key intermediate in synthetic organic chemistry. The primary focus of this document is the accurate characterization of its melting point, a critical parameter for assessing purity and ensuring consistency in research and development applications. We will delve into the experimental determination of this property, outline robust purification protocols that validate its measurement, and discuss the underlying chemical principles that govern its behavior. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its physical properties for successful experimental outcomes.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and a methoxy group ortho to the carboxylic acid function, makes it a versatile and valuable building block in the synthesis of more complex molecules, including pharmaceutical agents and novel materials. The specific arrangement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions at the bromine site or modifications of the carboxylic acid.

Given its role as a precursor, the purity of this compound is paramount. Impurities can lead to undesirable side reactions, lower yields, and complications in the purification of downstream products. The melting point is a fundamental and readily accessible indicator of purity. For a crystalline solid, a sharp and consistent melting point range is a strong indication of high purity, while a broad or depressed melting point typically signifies the presence of contaminants.

Physicochemical Characteristics

The identity and purity of this compound are defined by its unique set of physical and chemical properties. These characteristics are essential for its proper handling, storage, and application in synthetic workflows.

Key Properties and Identifiers

A summary of the essential physicochemical data for this compound is presented below. The melting point is a critical quality attribute.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 31786-45-5[1]
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [2]
Melting Point 123.0 - 128.0 °C[1]
Appearance Pale cream to cream powder[1]
Form Solid / Powder[1][2]
In-Depth Analysis of the Melting Point

The reported melting point for high-purity (≥97.5%) this compound is in the range of 123.0 °C to 128.0 °C[1]. This range is not a sign of impurity but rather reflects the typical behavior of a substance as it transitions from solid to liquid. The "onset" of melting occurs at the lower value, and the "clear melt" point, where the entire sample becomes a transparent liquid, is at the upper value.

Factors Influencing the Observed Melting Point:

  • Purity: This is the most significant factor. Impurities disrupt the crystal lattice of the solid, typically causing a depression and broadening of the melting point range. This phenomenon, known as freezing-point depression, is a colligative property and is the basis for using melting point as a purity indicator.

  • Heating Rate: An excessively fast heating rate during measurement can lead to an artificially elevated and broad melting point range, as there is insufficient time for heat to transfer uniformly throughout the sample.

  • Polymorphism: While not explicitly documented for this compound in the provided sources, organic molecules can sometimes crystallize in different forms (polymorphs), each having a distinct melting point. The observed melting point would depend on the specific crystalline form present.

  • Experimental Technique: Proper sample packing in the capillary tube and accurate calibration of the melting point apparatus are crucial for obtaining reproducible and accurate results.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The successful purification of the compound should result in a sharpening of its melting point range, which serves as a direct confirmation of the procedure's efficacy.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Protocol for Accurate Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind the crystals.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the apparatus has been recently calibrated with known standards.

  • Rapid Heating (Initial Phase): Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., heat quickly to ~105 °C).

  • Slow Heating (Measurement Phase): Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. This slow ramp rate is critical for ensuring thermal equilibrium and obtaining an accurate reading.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire sample has transformed into a clear, transparent liquid (clear melt).

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow margin.

start Start prep Prepare Dry, Powdered Sample start->prep load Load Sample into Capillary Tube (2-3 mm) prep->load setup Place in Calibrated Apparatus load->setup heat_fast Rapid Heat to ~105 °C setup->heat_fast heat_slow Reduce Rate to 1-2 °C / min heat_fast->heat_slow observe Observe and Record Onset & Clear Melt Temperatures heat_slow->observe end End observe->end

Caption: Workflow for accurate melting point determination.

Protocol for Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A common starting point for benzoic acid derivatives is an ethanol/water mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The use of a minimal volume is crucial for maximizing recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield of the precipitate.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

  • Validation: Determine the melting point of the recrystallized product. A successful purification will result in a narrower and potentially higher melting point range compared to the crude material.

Authoritative Grounding & Trustworthiness

The protocols described are designed to be self-validating. The primary measure of success for the purification protocol is the post-purification melting point analysis. An increase in purity, achieved through recrystallization, will be directly observable as a sharpening of the melting point range, bringing it into closer alignment with the reference value of 123.0-128.0 °C[1]. This feedback loop, where an analytical technique (melting point determination) validates a purification technique (recrystallization), is fundamental to ensuring trustworthiness and reliability in experimental chemistry. For definitive structural confirmation and purity assessment beyond melting point, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) are recommended.

General laboratory procedures for purification and analysis are based on established chemical principles[3][4]. The selection of an ethanol/water system for recrystallization is a standard and effective choice for moderately polar organic acids, balancing solubility and recovery[4].

crude Crude this compound (Broad/Depressed MP) dissolve Dissolve in Minimum Hot Ethanol crude->dissolve induce Add Hot Water to Cloud Point dissolve->induce cool Slow Cool to Room Temp, then Ice Bath induce->cool filter Vacuum Filter to Isolate Crystals cool->filter wash Wash with Ice-Cold EtOH/Water filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure validate Validate: Determine Melting Point (Expect Sharp MP: 123-128 °C) pure->validate

Caption: General workflow for the purification by recrystallization.

References

  • Supporting Information for scientific publications. The Royal Society of Chemistry. [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive analysis of the spectral data for 2-Bromo-6-methoxybenzoic acid (CAS No. 31786-45-5), a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just raw data but a field-proven interpretation rooted in the principles of chemical structure and spectroscopic theory.

Introduction: The Molecular Blueprint

The precise characterization of chemical intermediates is a cornerstone of modern drug discovery and materials science. This compound, with its disubstituted aromatic ring, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for identity confirmation, purity assessment, and predicting its reactivity. This guide will dissect the spectral data, explaining the causality behind the observed signals and providing a robust framework for its analysis.

The structural attributes of this compound—a carboxylic acid, a methoxy group, and a bromine atom ortho to each other on a benzene ring—give rise to distinct and predictable spectral features. The interplay of the electron-withdrawing bromine and carboxylic acid groups with the electron-donating methoxy group creates a unique electronic environment that is reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is confirmed to be consistent with its structure.[1][2]

Table 1: Summary of ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-13Singlet (broad)1HCarboxylic Acid (-COOH)
~7.4-7.6Triplet1HAromatic (H4)
~7.0-7.2Doublet1HAromatic (H5)
~6.9-7.1Doublet1HAromatic (H3)
~3.9Singlet3HMethoxy (-OCH₃)

Note: Predicted values based on typical chemical shifts for substituted benzoic acids. Actual spectra should be consulted for precise values.

Interpretation and Rationale:

  • Carboxylic Acid Proton (~11-13 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.[3]

  • Aromatic Protons (~6.9-7.6 ppm): The three aromatic protons are in different chemical environments and will exhibit splitting patterns based on their coupling with neighboring protons. The proton at the 4-position, being flanked by two other protons, is expected to be a triplet. The protons at the 3 and 5-positions will be doublets.

  • Methoxy Protons (~3.9 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry in this compound, all eight carbon atoms are expected to be inequivalent, giving rise to eight distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignmentRationale for Prediction
~165-170Carboxylic Acid (-C OOH)The carbonyl carbon is highly deshielded.[4]
~155-160C6 (-C -OCH₃)Attached to the electronegative oxygen of the methoxy group.
~130-135C4Aromatic CH carbon.
~120-125C5Aromatic CH carbon.
~115-120C2 (-C -Br)Attached to the electronegative bromine atom.
~110-115C3Aromatic CH carbon.
~110-115C1 (-C -COOH)The ipso-carbon attached to the carboxylic acid group.
~55-60Methoxy (-OC H₃)Typical range for a methoxy carbon.

Note: These are predicted chemical shifts based on data from analogous compounds such as 2-bromobenzoic acid and various methoxybenzoic acids.[5][6]

Experimental Protocol for NMR Spectroscopy:

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[7]

  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is generally required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Insert into NMR Spectrometer B->C Sample Insertion D Acquire 1H and 13C Spectra C->D E Fourier Transform D->E FID Data F Phase and Baseline Correction E->F G Spectral Interpretation F->G

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carboxylic acid and methoxy groups, as well as the aromatic ring. The identity of the compound has been confirmed by FTIR to conform to its structure.[8]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700 (strong)C=O stretchCarboxylic Acid
~1600, ~1470C=C stretchAromatic Ring
~1250C-O stretchAryl ether
~1050C-O stretchCarboxylic Acid

Note: These are characteristic ranges. The precise peak positions can be found in the experimental spectrum.

Interpretation and Rationale:

  • O-H Stretch (2500-3300 cm⁻¹): The most characteristic feature of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration, which is broadened by hydrogen bonding.[9]

  • C=O Stretch (~1700 cm⁻¹): The carbonyl stretch of the carboxylic acid appears as a strong, sharp peak. Its position can be influenced by conjugation with the aromatic ring.[9]

  • Aromatic C=C Stretches (~1600, ~1470 cm⁻¹): These absorptions are characteristic of the benzene ring.

  • C-O Stretches (~1250 and ~1050 cm⁻¹): The spectrum will show C-O stretching bands for both the aryl ether of the methoxy group and the C-O single bond of the carboxylic acid.

Experimental Protocol for FTIR Spectroscopy (ATR Method):

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for solid samples.[10]

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum. Baseline correction may be applied if necessary.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process and Analyze Spectrum D->E

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (Molecular Weight: 231.04 g/mol ), the mass spectrum will show a molecular ion peak and characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIon StructureFragmentation Pathway
230/232[M]⁺Molecular Ion (Isotopic pattern due to Br)
215/217[M - CH₃]⁺Loss of a methyl radical from the methoxy group
185/187[M - COOH]⁺Loss of the carboxylic acid group
151[M - Br]⁺Loss of a bromine radical
107[M - Br - CO₂]⁺Loss of bromine followed by decarboxylation

Note: The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.[11]

Interpretation and Rationale:

  • Molecular Ion Peak (m/z 230/232): The molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units, which is a classic indicator of the presence of one bromine atom.

  • Loss of Methyl Radical (m/z 215/217): A common fragmentation pathway for methoxy-substituted compounds is the loss of a methyl radical (•CH₃).

  • Loss of Carboxylic Acid Group (m/z 185/187): The loss of the entire carboxylic acid group as a radical (•COOH) is a plausible fragmentation.[12]

  • Loss of Bromine (m/z 151): Cleavage of the C-Br bond can lead to the loss of a bromine radical.

MS_Fragmentation cluster_frags Key Fragments Mol [C₈H₇BrO₃]⁺ m/z 230/232 F1 [M - CH₃]⁺ m/z 215/217 Mol->F1 - •CH₃ F2 [M - COOH]⁺ m/z 185/187 Mol->F2 - •COOH F3 [M - Br]⁺ m/z 151 Mol->F3 - •Br

Experimental Protocol for Mass Spectrometry (EI-MS):

Electron Ionization (EI) is a standard method for the analysis of relatively small organic molecules.[7]

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Conclusion

The spectroscopic analysis of this compound provides a clear and definitive confirmation of its structure. The ¹H NMR spectrum reveals the distinct proton environments, the IR spectrum confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and characteristic fragmentation patterns. This guide provides the foundational data and interpretive logic for researchers to confidently identify and utilize this important chemical building block in their work.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Alachem Co., Ltd. (n.d.). 31786-45-5 | this compound.
  • Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • SpectraBase. (n.d.). 2-BENZYLOXY-6-BROMO-3-METHOXY-BENZOIC-ACID - Optional[13C NMR] - Chemical Shifts.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • Williamson, R. T., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
  • Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. YouTube.
  • NIST. (n.d.). Benzoic acid, 2-bromo-.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).
  • NIST. (n.d.). Benzoic acid, 2-bromo- IR Spectrum.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-.
  • ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid.
  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M=Ni, Cd, Co, Mn). Zeitschrift für Naturforschung A, 60(4), 285-288.
  • PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.

Sources

Foundational Principles: Predicting the Spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-6-methoxybenzoic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. The document delves into the theoretical underpinnings of the spectrum, practical experimental protocols, and a detailed interpretation of the spectral data, grounded in established scientific principles.

The structure of this compound presents a classic trisubstituted aromatic system. A robust prediction of its ¹H NMR spectrum requires a systematic evaluation of the electronic environment of each proton on the benzene ring. The chemical shift, multiplicity, and integration of the aromatic protons are dictated by the cumulative effects of the three substituents: a carboxylic acid (-COOH), a bromine atom (-Br), and a methoxy group (-OCH₃).

  • Electronic Effects of Substituents:

    • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and deshielding due to both inductive and resonance effects. It decreases the electron density of the aromatic ring, causing the ring protons to resonate at a lower field (higher ppm).

    • Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting an inductive electron-withdrawing effect. However, its primary influence is a strong, electron-donating resonance effect, where its lone pair electrons delocalize into the ring. This effect increases electron density, particularly at the ortho and para positions, causing significant shielding (upfield shift).[1]

    • Bromine (-Br): As a halogen, bromine is inductively electron-withdrawing. It also possesses lone pairs that can participate in weak resonance donation. The net effect is typically deshielding, though less pronounced than a nitro or carbonyl group. Additionally, halogens can introduce complex anisotropic and steric effects that influence nearby protons.[2]

  • Predicted Proton Environments: The molecule has three non-equivalent aromatic protons: H-3, H-4, and H-5.

    • H-3: Positioned ortho to the powerfully electron-donating -OCH₃ group and meta to the -COOH and -Br groups. The strong shielding from the methoxy group is expected to push this proton significantly upfield.

    • H-5: Located ortho to the electron-withdrawing -Br group and meta to the -OCH₃ and -COOH groups. It is expected to be more deshielded than H-3.

    • H-4: Situated para to the -OCH₃ group and meta to both the -Br and -COOH groups. It will experience shielding from the methoxy group, but less than H-3. Its chemical shift will lie between that of H-3 and H-5.

  • Predicted Splitting Patterns (Multiplicity): Spin-spin coupling between adjacent protons provides critical structural information.[3]

    • H-3: Coupled only to its neighbor H-4. This will result in a doublet (d), due to ortho coupling (³J).

    • H-4: Coupled to two neighbors, H-3 and H-5. Since the electronic environments of H-3 and H-5 are different, the coupling constants (JH4-H3 and JH4-H5) will be similar but not necessarily identical. This will likely result in a triplet (t), a common pattern for a proton flanked by two other aromatic protons.[4]

    • H-5: Coupled only to its neighbor H-4. This will result in a doublet (d), also due to ortho coupling (³J).

Spectral Interpretation and Data Analysis

The predicted spectrum aligns well with reference data for this compound.[5] The aromatic region displays a characteristic pattern for a 1,2,3-trisubstituted ring, which can be definitively assigned.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-47.41t8.21H
H-57.15d8.21H
H-36.90d8.21H
-OCH₃3.92s-3H
-COOH~11-13 (broad)s (broad)-1H

Data sourced from ChemicalBook[5] and interpreted by the author.

Analysis of Assignments:

  • The triplet at 7.41 ppm is characteristic of H-4, which is split by both H-3 and H-5. Its downfield position relative to the other two aromatic protons is consistent with being less shielded by the methoxy group.

  • The signals at 7.15 ppm and 6.90 ppm are the two doublets corresponding to H-5 and H-3, respectively. The most upfield signal (6.90 ppm) is assigned to H-3 due to the strong shielding effect of the adjacent -OCH₃ group.[1] Consequently, the signal at 7.15 ppm is assigned to H-5.

  • The sharp singlet at 3.92 ppm, integrating to 3H, is unambiguously assigned to the protons of the methoxy group.

  • The carboxylic acid proton is highly deshielded and often appears as a broad singlet far downfield. Its chemical shift is variable and depends on concentration and solvent.

Visualization of Molecular Structure and Proton Coupling

A graphical representation of the molecule aids in visualizing the spatial and through-bond relationships that govern the NMR spectrum.

Caption: Molecular structure and key proton coupling relationships.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol outlines a validated methodology for obtaining a high-resolution spectrum.

Part A: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[6][7] For quantitative analysis, a more precise mass is required.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For compounds with poor solubility or to better observe exchangeable protons like the carboxylic acid proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[7] The solvent must be deuterated to avoid large solvent signals in the spectrum and to provide a lock signal for the spectrometer.[8]

  • Dissolution: Gently agitate the vial to ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality by disrupting magnetic field homogeneity, filter the solution. Pass the sample through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[8]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added to the solvent. TMS is chemically inert and its signal is defined as 0.00 ppm.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the exterior of the tube is clean before inserting it into the spectrometer.[6]

Part B: Spectrometer Parameters (for a 400 MHz Instrument)

This set of parameters provides a robust starting point for routine analysis. For quantitative measurements, relaxation delays may need to be optimized based on T₁ measurements.[10][11]

ParameterSymbolRecommended ValueRationale
Pulse Programzgzg30 or zgA standard one-pulse experiment. A 30° pulse angle (zg30) is often used to allow for shorter relaxation delays.[12][13]
Number of ScansNS8 to 16Sufficient for good signal-to-noise for a 5-10 mg sample.
Acquisition TimeAQ3.0 - 4.0 sProvides adequate digital resolution for resolving fine coupling without acquiring excessive noise.[10][12]
Relaxation DelayD11.5 - 2.0 sAllows for partial spin-lattice relaxation between scans, crucial for accurate integration.[12]
Spectral WidthSW20 ppmA standard width that encompasses the typical range for organic molecules, from TMS to acidic protons.
Receiver GainRGAuto (rga)The spectrometer automatically determines the optimal signal amplification.[13]
TemperatureTE298 KStandard room temperature analysis.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how fundamental principles of chemical shift and spin-spin coupling can be applied to achieve unambiguous structural confirmation. The distinct electronic contributions of the bromo, methoxy, and carboxylic acid substituents create a well-resolved pattern of a triplet and two doublets in the aromatic region, complemented by a sharp singlet for the methoxy protons. By following the detailed experimental protocol provided, researchers can reliably acquire high-quality data, ensuring the integrity and accuracy required for drug discovery and development applications.

References

  • Fry, M. (2018). Chapter 5: Acquiring 1H and 13C Spectra. Royal Society of Chemistry.
  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2023). PubMed.
  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. (2025). ResearchGate.
  • Optimized Default 1H Parameters. (2020). Chemistry Department, University of Florida.
  • Basic NMR Concepts. Boston University.
  • 1H–1H Coupling in Proton NMR. (2025). ACD/Labs.
  • The Acquisition Parameters. University of Missouri-St. Louis.
  • NMR Sample Preparation. Queen Mary University of London.
  • NMR 5: Coupling Constants. (2023). YouTube.
  • Basic Practical NMR Concepts. Michigan State University.
  • NMR Coupling Constants. Iowa State University.
  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts.
  • Sample Preparation. University College London.
  • 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry.
  • NMR Sample Preparation. Iowa State University.
  • NMR Sample Preparation. Western University.
  • This compound(31786-45-5) 1H NMR spectrum. ChemicalBook.
  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 2-Bromo-6-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the fundamental principles governing the spectral features of this molecule, offering a detailed, causality-driven interpretation of chemical shifts based on the complex interplay of substituent electronic effects. We will cover the theoretical basis for predicting the spectrum, a validated experimental protocol for data acquisition, and a systematic assignment of each carbon resonance.

Introduction: The Power of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1] Unlike ¹H NMR, which focuses on protons, ¹³C NMR provides direct information about the molecular skeleton. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, revealing the number of non-equivalent carbons.[2] The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus.[1] Factors such as hybridization state, and the inductive and resonance effects of neighboring atoms and functional groups, cause predictable shifts in resonance frequency.[1][3]

For a polysubstituted aromatic compound like this compound, ¹³C NMR is particularly powerful. The spectrum not only confirms the number of carbon atoms but also allows for the unambiguous assignment of each carbon in the aromatic ring and the substituent groups. This is achieved by analyzing how the electron-withdrawing and electron-donating properties of the carboxyl, bromo, and methoxy groups modulate the electron density, and therefore the magnetic shielding, of each specific carbon atom.

The Analyte: this compound

The subject of this guide is this compound, a disubstituted benzoic acid derivative. Its structure presents a fascinating case for NMR analysis due to the competing electronic effects of its three functional groups attached to the benzene ring.

  • Carboxylic Acid (-COOH): An electron-withdrawing group (-I, -R effects).

  • Bromine (-Br): An electron-withdrawing group via induction (-I effect) but weakly electron-donating via resonance (+R effect).

  • Methoxy (-OCH₃): A strongly electron-donating group via resonance (+R effect) and weakly electron-withdrawing via induction (-I effect).

The precise chemical shift of each of the six aromatic carbons is a direct consequence of its position relative to these three substituents.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The validity of spectral interpretation rests entirely on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution ¹³C NMR spectrum of this compound.

Materials and Equipment
  • Analyte: this compound (50-100 mg for optimal signal-to-noise in a reasonable time).[4][5]

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), ~0.6-0.7 mL.[6] DMSO-d₆ is often preferred for carboxylic acids to improve solubility and avoid issues with hydrogen bonding.

  • Internal Standard: Tetramethylsilane (TMS) is typically included in the deuterated solvent by the manufacturer as a reference (δ = 0.0 ppm).

  • Equipment: 5 mm NMR tubes, Pasteur pipette with glass wool, and an NMR spectrometer (e.g., 400 MHz or higher).[7]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 50-100 mg of this compound and place it in a small, clean vial.[4] The higher concentration is necessary because the natural abundance of the ¹³C isotope is only about 1.1%.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. Agitate the vial to ensure the sample dissolves completely. Gentle warming may be applied if necessary.

  • Filtration: Prepare a Pasteur pipette by placing a small plug of glass wool in the neck. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.

  • Transfer: Filter the solution directly into a clean, dry 5 mm NMR tube. The final liquid column height should be approximately 4-5 cm (0.6-0.7 mL).[6]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before insertion into the spectrometer.[7]

Spectrometer Parameters and Data Acquisition
  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. This process minimizes peak broadening and distortion.

  • Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically run. This simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.[1]

    • Spectral Width: ~0-220 ppm, sufficient to cover all expected carbon resonances.[2]

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses ensures that all carbon nuclei, including quaternary carbons with long relaxation times, can be accurately quantified.

    • Number of Scans: Due to the low sensitivity of ¹³C, multiple scans (from hundreds to thousands) are accumulated to achieve an adequate signal-to-noise ratio.[6]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Analyte (50-100 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve Add Solvent filter 3. Filter into NMR Tube dissolve->filter Remove Particulates insert 4. Insert Sample, Lock & Shim filter->insert acquire 5. Acquire Spectrum (Proton Decoupled) insert->acquire Optimize Field process 6. Process Data (Fourier Transform) acquire->process Accumulate Scans

Caption: Workflow for ¹³C NMR sample preparation and data acquisition.

Predicted Spectral Data and Analysis

While an experimental spectrum provides definitive data, a predicted spectrum based on established principles of substituent effects is a powerful tool for initial analysis and assignment. The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (Carboxyl)165 - 175Typical range for a carboxylic acid carbonyl carbon, deshielded by double bond to oxygen.[8][9]
C6-OMe 155 - 160Aromatic carbon attached to highly electronegative oxygen. Strongly deshielded.
C4 133 - 138Para to the methoxy group and meta to the bromo and carboxyl groups. Experiences deshielding.
C5 125 - 130Meta to the methoxy group and para to the bromo group.
C1-COOH 120 - 125Quaternary carbon attached to the carboxyl group. Shielded relative to other substituted carbons.
C3 115 - 120Ortho to the bromo group and meta to the methoxy and carboxyl groups.
C2-Br 110 - 115Ipso-carbon to bromine. Shielded due to the 'heavy atom effect'.[10]
-OCH₃ (Methoxy)55 - 60Typical range for a methoxy carbon attached to an aromatic ring.[11]

In-Depth Spectral Interpretation

The chemical shift of each carbon is determined by the sum of shielding and deshielding effects from the substituents. The analysis below proceeds carbon by carbon.

Substituent Electronic Effects
  • Inductive Effect (-I): Electronegative atoms (O, Br) pull electron density through the sigma bonds, deshielding nearby carbons and shifting their signals downfield. This effect weakens with distance.

  • Resonance Effect (+R/-R): Substituents with lone pairs (-OMe, -Br) or pi systems (-COOH) can donate or withdraw electron density through the pi system of the ring. This effect is strongest at the ortho and para positions.[3]

    • -OCH₃ (+R > -I): The methoxy group is a strong resonance donor, increasing electron density (shielding) at C1 (ortho, but substituted), C3 (para), and C5 (ortho).

    • -Br (-I > +R): Bromine is inductively withdrawing but a weak resonance donor. It generally deshields the ring.

    • -COOH (-I, -R): The carboxyl group withdraws electron density both inductively and through resonance, deshielding the ring, particularly the ipso carbon (C1) and the ortho/para positions (C2, C6, C4).

Carbon-by-Carbon Assignment

Caption: Structure of this compound with key electronic influences.

  • Carboxyl Carbon (C=O): This signal appears furthest downfield (~170 ppm), characteristic of sp² hybridized carbons double-bonded to one oxygen and single-bonded to another.[12]

  • Methoxy Carbon (-OCH₃): This sp³ hybridized carbon is attached to an electronegative oxygen, placing its signal around 56-60 ppm.[11]

  • C6 (ipso to -OCH₃): This carbon is bonded directly to the highly electronegative oxygen of the methoxy group and is ortho to the electron-withdrawing carboxyl group. These combined deshielding effects push its signal significantly downfield, making it the most deshielded aromatic carbon.

  • C2 (ipso to -Br): While bromine is electronegative, halogens often exert a "heavy atom effect," which increases shielding on the directly attached (ipso) carbon.[10] This effect, combined with being ortho to the withdrawing -COOH group, results in a complex chemical shift, predicted to be one of the most upfield (shielded) aromatic signals.

  • C4 (para to -OCH₃): This carbon is para to the strongly donating methoxy group and meta to the two withdrawing groups. The powerful +R effect of the methoxy group is somewhat offset by the other groups, but it remains relatively deshielded compared to an unsubstituted benzene carbon (128.5 ppm).

  • C1 (ipso to -COOH): As a quaternary carbon attached to the electron-withdrawing carboxyl group and ortho to both the bromo and methoxy groups, its chemical shift is moderately downfield.

  • C3 and C5: These carbons are primarily influenced by their proximity to the major substituents.

    • C3 is ortho to the bromine and para to the methoxy group. The shielding from the +R effect of the methoxy group is expected to be significant here, likely placing it at a relatively upfield position.

    • C5 is ortho to the methoxy group and meta to the bromine. It experiences strong shielding from the adjacent methoxy group, also placing it in the upfield region of the aromatic signals.

Conclusion

The ¹³C NMR spectrum of this compound is a clear illustration of fundamental organic chemistry principles. The chemical shift of each carbon provides a quantitative measure of the local electronic environment, which is dictated by the interplay of inductive and resonance effects from the bromo, methoxy, and carboxyl substituents. By following a robust experimental protocol and applying a systematic, theory-grounded approach to interpretation, ¹³C NMR serves as a definitive tool for the structural verification and analysis of such complex aromatic compounds. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and utilize this critical data in their scientific endeavors.

References

  • Studylib.
  • Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]
  • Slideshare. C-13 NMR Spectroscopy. [Link]
  • Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. [Link]
  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
  • Semantic Scholar. Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. [Link]
  • Heriot-Watt University.
  • University College London.
  • Wiley Online Library.
  • Iowa State University.
  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
  • University of Reading.
  • ResearchGate. How to Prepare Samples for NMR. [Link]
  • RSC Publishing.
  • Chemistry Stack Exchange. 13C NMR of bromobenzene ipso carbon shielding. [Link]
  • Journal of Lipid Research. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. [Link]
  • Compound Interest. A guide to 13C NMR chemical shift values. [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • PhytoBank. 13C NMR Spectrum (PHY0064709) - 2-Methoxybenzoic acid. [Link]
  • PubMed.
  • Journal of the American Chemical Society. Nuclear magnetic resonance spectroscopy.
  • CASPRE. 13C NMR Predictor. [Link]
  • Chemaxon. NMR Predictor. [Link]
  • Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • Unknown. 13C NMR Chemical Shift Table.pdf. [Link]
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • ResearchGate. (PDF) Origin of the Conformational Modulation of the (13)
  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]
  • ChemistryViews. Substituent Effects on Benzene Rings. [Link]
  • Chegg. Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. [Link]
  • Career Endeavour. NMR Spectroscopy PDF. [Link]
  • Scribd. Predict 13C Carbon NMR Spectra. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for the safe handling and use of 2-Bromo-6-methoxybenzoic acid (CAS No. 31786-45-5) for researchers, scientists, and professionals in drug development. Moving beyond standard safety data, this document elucidates the causality behind safety protocols, offering field-proven insights to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

This compound is a substituted aromatic compound that, while invaluable in synthetic chemistry, presents several health hazards that necessitate careful handling.[1][2] A thorough understanding of its toxicological profile is the cornerstone of a robust safety protocol.

1.1. GHS Classification and Health Effects

Globally Harmonized System (GHS) classifications for this compound indicate it is a hazardous substance.[1][2] The primary hazards are:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2] Prolonged or repeated exposure can lead to dermatitis.

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2] Direct contact with the eyes can result in significant and potentially lasting damage.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2] Inhalation of dust can lead to irritation of the respiratory tract.

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 31786-45-5[1]
Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
Appearance Solid[2]
Stability Stable under normal conditions.[2]

1.3. Risk Assessment Workflow

A systematic risk assessment should be conducted before any new experimental protocol involving this compound is initiated. The following diagram illustrates a typical workflow:

RiskAssessmentWorkflow Figure 1: Risk Assessment Workflow for Handling this compound cluster_assessment Assessment Phase cluster_control Control Measures Phase cluster_review Review Phase A Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation B Evaluate Exposure Potential: - Quantity of substance - Duration of handling - Handling procedure (e.g., weighing, transfer) A->B leads to C Assess Existing Controls: - Fume hood availability - General ventilation - Availability of PPE B->C informs D Implement Hierarchy of Controls: 1. Elimination/Substitution (if possible) 2. Engineering Controls (Fume Hood) 3. Administrative Controls (SOPs) 4. Personal Protective Equipment (PPE) C->D determines need for E Develop Safe Work Procedure (SWP) D->E is documented in F Conduct Experiment E->F governs G Review and Update SWP: - After any incident - Periodically F->G provides feedback for PPE_Selection Figure 2: PPE Selection Decision Tree A Start: Handling This compound B Is there a risk of eye contact? A->B C Wear Chemical Splash Goggles B->C Yes F Is there a risk of skin contact? B->F No D Is there a significant splash risk? C->D E Wear Face Shield over Goggles D->E Yes D->F No E->F G Wear Nitrile Gloves and Lab Coat F->G Yes H Is there a risk of inhalation? F->H No G->H I Work in a Fume Hood H->I Yes L Proceed with Caution H->L No J Is fume hood unavailable or insufficient? I->J K Wear NIOSH-approved Respirator J->K Yes J->L No K->L

Caption: A decision tree to guide the selection of appropriate Personal Protective Equipment (PPE).

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical to minimize the risk of exposure.

4.1. Weighing and Transfer

  • Preparation: Don the appropriate PPE (chemical splash goggles, nitrile gloves, lab coat).

  • Containment: Perform all weighing and transfer operations within a chemical fume hood.

  • Procedure:

    • Use a tared weigh boat or glassine paper to weigh the solid.

    • Avoid creating dust by carefully scooping the material. Do not pour the solid from a height.

    • If transferring to a reaction vessel, use a powder funnel.

    • After transfer, gently tap the funnel to dislodge any remaining solid.

    • Rinse the weigh boat and any utensils used with a suitable solvent and add the rinsate to the reaction vessel to ensure a quantitative transfer.

  • Cleanup: Immediately clean up any spills using a method that does not generate dust (e.g., wet wiping). Dispose of contaminated materials as hazardous waste.

4.2. Solution Preparation

  • Preparation: Don the appropriate PPE.

  • Containment: Work within a chemical fume hood.

  • Procedure:

    • Add the weighed this compound to the reaction vessel.

    • Slowly add the desired solvent to the solid.

    • Stir the mixture to aid dissolution. Gentle heating may be required for some solvents, but this should be done with caution and appropriate temperature control to avoid solvent evaporation and potential side reactions.

Storage and Disposal

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

5.1. Storage

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [1][2]* Keep the container tightly closed to prevent the absorption of moisture. [1]* The storage area should be locked and accessible only to authorized personnel. [1] 5.2. Disposal

  • Dispose of waste this compound and any contaminated materials in accordance with all local, state, and federal regulations. [1][5]* Do not dispose of this chemical down the drain. [6]* Waste should be collected in a clearly labeled, sealed container for disposal by an approved waste disposal company. [1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

6.1. First Aid Measures

Exposure RouteFirst Aid ProcedureSource
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Clean the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1][3]

6.2. Spill Response

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate all surfaces.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department or emergency response team.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its safe use is predicated on a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of risk assessment, engineering and administrative controls, and the correct use of personal protective equipment, researchers can confidently and safely handle this compound. This guide serves as a foundation for developing robust, self-validating safety practices in the laboratory.

References

  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • Reaction progression trends for the acid activation of 2‐methoxybenzoic... - ResearchGate. (n.d.).

Sources

A Senior Application Scientist's Guide to 2-Bromo-6-methoxybenzoic Acid: Safety, Handling, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-6-methoxybenzoic acid (CAS No. 31786-45-5) is a substituted benzoic acid derivative utilized in various organic synthesis applications, particularly within pharmaceutical and materials science research. Its specific molecular structure lends it to be a valuable building block, but also necessitates a thorough understanding of its potential hazards. This guide provides an in-depth analysis of its safety profile, offering field-proven protocols for its safe handling, storage, and emergency management, designed for the professional research environment.

Section 1: Core Chemical & Physical Properties

A foundational understanding of a compound's physical properties is the first step in a robust risk assessment. These characteristics influence its behavior under laboratory conditions and dictate appropriate handling and storage measures. The properties of this compound are summarized below.[1]

PropertyValueSource
CAS Number 31786-45-5Fisher Scientific[2]
Molecular Formula C₈H₇BrO₃Sigma-Aldrich[1]
Molecular Weight 231.04 g/mol Sigma-Aldrich[1]
Appearance SolidSigma-Aldrich[1]
Melting Point 157-159 °CSigma-Aldrich

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2][3] Adherence to the precautionary statements is critical to mitigate exposure risks.

  • Signal Word: Warning [2][3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[3]

GHS Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

The following diagram illustrates the GHS hazard classifications for this compound.

GHS_Hazards substance This compound node_skin Skin Irritation Category 2 (H315) substance->node_skin node_eye Serious Eye Irritation Category 2 (H319) substance->node_eye node_stot Specific Target Organ Toxicity (Single Exposure) Category 3 (H335) - Respiratory Irritation substance->node_stot hazard_class GHS Hazard Classes

Caption: GHS Hazard Classification for this compound.

Section 3: Toxicological Profile

While comprehensive toxicological data for this specific compound is not fully available, the hazard classification indicates its primary risks.[2][5]

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.[2][5] Ingestion is also a potential route of exposure.[5]

  • Acute Effects:

    • Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[3]

    • Skin Contact: Causes skin irritation, characterized by redness and discomfort.[2][3]

    • Eye Contact: Causes serious eye irritation, which can lead to pain, watering, and redness.[2][3]

    • Ingestion: May be harmful if swallowed.[5]

  • Chronic Effects: Data on long-term or repeated exposure is limited. It is prudent to assume that repeated contact may lead to more pronounced irritation or other effects.

Section 4: First-Aid and Emergency Response Protocols

Immediate and appropriate first-aid is crucial to minimizing harm from exposure. The following protocols are based on established best practices for irritant chemicals.

Step-by-Step First-Aid Measures:

  • Inhalation:

    • Immediately move the affected person to fresh air.[2][3]

    • If the person is not breathing, provide artificial respiration.[2][3]

    • If symptoms such as coughing or difficulty breathing persist, seek immediate medical attention.[2]

    • Causality: Removing the individual from the contaminated atmosphere is the most critical step to prevent further respiratory tract irritation.

  • Skin Contact:

    • Immediately flush the affected skin with plenty of water for at least 15 minutes.[2][3]

    • Remove all contaminated clothing and shoes while flushing.[3]

    • Wash the area with soap and water.[2][3]

    • If skin irritation occurs or persists, seek medical advice.[2][4]

    • Causality: Rapid and thorough washing dilutes and removes the chemical, minimizing its contact time with the skin and thereby reducing the severity of irritation.

  • Eye Contact:

    • Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][3]

    • If the individual wears contact lenses, remove them if it is easy to do so and continue rinsing.[2][3]

    • Seek immediate medical attention.[3]

    • Causality: Extensive irrigation is vital to ensure all particles are flushed from the eye surface and cul-de-sacs, preventing prolonged irritation and potential corneal damage.

  • Ingestion:

    • Do NOT induce vomiting.[3][6]

    • Clean the mouth with water and have the person drink plenty of water afterwards.[2][7]

    • Call a POISON CENTER or doctor if the person feels unwell.[5]

    • Causality: Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis. Rinsing the mouth and drinking water helps to dilute the substance in the stomach.

Section 5: Laboratory Handling and Storage Protocols

A proactive approach to safety through proper handling and storage is the most effective way to prevent exposure. The following workflow outlines a self-validating system for safe laboratory use.

Safe_Handling_Workflow start Start: Task Requiring This compound risk_assessment 1. Risk Assessment - Review SDS - Identify quantities used - Assess potential for dust generation start->risk_assessment eng_controls 2. Engineering Controls - Use certified chemical fume hood - Ensure eyewash/shower is accessible risk_assessment->eng_controls ppe 3. PPE Selection & Donning - Nitrile gloves - Safety goggles (EN 166) - Lab coat eng_controls->ppe handling 4. Chemical Handling - Weigh/transfer solid in hood - Avoid creating dust - Keep container closed when not in use ppe->handling waste 5. Waste Disposal - Collect residue and contaminated PPE - Dispose in labeled hazardous waste container handling->waste decon 6. Decontamination - Clean work surfaces - Wash hands thoroughly with soap and water waste->decon end End: Task Complete decon->end

Caption: Self-Validating Workflow for Safe Laboratory Handling.

A. Handling Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[8] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles conforming to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[3][9]

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[3]

    • Skin and Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing to prevent skin exposure.[3][7]

  • Hygiene Measures: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3][8]

B. Storage Protocol:

  • Conditions: Store in a tightly closed, properly labeled container.[3][8] Keep the container in a cool, dry, and well-ventilated area.[2][3][8]

  • Incompatibilities: Store away from strong oxidizing agents.[3][5]

Section 6: Accidental Release and Fire-Fighting Measures

A. Accidental Release Measures:

  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • For minor solid spills, carefully sweep up the material, avoiding dust generation.[6][8]

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[8]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Report the spill to the appropriate safety personnel.[8]

    • Contain the spill if possible without risk. Prevent entry into drains or waterways.

B. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide may be formed.[2][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Section 7: Stability and Reactivity

  • Reactivity: No hazardous reactions have been reported under normal processing.[3][5]

  • Chemical Stability: The compound is stable under recommended storage conditions.[2][3][5]

  • Conditions to Avoid: Avoid dust formation, excess heat, and incompatible products.[3][5]

  • Incompatible Materials: Strong oxidizing agents.[2][3][5]

References

  • Benchchem. Essential Safety and Operational Guide for 2-Bromo-6-methylisonicotinic Acid.
  • Sigma-Aldrich. This compound.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid. (2009-08-06).
  • Fisher Scientific. SAFETY DATA SHEET: Benzoic acid, 2-bromo-.
  • Fisher Scientific. SAFETY DATA SHEET: this compound.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Methoxybenzoic acid.
  • Echemi. 2-Bromo-6-hydroxybenzoic acid SDS, 38876-70-9 Safety Data Sheets.
  • TCI Chemicals. SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic Acid. (2025-03-05).
  • Fisher Scientific. SAFETY DATA SHEET: 6-Bromo-2-naphthylmethylether.
  • Synquest Labs. 2-Bromo-6-methylbenzoic acid Safety Data Sheet.
  • Sigma-Aldrich. Dicamba SAFETY DATA SHEET. (2024-09-08).
  • Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid. (2009-08-06).
  • Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid 98%.
  • Synquest Labs. 2-Methoxybenzoic acid Safety Data Sheet.
  • PubChem. 2-Amino-6-methoxybenzoic Acid.

Sources

An In-depth Technical Guide to Sourcing and Qualifying 2-Bromo-6-methoxybenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and qualifying 2-Bromo-6-methoxybenzoic acid (CAS No. 31786-45-5). Instead of a mere list of vendors, this document offers an in-depth methodology for supplier evaluation, quality assessment, and incoming material verification, ensuring the integrity of your research and development pipeline.

Part 1: Technical Profile of this compound

This compound is a substituted benzoic acid derivative that serves as a key building block in organic synthesis. Its utility in medicinal chemistry and materials science stems from the orthogonal reactivity of its three functional groups: the carboxylic acid, the aryl bromide, and the methoxy group. The aryl bromide, in particular, is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions.

Understanding the physicochemical properties of this reagent is the first step in ensuring its proper use and qualification.

PropertyValueSource
CAS Number 31786-45-5[1][2][3]
Molecular Formula C₈H₇BrO₃[1][2][4]
Molecular Weight 231.04 g/mol [4]
Appearance Pale cream to cream powder[1]
Melting Point 123.0-128.0 °C[1]
SMILES COC1=C(C(=O)O)C(Br)=CC=C1[1][2]
InChI Key BNYFDICJYCBPRW-UHFFFAOYSA-N[1][2][4]

Part 2: The Supplier Landscape and Qualification Workflow

The marketplace for chemical reagents is diverse, ranging from large multinational suppliers to specialized custom synthesis labs and online chemical marketplaces. The selection of a supplier should not be based on price alone but on a rigorous evaluation of their quality systems, documentation, and technical support.

A systematic approach to supplier qualification is critical. The following workflow diagram illustrates a robust process for selecting and validating a supplier for this compound.

G start Identify Need for This compound screen Screen Potential Suppliers (Databases, Marketplaces, Direct Inquiry) start->screen request_data Request Technical Documentation (CoA, SDS, Purity Specification) screen->request_data evaluate_data Evaluate Supplier Data: - Purity (e.g., >97.5%) - Analytical Methods Used - Impurity Profile request_data->evaluate_data spec_met Data Meets Project Specs? evaluate_data->spec_met pilot_order Place Pilot Order (Small Quantity) spec_met->pilot_order  Yes reject Reject Supplier Return to Screening spec_met->reject No   inhouse_qc Perform In-House QC on Incoming Material pilot_order->inhouse_qc material_pass Material Passes QC? inhouse_qc->material_pass qualified Supplier Qualified for Scale-Up Use material_pass->qualified  Yes material_pass->reject No  

Sources

Introduction: The Strategic Importance of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly valuable substituted aromatic scaffold that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its unique 1,2,3-trisubstitution pattern, featuring ortho-disposed bromo and methoxy groups relative to a carboxylic acid, presents a significant regiochemical challenge for synthetic chemists. The precise placement of these functional groups is paramount, as they offer distinct and versatile handles for subsequent chemical modifications, such as cross-coupling reactions (utilizing the aryl bromide), nucleophilic substitution (targeting the methoxy group after activation), and amide bond formation (via the carboxylic acid).

This guide provides a detailed exploration of the primary, field-proven synthetic strategies for preparing this compound. We will move beyond simple procedural lists to dissect the underlying mechanistic principles, offering a rationale for experimental design and empowering researchers to adapt and troubleshoot these protocols effectively. The focus is on robust, scalable, and regiochemically precise methodologies.

Primary Synthetic Strategy I: Directed ortho-Metalation (DoM) of 3-Bromoanisole

The most elegant and widely employed strategy for the synthesis of this compound is the Directed ortho-Metalation (DoM) of a readily available starting material, 3-bromoanisole. This approach offers unparalleled regiochemical control, directly addressing the primary synthetic challenge.

Principle and Rationale: Leveraging the Methoxy Group as a Directing Agent

Directed ortho-Metalation is a powerful variation of electrophilic aromatic substitution where deprotonation of an aromatic ring occurs specifically at the position ortho to a directing metalation group (DMG).[1][2] The DMG, typically a Lewis basic functional group, coordinates to a strong organolithium base (e.g., n-butyllithium). This coordination event delivers the base to the immediate vicinity of the DMG, leading to a kinetically favored deprotonation of the adjacent ortho-proton over other protons on the ring.[3][4]

In the case of 3-bromoanisole, the methoxy group (-OCH₃) serves as a moderately effective DMG.[4] Its lone pair-bearing oxygen atom complexes with the Lewis acidic lithium cation of the alkyllithium base.[5] This complexation dramatically increases the kinetic acidity of the C2 and C6 protons. Deprotonation occurs preferentially at the C2 position due to the absence of steric hindrance from the bulky bromine atom at C3. The resulting aryllithium intermediate is then trapped with an electrophile, in this case, carbon dioxide, to install the carboxylic acid group exclusively at the C2 position.[1][6] This method avoids the formation of unwanted isomers that would plague a standard electrophilic aromatic substitution approach.

Experimental Workflow: DoM of 3-Bromoanisole

DoM_Workflow cluster_0 Step 1: Directed ortho-Lithiation cluster_1 Step 2: Carboxylation & Workup Start 3-Bromoanisole Reagents1 n-BuLi, THF -78 °C Start->Reagents1 Add base Intermediate 2-Lithio-3-bromoanisole (in situ) Reagents1->Intermediate Deprotonation Reagents2 1. CO2 (s) (Dry Ice) 2. H3O+ Workup Intermediate->Reagents2 Electrophilic trap Product This compound Reagents2->Product Protonation

Caption: Workflow for the synthesis via Directed ortho-Metalation.

Detailed Experimental Protocol: DoM and Carboxylation

Materials: 3-Bromoanisole, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, typically 2.5 M in hexanes), Dry Ice (CO₂ solid), Diethyl ether, Hydrochloric acid (HCl), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 3-bromoanisole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1 hour.

  • Carboxylation: In a separate beaker, crush a generous excess of dry ice (solid CO₂) into a fine powder. Carefully and rapidly, transfer the aryllithium solution via cannula into the beaker containing the crushed dry ice with vigorous stirring. A thick white slurry will form.

  • Quenching and Workup: Allow the mixture to slowly warm to room temperature. The excess CO₂ will sublime. Quench the reaction by adding water. Acidify the aqueous layer to a pH of ~2 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether (3x volumes).

  • Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford a white crystalline solid.

Quantitative Data Summary
ReagentMolar Eq.Key ParametersTypical YieldPurity (Post-Recrystallization)
3-Bromoanisole1.0Starting Material->98%
n-Butyllithium1.1 - 1.2Temp: -78 °C, Time: 1h--
Carbon Dioxide (s)>5.0Added as solid (dry ice)--
Product -Final isolated product65-80%>99%
Mechanistic Visualization: DoM Pathway

Oxidation_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation Start 2-Methylanisole Reagents1 Br2, Acetic Acid Start->Reagents1 Bromination Precursor 2-Bromo-6-methoxytoluene Reagents1->Precursor Reagents2 KMnO4, H2O, heat Then H3O+ Precursor->Reagents2 Oxidation Product This compound Reagents2->Product

Caption: Workflow for the synthesis via benzylic oxidation.

Detailed Experimental Protocol: Oxidation of 2-Bromo-6-methoxytoluene

Materials: 2-Bromo-6-methoxytoluene, Potassium Permanganate (KMnO₄), Water, Sodium Bisulfite (NaHSO₃), Hydrochloric Acid (HCl).

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-bromo-6-methoxytoluene (1.0 eq) in water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (approx. 3.0-4.0 eq) portion-wise to the suspension. The addition is exothermic and should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • Quenching: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bisulfite until the brown MnO₂ precipitate dissolves and the solution becomes colorless.

  • Isolation: Acidify the clear solution with concentrated HCl to a pH of ~2. A white precipitate of this compound will form.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization can be performed if necessary.

Quantitative Data Summary
ReagentMolar Eq.Key ParametersTypical Yield
2-Bromo-6-methoxytoluene1.0Starting Material-
Potassium Permanganate3.0 - 4.0Temp: Reflux, Time: 2-4h70-85%
Product -Final isolated product70-85%

Conclusion and Strategic Outlook

Both the Directed ortho-Metalation and the benzylic oxidation routes represent robust and reliable methods for the synthesis of this compound.

  • The DoM strategy is often preferred for its elegance and high degree of regiochemical predictability. Its primary advantage lies in the use of a simple, commercially available starting material (3-bromoanisole) to construct the complex substitution pattern in a single, high-yielding step.

  • The oxidation strategy is an excellent classical alternative. Its viability is primarily dependent on the commercial availability and cost of the 2-bromo-6-methoxytoluene precursor. When this starting material is accessible, the oxidation step is straightforward, high-yielding, and utilizes inexpensive reagents.

The choice between these two core strategies will ultimately be dictated by factors specific to the research environment, including starting material availability, project budget, and the scale of the synthesis required. Both pathways, when executed with care, provide efficient access to this critical synthetic intermediate.

References

  • Wikipedia. Directed ortho metalation.
  • PrepChem.com. Preparation of 2-bromobenzoic acid.
  • National Institutes of Health. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.
  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide.
  • Organic Chemistry Portal. Directed ortho Metalation (DOM).
  • Chem-Station International Edition. Directed Ortho Metalation.
  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
  • MDPI. Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure.
  • Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.

Sources

discovery and history of 2-Bromo-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of 2-Bromo-6-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique arrangement of a carboxylic acid, a methoxy group, and a bromine atom on a benzene ring provides a scaffold with multiple reactive sites, enabling the construction of complex molecular architectures. This guide delves into the historical context of its discovery, traces the evolution of its synthetic methodologies from classical routes to modern catalytic systems, and explores its applications as a key intermediate in the development of pharmaceuticals and other functional materials.

The Dawn of Aromatic Chemistry: Discovery and First Synthesis

The precise moment of the first synthesis of this compound is not marked by a singular, celebrated publication. Instead, its discovery is rooted in the systematic and foundational work on aromatic substitution reactions that characterized the late 19th and early 20th centuries. Early organic chemists, armed with newly discovered reactions, meticulously explored the functionalization of benzene derivatives. The synthesis of a molecule like this compound would have been a logical extension of this exploration, likely first achieved through multi-step sequences based on established name reactions.

One of the most plausible and historically significant routes to this compound is through the Sandmeyer reaction, a cornerstone of aromatic chemistry developed in the 1880s. This method involves the diazotization of an aniline derivative, followed by the copper-catalyzed displacement of the diazonium group.

Foundational Synthetic Protocol: A Classical Approach via Sandmeyer Reaction

This protocol outlines the synthesis starting from 2-amino-6-methoxybenzoic acid, which itself would have been prepared from the corresponding nitro compound.

Experimental Protocol: Synthesis via Diazotization-Sandmeyer Reaction

  • Step 1: Diazotization of 2-Amino-6-methoxybenzoic Acid

    • Suspend 2-amino-6-methoxybenzoic acid in an aqueous solution of hydrobromic acid (HBr).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C to prevent the premature decomposition of the highly reactive diazonium salt.

    • Continue stirring for 20-30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

  • Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)

    • In a separate reaction vessel, dissolve copper(I) bromide (CuBr) in an excess of hydrobromic acid.

    • Slowly and carefully add the cold diazonium salt solution to the CuBr solution. This step is often accompanied by the vigorous evolution of nitrogen gas.

    • Once the addition is complete, allow the mixture to warm to room temperature and then gently heat to ensure the complete displacement of the diazonium group.

  • Step 3: Workup and Purification

    • Cool the reaction mixture and extract the crude product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Wash the organic layer with water and then a saturated sodium bicarbonate solution to remove acidic impurities.

    • Acidify the aqueous bicarbonate washings with concentrated hydrochloric acid to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Recrystallization from a solvent system like ethanol/water can be performed for further purification.

Causality and Experimental Insight:

  • Low Temperature: The diazonium intermediate is thermally unstable. Performing the reaction at 0-5 °C is critical for preventing its decomposition into unwanted side products, primarily phenols.

  • Copper(I) Catalyst: The copper(I) salt is essential for facilitating the single-electron transfer mechanism that enables the substitution of the diazonium group with the bromide ion.

  • Acidic Medium: A strong acid is required both to form the nitrous acid (from NaNO₂) in situ and to solubilize the starting amine as its ammonium salt.

Evolution of Synthetic Methodologies: A Quest for Efficiency

While classical methods were foundational, the drive for higher yields, greater regioselectivity, and milder reaction conditions spurred the development of more advanced synthetic strategies.

Directed ortho-Metalation (DoM)

A paradigm shift in the synthesis of substituted aromatics came with the advent of Directed ortho-Metalation (DoM). This powerful technique utilizes a directing group on the aromatic ring to guide a strong base to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion that can be trapped with an electrophile. For this compound, this allows for the direct and highly regioselective bromination of 2-methoxybenzoic acid.

dom_workflow cluster_reagents Reaction Conditions start 2-Methoxybenzoic Acid intermediate Ortho-lithiated Intermediate (Directed by COOH and OMe) start->intermediate Deprotonation reagents 1. Strong Base (e.g., s-BuLi, TMEDA) 2. Electrophilic Bromine Source (e.g., Br₂) product This compound intermediate->product Electrophilic Quench

Caption: Workflow for Directed ortho-Metalation (DoM).

Trustworthiness of the Protocol: This method is self-validating due to its high regioselectivity. The combined directing ability of the carboxylic acid and methoxy groups strongly favors metalation at the C6 position. The use of two or more equivalents of a strong base like sec-butyllithium (s-BuLi) is necessary to deprotonate both the acidic carboxylic proton and the aromatic C-H bond. The subsequent quench with an electrophilic bromine source, such as 1,2-dibromotetrachloroethane, cleanly installs the bromine atom at the desired position.

Applications in Modern Chemistry: A Versatile Scaffold

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. The carboxylic acid can be readily converted to amides, esters, or other derivatives. The bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, and the methoxy group can be cleaved to reveal a phenol if needed.

Central Role in Cross-Coupling Reactions

The carbon-bromine bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This has made this compound a valuable intermediate in drug discovery, where the construction of biaryl or substituted aromatic systems is a common strategy. For instance, it can be used in the synthesis of precursors to complex natural products or designed therapeutic agents.[1][2][3]

suzuki_coupling reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->catalyst product 6-Aryl-2-methoxybenzoic Acid catalyst->product C-C Bond Formation

Caption: Generalized Suzuki cross-coupling reaction.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for ensuring the identity and purity of this compound in any research or development setting.[4][5]

Property / Technique Value / Expected Observation
Molecular Formula C₈H₇BrO₃[5]
Molecular Weight 231.04 g/mol [4]
Appearance Pale cream to cream solid powder[5]
Melting Point 123-128 °C[5]
¹H NMR Signals corresponding to aromatic protons (typically 6.9-7.5 ppm), a methoxy singlet (~3.9 ppm), and a broad carboxylic acid singlet (>10 ppm).
¹³C NMR Resonances for the carboxyl carbon (~165-170 ppm), aromatic carbons (including C-Br and C-OMe), and the methoxy carbon (~56 ppm).
Mass Spectrometry A characteristic M, M+2 isotopic pattern with nearly equal intensity, confirming the presence of one bromine atom.
Infrared (IR) Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), C-O stretches, and aromatic C-H and C=C bands.

Conclusion and Future Outlook

From its origins in the foundational era of aromatic chemistry to its current status as a sophisticated building block, the history of this compound mirrors the advancement of organic synthesis itself. The development of its synthetic routes from classical, often harsh methods to modern, highly selective catalytic processes showcases the relentless pursuit of chemical efficiency and elegance. For today's researchers in drug discovery and materials science, this compound is not merely a reagent but a versatile platform for innovation, offering a reliable starting point for the synthesis of novel molecules with tailored functions and properties. Its continued application in constructing complex scaffolds ensures its relevance for years to come.

References

  • Bachman, G. B., & Picha, G. M. (1946). Synthesis of substituted aminobenzacridines. Journal of the American Chemical Society, 68(8), 1599–1602. [Link]
  • Bunnett, J. F., & Rauhut, M. M. (1956). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 36, 11. [Link]
  • Snieckus, V. (1990). Directed ortho metalation. A personal account. Pure and Applied Chemistry, 62(10), 2047-2056. [Link]
  • The Nobel Prize in Chemistry 2010. NobelPrize.org. Nobel Prize Outreach AB 2024. [Link]

Sources

An In-Depth Technical Guide to the Key Reactive Sites of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-6-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its utility in the development of pharmaceuticals and other complex molecules stems from the distinct reactivity of its three functional groups: a carboxylic acid, a bromine atom, and a methoxy group, all strategically positioned on a benzene ring. This arrangement of substituents creates a unique electronic and steric environment, leading to specific and often predictable chemical behavior. This guide provides a comprehensive analysis of the key reactive sites of this compound, offering insights into the underlying principles that govern its chemical transformations and providing practical, field-proven experimental protocols for its application.

Molecular Structure and Electronic Properties

The reactivity of this compound is fundamentally dictated by the interplay of electronic and steric effects exerted by its substituents.

PropertyValue
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance Solid

The carboxylic acid group is an electron-withdrawing group via induction but can also participate in resonance. The methoxy group is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The bromine atom is an electron-withdrawing group via induction (-I effect) and a weak deactivating group in electrophilic aromatic substitution.

A critical feature of this molecule is the "ortho effect." The presence of substituents at both positions ortho to the carboxylic acid (bromo and methoxy groups) forces the carboxyl group out of the plane of the benzene ring.[1][2] This steric hindrance inhibits resonance between the carboxyl group and the aromatic ring, which significantly influences its acidity and reactivity.[1][2]

Key Reactive Sites and Their Transformations

The unique substitution pattern of this compound presents three primary sites for chemical modification. The following sections will delve into the reactivity of each site, supported by mechanistic insights and detailed experimental protocols.

The Carboxylic Acid Group: Acidity and Derivatization

The most apparent reactive site is the carboxylic acid functional group. Its reactivity is a cornerstone of this molecule's utility in synthesis.

Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a phenomenon known as the ortho effect.[1][2] In the case of this compound, the steric hindrance from the adjacent bromo and methoxy groups forces the carboxylic acid out of the plane of the benzene ring.[1] This disruption of coplanarity minimizes the resonance stabilization of the neutral acid, thereby increasing its acidity relative to unsubstituted benzoic acid.[1] However, the electronic effect of the methoxy group, being electron-donating, can counteract this to some extent.[3][4]

The carboxylic acid can be readily converted to its corresponding ester via acid-catalyzed esterification (Fischer esterification). This reaction is fundamental for protecting the carboxylic acid or for synthesizing ester derivatives with desired properties. The kinetics of esterification of ortho-substituted benzoic acids are influenced by steric hindrance, which can slow the rate of reaction.[5]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes the synthesis of a methyl ester derivative.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ester, which can be further purified by column chromatography if necessary.

The Bromo Group: A Gateway to Carbon-Carbon Bond Formation

The bromine atom on the aromatic ring is a versatile handle for a variety of cross-coupling reactions and the formation of organometallic reagents.

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[6][7] The bromo substituent of this compound makes it an excellent substrate for these reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)

  • Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to a temperature typically between 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative\nAddition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R-B(OH)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The bromo group can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent.[9][10] This transformation inverts the polarity at the carbon atom, turning it from an electrophilic site into a potent nucleophile. However, the presence of the acidic proton of the carboxylic acid group is incompatible with the highly basic Grignard reagent.[9] Therefore, the carboxylic acid must be protected (e.g., as an ester) before attempting to form the Grignard reagent.

Experimental Protocol: Grignard Reagent Formation and Reaction (with prior protection)

This protocol outlines the formation of a Grignard reagent from the methyl ester of this compound and its subsequent reaction with an electrophile (e.g., an aldehyde).

Materials:

  • Methyl 2-bromo-6-methoxybenzoate

  • Magnesium turnings (activated)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (argon or nitrogen).

  • Place activated magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Dissolve methyl 2-bromo-6-methoxybenzoate in anhydrous ether and add it to the dropping funnel.

  • Add a small portion of the ester solution to the magnesium turnings. If the reaction does not initiate, add a crystal of iodine and gently warm the flask.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining ester solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of the electrophile (e.g., benzaldehyde) in anhydrous ether dropwise to the Grignard reagent.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude product, which can be purified by chromatography.

The Aromatic Ring and the Methoxy Group: Substitution and Cleavage

The aromatic ring itself, along with the methoxy group, presents further opportunities for functionalization.

While aromatic rings are typically electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur under specific conditions.[11] For SNAr to proceed, the ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group.[11] In this compound, the carboxylic acid is an electron-withdrawing group. While not as strongly activating as a nitro group, it can facilitate SNAr reactions, particularly with strong nucleophiles, where the bromo or even the methoxy group could potentially act as a leaving group.[12]

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Aryl-LG Aryl-LG Meisenheimer\nComplex Meisenheimer Complex Aryl-LG->Meisenheimer\nComplex Nu- Aryl-Nu Aryl-Nu Meisenheimer\nComplex->Aryl-Nu -LG-

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The methoxy group can be cleaved to reveal a hydroxyl group. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This transformation is valuable for unmasking a phenolic functionality, which can then be used in subsequent reactions.

The removal of the carboxylic acid group (decarboxylation) can be achieved under certain conditions, often requiring high temperatures and sometimes a catalyst.[13][14][15] The mechanism of decarboxylation of ortho-substituted benzoic acids can be complex and is influenced by the nature of the substituents.[13][14] For some benzoic acid derivatives, copper-catalyzed decarboxylation can be used to generate aryl radicals for further reactions.[16]

Conclusion

This compound is a highly functionalized molecule with a rich and predictable reactivity profile. The strategic placement of the carboxylic acid, bromo, and methoxy groups allows for selective transformations at each of these sites. A thorough understanding of the electronic and steric effects, particularly the ortho effect, is paramount for designing successful synthetic strategies. The experimental protocols provided in this guide serve as a practical starting point for researchers to harness the synthetic potential of this versatile building block in their drug discovery and development endeavors.

References

  • Chuchev, K. & BelBruno, J. J. (2007). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Request PDF.
  • Dunn, G. E., & Scott, A. M. (1970). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Journal of Chemistry, 48(11), 1779-1787.
  • Wang, D., & Shang, R. (2020). Decarboxylative Hydroxylation of Benzoic Acids.
  • Billaud, C., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Wikipedia. (n.d.). Ortho effect.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Google Patents. (n.d.). US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds.
  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids.
  • YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video].
  • ResearchGate. (n.d.). (PDF) Ortho effects: A mechanistic study.
  • University of California, Irvine. (n.d.). Grignard Reaction.
  • Quora. (2015, January 25). What is the explanation for the ortho effect?.
  • Journal of the Chemical Society B: Physical Organic. (1968). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. J. Chem. Soc. B, 1048-1054.
  • Quora. (2018, February 6). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. (n.d.). ChemInform Abstract: Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts.
  • Ruhr-Universität Bochum. (2021, August 10). Mechanistic investigations.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
  • The Journal of Organic Chemistry. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 85(10), 6483–6493.
  • ResearchGate. (n.d.). (PDF) Kinetic research and modeling of benzoic acid esterification process.
  • Chemistry & Chemical Technology. (2022, January 21). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Chemistry & Chemical Technology, 16(1), 89-95.
  • YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Video].
  • YouTube. (2023, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. [Video].
  • University of California, Davis. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Accounts of Chemical Research. (1977). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 10(9), 316-321.
  • Chemistry LibreTexts. (2023, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Influence of Methoxy-substituents on the strength of Br…Br type II halogen bonds in bromobenzoic acid.
  • Learn CBSE. (2020, September 25). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids.
  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 167-182.

Sources

Methodological & Application

Application Note: A Methodological Guide to the Synthesis of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical document provides a comprehensive guide for the synthesis of 2-Bromo-6-methoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. The primary synthetic route detailed is the electrophilic aromatic substitution of 2-methoxybenzoic acid. This note elucidates the underlying reaction mechanism, discusses the critical aspects of regioselectivity, and presents a detailed, adaptable experimental protocol. Emphasis is placed on safety, process validation, and troubleshooting to ensure researchers can reliably implement and optimize the procedure. The protocol is grounded in established chemical principles and adapted from verified syntheses of analogous isomers, providing a robust starting point for laboratory-scale production.

Introduction and Scientific Background

Halogenated aromatic carboxylic acids are cornerstone intermediates in organic synthesis, serving as versatile precursors for the development of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. This compound, in particular, features three distinct functional groups—a carboxylic acid, a methoxy ether, and a bromine atom—offering multiple reaction sites for subsequent chemical modifications such as cross-coupling reactions, esterification, and nucleophilic substitution.

The synthesis of this target molecule is achieved through the electrophilic bromination of 2-methoxybenzoic acid. This reaction is a classic example of electrophilic aromatic substitution (EAS), where an electrophile (in this case, a polarized bromine species) replaces a hydrogen atom on the aromatic ring.[1][2] The success of this synthesis hinges on controlling the regioselectivity, which is dictated by the electronic effects of the substituents already present on the benzene ring.

The starting material, 2-methoxybenzoic acid, possesses a strongly activating, ortho, para-directing methoxy group (-OCH₃) and a deactivating, meta-directing carboxylic acid group (-COOH).[1] The interplay of these directing effects governs the position of the incoming bromine atom.

  • Methoxy Group (-OCH₃ at C2): Being an activating group, it donates electron density to the ring, particularly at the ortho (C3) and para (C6) positions, making them more nucleophilic and susceptible to electrophilic attack.

  • Carboxylic Acid Group (-COOH at C1): As a deactivating group, it withdraws electron density from the ring, directing incoming electrophiles to the meta positions (C3 and C5).

The position of bromination is therefore a result of the combined influence of these groups. The C6 position is para to the strongly activating methoxy group, making it a highly favored site for substitution.

Reaction Mechanism: Electrophilic Aromatic Bromination

The bromination of an activated aromatic ring like 2-methoxybenzoic acid typically proceeds via the arenium ion (or Wheland intermediate) mechanism, especially in a polar protic solvent like acetic acid.[3] While recent computational studies suggest that an addition-elimination pathway may also be viable, the arenium ion model remains a cornerstone for understanding this transformation.[4]

  • Generation of the Electrophile: In the presence of a polar solvent like acetic acid, the diatomic bromine (Br₂) molecule becomes polarized, creating an electrophilic bromine atom (δ+) and a nucleophilic one (δ-).

  • Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich π system of the benzene ring attacks the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the arenium ion.

  • Deprotonation and Re-aromatization: A weak base (e.g., acetic acid or the bromide ion) abstracts a proton from the carbon atom bearing the new bromine substituent. This step restores the aromaticity of the ring, yielding the final product, this compound.

Caption: Mechanism of Electrophilic Bromination.

Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for the bromination of substituted benzoic acids.[5][6] Optimization of reaction time, temperature, and purification may be necessary to achieve desired yield and purity.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
2-Methoxybenzoic Acid152.15579-75-9Starting Material
Bromine (Br₂)159.817726-95-6Highly Toxic & Corrosive
Glacial Acetic Acid60.0564-19-7Solvent, Corrosive
Sodium Bisulfite (NaHSO₃)104.067631-90-5For quenching excess bromine
Ethanol46.0764-17-5Recrystallization solvent
Deionized Water18.027732-18-5
  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature control, dropping funnel, condenser, ice bath, Buchner funnel and filtration flask, standard laboratory glassware.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., butyl rubber), safety goggles, face shield, and a lab coat are mandatory. All operations involving bromine must be performed in a certified chemical fume hood. [7][8][9]

Reagent Quantities
ReagentAmountMolesMolar Equiv.
2-Methoxybenzoic Acid15.2 g0.101.0
Glacial Acetic Acid100 mL--
Bromine (Br₂)5.4 mL (16.8 g)0.1051.05
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g (0.10 mol) of 2-methoxybenzoic acid in 100 mL of glacial acetic acid.

  • Bromine Addition: In a separate dropping funnel, carefully measure 5.4 mL of bromine. Slowly add the bromine dropwise to the stirred solution of the benzoic acid over 30-45 minutes. An initial exothermic reaction may be observed; maintain the reaction temperature between 25-35°C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 300 mL of an ice-water slurry with vigorous stirring. A precipitate should form.

  • Excess Bromine Removal: To neutralize any unreacted bromine (indicated by a persistent orange/brown color), add a saturated solution of sodium bisulfite dropwise until the color dissipates and the solution becomes colorless or pale yellow.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove residual acetic acid and salts.

  • Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol/water (e.g., 80:20 mixture) to dissolve the solid completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.

Process Workflow and Visualization

The following diagram outlines the complete workflow for the synthesis and purification of this compound.

G Start Dissolve 2-Methoxybenzoic Acid in Acetic Acid Add_Br2 Add Bromine (Br2) Dropwise (25-35°C) Start->Add_Br2 React Stir at Room Temp (4-6h, Monitor by TLC) Add_Br2->React Quench Pour into Ice Water & Quench with NaHSO3 React->Quench Filter_Crude Vacuum Filter Crude Product Quench->Filter_Crude Wash_Crude Wash with Cold H2O Filter_Crude->Wash_Crude Recrystallize Recrystallize from Ethanol/Water Wash_Crude->Recrystallize Filter_Pure Vacuum Filter Purified Crystals Recrystallize->Filter_Pure Dry Dry Under Vacuum Filter_Pure->Dry Final_Product Pure this compound Dry->Final_Product

Caption: Synthesis and Purification Workflow.

Safety and Handling Precautions

Chemical synthesis requires strict adherence to safety protocols. The reagents used in this procedure present significant hazards.

  • Bromine (Br₂): Is extremely corrosive to the skin, eyes, and respiratory tract. It is highly toxic if inhaled or ingested.[8] Always handle liquid bromine in a chemical fume hood with appropriate PPE, including a face shield and heavy-duty gloves. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

  • Glacial Acetic Acid: Is a corrosive liquid that can cause severe skin and eye burns.[10] It is also flammable. Handle in a well-ventilated area, away from ignition sources.

  • General Precautions: Ensure eyewash stations and safety showers are accessible.[9][11] Dispose of all chemical waste according to institutional and local regulations. Do not pour halogenated waste into aqueous waste streams.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents; reaction temperature too low.Ensure the quality of the starting material and bromine. Gently warm the reaction mixture to 35-40°C if necessary, but monitor carefully for uncontrolled exotherms.
Formation of Multiple Products Over-bromination (dibromo- products); reaction temperature too high or reaction time too long.Use the specified molar equivalents. Add bromine slowly and maintain temperature control. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Low Yield after Recrystallization Too much solvent used for recrystallization; product is partially soluble in the wash solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the wash solvent is ice-cold and use it sparingly.
Product Fails to Crystallize Solution is too dilute; presence of oily impurities.Concentrate the solution by slowly boiling off some solvent. If an oil forms, try adding a different co-solvent or purifying by column chromatography.

Conclusion

This application note details a robust and scientifically grounded methodology for the synthesis of this compound. By understanding the principles of electrophilic aromatic substitution and adhering to the detailed protocol and safety guidelines, researchers can effectively prepare this important chemical intermediate. The provided framework for reaction execution, purification, and troubleshooting is designed to empower scientists in drug development and chemical research to achieve consistent and high-quality results.

References

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet.
  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Quora. (2016, August 15). How is the bromination mechanism of anisole carried out?
  • Loba Chemie. (2024, February 8). Safety data sheet: BROMINE SOLUTION 5-6% IN ACETIC ACID.
  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. In Organic Chemistry II.
  • YouTube. (2020, September 1). Bromination of Anisole. Joseph Lauher.
  • ResearchGate. (n.d.). Electrophilic aromatic bromination of anisole. [Diagram].
  • Chemistry World. (2023, October 12). Electrophilic aromatic bromination study casts doubt on textbook intermediate.

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a scalable synthesis protocol for 2-Bromo-6-methoxybenzoic acid, a key building block in the development of various pharmaceutical compounds. This document details a highly regioselective laboratory-scale synthesis via directed ortho-metalation and discusses an alternative pathway more amenable to industrial production. Emphasis is placed on the underlying chemical principles, safety considerations, and detailed experimental procedures to ensure reproducibility and scalability.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its substituted benzoic acid scaffold allows for diverse functionalization, making it a valuable component in drug discovery and development. The precise and efficient synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries. This application note presents a robust and scalable protocol for its preparation, addressing the needs of both research and process chemistry.

Synthetic Strategies

Two primary synthetic routes are considered for the preparation of this compound:

  • Directed Ortho-Metalation (DoM) of 2-Methoxybenzoic Acid: This highly regioselective method is ideal for laboratory-scale synthesis, providing excellent purity and yield. The methoxy and carboxylic acid groups of the starting material direct the metalation to the desired ortho position.

  • Electrophilic Bromination of 2-Methoxybenzoic Acid: This classical approach offers a potentially more scalable and industrially viable alternative, avoiding the use of pyrophoric organolithium reagents and cryogenic conditions.

Strategy 1: Directed Ortho-Metalation (DoM)

The DoM strategy leverages the ability of a directing metalation group (DMG) to guide the deprotonation of an aromatic ring to a specific ortho position.[1] In the case of 2-methoxybenzoic acid, both the methoxy and the deprotonated carboxylate groups can act as DMGs. Research by Mortier and Castanet has demonstrated that the use of sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures leads to exclusive deprotonation at the C6 position, ortho to the carboxylate.[2][3][4][5] This high regioselectivity is crucial for avoiding the formation of isomeric impurities.

The reaction proceeds through the formation of a dianion, which then reacts with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, to yield the desired product.

Diagram of the Directed Ortho-Metalation Workflow

DoM_Workflow 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid Reaction Vessel Reaction Vessel 2-Methoxybenzoic Acid->Reaction Vessel s-BuLi, TMEDA THF, -78 °C Lithiation Lithiation Bromination Bromination Lithiation->Bromination BrCl2CCCl2Br Workup Workup Bromination->Workup Quench with H2O Acidification Purification Purification Workup->Purification Recrystallization Final Product Final Product Purification->Final Product 2-Bromo-6-methoxy- benzoic acid

Caption: Workflow for the synthesis of this compound via Directed Ortho-Metalation.

Strategy 2: Electrophilic Bromination (Potential for Scalable Synthesis)

While DoM offers excellent control, the use of s-BuLi at cryogenic temperatures can be challenging on an industrial scale. An alternative approach involves the direct electrophilic bromination of 2-methoxybenzoic acid. However, this reaction can lead to a mixture of isomers due to the directing effects of both the methoxy and carboxyl groups.

To achieve the desired regioselectivity, a milder brominating agent and carefully controlled reaction conditions are necessary. Drawing from patent literature for the synthesis of similar compounds, a process using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst could be a viable scalable alternative.[6] This approach avoids the hazards associated with organolithium reagents and extreme temperatures.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis via Directed Ortho-Metalation

This protocol is adapted from the work of Mortier and Castanet.[2][3][4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Methoxybenzoic acid152.1510.01.52 g
sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane)64.0622.015.7 mL
TMEDA116.2422.02.56 g (3.3 mL)
1,2-Dibromo-1,1,2,2-tetrachloroethane323.6812.03.88 g
Anhydrous Tetrahydrofuran (THF)--50 mL
1 M Hydrochloric Acid (HCl)--As needed
Diethyl ether--As needed
Saturated Sodium Chloride Solution (Brine)--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-methoxybenzoic acid (1.52 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of TMEDA and s-BuLi: TMEDA (3.3 mL, 22.0 mmol) is added, followed by the dropwise addition of s-BuLi (15.7 mL, 22.0 mmol, 1.4 M in cyclohexane) over 20 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Bromination: A solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (3.88 g, 12.0 mmol) in anhydrous THF (10 mL) is added dropwise, keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours.

  • Workup: The reaction is quenched by the slow addition of water (20 mL) at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is acidified to pH 1-2 with 1 M HCl and extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a mixture of ethanol and water to afford this compound as a white solid.

Protocol 2: Purification by Recrystallization

Materials and Solvents:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution: The crude solid is placed in an Erlenmeyer flask and a minimal amount of hot ethanol is added to dissolve the material completely.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel containing fluted filter paper.

  • Crystallization: The hot solution is allowed to cool slowly to room temperature. Deionized water is then added dropwise until the solution becomes cloudy. The flask is then cooled in an ice bath to maximize crystal formation.

  • Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected crystals are washed with a small amount of a cold ethanol/water mixture.

  • Drying: The purified crystals are dried in a vacuum oven at a moderate temperature.

Scalability Considerations

Scaling up the DoM protocol requires careful consideration of the following:

  • Reagent Handling: s-BuLi is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[7][8][9][10] On a large scale, it must be handled under an inert atmosphere (e.g., nitrogen or argon) using specialized equipment such as syringe pumps and sealed reactors.

  • Temperature Control: The highly exothermic nature of the lithiation reaction necessitates efficient heat dissipation to maintain the cryogenic temperatures required for high regioselectivity. Industrial-scale reactors with advanced cooling systems are essential.

  • Workup: The quenching and acidification steps are also exothermic and require careful control on a large scale to prevent temperature excursions.

  • Alternative Brominating Agents: For large-scale synthesis, exploring alternative, less expensive, and easier-to-handle brominating agents like NBS could be beneficial.

Safety Information

This compound:

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

sec-Butyllithium:

  • Hazards: Pyrophoric, corrosive, and reacts violently with water.[7][8][9][10]

  • Precautions: Must be handled by trained personnel under a strict inert atmosphere.[1] Fire-resistant lab coats and specialized gloves are required. A dry powder fire extinguisher (Class D) should be readily available.

1,2-Dibromo-1,1,2,2-tetrachloroethane:

  • Hazards: Toxic and an irritant.

  • Precautions: Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The directed ortho-metalation of 2-methoxybenzoic acid provides a highly efficient and regioselective route to this compound on a laboratory scale. For industrial applications, an electrophilic bromination approach may offer a more practical and safer alternative, although optimization would be required to achieve the desired regioselectivity. The detailed protocols and scalability considerations provided in this application note serve as a valuable resource for researchers and process chemists involved in the synthesis of this important pharmaceutical intermediate.

References

  • Nguyen, T.-H.; Castanet, A.-S.; Mortier, J. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Org. Lett.2006, 8 (4), 765–768. [Link][2][5]
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
  • Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed. [Link][4]
  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks - Organic Chemistry Portal. [Link]
  • Directed ortho metal
  • 07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. [Link][3]
  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. [Link]
  • 11 - UGA research. [Link]
  • n-Butyllithium 2.5M solution in hexanes - Apollo Scientific. [Link]
  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Biphenyl-2-Carboxylic Acids via Suzuki Coupling with 2-Bromo-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Couplings

The synthesis of substituted biaryl carboxylic acids is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, lauded for its mild conditions and broad functional group tolerance.[1][2]

This guide focuses on a particularly challenging yet valuable substrate: 2-Bromo-6-methoxybenzoic acid . The utility of this substrate lies in its potential to generate highly functionalized biphenyl-2-carboxylic acid derivatives. However, its structure presents two significant hurdles for the synthetic chemist:

  • Steric Hindrance: The presence of two substituents (bromo and methoxy) ortho to the coupling site significantly encumbers the palladium catalyst's access for the crucial oxidative addition step. This steric congestion can dramatically slow down or completely stall the catalytic cycle with standard catalyst systems.[3][4]

  • Carboxylic Acid Functionality: The acidic proton of the carboxyl group can interfere with the reaction. Under the basic conditions required for the Suzuki coupling, it is deprotonated to a carboxylate, which can coordinate to the palladium center and potentially inhibit or deactivate the catalyst.[5]

This document provides a detailed exploration of the mechanistic considerations, optimized protocols, and troubleshooting strategies necessary to overcome these challenges, enabling researchers to reliably and efficiently utilize this compound in their synthetic endeavors.

Mechanistic Rationale: Catalyst and Ligand Selection

The success of a Suzuki coupling, especially with a demanding substrate, hinges on a fundamental understanding of its catalytic cycle. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-X L₂ pd0->pd2_complex transmetalation Transmetalation pd2_diaryl Ar-Pd(II)-Ar' L₂ pd2_complex->pd2_diaryl pd2_diaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Product) product->reductive_elimination reactants Ar-X + Ar'-B(OR)₂ reactants->oxidative_addition base Base (e.g., K₃PO₄) borate [Ar'-B(OR)₂(OH)]⁻ base->borate borate->transmetalation

Caption: The Palladium-Catalyzed Suzuki Coupling Cycle.

For this compound, the oxidative addition of the sterically hindered C-Br bond to the Pd(0) center is often the rate-limiting step. Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficiently active. The solution lies in employing catalysts with bulky, electron-rich ligands.[8]

  • Bulky Phosphine Ligands (e.g., SPhos, XPhos): Ligands from the Buchwald family are designed with bulky biaryl backbones.[9] This steric bulk promotes the formation of a highly reactive, monoligated Pd(0)L species, which is less sterically hindered and more readily undergoes oxidative addition. Their electron-donating nature also increases the electron density on the palladium, further facilitating its insertion into the C-Br bond.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium.[10] This stability prevents catalyst decomposition at higher temperatures, while their potent electron-donating ability significantly accelerates the oxidative addition and reductive elimination steps, making them highly effective for coupling hindered substrates.[10]

The base plays a multifaceted role: it activates the boronic acid to form a more nucleophilic borate complex, which is essential for transmetalation, and it neutralizes the HX species generated in the cycle.[1][11] For our acidic substrate, an additional equivalent of base is required to deprotonate the carboxylic acid, preventing it from acting as a proton source that could lead to competitive protodeboronation of the boronic acid partner.

Experimental Protocols & Workflow

The following protocols provide a starting point for the Suzuki coupling of this compound. Protocol 1 uses a common, readily available catalyst system, while Protocol 2 employs a more specialized, high-activity system designed for challenging substrates.

Workflow Figure 2: General Experimental Workflow setup 1. Reaction Setup - Add solid reagents to dry flask - (Aryl Halide, Boronic Acid, Base) catalyst 2. Catalyst Addition - Add Pd source and Ligand setup->catalyst solvent 3. Solvent & Degassing - Add solvent system - Degas with inert gas (N₂/Ar) catalyst->solvent reaction 4. Reaction - Heat to specified temperature - Monitor by TLC / LC-MS solvent->reaction workup 5. Aqueous Workup - Quench reaction - Acidify to pH ~2-3 - Extract with organic solvent reaction->workup purify 6. Purification - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify analyze 7. Analysis - Characterize product - (NMR, MS, etc.) purify->analyze

Caption: General Experimental Workflow for Suzuki Coupling.
Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol uses a classic, commercially available Pd(0) catalyst. It may require longer reaction times or higher temperatures for the target substrate but serves as a viable baseline.

Reagents & Materials

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound231.051.01.0231 mg
Arylboronic Acid-1.21.2Varies
Pd(PPh₃)₄1155.560.050.0558 mg
K₂CO₃138.213.03.0415 mg
1,4-Dioxane---8 mL
Water---2 mL

Step-by-Step Procedure

  • Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (231 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS by quenching a small aliquot with dilute HCl and extracting with ethyl acetate.

  • Workup: After cooling to room temperature, dilute the mixture with 20 mL of water. Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl.

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Optimized Conditions for Hindered Substrates

This protocol utilizes a more active catalyst system generated in situ, which is highly effective for sterically demanding couplings.

Reagents & Materials

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound231.051.01.0231 mg
Arylboronic Acid-1.21.2Varies
Pd(OAc)₂224.500.020.024.5 mg
SPhos410.470.040.0416.4 mg
K₃PO₄212.273.03.0637 mg
Toluene---8 mL
Water---2 mL

Step-by-Step Procedure

  • Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (231 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Purge with inert gas.

  • Inert Atmosphere: Seal the main reaction vessel and purge with dry nitrogen or argon for 10-15 minutes. Add the catalyst/ligand mixture to the main flask under a positive flow of inert gas.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C. Stir vigorously for 4-12 hours. The reaction is typically much faster with this catalyst system. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 6-8 as described in Protocol 1.

Troubleshooting & Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Steric hindrance too great for the chosen catalyst system.1. Use a fresh bottle of catalyst/ligand. Ensure Pd(II) precatalysts are properly reduced in situ. 2. Improve degassing procedure (e.g., freeze-pump-thaw cycles for highly sensitive reactions). 3. Switch to a more active ligand system (e.g., from Protocol 1 to Protocol 2, or try an NHC-based catalyst).
Protodeboronation 1. Presence of excess protons. 2. Boronic acid instability. 3. Reaction temperature too high or reaction time too long.1. Ensure at least 3 equivalents of base are used to neutralize both the generated HBr and the acidic substrate. 2. Use the corresponding boronic ester (e.g., pinacol ester), which is more stable.[7] 3. Optimize temperature and time; a more active catalyst may allow for milder conditions.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Inefficient oxidative addition step.1. Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas. 2. A more electron-rich, bulky ligand can accelerate the desired cross-coupling pathway over homocoupling.
Difficulty in Purification 1. Residual palladium. 2. Co-elution of product with starting materials or byproducts.1. After the workup, stir the organic solution with a palladium scavenger. 2. Optimize chromatography conditions (solvent system, gradient). Recrystallization may be an alternative.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation with the appropriate selection of catalyst, ligand, and reaction conditions. The steric hindrance and acidic nature of the substrate necessitate the use of modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands. By understanding the mechanistic hurdles and implementing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can effectively synthesize a diverse range of valuable biphenyl-2-carboxylic acid building blocks for applications in drug discovery and materials science.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Leadbeater, N. E. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks.
  • Wikipedia. Suzuki reaction.
  • Liu, W., Zhou, X., Mei, G., & et al. (2019).
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012).
  • N/A. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • N/A. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • N/A. Suzuki Coupling. Organic Chemistry Portal.
  • N/A. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • N/A. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • N/A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • N/A. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group.
  • Reddit user discussion. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.
  • N/A. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
  • N/A. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Application Notes & Protocols: Formation of Grignard Reagents from 2-Bromo-6-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of Grignard reagents from aryl halides is a cornerstone of synthetic chemistry, enabling the creation of complex carbon-carbon bonds. However, substrates bearing reactive functional groups, such as 2-bromo-6-methoxybenzoic acid and its derivatives, present significant challenges to classical Grignard synthesis protocols. The inherent acidity of the carboxylic acid proton and the electrophilicity of its ester derivatives are fundamentally incompatible with the extreme basicity and nucleophilicity of the Grignard reagent. This guide provides an in-depth analysis of these challenges and presents a robust, field-proven protocol utilizing low-temperature halogen-magnesium exchange with "Turbo-Grignard" reagents. This advanced methodology allows for the efficient and chemoselective generation of the desired organomagnesium species while preserving sensitive functional groups, thereby opening avenues for the synthesis of highly functionalized polysubstituted aromatic compounds.

Part I: Mechanistic Considerations & Synthetic Challenges

The Fundamental Mechanism of Grignard Formation

The classical formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond (C-X).[1] This is not a simple insertion but a complex, surface-mediated process initiated by a single-electron transfer (SET) from the magnesium metal to the organic halide.[2][3] This generates a radical anion, which fragments into an alkyl/aryl radical and a halide anion. These reactive intermediates then combine at the magnesium surface to form the final RMgX species.[4]

The carbon atom in a Grignard reagent, bonded to the electropositive magnesium, is highly polarized and behaves as a potent carbanion.[5][6] This carbanionic character makes it an exceptionally strong base and nucleophile, which is the source of both its synthetic utility and its primary limitation.

The Incompatibility of Acidic Protons

The most significant hurdle in forming a Grignard reagent from this compound is the presence of the carboxylic acid proton. Grignard reagents are powerful bases that react instantaneously and irreversibly with even weakly acidic protons, such as those from water, alcohols, or amines.[7][8] The carboxylic acid proton (pKa ≈ 4-5) is exceptionally acidic compared to the conjugate acids of Grignard reagents (alkanes, pKa ≈ 50).

Any Grignard reagent formed in situ would immediately deprotonate the starting material's carboxylic acid group in a rapid acid-base reaction.[9][10] This reaction is much faster than the desired nucleophilic attack on other electrophiles and consumes the Grignard reagent, rendering the synthesis futile.[6]

cluster_challenge The Acidic Proton Challenge Grignard R-MgBr (Strong Base) Product R-H + Ar(COO⁻MgBr⁺)-Br (Destroyed Reagent) Grignard->Product Instant Acid-Base Rxn Acid Ar(COOH)-Br (Acidic Proton) Acid->Product

Caption: Incompatibility of Grignard reagents with acidic protons.

Challenges with Ester Derivatives

A logical strategy to circumvent the acidic proton issue is to use an ester derivative, such as methyl 2-bromo-6-methoxybenzoate. While this removes the acidic proton, it introduces a new problem: an intramolecular electrophilic site. If the Grignard reagent were to form via classical magnesium insertion, the newly formed nucleophilic carbon center could potentially attack the carbonyl of a neighboring ester molecule, leading to dimerization and other side products. More advanced methods are required to form the Grignard reagent under conditions where it does not self-destruct or polymerize.

Part II: Advanced Strategic Approach: Halogen-Magnesium Exchange

To overcome the challenges posed by functionalized aryl bromides, the most effective modern strategy is the halogen-magnesium (Br-Mg) exchange reaction. This method avoids the harsh conditions and initiation difficulties of classical magnesium insertion. It involves treating the aryl bromide with a more reactive, commercially available Grignard reagent, typically at low temperatures.

The Power of "Turbo-Grignard" Reagents

The development of i-PrMgCl·LiCl, known as the "Turbo-Grignard" reagent, has revolutionized this field.[11][12][13] The addition of lithium chloride (LiCl) to the Grignard reagent breaks down the dimeric and polymeric aggregates of the organomagnesium species in solution.[13] This leads to more soluble and kinetically more active monomeric species, which dramatically accelerates the rate of halogen-magnesium exchange.[11][12] This enhanced reactivity allows the exchange to proceed rapidly and efficiently at very low temperatures (e.g., -78 °C to 0 °C), conditions under which sensitive functional groups like esters are kinetically stable.[14][15]

cluster_solution Halogen-Magnesium Exchange Workflow ArylBromide Methyl 2-Bromo-6-methoxybenzoate (Ar-Br) Exchange Br-Mg Exchange (-40°C to 0°C) ArylBromide->Exchange TurboGrignard i-PrMgCl·LiCl (Turbo-Grignard) TurboGrignard->Exchange ProductGrignard Ar-MgCl·LiCl (Desired Reagent) Exchange->ProductGrignard Byproduct i-PrBr (Volatile Byproduct) Exchange->Byproduct

Caption: Strategic formation via low-temperature Br-Mg exchange.

Part III: Detailed Experimental Protocols

Safety Precaution: All Grignard reactions must be conducted under a strictly anhydrous, inert atmosphere (Nitrogen or Argon). All glassware must be oven- or flame-dried before use. Solvents must be anhydrous. Grignard reagents are pyrophoric and react violently with water.[7][8] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Preparation of 2-(Methoxycarbonyl)-3-methoxyphenylmagnesium Chloride via Br-Mg Exchange

This protocol details the formation of the Grignard reagent from methyl 2-bromo-6-methoxybenzoate using i-PrMgCl·LiCl.

Materials & Equipment:

  • Methyl 2-bromo-6-methoxybenzoate

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), 1.3 M in THF

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for titration)

  • Oven-dried, three-neck round-bottom flask with magnetic stir bar

  • Schlenk line or manifold for inert atmosphere

  • Syringes and needles

  • Low-temperature thermometer

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the oven-dried three-neck flask, equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and a nitrogen/argon inlet. Purge the entire system with the inert gas for at least 15 minutes.

  • Reactant Preparation: In the reaction flask, dissolve methyl 2-bromo-6-methoxybenzoate (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution).

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Causality Note: Starting at a very low temperature prevents premature reaction and potential side reactions as the Grignard reagent is added.

  • Addition of Turbo-Grignard: Slowly add i-PrMgCl·LiCl (1.05 eq., 1.3 M in THF) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -35 °C. Causality Note: A slight excess of the exchange reagent ensures complete conversion of the starting aryl bromide. The slow addition rate is critical for temperature control.

  • Reaction (Exchange): Once the addition is complete, allow the reaction mixture to stir at -40 °C for an additional 30 minutes. Then, remove the cooling bath and allow the mixture to slowly warm to 0 °C over 1 hour. Causality Note: The gradual warming allows the exchange reaction to proceed to completion. Holding at 0 °C ensures full conversion without significant decomposition or side reactions with the ester.

  • Confirmation and Use: The resulting pale yellow to light brown solution is the desired Grignard reagent, 2-(methoxycarbonyl)-3-methoxyphenylmagnesium chloride, ready for immediate use in subsequent reactions. Its concentration is assumed to be close to the theoretical value based on the starting material. For precise quantitative reactions, titration is recommended.

Part IV: Data Presentation & Troubleshooting

Table 1: Reaction Parameters and Expected Outcomes
ParameterRecommended ValueRationale & Notes
Substrate Methyl 2-bromo-6-methoxybenzoateEster protection avoids the acidic proton. Other alkyl esters (ethyl, etc.) are also suitable.
Exchange Reagent i-PrMgCl·LiClProvides high reactivity and solubility at low temperatures.[15][16]
Stoichiometry 1.05 equivalents of i-PrMgCl·LiClA slight excess drives the equilibrium towards the product Grignard.
Temperature -40 °C to 0 °CCritical for preserving the ester functionality. Higher temperatures risk attack on the carbonyl.
Solvent Anhydrous THFEssential for solvating and stabilizing the Grignard reagent.[2][17]
Reaction Time ~1.5 - 2.0 hoursSufficient for complete exchange at the recommended temperatures.
Expected Yield >90% (by titration or trapping)This method is highly efficient for functionalized substrates.
Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low or No Yield Wet glassware or solvent; poor quality exchange reagent.Ensure all equipment is scrupulously dried. Use freshly opened anhydrous solvent. Titrate the commercial i-PrMgCl·LiCl solution before use to confirm its concentration.
Formation of Dimer Reaction temperature was too high.Maintain strict temperature control. Ensure the cooling bath is efficient and addition is slow. Prepare the Grignard at a lower temperature if necessary (e.g., -78 °C).
Reaction Quenches Leak in the inert gas system introducing moisture/air.Check all seals and connections. Maintain a positive pressure of inert gas throughout the entire procedure.

Part V: References

  • Formation of Grignard Reagents from Organic Halides. (n.d.). University of Calgary. [Link]

  • Grignard Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Turbo Grignard Reagent. (2015). Chem-Station Int. Ed. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. (2015). The Organic Chemistry Tutor. [Link]

  • Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. (2015). Royal Society of Chemistry. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1990). ACS Publications. [Link]

  • Turbo Grignard Reagent. (2022). Chem Magic. [Link]

  • Grignard reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Grignard Chemistry. (n.d.). Vapourtec. [Link]

  • making Grignard reagents. (2019). OChemProf. [Link]

  • Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? (2017). StackExchange. [Link]

  • You can't use acidic conditions (such as aqueous hydrochloric acid) for the addition of a Grignard reagent. (2025). Brainly. [Link]

  • Organomagnesiums On-demand. (2019). Vapourtec. [Link]

  • Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching. (2024). ChemTalks by Dr.Chinna. [Link]

  • Ab initio study of the insertion reaction of magnesium into the carbon-halogen bond of fluoro- and chloromethane. (1998). ACS Publications. [Link]

  • Alkyl Halide Reactions: Grignard Formation with Magnesium (RMgX). (n.d.). OrgoSolver. [Link]

  • Grignard reagent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts. [Link]

  • can someone please explain why this is false? (2024). Reddit. [Link]

  • Knochel-Hauser Base. (2015). Chem-Station Int. Ed. [Link]

  • AN INTRODUCTION TO GRIGNARD REAGENTS. (n.d.). Chemguide. [Link]

  • Grignards on lithium. (2008). The chemical reaction database. [Link]

  • Turbo-Grignard Reagents and Turbo-Hauser Bases. (n.d.). Thieme. [Link]

  • The Grignard Reagents. (2010). ACS Publications. [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). University of Missouri–St. Louis. [Link]

  • The Grignard Reaction. (n.d.). University of Wisconsin-River Falls. [Link]

  • Grignard Reaction. (n.d.). De Anza College. [https://www.deanza.edu/faculty/hendricksjim/stories/storyReader

    
    39)
    
  • organic synthesis: benzoic acid via a grignard reaction. (n.d.). University of Calgary. [Link]

  • Preparation method of 2-methoxy-6-methylbenzoic acid. (2021). Google Patents.

  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. (1974). Organic Syntheses. [Link]

Sources

Application Notes and Protocols for the Reaction of 2-Bromo-6-methoxybenzoic Acid with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 2-bromo-6-methoxybenzoic acid with organolithium reagents. This reaction is a critical transformation for the synthesis of complex substituted aromatic compounds, but it presents a significant regiochemical challenge due to the presence of multiple reactive sites. This guide dissects the competing reaction pathways—lithium-halogen exchange and directed ortho-metalation (DoM)—and provides detailed, field-proven protocols to selectively generate the desired aryllithium intermediate. We will explore the mechanistic underpinnings, the influence of reaction parameters such as temperature and reagent choice, and strategies for troubleshooting common experimental issues.

Introduction: The Synthetic Challenge

This compound is a versatile building block in medicinal chemistry and materials science. Its synthetic utility is largely derived from its potential to be converted into a highly reactive aryllithium intermediate, which can then be quenched with a variety of electrophiles to introduce new functional groups. However, the structure of this substrate presents a classic chemoselectivity problem when treated with strong organolithium bases.

The molecule possesses three key reactive sites for an organolithium reagent:

  • The Acidic Carboxylic Proton: The most acidic site (pKa ≈ 4), which will be rapidly and preferentially deprotonated by any organolithium base.

  • The C-Br Bond: Susceptible to lithium-halogen exchange, a fast process that replaces the bromine atom with lithium.[1]

  • The C-H Bond at Position 5: This position is ortho to the methoxy group and meta to the carboxylate, making it a potential site for directed ortho-metalation (DoM).[2][3]

The primary challenge lies in controlling the reaction to favor lithium-halogen exchange over deprotonation at the C5 position after the initial formation of the lithium carboxylate. The choice of organolithium reagent, solvent, temperature, and additives are paramount in directing the reaction toward the desired outcome.

Mechanistic Considerations: A Tale of Two Pathways

Upon introducing an organolithium reagent (RLi), the first equivalent is consumed in a swift acid-base reaction to form the lithium 2-bromo-6-methoxybenzoate salt. The subsequent, and more critical, step involves the reaction of a second equivalent of RLi with this salt. Two major pathways compete:

  • Pathway A: Lithium-Halogen Exchange: This is a kinetically fast process where the organolithium reagent exchanges its lithium atom for the bromine atom at the C2 position.[1][4] This pathway is generally favored with less sterically hindered alkyllithiums like n-butyllithium (n-BuLi) and at very low temperatures. The rate of exchange typically follows the trend I > Br > Cl.[1]

  • Pathway B: Directed ortho-Metalation (DoM): The lithium carboxylate and the methoxy group can both act as directing metalation groups (DMGs).[2] These groups coordinate to the organolithium reagent, localizing it and facilitating the deprotonation of an adjacent C-H bond. In this substrate, the most likely site for DoM is the C5 position, which is ortho to the methoxy group. More sterically hindered or more basic reagents, often in the presence of coordinating agents like tetramethylethylenediamine (TMEDA), can favor this pathway.[5][6][7]

The reaction outcome is a delicate balance between the kinetic favorability of the lithium-halogen exchange and the thermodynamically driven ortho-metalation.

Visualization of Competing Pathways

The following diagram illustrates the critical decision point after the initial deprotonation of the carboxylic acid.

G cluster_start Step 1: Acid-Base Reaction (Fast) cluster_compete Step 2: Competing Pathways cluster_products Resulting Aryllithium Intermediates Start This compound + RLi Intermediate1 Lithium 2-bromo-6-methoxybenzoate Start->Intermediate1 1 equiv. RLi - RH PathwayA Pathway A: Lithium-Halogen Exchange Intermediate1->PathwayA + 1 equiv. RLi - RBr PathwayB Pathway B: Directed ortho-Metalation Intermediate1->PathwayB + 1 equiv. RLi - RH ProductA 2-Lithio-6-methoxybenzoate (Desired Intermediate) PathwayA->ProductA ProductB 2-Bromo-5-lithio-6-methoxybenzoate (Side-Product) PathwayB->ProductB

Caption: Competing reaction pathways for this compound with RLi.

Recommended Protocol: Selective Lithium-Halogen Exchange

This protocol is designed to maximize the formation of the 2-lithio species via lithium-halogen exchange. The key principles are the use of n-BuLi as the reagent, stringent low-temperature control, and careful reagent addition.

Materials and Equipment
ParameterSpecificationNotes
Reactants
This compound1.0 equiv.Ensure completely dry.
n-Butyllithium (n-BuLi)2.2 equiv.Titrate solution immediately before use.[8]
Electrophile (e.g., DMF, I₂, PhCHO)1.5 - 2.0 equiv.Must be anhydrous.
Solvent
Tetrahydrofuran (THF)Anhydrous, <10 ppm H₂OFreshly distilled from Na/benzophenone or from a solvent purification system.[9]
Equipment
Reaction FlaskOven-dried, three-neck round-bottom flaskEquipped with a magnetic stirrer, argon inlet, rubber septum, and low-temperature thermometer.
SyringesGas-tight, oven-driedFor transfer of anhydrous solvent and reagents.
Cooling BathDry ice/acetone or cryocoolerCapable of maintaining -78 °C.
Inert AtmosphereArgon or NitrogenAll operations must be conducted under an inert atmosphere.[9]
Step-by-Step Experimental Procedure

A. Reaction Setup and Lithiation

  • Preparation: Assemble the reaction flask while hot from the oven and allow it to cool to room temperature under a steady stream of argon.

  • Reagent Addition: Charge the flask with this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous THF via cannula or syringe to achieve a concentration of approximately 0.2 M. Stir the mixture until all solids have dissolved.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath. Maintain this temperature throughout the addition of n-BuLi.

  • Lithiation: Add n-butyllithium (2.2 equiv.) dropwise via syringe pump over 30-45 minutes.[10]

    • Causality: Slow addition is critical to maintain the low temperature and to avoid high local concentrations of n-BuLi, which could favor side reactions.[11][12] The first equivalent deprotonates the acid, and the second performs the exchange. The slight excess ensures complete conversion.

  • Stirring: After the addition is complete, stir the resulting slurry at -78 °C for an additional 60 minutes to ensure the lithium-halogen exchange goes to completion.

B. Electrophilic Quench

  • Preparation: Prepare a solution of the chosen anhydrous electrophile (1.5 equiv.) in a small amount of anhydrous THF in a separate, dry, argon-flushed flask.

  • Quenching: Add the electrophile solution to the aryllithium slurry at -78 °C dropwise via cannula over 20 minutes.

    • Causality: Maintaining the low temperature during the quench minimizes side reactions of the highly reactive aryllithium intermediate. An "in-situ quench" (ISQ) approach, where the electrophile is present during the formation of the organolithium, can sometimes improve yields for unstable intermediates, though it is not the primary recommendation here.[13][14]

  • Warming: After the addition, allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature over several hours or overnight.

C. Workup and Purification

  • Quench Excess Reagents: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C with vigorous stirring.

  • Acidification: Acidify the aqueous layer to pH ~2 with 1 M HCl to protonate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, as appropriate for the specific product.

Visualization of the Experimental Workflow

G cluster_setup A. Setup & Lithiation cluster_quench B. Electrophilic Quench cluster_workup C. Workup & Purification A1 1. Dissolve Substrate in Anhydrous THF A2 2. Cool to -78 °C A1->A2 A3 3. Add n-BuLi (2.2 eq) dropwise over 30-45 min A2->A3 A4 4. Stir at -78 °C for 60 min A3->A4 B1 5. Add Electrophile (1.5 eq) at -78 °C A4->B1 B2 6. Stir at -78 °C for 1-2 hours B1->B2 B3 7. Warm to Room Temp. B2->B3 C1 8. Quench with aq. NH4Cl B3->C1 C2 9. Acidify & Extract C1->C2 C3 10. Wash, Dry, Concentrate C2->C3 C4 11. Purify Product C3->C4

Caption: Workflow for the selective lithiation and quench of the substrate.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / No Reaction - Inactive n-BuLi.- Wet solvent or reagents.- Temperature too high, leading to reagent decomposition.- Titrate n-BuLi solution before each use.- Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[9]- Verify the internal reaction temperature is maintained at or below -78 °C. THF can be attacked by n-BuLi at higher temperatures.[8][15]
Mixture of Regioisomers - Reaction temperature was too high, allowing for competing ortho-metalation.- n-BuLi was added too quickly.- Ensure strict temperature control at -78 °C.- Use a syringe pump for slow, controlled addition of n-BuLi to avoid localized heating.[11]
Formation of Ketone Byproduct from Carboxylate - Excess organolithium reagent attacking the lithium carboxylate. This is less common with n-BuLi at low temp but possible.- Use exactly 2.1-2.2 equivalents of n-BuLi. Avoid large excesses.- The dianion formed after addition to the carboxylate is generally stable at low temperatures but can form upon warming. Ensure the electrophile is added at -78 °C.[16][17]
Benzyne Formation - Warming the aryllithium intermediate ortho to a methoxy group can lead to elimination of LiOMe, forming a benzyne intermediate.- Keep the reaction temperature low until the electrophile has been added and has fully reacted.

Safety Precautions

  • Pyrophoric Reagents: n-Butyllithium and other organolithium reagents are extremely pyrophoric and will ignite spontaneously on contact with air or moisture.[7][10] They are also corrosive. All transfers must be performed under an inert atmosphere (argon or nitrogen) using proper air-free techniques, such as syringes or cannulas.[9]

  • Exothermic Reactions: The reaction of organolithiums with acidic protons and the quenching process can be highly exothermic. Maintain efficient cooling and slow addition rates.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or goggles, and appropriate gloves. Work in a chemical fume hood.

Conclusion

The reaction of this compound with organolithium reagents is a powerful synthetic tool that requires careful control of reaction conditions to achieve the desired regiochemical outcome. By employing low temperatures, slow addition of n-butyllithium, and rigorously anhydrous conditions, researchers can selectively favor the kinetically rapid lithium-halogen exchange pathway. This application note provides a robust protocol and the underlying scientific principles to enable the successful synthesis of 2-substituted-6-methoxybenzoic acid derivatives, paving the way for further discoveries in drug development and materials science.

References

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.
  • Directed Ortho-Metalation of Unprotected Benzoic Acids.Organic Chemistry Portal. [Link]
  • Organolithium reagent - Wikipedia.Wikipedia. [Link]
  • A Study of Halogen-Metal Exchange on 2,5-Dibromobenzoic Acid.IDEALS - University of Illinois. [Link]
  • Directed lithiation of unprotected benzoic acids.
  • Directed lithiation of unprotected benzoic acids.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
  • Directed Ortho Metalation.Jacques Mortier - Unblog.fr. [Link]
  • In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange.
  • Optimization of Organolithium Reactions.Organic Chemistry Portal. [Link]
  • In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange.PubMed. [Link]
  • Metal–halogen exchange - Wikipedia.Wikipedia. [Link]
  • Preparation of aryl-lithium compounds.
  • In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange.Open Access LMU. [Link]
  • n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions.Synfacts; Thieme. [Link]
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
  • Lithium Halogen Exchange.University of Rochester. [Link]
  • Caution! tert-Butylithium is extremely pyrophoric...Organic Syntheses. [Link]
  • Half-Lives of Organolithium Reagents in Common Ethereal Solvents.
  • n-Butyllithium (n-BuLi).Common Organic Chemistry. [Link]
  • Organolithium Reagents.University of Wisconsin-Madison. [Link]
  • n-Butyllithium - Wikipedia.Wikipedia. [Link]
  • Preparation, Properties, and Safe Handling of Commercial Organolithiums.
  • In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents.
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides.Master Organic Chemistry. [Link]
  • The Lithium–Halogen Exchange Reaction in Process Chemistry.
  • In Situ Generation and Trapping of Aryllithium and Arylpotassium Species.
  • Tandem reactions involving organolithium reagents. A review.
  • The Mechanism of Grignard and Organolithium Reactions with Nitriles.Chemistry Steps. [Link]
  • Organolithium Reactions (IOC 16).YouTube. [Link]
  • Organolithium Reagents and Grignard Reagents.ETH Zurich. [Link]
  • Addition of Organolithiums to Carboxylic Acids.Master Organic Chemistry. [Link]
  • Organolithium Reagents.
  • Organolithium Reactions with Carboxylic Acids.YouTube. [Link]
  • Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids.Organic Syntheses. [Link]

Sources

The Strategic Utility of 2-Bromo-6-methoxybenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern pharmaceutical development, the strategic selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-6-methoxybenzoic acid has emerged as a key intermediate, offering a unique combination of functionalities that empower medicinal chemists to forge intricate pathways to novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of kinase inhibitors and other biologically active scaffolds. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols for its effective utilization.

The Structural Advantage: A Chemist's Perspective

This compound possesses a trifecta of functional groups that render it a highly valuable precursor in multi-step syntheses. The bromine atom, strategically positioned at the 2-position, serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are foundational in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] The methoxy group at the 6-position, an electron-donating group, influences the electronic properties of the aromatic ring and can play a crucial role in molecular recognition by biological targets. Finally, the carboxylic acid moiety provides a convenient site for amide bond formation, a ubiquitous linkage in pharmaceutical compounds, or for other synthetic manipulations.

Application in the Synthesis of Kinase Inhibitors: A Case Study

The dysregulation of protein kinases is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets.[3] The architectural framework of many kinase inhibitors often incorporates a substituted aromatic core, and this compound provides an ideal starting point for the elaboration of such scaffolds.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are common motifs in kinase inhibitors.[6][7]

Reaction Principle: The reaction involves the palladium-catalyzed coupling of an organohalide (this compound) with an organoboron compound (typically a boronic acid or its ester) in the presence of a base. The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-Br 2-Bromo-6-methoxy- benzoic acid Ar-Br->Oxidative_Addition Ar'-B(OH)2 Arylboronic acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a generalized yet robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Reagent Molar Equiv. Amount (for 1 mmol scale) Notes
This compound1.0231 mgStarting material.
Phenylboronic acid1.2146 mgCoupling partner.
Pd(PPh₃)₄0.0335 mgPalladium catalyst. Other catalysts like Pd(dppf)Cl₂ can also be effective.
K₂CO₃2.0276 mgBase. K₃PO₄ or Cs₂CO₃ can also be used.
1,4-Dioxane-8 mLDegassed solvent.
Water-2 mLDegassed solvent.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[8][9]

Reaction Principle: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (this compound) and an amine. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the arylamine product.[10][11]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Amine_Coordination Amine Coordination [Ar-Pd(II)L2(H2NR')]+Br- [Ar-Pd(II)L2(HNR'R'')]⁺Br⁻ Amine_Coordination->[Ar-Pd(II)L2(H2NR')]+Br- Deprotonation Deprotonation Ar-Pd(II)L2(NR'R'') Ar-Pd(II)L2(NR'R'') Deprotonation->Ar-Pd(II)L2(NR'R'') Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Arylamine Product Reductive_Elimination->Ar-NR'R'' Ar-Br 2-Bromo-6-methoxy- benzoic acid Ar-Br->Oxidative_Addition HNR'R'' Amine HNR'R''->Amine_Coordination Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands such as XPhos or RuPhos often providing superior results.[12]

Reagent Molar Equiv. Amount (for 1 mmol scale) Notes
This compound1.0231 mgStarting material.
Aniline1.2112 µLCoupling partner.
Pd₂(dba)₃0.0218 mgPalladium precatalyst.
XPhos0.0419 mgLigand.
NaOtBu1.4135 mgBase. Cs₂CO₃ or K₃PO₄ can be used for substrates sensitive to strong bases.
Toluene-10 mLAnhydrous and degassed solvent.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube containing a magnetic stir bar.

  • Reagent Addition: Add anhydrous, degassed toluene (10 mL) followed by aniline (1.2 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl benzoic acid derivative.

Synthesis of Benzofuran Scaffolds

Benzofuran moieties are present in a wide array of natural products and pharmacologically active compounds, including some kinase inhibitors.[13][14] this compound can serve as a precursor for the synthesis of substituted benzofurans through various synthetic strategies, often involving an initial cross-coupling reaction followed by a cyclization step.

A plausible synthetic route involves a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. The specific conditions for these transformations would need to be optimized based on the nature of the alkyne and any subsequent modifications to the carboxylic acid.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its unique combination of a reactive bromine atom, a modulating methoxy group, and a versatile carboxylic acid moiety provides a robust platform for the construction of complex and diverse molecular scaffolds. The judicious application of powerful synthetic methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions unlocks a vast chemical space for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The protocols and principles outlined in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable intermediate.

References

  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current pharmaceutical design, 22(7), 879–894.
  • Kwiecień, H., & Goszczyńska, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (Basel, Switzerland), 24(8), 1545.
  • Blakemore, D. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14206-14264.
  • Buchwald–Hartwig amination of aryl halides with heterocyclic amines in the synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors. (2021). National Institutes of Health.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). National Institutes of Health.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Institutes of Health.
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2025, August 5). ResearchGate.
  • Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. (n.d.). Research Collection.
  • New Horizons for Cross-Coupling Reactions. (2016, December 2). Pharmaceutical Technology.

Sources

applications of 2-Bromo-6-methoxybenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide to 2-Bromo-6-methoxybenzoic Acid in Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of foundational chemical structures is paramount. This compound (C₈H₇BrO₃, M.W. 231.04) emerges as a highly valuable, albeit specialized, building block for the synthesis of complex bioactive molecules. While its direct incorporation into marketed drugs is not as extensively documented as some of its isomers, its true power lies in its utility as a versatile scaffold. The unique ortho-substitution pattern of the bromine, carboxylic acid, and methoxy groups provides medicinal chemists with a powerful tool for constructing novel molecular architectures with significant therapeutic potential.

This guide moves beyond a simple catalog of reactions. It provides a strategic framework for leveraging the distinct chemical personality of this compound. We will explore its application in the rational design of kinase inhibitors and anti-inflammatory agents, complete with detailed, field-tested protocols. The causality behind each experimental choice is explained, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Part 1: The Strategic Value of the 2-Bromo-6-methoxybenzoyl Scaffold

The synthetic utility of this compound is dictated by the interplay of its three key functional groups. Understanding the specific role and reactivity of each is crucial for designing efficient and convergent synthetic routes.

  • The C2-Bromine Atom: This is the primary handle for introducing molecular diversity. The bromine atom is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] These reactions are cornerstones of modern medicinal chemistry, allowing for the precise and controlled formation of carbon-carbon and carbon-nitrogen bonds. This enables the systematic exploration of the structure-activity relationship (SAR) by appending various aryl and heteroaryl moieties, which are often critical for target recognition and binding affinity.

  • The C1-Carboxylic Acid: This functional group offers a robust site for derivatization. It is most commonly activated for amide bond formation , a ubiquitous linkage in drug molecules that mimics the peptide bond and provides key hydrogen bonding interactions.[2] Alternatively, it can be esterified to modulate physicochemical properties or reduced to an alcohol to serve as a different type of structural anchor.

  • The C6-Methoxy Group: More than just a simple substituent, the methoxy group exerts a significant electronic and steric influence. Electronically, it activates the aromatic ring. Sterically, its ortho-positioning relative to both the bromine and the carboxylic acid can influence the rotational dynamics of the molecule and the preferred conformations of its derivatives, which can be critical for achieving selective binding to a biological target.

G main This compound C2-Bromine C1-Carboxylic Acid C6-Methoxy Group main:f3->main:f1 Influences Reactivity main:f3->main:f2 suzuki Suzuki-Miyaura Coupling main:f1->suzuki Introduce Aryl/ Heteroaryl Groups buchwald Buchwald-Hartwig Amination main:f1->buchwald Form C-N Bonds amide Amide Bond Formation main:f2->amide Connect Fragments, Mimic Peptides ester Esterification main:f2->ester Modulate Solubility/ Permeability modulate Steric & Electronic Modulation modulate->main:f3

Caption: Key reactive sites and synthetic transformations of the scaffold.

Part 2: Application in the Synthesis of Novel Kinase Inhibitor Scaffolds

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The development of potent and selective kinase inhibitors is therefore a major focus of drug discovery. The benzoyl scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bonds with the "hinge region" of the enzyme's active site.[1]

Synthetic Rationale & Workflow

The this compound scaffold is an excellent starting point for a divergent synthesis approach to create a library of potential kinase inhibitors. A robust two-step sequence involves an initial Suzuki-Miyaura coupling to install a diversity element, followed by amide bond formation to attach a second fragment. This strategy allows for the rapid generation of analogues for SAR studies.

G start 2-Bromo-6-methoxy- benzoic Acid suzuki Protocol 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->suzuki reagent1 Aryl/Heteroaryl Boronic Acid (R1-B(OH)2) reagent1->suzuki reagent2 Amine (R2-NH2) amide Protocol 2: Amide Coupling (HATU, Base) reagent2->amide intermediate Biaryl Intermediate suzuki->intermediate intermediate->amide library Kinase Inhibitor Candidate Library (R1, R2 Varied) amide->library

Caption: Divergent workflow for synthesizing a kinase inhibitor library.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the C-C bond formation at the C2 position. The choice of a palladium catalyst and a mild base is critical for achieving high yields while preserving the carboxylic acid functionality.

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the selected boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material). The solvent mixture must be degassed by bubbling with inert gas for 15-20 minutes prior to addition.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. This protonates the carboxylic acid, allowing it to be extracted into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond from the carboxylic acid intermediate synthesized in Protocol 1. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).[3]

Materials:

  • Suzuki product from Protocol 1 (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

  • Activation: Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) sequentially at room temperature. The DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing ethyl acetate and a 5% aqueous lithium chloride (LiCl) solution (to help remove DMF).

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by silica gel column chromatography.

Reaction Type Reagents Rationale Citation
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Forms C-C bonds under mild conditions, tolerating the carboxylic acid. Essential for building a biaryl core structure.[1][2]
Amide CouplingHATU, DIPEAHighly efficient and rapid activation of the carboxylic acid for amide formation with minimal side products.[3]
Ullmann CondensationCuI, BaseClassic method for forming C-N bonds to create N-aryl anthranilic acid structures, common in NSAIDs.[4]

Part 3: Application in the Synthesis of Potential Anti-Inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[3] Many NSAIDs, such as Mefenamic Acid, belong to the fenamate class, which are N-aryl derivatives of anthranilic acid. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[4] The structure of this compound is well-suited for the synthesis of novel fenamate analogues via the Ullmann condensation.

Protocol 3: Copper-Catalyzed Ullmann Condensation

This protocol outlines the synthesis of an N-aryl anthranilic acid derivative, a core structure for many NSAIDs. This reaction requires a copper catalyst and typically higher temperatures than palladium-catalyzed couplings.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (2.0 eq)

  • Copper(I) Iodide (CuI) (0.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: In a flask equipped for an inert atmosphere, combine this compound (1.0 eq), the aniline (2.0 eq), CuI (0.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent & Degassing: Add anhydrous DMSO. Degas the mixture by evacuating and backfilling with inert gas three times.

  • Reaction: Heat the reaction mixture to 120-140 °C. The high temperature is necessary to drive the reaction to completion. Monitor progress by LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker of ice-cold water.

  • Acidification: Slowly add concentrated HCl until the pH of the solution is ~2-3. This will protonate the carboxylic acid and precipitate the product.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts and excess aniline hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the desired N-aryl anthranilic acid derivative.

Conclusion

This compound represents a strategic platform for innovation in medicinal chemistry. Its well-defined reactive sites allow for the systematic and divergent synthesis of compound libraries targeting critical disease pathways. By understanding the principles of cross-coupling and functional group derivatization, researchers can effectively utilize this scaffold to develop novel kinase inhibitors, anti-inflammatory agents, and other potential therapeutics. The protocols and strategies outlined in this guide provide a robust foundation for unlocking the full potential of this versatile chemical building block.

References

  • MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Smolecule. (n.d.). Applications of 2-Methoxy-6-methylbenzoic Acid: A Key Intermediate.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • National Institutes of Health. (2015). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.
  • MDPI. (2023). Antimicrobial, Antioxidant, and α-Glucosidase-Inhibitory Activities of Prenylated p-Hydroxybenzoic Acid Derivatives from Oberonia ensiformis.
  • PharmaInfo. (2012). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs.
  • ResearchGate. (2024). Benzoic acid derivatives with anti-sickling activity predicted by a mathematical model.
  • PubChem. (n.d.). 2-Bromo-6-(methoxycarbonyl)benzoic acid.
  • Wikipedia. (n.d.). Lichexanthone.
  • MDPI. (2020). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.
  • National Institutes of Health. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.

Sources

2-Bromo-6-methoxybenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-6-methoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized aromatic compound that has emerged as a pivotal starting material in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a sterically demanding ortho-bromo group, an electron-donating ortho-methoxy group, and a versatile carboxylic acid handle—provides a platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of its application in key synthetic reactions, including palladium-catalyzed cross-coupling for biaryl synthesis, copper-mediated Ullmann condensations, and the construction of medicinally relevant benzophenone scaffolds. Designed for researchers, medicinal chemists, and drug development professionals, this document provides not only detailed, field-proven protocols but also the underlying mechanistic rationale to empower users to adapt and innovate.

The Strategic Advantage of this compound in Synthesis

The utility of this compound stems from the distinct and influential roles of its three functional groups. The bromine atom serves as an excellent leaving group in a multitude of cross-coupling reactions. The adjacent methoxy group exerts a significant electronic and steric influence, modulating the reactivity of the aromatic ring and the adjacent bromine. This steric hindrance can be a challenge but also a tool for achieving selectivity in certain transformations. Finally, the carboxylic acid group is a versatile functional handle that can be converted into esters, amides, or acyl chlorides, or it can participate directly in reactions such as Friedel-Crafts acylation. This trifecta of functionality makes it a powerful precursor for creating complex molecular architectures, particularly those found in pharmaceuticals and advanced materials.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The biaryl motif is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous drugs and functional organic materials.[1] The Suzuki-Miyaura reaction is a premier method for constructing C-C bonds to form these biaryls, valued for its mild conditions and broad functional group tolerance.[1][2]

Mechanistic Rationale & Causality

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The use of this compound presents a specific challenge due to the steric bulk from the two ortho-substituents, which can hinder the initial oxidative addition step.[4]

  • Catalyst & Ligand Selection: To overcome this steric impediment, the choice of catalyst and ligand is critical. Palladium(II) acetate (Pd(OAc)₂) or pre-catalysts like Pd₂(dba)₃ are common palladium sources.[5][6] They are typically paired with bulky, electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or XPhos.[5][6][7] These ligands facilitate the oxidative addition of the sterically hindered aryl bromide to the Pd(0) center and promote the subsequent reductive elimination step.

  • Base and Solvent: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[8][9] Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are effective.[1][6] The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water to ensure solubility of both the organic and inorganic reagents.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0:w->pd2_complex:e Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_complex:n->pd2_trans:n Transmetalation pd2_trans:e->pd0:w Reductive Elimination ar_ar Biaryl Product (Ar-Ar') pd2_trans->ar_ar base_activation Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ ate_complex [Ar'B(OH)₃]⁻ ate_complex->pd2_trans arbr 2-Bromo-6-methoxy- benzoic acid (Ar-Br) arbr->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2'-Aryl-6-methoxybenzoic Acid

This protocol provides a general method; optimization for specific arylboronic acids may be required.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst deactivation.

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, to the main reaction flask via cannula or syringe.[6][9] Add the catalyst/ligand mixture to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[4][9]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.[1][2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[1][2]

Data Summary: Representative Suzuki Coupling Conditions
Arylboronic Acid PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100~85-95
4-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene/H₂O (5:1)90~80-90
3-Pyridylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF/H₂O (4:1)100~75-85

Note: Yields are estimates based on typical outcomes for similar sterically hindered substrates and require empirical validation.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (K₃PO₄) B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Catalyst System & Degassed Solvent (e.g., Pd(OAc)₂/SPhos in Dioxane/H₂O) B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash and dry E->F G Purification: (Flash Column Chromatography) F->G H Characterization (NMR, MS) G->H Ullmann_Condensation ArBr 2-Bromo-6-methoxy- benzoic acid (Ar-Br) Cu_complex [Ar-Cu(III)-NR₂] Complex (Proposed Intermediate) ArBr->Cu_complex Oxidative Addition R2NH Amine (R₂NH) Amide_anion Amide Anion (R₂N⁻) R2NH:s->Amide_anion:n Deprotonation Base Base (e.g., K₂CO₃) Base->Amide_anion Cu_cat Cu(I) Catalyst + Ligand Cu_cat->Cu_complex Amide_anion->Cu_complex Coordination Product N-Aryl Product (Ar-NR₂) Cu_complex->Product Reductive Elimination

Caption: A simplified pathway for the Ullmann-Goldberg N-arylation reaction.

Experimental Protocol: N-Arylation of an Amine
  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the desired amine (1.5 equiv), copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Solvent and Atmosphere: Add an anhydrous, polar aprotic solvent such as DMF or DMSO. While not as sensitive as palladium catalysis, flushing the tube with an inert gas is good practice.

  • Reaction: Seal the tube tightly and heat the mixture to 100-130 °C in an oil bath with stirring for 12-24 hours.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate any remaining carboxylic acid, then extract thoroughly with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Application III: Synthesis of Substituted Benzophenones

The benzophenone core is a prevalent scaffold in medicinal chemistry, found in compounds with anti-inflammatory, anti-cancer, and other biological activities. [10]this compound can be readily converted into its corresponding acyl chloride, which is a highly reactive precursor for Friedel-Crafts acylation.

Methodology & Rationale

This is a two-step process. First, the carboxylic acid is activated by converting it to an acyl chloride. Second, the acyl chloride reacts with an electron-rich aromatic ring (e.g., benzene, anisole) in the presence of a strong Lewis acid catalyst.

  • Acyl Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. The reaction proceeds readily, often at room temperature or with gentle heating.

  • Friedel-Crafts Acylation: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This species is then attacked by the nucleophilic arene to form the C-C bond, yielding the benzophenone product. The reaction is typically run at low temperatures to control reactivity and prevent side reactions.

Friedel_Crafts_Workflow cluster_step1 Step A: Acyl Chloride Formation cluster_step2 Step B: Friedel-Crafts Acylation cluster_final Final Steps Start 2-Bromo-6-methoxy- benzoic acid Intermediate 2-Bromo-6-methoxy- benzoyl chloride Start->Intermediate Reagent1 SOCl₂ or (COCl)₂ Reagent1->Intermediate Product Substituted Benzophenone Intermediate->Product Arene Arene (e.g., Benzene) Arene->Product Reagent2 Lewis Acid (AlCl₃) Reagent2->Product Workup Quench & Aqueous Work-up Product->Workup Purify Purification Workup->Purify

Caption: Workflow for the synthesis of benzophenones via Friedel-Crafts acylation.

Experimental Protocol: Two-Step Benzophenone Synthesis

Step A: Synthesis of 2-Bromo-6-methoxybenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl gas), add this compound (1.0 equiv).

  • Add thionyl chloride (SOCl₂, 2-3 equiv) slowly at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the evolution of gas ceases.

  • Cool the mixture and remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Step B: Friedel-Crafts Acylation

  • To a flame-dried, three-neck flask under an inert atmosphere, add the arene (e.g., benzene, which can also serve as the solvent) and aluminum chloride (AlCl₃, 1.1-1.2 equiv).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Dissolve the crude 2-Bromo-6-methoxybenzoyl chloride from Step A in a small amount of the arene or an inert solvent (e.g., dichloromethane) and add it dropwise to the stirred AlCl₃ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates the product.

  • Work-up & Purification: Separate the organic layer, extract the aqueous layer with an organic solvent, combine the organic phases, wash with water, sodium bicarbonate solution, and brine. Dry over Na₂SO₄, filter, and concentrate to give the crude benzophenone, which can be purified by column chromatography or recrystallization.

References

  • Application Notes and Protocols for the Synthesis of Biaryl Compounds from 6-Bromo-2-fluoro-3-methoxybenzaldehyde. (n.d.). Benchchem.
  • Ullmann condensation. (2023, December 2). In Wikipedia.
  • Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021). Google Patents.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications. (2026, January 6).
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. (n.d.). Benchchem.
  • A Comparative Guide to the Synthetic Routes of 2-Hydroxy-6-methoxybenzoic Acid. (n.d.). Benchchem.
  • Ullmann reaction. (2023, November 18). In Wikipedia.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). PMC - NIH.
  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of substituted benzophenones by a direct condensation of substituted benzoic acids with benzene in the presence of aluminium chloride. (2010). ResearchGate.
  • Suzuki reaction. (2024, January 5). In Wikipedia.
  • Scheme 1. Structures and preparation of the biaryl substrates. (n.d.). ResearchGate.
  • Application Notes and Protocols: 2-Hydroxy-6-methoxybenzoic Acid in the Synthesis of Heterocyclic Compounds. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-chlorophenol. (n.d.). Benchchem.
  • Application Notes and Protocols for the Use of Substituted 2-Hydroxybenzoic Acids in Natural Product Synthesis. (n.d.). Benchchem.
  • Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 6-Methoxy-2-naphthaleneboronic Acid. (n.d.). Benchchem.
  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (n.d.).
  • Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid. (n.d.). Benchchem.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.

Sources

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Group of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-6-methoxybenzoic Acid in Modern Drug Discovery

This compound is a highly versatile scaffold in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a sterically hindered carboxylic acid, an electron-donating methoxy group, and a synthetically tractable bromine atom, makes it a valuable starting material for the construction of complex molecular architectures. The derivatization of the carboxylic acid group is a critical first step in many synthetic routes, enabling the creation of esters, amides, and highly reactive acid chlorides. These derivatives serve as key intermediates for a variety of chemical transformations, including nucleophilic acyl substitution and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This guide provides an in-depth exploration of the primary methods for derivatizing the carboxylic acid moiety of this compound, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Core Derivatization Strategies and Mechanistic Considerations

The derivatization of the carboxylic acid group of this compound primarily involves three key transformations: esterification, amidation, and conversion to an acid chloride. The choice of strategy depends on the desired final product and the requirements of subsequent synthetic steps.

Diagram: Core Derivatization Pathways

G A This compound B Ester Derivatives (e.g., Methyl 2-bromo-6-methoxybenzoate) A->B Esterification (e.g., Fischer, Williamson) C Amide Derivatives (e.g., 2-Bromo-6-methoxybenzamide) A->C Amidation (e.g., EDC/HOBt Coupling) D Acid Chloride (2-Bromo-6-methoxybenzoyl chloride) A->D Chlorination (e.g., SOCl₂, (COCl)₂) E Further Synthetic Transformations (e.g., Suzuki Coupling, Nucleophilic Substitution) B->E C->E D->B + Alcohol D->C + Amine

Caption: Core derivatization pathways for this compound.

I. Esterification: Synthesizing Ester Derivatives

Esterification of this compound is a common strategy to mask the acidic proton, improve solubility in organic solvents, and modify the electronic properties of the molecule. The resulting esters are valuable intermediates in a variety of synthetic transformations.

A. Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[3]

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[4]

Protocol 1: Fischer-Speier Synthesis of Methyl 2-Bromo-6-methoxybenzoate

Materials and Reagents:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a significant excess of anhydrous methanol (e.g., 20-40 eq) to serve as both the reactant and the solvent.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq). Caution: The addition is exothermic.[5]

  • Attach a condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-bromo-6-methoxybenzoate.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

B. Williamson-type Esterification

For sterically hindered carboxylic acids like this compound, an alternative to the Fischer esterification is a Williamson-type synthesis involving the reaction of the corresponding carboxylate salt with an alkyl halide.[6]

Mechanism Insight: The carboxylic acid is first deprotonated by a base, such as potassium carbonate, to form a more nucleophilic carboxylate anion. This anion then displaces the halide from an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the ester.

Protocol 2: Synthesis of Methyl 2-Bromo-6-methoxybenzoate via Alkylation

Materials and Reagents:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Standard work-up reagents (water, EtOAc, brine, MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or acetone in a round-bottom flask.

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the carboxylate salt.

  • Add methyl iodide (1.2-1.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Protocol 1: Fischer-Speier Protocol 2: Williamson-type
Reagents MeOH, conc. H₂SO₄K₂CO₃, CH₃I
Solvent Excess MethanolDMF or Acetone
Temperature Reflux (~65 °C)50-60 °C
Key Advantage Simple, uses inexpensive reagents.Effective for sterically hindered acids.
Key Disadvantage Equilibrium-limited, requires excess alcohol.Requires anhydrous conditions.

II. Amidation: Forging the Amide Bond

Amide derivatives of this compound are of significant interest in drug discovery due to the prevalence of the amide bond in bioactive molecules.[7] The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the use of coupling agents to activate the carboxylic acid.

Mechanism Insight: Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by the amine. To prevent side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an active ester, which then cleanly reacts with the amine to form the desired amide.[7][8]

Protocol 3: EDC/HOBt Mediated Synthesis of 2-Bromo-6-methoxybenzamides

Materials and Reagents:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up reagents

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

Diagram: Amidation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine: - this compound - Amine - HOBt - DIPEA in Anhydrous Solvent B Cool to 0 °C A->B C Add EDC (portion-wise) B->C D Warm to RT Stir 12-24h C->D E Monitor by TLC D->E F Dilute with EtOAc E->F G Aqueous Washes (HCl, NaHCO₃, Brine) F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I

Caption: General workflow for the amidation of this compound.

III. Conversion to Acid Chloride: Accessing a Highly Reactive Intermediate

The conversion of this compound to its acid chloride, 2-Bromo-6-methoxybenzoyl chloride, provides a highly reactive intermediate that can be readily converted into a wide range of other carboxylic acid derivatives, such as esters and amides, often under milder conditions and with higher yields than direct methods.[10]

Mechanism Insight: Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. A chloride ion, either from the thionyl chloride or the byproduct HCl, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to sulfur dioxide (SO₂) and another chloride ion.[11] Oxalyl chloride, often with a catalytic amount of DMF, is another effective reagent that operates via a similar activation mechanism involving a Vilsmeier-Haack type intermediate.[12]

Protocol 4: Synthesis of 2-Bromo-6-methoxybenzoyl Chloride

Materials and Reagents:

  • This compound

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) (if using oxalyl chloride)

  • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Distillation apparatus

Procedure using Thionyl Chloride:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO₂.

  • Carefully add an excess of thionyl chloride (2.0-3.0 eq). The reaction can often be run neat.

  • Heat the mixture to reflux (approx. 76 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Cool the mixture to room temperature.

  • Remove the excess thionyl chloride by distillation, preferably under reduced pressure, to obtain the crude 2-Bromo-6-methoxybenzoyl chloride.

  • The product can be purified by vacuum distillation if necessary. Caution: This procedure should be performed in a well-ventilated fume hood.[13]

Procedure using Oxalyl Chloride:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere (e.g., nitrogen).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Stir the mixture at room temperature for 1-3 hours, or until gas evolution (CO, CO₂, HCl) stops and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.[14]

Parameter Thionyl Chloride Method Oxalyl Chloride Method
Reagents SOCl₂(COCl)₂, cat. DMF
Solvent Neat or inert solventAnhydrous DCM
Temperature RefluxRoom Temperature
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Key Advantage Inexpensive, byproducts are gaseous.Milder conditions, volatile byproducts.

Conclusion

The derivatization of the carboxylic acid group of this compound is a fundamental step in harnessing its full potential as a synthetic building block. The choice between esterification, amidation, or conversion to an acid chloride is dictated by the overall synthetic strategy. The protocols provided herein offer reliable and robust methods for achieving these transformations, grounded in a clear understanding of the underlying reaction mechanisms. Mastery of these techniques enables researchers and drug development professionals to efficiently generate diverse libraries of compounds for biological screening and to construct complex molecular targets with precision and control.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Organic Chemistry Portal.
  • Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts.
  • Acid to Acid Chloride - Common Conditions. (n.d.). The Organic Chemistry Portal.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.
  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts.
  • Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. (2008). ResearchGate.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2015). ResearchGate.
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.
  • Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. (n.d.). ResearchGate.
  • Fischer Esterification. (2021, May 4). YouTube.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
  • Convertion of Acid to acid chloride. (2017, July 4). ResearchGate.
  • 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts.

Sources

Protecting the Carboxylic Acid Moiety of 2-Bromo-6-methoxybenzoic Acid: A Guide to Strategic Selection and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Landscape of a Multifunctional Building Block

2-Bromo-6-methoxybenzoic acid is a valuable scaffold in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules.[1] Its trifunctional nature, possessing a carboxylic acid, a bromine atom, and a methoxy group, offers a rich platform for diverse chemical transformations. However, the inherent reactivity of the carboxylic acid can interfere with reactions targeting other parts of the molecule. Therefore, the judicious application of protecting groups is paramount to achieving desired synthetic outcomes. This in-depth guide provides a comprehensive overview of protecting group strategies for this compound, detailing the rationale behind their selection, step-by-step protocols for their implementation, and a comparative analysis to inform your synthetic design.

The ideal protecting group should be easily introduced in high yield, stable to a range of reaction conditions, and readily removed under mild conditions that do not affect other functional groups—a principle known as orthogonality.[2][3] This guide will explore several common and effective protecting groups for carboxylic acids, evaluating their suitability for use with this compound.

Strategic Selection of Protecting Groups

The choice of a protecting group for the carboxylic acid of this compound is dictated by the planned downstream synthetic steps. The stability of the protecting group towards various reagents (acids, bases, nucleophiles, electrophiles, and reducing agents) is a critical consideration.

Key Considerations for this compound:

  • The Bromo Substituent: This group is susceptible to organometallic reagents (e.g., Grignard, organolithium) and certain cross-coupling conditions. The protecting group must be stable under these conditions if such transformations are planned.

  • The Methoxy Substituent: The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

  • Orthogonality: In a multi-step synthesis, the chosen protecting group should be removable without affecting other protecting groups that may be present on the molecule.[3]

Below is a comparative analysis of common carboxylic acid protecting groups and their applicability to this compound.

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileSuitability for this compound
Methyl Ester Diazomethane, or CH₃OH/H⁺[4][5]Saponification (e.g., LiOH, NaOH) or strong acid[4][5]Stable to mild acid, mild base, and hydrogenolysis. Labile to strong nucleophiles and strong base.Good general-purpose protection. Saponification for deprotection may be problematic if other base-sensitive groups are present.
Benzyl Ester BnOH/H⁺, BnBr/base[6]Hydrogenolysis (H₂, Pd/C), strong acid (HBr/AcOH)[7][8]Stable to acidic and basic conditions. Cleaved by catalytic hydrogenation.Excellent choice when hydrogenolysis is a viable deprotection step. Offers orthogonality with acid- and base-labile groups.
tert-Butyl Ester Isobutylene/H⁺, t-BuOH/H⁺[9][10]Strong acid (TFA, HCl)[9][10]Stable to a wide range of nucleophilic and basic reagents.[9] Labile to strong acid.A robust and versatile option, particularly when orthogonality to base-labile and hydrogenolytically cleaved groups is required.[9]
Silyl Esters (e.g., TMS, TES) Silyl halide/base (e.g., TMSCl/Et₃N)[11]Mild acid, fluoride ion (e.g., TBAF)[12]Very labile, often cleaved during aqueous workup or chromatography.[13]Generally not recommended for multi-step synthesis due to high lability, but can be useful for temporary in-situ protection.[11][13]

Experimental Protocols

Methyl Ester Protection and Deprotection

Methyl esters are a straightforward and economical choice for protecting carboxylic acids.[14]

Protection Protocol: Methylation with Diazomethane

Caution: Diazomethane is toxic and potentially explosive. This procedure should only be performed in a well-ventilated fume hood by experienced personnel.

  • Dissolve this compound (1.0 eq) in a mixture of diethyl ether and methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane until a faint yellow color persists.

  • Stir the reaction at 0 °C for 30 minutes.

  • Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting methyl 2-bromo-6-methoxybenzoate by column chromatography on silica gel.

Deprotection Protocol: Saponification

  • Dissolve the methyl 2-bromo-6-methoxybenzoate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 - 3.0 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, acidify the reaction mixture with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected carboxylic acid.

ProtectionDeprotection_MethylEster cluster_protection Protection cluster_deprotection Deprotection start_prot This compound reagent_prot CH₂N₂ Et₂O, MeOH, 0 °C start_prot->reagent_prot product_prot Methyl 2-Bromo-6-methoxybenzoate reagent_prot->product_prot start_deprot Methyl 2-Bromo-6-methoxybenzoate reagent_deprot LiOH THF, H₂O, RT start_deprot->reagent_deprot product_deprot This compound reagent_deprot->product_deprot

Caption: Workflow for Methyl Ester Protection and Deprotection.

Benzyl Ester Protection and Deprotection

Benzyl esters are particularly useful due to their stability and the mild, specific conditions for their removal via hydrogenolysis.[8]

Protection Protocol: Benzylation

  • To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add benzyl alcohol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the benzyl 2-bromo-6-methoxybenzoate by column chromatography.

Deprotection Protocol: Hydrogenolysis

  • Dissolve the benzyl 2-bromo-6-methoxybenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.[6]

ProtectionDeprotection_BenzylEster cluster_protection Protection cluster_deprotection Deprotection start_prot This compound reagent_prot BnOH, p-TsOH Toluene, Reflux start_prot->reagent_prot product_prot Benzyl 2-Bromo-6-methoxybenzoate reagent_prot->product_prot start_deprot Benzyl 2-Bromo-6-methoxybenzoate reagent_deprot H₂, 10% Pd/C MeOH, RT start_deprot->reagent_deprot product_deprot This compound reagent_deprot->product_deprot

Caption: Workflow for Benzyl Ester Protection and Deprotection.

tert-Butyl Ester Protection and Deprotection

The tert-butyl ester is a robust protecting group, stable to a wide array of reagents, making it a valuable tool in complex syntheses.[9]

Protection Protocol: tert-Butylation

  • Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane or tert-butyl acetate.[9]

  • Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.[9]

  • Add an excess of isobutylene gas or tert-butanol (1.2-2.0 eq).

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the tert-butyl 2-bromo-6-methoxybenzoate by column chromatography.

Deprotection Protocol: Acidolysis

  • Dissolve the tert-butyl 2-bromo-6-methoxybenzoate (1.0 eq) in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting carboxylic acid can be further purified if necessary.

ProtectionDeprotection_tButylEster cluster_protection Protection cluster_deprotection Deprotection start_prot This compound reagent_prot Isobutylene, H⁺ DCM, RT start_prot->reagent_prot product_prot tert-Butyl 2-Bromo-6-methoxybenzoate reagent_prot->product_prot start_deprot tert-Butyl 2-Bromo-6-methoxybenzoate reagent_deprot TFA DCM, RT start_deprot->reagent_deprot product_deprot This compound reagent_deprot->product_deprot

Caption: Workflow for tert-Butyl Ester Protection and Deprotection.

Orthogonal Strategies in Action

In a scenario where a base-sensitive functional group is present elsewhere in the molecule and a subsequent step involves a hydrogenation reaction, a tert-butyl ester would be the protecting group of choice for the carboxylic acid. Conversely, if a planned transformation requires strongly acidic conditions, a benzyl ester would be more appropriate, as it can be selectively removed later via hydrogenolysis. This strategic selection based on orthogonality is a cornerstone of efficient and successful multi-step organic synthesis.[2][3]

Conclusion

The effective protection of the carboxylic acid functionality of this compound is a critical step in harnessing its full potential as a synthetic building block. By carefully considering the stability and deprotection conditions of various protecting groups in the context of the overall synthetic plan, researchers can navigate complex reaction sequences with precision and control. The detailed protocols and comparative data presented in this guide serve as a practical resource for scientists and professionals in the field of drug development and chemical research, enabling the strategic and successful synthesis of novel molecular entities.

References

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • National Institutes of Health. (n.d.). "Supersilyl" Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. [Link]
  • SlideShare. (n.d.). Protection and deprotection of carboxylic acid. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. [Link]
  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. [Link]
  • Taylor & Francis Online. (n.d.).
  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. [Link]
  • National Institutes of Health. (2018, March 27). dM-Dim for Carboxylic Acid Protection. [Link]
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
  • Wuts, P. G. M. (n.d.). 6.6 Silyl Esters. In Greene's Protective Groups in Organic Synthesis. [Link]
  • ACS Publications. (n.d.).
  • Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]
  • ResearchGate. (2025, August 6). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. [Link]
  • SynArchive. (n.d.). Protection of Carboxylic acid by Ester. [Link]
  • SynArchive. (n.d.). Protection of Carboxylic acid by Ester. [Link]
  • Wikipedia. (n.d.). Protecting group. [Link]
  • ACS Publications. (n.d.). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. [Link]
  • Thieme. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
  • GCW Gandhi Nagar Jammu. (n.d.). 2. Carboxyl protecting groups. [Link]
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
  • ResearchGate. (2025, August 5). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
  • YouTube. (2020, March 15). Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group. [Link]
  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
  • ResearchGate. (2025, November 18). p-Nitrobenzyloxycarbonyl (pNZ)
  • PubChem. (n.d.). 2-Bromo-6-(methoxycarbonyl)benzoic acid. [Link]

Sources

Application Notes and Protocols for the Purification of 2-Bromo-6-methoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details the purification of 2-Bromo-6-methoxybenzoic acid via recrystallization. Moving beyond a simple procedural outline, this document elucidates the fundamental principles governing the selection of an appropriate solvent system and the optimization of crystallization conditions. It provides a detailed, step-by-step protocol, a troubleshooting guide for common issues, and visual aids to ensure clarity and reproducibility. The methodologies described herein are designed to be self-validating, empowering researchers to achieve high-purity this compound, a critical intermediate in various synthetic applications.

Introduction: The Rationale for Recrystallization

Recrystallization remains a powerful and widely employed technique for the purification of solid organic compounds.[1] Its efficacy is rooted in the principle of differential solubility: a well-chosen solvent will dissolve the target compound and its impurities to different extents at varying temperatures.[2] For this compound, a pale cream to cream-colored powder with a melting point in the range of 123.0-128.0°C, achieving high purity is paramount for its successful application in subsequent synthetic steps.[3] Impurities can interfere with reaction kinetics, lead to the formation of undesired byproducts, and complicate downstream purification efforts. This guide provides the necessary framework to systematically approach the recrystallization of this compound, ensuring a final product of high purity.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is essential for developing a safe and effective purification protocol.

PropertyValueSource
CAS Number 31786-45-5[3][4]
Molecular Formula C₈H₇BrO₃[3]
Molecular Weight 231.04 g/mol [5]
Appearance Pale cream to cream powder[3]
Melting Point 123.0-128.0°C[3]
Solubility (Qualitative) Sparingly soluble in chloroform, slightly soluble in methanol[6]

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. For detailed safety information, consult the relevant Safety Data Sheet (SDS).

The Crucial Role of Solvent Selection

The success of any recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: To ensure complete dissolution of the crude material.

  • Low solubility at reduced temperatures: To maximize the recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Favorable crystal morphology: The solvent should promote the formation of well-defined, easily filterable crystals.

Given the qualitative solubility data indicating slight solubility in methanol and sparing solubility in chloroform, a systematic screening of potential solvents is recommended.[6] A mixed solvent system, often referred to as a binary solvent system, can also be highly effective, particularly when a single solvent does not meet all the ideal criteria.[7]

Recommended Solvents for Screening

Based on the structure of this compound (an aromatic carboxylic acid) and data from structurally similar compounds, the following solvents and solvent systems are recommended for initial screening:

  • Single Solvents:

    • Methanol

    • Ethanol

    • Isopropanol

    • Ethyl acetate

    • Water

  • Binary Solvent Systems:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Hexane

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a comprehensive workflow, from initial solvent screening to the final drying of the purified crystals.

Workflow Diagram

G cluster_prep Preparation cluster_main Recrystallization cluster_isolation Isolation & Drying start Start with Crude This compound solvent_screening Solvent Screening (Small Scale) start->solvent_screening Select Solvent System dissolution Dissolution in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Hot Gravity Filtration (Optional) dissolution->hot_filtration Insoluble Impurities Present? cooling Slow Cooling to Room Temperature dissolution->cooling No Insoluble Impurities hot_filtration->cooling ice_bath Further Cooling in Ice Bath cooling->ice_bath Maximize Yield vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash Crystals with Cold Solvent vacuum_filtration->washing drying Drying of Crystals washing->drying end Pure this compound drying->end

Caption: Workflow for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or sand bath

  • Magnetic stirrer and stir bars

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass or drying dish

  • Spatula

Detailed Procedure
  • Solvent Selection (Small-Scale Test):

    • Place approximately 50 mg of crude this compound into a small test tube.

    • Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Observe the solubility at ambient temperature.

    • If the compound is soluble at room temperature, the solvent is not suitable for recrystallization.

    • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube. Continue adding the solvent dropwise until the solid fully dissolves.

    • Allow the solution to cool to room temperature, and then place it in an ice bath.

    • A suitable solvent will show a significant formation of crystals upon cooling.

  • Dissolution:

    • Place the bulk of the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar and the selected solvent.

    • Gently heat the mixture while stirring. Add the solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield of the recrystallized product.[8]

  • Hot Gravity Filtration (Optional):

    • This step is necessary if insoluble impurities or colored impurities (if using activated charcoal for decolorization) are present.

    • Preheat a glass funnel and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the receiving flask. Causality: This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.[2]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: Washing with cold solvent removes any residual soluble impurities adhering to the surface of the crystals without dissolving a significant amount of the product.[8]

  • Drying:

    • Dry the purified crystals on a watch glass or in a drying dish. The crystals can be air-dried or dried in a vacuum oven at a temperature well below the melting point of this compound.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Troubleshooting Steps
No Crystals Form - Solution is not saturated (too much solvent used).- The solution is supersaturated, and nucleation has not initiated.- Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Reheat the solution to dissolve the oil. - Add a small amount of additional hot solvent to decrease the saturation. - Ensure a slower cooling rate.
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the funnel and receiving flask are pre-heated for hot filtration.- Ensure the solution is thoroughly cooled in an ice bath.
Colored Product - Colored impurities are present in the crude material.- Before hot filtration, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before cooling.

Conclusion

The protocol detailed in this application note provides a robust and systematic approach to the purification of this compound by recrystallization. By understanding the principles of solvent selection and the rationale behind each step of the procedure, researchers can effectively remove impurities and obtain a high-purity product suitable for a wide range of applications in research and development. The inclusion of a troubleshooting guide further empowers scientists to address common challenges encountered during the recrystallization process, ensuring a successful outcome.

References

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from University of Wisconsin-Green Bay website: [Link]
  • Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallization and Crystallization. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry website: [Link]
  • Witt, E. R. (1966). Purification of benzoic acid (U.S. Patent No. 3,235,588). U.S.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). MH Chem. [Video]. YouTube. [Link]
  • This compound. (n.d.). Chemspace.

Sources

Protocol and Application Notes for the Preparative Purification of 2-Bromo-6-methoxybenzoic Acid via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This document provides a comprehensive guide to the purification of 2-Bromo-6-methoxybenzoic acid using normal-phase column chromatography. As a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals, obtaining this molecule in high purity is critical. This guide moves beyond a simple set of instructions, delving into the physicochemical principles that govern the separation, offering a detailed step-by-step protocol, and providing expert insights for troubleshooting common challenges. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve reliable and reproducible results.

Introduction and Scientific Context

This compound (C₈H₇BrO₃, MW: 231.04 g/mol ) is a substituted aromatic carboxylic acid. Its structure, featuring a polar carboxylic acid group, a moderately polar methoxy group, and a lipophilic brominated benzene ring, presents a unique purification challenge. The acidic proton of the carboxyl group can engage in strong interactions with polar stationary phases, while the aromatic ring provides sites for π-π interactions.

The purity of this intermediate is paramount, as impurities can lead to unwanted side products in subsequent synthetic steps, complicating reaction pathways and reducing overall yield and final product purity. Column chromatography is a fundamental and powerful technique for purifying compounds on a preparative scale in a laboratory setting.[1][2] This application note focuses on a normal-phase chromatography protocol, which is ideally suited for this class of polar organic molecules.

The Principle of Separation: Why Normal-Phase Chromatography?

Chromatographic separation is based on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[3] For this compound, we recommend normal-phase chromatography .

  • Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), whose surface is rich in acidic silanol (Si-OH) groups.

  • Mobile Phase (Eluent): A non-polar organic solvent or a mixture of non-polar and polar solvents.

In this system, polar molecules in the crude mixture will have a stronger affinity for the polar stationary phase and will move through the column more slowly.[1] Less polar molecules interact weakly with the silica gel and are carried through the column more quickly by the non-polar mobile phase. Elution of the target compound is achieved by gradually increasing the polarity of the mobile phase, which competes for the binding sites on the silica gel and displaces the adsorbed compound.

The key interactions governing the retention of this compound on silica gel are hydrogen bonds between the silanol groups of the silica and the carboxylic acid and methoxy groups of the molecule. The carboxylic acid moiety, in particular, is a very strong hydrogen bond donor and acceptor, leading to significant retention. This strong interaction can sometimes cause peak tailing, an issue addressed in our protocol.[4]

G cluster_column Silica Gel Stationary Phase Silica_Surface (-Si-O-Si-O)n Silanol1 -Si-OH Silanol2 -Si-OH Analyte This compound COOH OCH3 Analyte:cooh->Silanol1 Strong H-Bonding (High Retention) Analyte:och3->Silanol2 Weaker H-Bonding Impurity Less Polar Impurity caption Fig 1: Interaction of this compound with silica gel.

Caption: Interaction mechanism on the stationary phase.

Pre-Chromatography: Method Development with TLC

Before committing to a large-scale column, the optimal mobile phase must be determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.35 .[4] This Rf value ensures that the compound will be sufficiently retained on the column for good separation but will elute in a reasonable volume of solvent.

Protocol for TLC Method Development:

  • Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Common starting ratios are 9:1, 8:2, and 7:3 (Hexanes:Ethyl Acetate).

  • To counteract potential streaking from the acidic compound, add a small amount of acetic acid (0.5-1%) to each solvent mixture.[4]

  • Dissolve a small sample of the crude material in a suitable solvent (like dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate and allow the solvent to evaporate.

  • Develop the plates in the prepared chambers.

  • Visualize the spots using a UV lamp (254 nm).

  • Calculate the Rf value for this compound in each system: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that provides the target Rf of 0.2-0.35. This will be your starting eluent for the column.

Detailed Protocol for Preparative Column Chromatography

This protocol assumes a standard glass column for flash chromatography. The amount of silica gel should be roughly 50-100 times the weight of the crude material to be purified.[5]

Materials and Reagents
  • Crude this compound

  • Silica gel (e.g., 230-400 mesh, 60 Å pore size)

  • Hexanes (or petroleum ether), analytical grade

  • Ethyl acetate, analytical grade

  • Acetic acid, glacial

  • Glass column with stopcock

  • Sand (acid-washed)

  • Collection tubes/flasks

  • TLC supplies (plates, chambers, UV lamp)

Experimental Workflow

G TLC 1. TLC Method Development (Find Rf ≈ 0.2-0.35) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading Recommended) Pack->Load Elute 4. Elution (Gradient Polarity) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Analyze->Elute Adjust Gradient Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap 8. Solvent Removal (Rotary Evaporation) Combine->Evap end end Evap->end Pure Product

Caption: Overall workflow for chromatographic purification.

Step-by-Step Methodology
  • Column Preparation (Slurry Packing):

    • Ensure the column is clean, dry, and vertically clamped. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand (approx. 1 cm).[6]

    • In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase determined by TLC (e.g., 9:1 Hexanes:Ethyl Acetate + 0.5% Acetic Acid).[4]

    • With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

    • Gently tap the column to dislodge air bubbles and encourage even packing. The goal is a uniform, stable bed of silica.

    • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[4]

    • Carefully add a protective layer of sand (approx. 1-2 cm) on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[7]

    • Carefully and evenly add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the initial mobile phase.

    • Open the stopcock and begin eluting the column, using positive pressure (flash chromatography) to achieve a steady flow.

    • Start collecting fractions of a consistent volume immediately.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, after several column volumes of 9:1 Hexanes:EtOAc, switch to 8:2, then 7:3, and so on. A shallow gradient is often key to separating closely related impurities.[8]

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC. Spot multiple fractions per plate to quickly identify which ones contain your product.

    • Fractions containing only the pure product (single spot at the correct Rf) should be combined in a clean, pre-weighed flask.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point determination.

Summary of Recommended Conditions & Pro-Tips

ParameterRecommended Condition / ValueRationale & Expert Notes
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard for normal-phase purification of polar organic molecules.
Mobile Phase Hexanes / Ethyl Acetate GradientOffers good selectivity for a wide range of polarities.
Mobile Phase Modifier 0.5 - 1.0% Acetic AcidCrucial. Prevents tailing by protonating the carboxylate and silanol groups, reducing strong ionic interactions.[4]
Optimal Rf (TLC) ~0.2 - 0.35Ensures good separation without requiring excessive solvent volumes.[4]
Sample Loading Dry LoadingPrevents issues with compound insolubility in the initial eluent and often leads to sharper bands and better separation.[7][9]
Elution Mode Gradient ElutionMore effective than isocratic elution for separating compounds with different polarities.[9]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Compound Streaking / Tailing Strong acidic interaction with silica.Ensure 0.5-1% acetic acid is in your eluent. If the problem persists, consider a less acidic stationary phase like neutral alumina.[4]
Poor Separation Inappropriate solvent system; Column overloading.Re-optimize the mobile phase with TLC. Use a shallower gradient. Ensure the crude material-to-silica ratio is at least 1:50.[5]
Low Recovery Compound is irreversibly adsorbed or did not elute.At the end of the run, flush the column with a very polar solvent (e.g., 100% Ethyl Acetate or 9:1 EtOAc:Methanol) to recover highly retained material.[4]
Cracked Silica Bed Column ran dry; Poor packing.Always keep the solvent level above the silica bed. Ensure the slurry is well-mixed and allowed to settle evenly during packing.

References

  • Maruska, A., et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate.
  • Zarzycki, P. K. (2001). Chromatographic separations of aromatic carboxylic acids. PubMed.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • LookChem. (n.d.). 5-BroMo-2-Methoxy-4-Methyl-benzoic acid.
  • PubChem. (n.d.). 2-Bromo-6-(methoxycarbonyl)benzoic acid.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column.
  • Organic Syntheses. (n.d.). Dry silica gel.
  • PubChemLite. (n.d.). 2-bromo-6-(methoxycarbonyl)benzoic acid.
  • Chemspace. (n.d.). This compound.
  • El-Hassan, A. M., et al. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Applied Water Science.
  • Sorbtech. (2024, August 12). Isolation and Purification of Natural Compounds - Column Chromatography.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methoxybenzoic acid on Newcrom R1 HPLC column.

Sources

Application Notes and Protocols for the Quantitative Analysis of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-6-methoxybenzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its precise quantification is critical for ensuring reaction efficiency, product purity, and consistency in manufacturing processes. This document provides detailed analytical methods for the accurate quantification of this compound, designed to be implemented in research and quality control laboratories. The methodologies presented are grounded in established analytical principles and have been structured to ensure robustness, reliability, and adherence to rigorous scientific standards.[1][2][3]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₈H₇BrO₃PubChem
Molecular Weight231.04 g/mol
Melting Point157-159 °C
AppearanceSolid
pKa (estimated)~3-4General knowledge of benzoic acids

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase method is particularly well-suited for this analyte.

Rationale for Method Selection

Reversed-phase HPLC with a C18 stationary phase is selected for its versatility and proven efficacy in separating aromatic carboxylic acids. The acidic nature of the analyte necessitates a mobile phase with a controlled, low pH to ensure the compound is in its non-ionized form, promoting retention and sharp, symmetrical peaks. UV detection is appropriate due to the presence of the chromophoric benzene ring.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_start Weigh Analyte stock_sol Prepare Stock Solution (1 mg/mL in Diluent) prep_start->stock_sol work_std Prepare Working Standards (Calibration Curve) stock_sol->work_std sample_prep Prepare Sample Solution (e.g., 0.1 mg/mL) stock_sol->sample_prep system_suit System Suitability Test (Inject Working Standard) work_std->system_suit sample_inj Inject Sample Solutions sample_prep->sample_inj cal_curve Inject Calibration Standards system_suit->cal_curve cal_curve->sample_inj peak_int Peak Integration & Identification (based on Retention Time) sample_inj->peak_int plot_curve Plot Calibration Curve (Peak Area vs. Concentration) peak_int->plot_curve quant Quantify Analyte in Sample plot_curve->quant GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification sample_prep Prepare Sample Solution (in an aprotic solvent) evap Evaporate to Dryness sample_prep->evap deriv Add Derivatizing Agent (BSTFA) & Heat evap->deriv gcms_inj Inject Derivatized Sample deriv->gcms_inj separation Chromatographic Separation gcms_inj->separation detection Mass Spectrometric Detection separation->detection tic Extract Total Ion Chromatogram (TIC) detection->tic eic Generate Extracted Ion Chromatogram (EIC) for characteristic ions tic->eic quant_gcms Quantify using Calibration Curve (Internal Standard Recommended) eic->quant_gcms

Sources

Application Note & Protocol: Strategies for the Esterification of Sterically Hindered 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental procedures for the esterification of 2-Bromo-6-methoxybenzoic acid. This substrate is representative of a class of sterically hindered aromatic carboxylic acids, the transformation of which is often a critical step in the synthesis of pharmacologically active molecules and advanced materials. We will delve into the mechanistic rationale behind protocol choices, offering detailed, field-proven methodologies and troubleshooting guidance.

Strategic Considerations: Overcoming Steric Hindrance

The primary challenge in the esterification of this compound lies in the profound steric hindrance surrounding the carboxylic acid moiety. The ortho-bromo and ortho-methoxy substituents effectively shield the carbonyl carbon from the nucleophilic attack of an alcohol. This steric impediment renders standard esterification conditions, such as the classical Fischer-Speier method, sluggish and often low-yielding.[1][2][3] Therefore, a successful strategy requires either forcing conditions to overcome the activation energy barrier or the use of alternative reagents that bypass the traditional mechanistic pathway.

This guide will compare three primary strategies, each with distinct advantages and operational complexities.

Method Principle Advantages Disadvantages Best Suited For
Modified Fischer-Speier Acid-catalyzed equilibrium reaction with a large excess of alcohol.[4][5]Operationally simple; uses common, inexpensive reagents.Requires harsh conditions (heat, strong acid); often incomplete conversion due to steric hindrance and equilibrium limitations.[3][5]Initial attempts, large-scale synthesis where cost is a major factor, and when moderate yields are acceptable.
Acyl Chloride Formation Two-step conversion of the carboxylic acid to a highly reactive acyl chloride, followed by reaction with the alcohol.[6]High-yielding, even with severe steric hindrance; not an equilibrium reaction.Two-step process; requires handling of hazardous reagents like thionyl chloride or oxalyl chloride.Maximizing yield for challenging, sterically hindered substrates; synthesis of esters from precious starting materials.
Diazomethane Methylation Direct conversion to the methyl ester using diazomethane (CH₂N₂).[7][8]Extremely high yields (>95%); very mild, rapid reaction conditions; simple workup.[8][9]EXTREMELY HAZARDOUS : Diazomethane is highly toxic, carcinogenic, and potentially explosive.[10][11][12][13] Limited to methyl esters only.Small-scale synthesis of the methyl ester when other methods fail and when appropriate safety infrastructure (blast shields, specialized glassware) is available. Not recommended for general use.

Protocol I: Modified Fischer-Speier Esterification

This protocol aims to maximize the yield of the classic Fischer-Speier reaction by employing a large excess of the alcohol (which also serves as the solvent) to shift the reaction equilibrium toward the product, in accordance with Le Châtelier's principle.[14]

Underlying Mechanism

The reaction proceeds via a series of reversible steps, initiated by the protonation of the carbonyl oxygen by a strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[4][15][16]

Reaction Mechanism: Fischer-Speier Esterification

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Materials and Reagents
ReagentM.W.AmountMolesEq.
This compound231.05 g/mol 5.00 g21.6 mmol1.0
Methanol (MeOH)32.04 g/mol 75 mL1.85 mol~85
Sulfuric Acid (H₂SO₄), conc.98.08 g/mol 2.5 mL46.7 mmol2.16
Diethyl Ether (Et₂O)-100 mL--
Saturated NaHCO₃ (aq)-75 mL--
Brine-50 mL--
Anhydrous MgSO₄-~5 g--
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g).

  • Reagent Addition: Add methanol (75 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (2.5 mL) dropwise. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.

  • Monitoring: Allow the reaction to reflux for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Workup - Quenching: After cooling the reaction mixture to room temperature, slowly pour it into a 500 mL beaker containing 150 mL of ice-cold water. A white precipitate (the crude ester) may form.

  • Workup - Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Workup - Neutralization: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL, CAUTION: CO₂ evolution! Vent frequently ) until bubbling ceases, followed by brine (1 x 50 mL).[17]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude methyl 2-bromo-6-methoxybenzoate can be purified by recrystallization from a minimal amount of hot methanol or by column chromatography on silica gel if necessary.[18]

Protocol II: High-Yield Synthesis via Acyl Chloride Intermediate

For substrates where the Fischer-Speier method provides unsatisfactory yields, conversion to the highly reactive acyl chloride is the most robust alternative.[6] This protocol is a two-step procedure that circumvents the equilibrium limitations of the acid-catalyzed method.

Materials and Reagents (for both steps)
  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dry Dichloromethane (DCM) or Toluene

  • Anhydrous alcohol (e.g., Methanol)

  • Pyridine or Triethylamine (non-nucleophilic base)

Step-by-Step Experimental Protocol

Part A: Synthesis of 2-Bromo-6-methoxybenzoyl Chloride

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in dry DCM.

  • Reagent Addition: Add thionyl chloride (2.0 eq) dropwise at room temperature. A catalytic amount of dry DMF (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat to 40 °C for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Part B: Ester Formation

  • Setup: Dissolve the crude acyl chloride in dry DCM under an inert atmosphere and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and pyridine (1.5 eq) in dry DCM.

  • Reaction: Add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting ester by column chromatography.[18]

Experimental Workflow and Troubleshooting

General Experimental Workflow

Workflow Start Weigh Reactants (Acid, Alcohol) Setup Reaction Setup (Flask, Stir Bar, Solvent) Start->Setup Catalyst Add Catalyst (e.g., H₂SO₄) Setup->Catalyst Reflux Heat to Reflux (Monitor by TLC) Catalyst->Reflux Cooldown Cool to Room Temp. Reflux->Cooldown Quench Quench in Ice-Water Cooldown->Quench Extract Solvent Extraction (e.g., Ether) Quench->Extract Wash Aqueous Washes (NaHCO₃, Brine) Extract->Wash Dry Dry Organic Layer (MgSO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (Recrystallization or Chromatography) Concentrate->Purify Product Pure Ester Product (Characterize) Purify->Product

Caption: A typical workflow for esterification experiments.

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient reaction time/temperature.[17]2. Water present in reagents or glassware.[17]3. Inactive catalyst.1. Increase reflux time to 24-48 hours. Monitor by TLC.2. Ensure all glassware is oven-dried and use anhydrous solvents/reagents.3. Use fresh, concentrated acid catalyst.
Reaction Stalls Equilibrium has been reached.For Fischer-Speier, consider removing water using a Dean-Stark apparatus with toluene as the solvent.[17] Otherwise, switch to the acyl chloride method.
Formation of Byproducts Dehydration of secondary/tertiary alcohols (if used).Use milder conditions or switch to the acyl chloride or Steglich esterification methods. Tertiary alcohols are particularly prone to elimination.[17]
Difficult Purification Product and starting material have similar polarity.Ensure the reaction goes to completion. During workup, a thorough wash with NaHCO₃ will remove unreacted carboxylic acid. If issues persist, meticulous column chromatography is required.

Comprehensive Safety Assessment

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be performed inside a certified chemical fume hood.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Handle with extreme care, adding it slowly to other solutions to dissipate heat.

  • Thionyl Chloride (SOCl₂): Corrosive, toxic, and reacts violently with water to release toxic gases (SO₂ and HCl). Must be handled in a dry environment under an inert atmosphere.

  • Solvents: Methanol and diethyl ether are flammable. Ensure no ignition sources are present when in use.

  • Diazomethane (CH₂N₂): EXTREME HAZARD. Diazomethane is a highly toxic, carcinogenic, and explosive gas.[7][10] It can detonate from contact with sharp surfaces, heat, or bright light.[10] It should only be generated and used in solution by experienced personnel with specialized, flame-polished glassware and behind a blast shield.[9][10]

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
  • JoVE. (n.d.).
  • Li, Y., et al. (2018). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters, 20(15), 4599–4602. [Link]
  • ScienceMotive. (2021).
  • Pearson. (n.d.).
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
  • JoVE. (2025).
  • Master Organic Chemistry. (2025). Diazomethane (CH2N2). [Link]
  • Division of Research Safety, University of Illinois. (n.d.). Diazomethane. [Link]
  • New Jersey Department of Health. (n.d.). Diazomethane - Hazard Summary. [Link]
  • University of Georgia. (n.d.).
  • Environmental Health & Safety, University of New Mexico. (n.d.).
  • International Chemical Safety Cards. (n.d.). ICSC 1256 - DIAZOMETHANE. [Link]
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]
  • Chapman, N. B., Shorter, J., & Toyne, K. J. (1968). The kinetics of the acid-catalysed esterification of ortho-substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic, 1078-1085. [Link]
  • Roy, G. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2). [Link]
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
  • Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2). [Link]
  • ChemistryViews. (2013). Replacing a DEAD, Middle-aged Reagent. [Link]
  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
  • Urošević, M., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2210. [Link]
  • Newman, M. S., & Courduvelis, C. (1965). Studies on the Acid-Catalyzed Esterification of Substituted o-Benzoylbenzoic Acids in Methanol. The Journal of Organic Chemistry, 30(6), 1795–1801. [Link]
  • Tapolcsányi, P., et al. (2001). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids.
  • Chen, J., et al. (2024). Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion. Journal of Thermal Analysis and Calorimetry. [Link]
  • Studylib. (n.d.).
  • International journal of physical sciences. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]
  • LookChem. (n.d.). Cas 6520-83-8, 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER. [Link]
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.).
  • Asian Journal of Chemistry. (2017). 29(11), 2415-2418. [Link]
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Bromo-6-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. We will delve into the common synthetic pathways, troubleshoot frequent issues, and provide optimized protocols grounded in established chemical principles.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and complex molecules. However, its synthesis can be challenging, with low yields being a common frustration. The electronic and steric effects of the substituents on the aromatic ring necessitate careful control over reaction conditions to minimize side reactions and maximize the formation of the desired product. This guide provides a systematic approach to identifying and resolving the root causes of poor outcomes in your synthesis.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound. The primary route discussed is the metalation of 2-bromoanisole followed by carboxylation, a common and effective strategy.

Question 1: My yield is consistently low when synthesizing this compound from 2-bromoanisole via lithiation. What are the likely causes?

This is the most frequent challenge and can be attributed to several factors throughout the experimental workflow. A low yield in this multi-step, one-pot reaction is typically traced back to three key areas: the formation of the organolithium reagent, competing side reactions, or inefficient carboxylation and work-up.

Cause A: Incomplete or Failed Lithiation (Halogen-Metal Exchange)

The first critical step is the efficient formation of 2-lithio-6-methoxybenzene. Failure here will invariably lead to poor overall yield.

  • Moisture Contamination: Organolithium reagents are extremely potent bases and will react rapidly with any protic source, especially water.[1][2] This consumes the reagent and protonates the desired lithiated intermediate back to the starting material, 2-bromoanisole.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents like THF or diethyl ether must be rigorously dried, typically by distillation from sodium/benzophenone or by passing through an activated alumina column.

  • Inactive Alkyllithium Reagent: Commercial alkyllithiums (like n-BuLi or s-BuLi) degrade over time, especially with improper storage. Their actual molarity can be significantly lower than stated on the bottle.

    • Solution: Titrate the alkyllithium solution before use to determine its exact concentration. A standard method involves using a known amount of a proton source like diphenylacetic acid in dry THF with a colorimetric indicator.

  • Suboptimal Temperature: Lithium-halogen exchange is extremely fast, even at very low temperatures.[3] Running the reaction at too high a temperature can promote side reactions.

    • Solution: Maintain a reaction temperature of -78 °C (a dry ice/acetone bath) during the addition of the alkyllithium and for a short period after to ensure complete exchange.[3]

Cause B: Competing Side Reactions of the Lithiated Intermediate

Once formed, the 2-lithio-6-methoxybenzene intermediate is highly reactive and can be consumed by several pathways other than the desired carboxylation.

  • Protonation (Hydrodehalogenation): As mentioned, any trace proton source will quench the intermediate.[1]

    • Solution: Maintain strictly anhydrous and inert (Nitrogen or Argon) conditions throughout the reaction.

  • Wurtz-Fittig Type Coupling: The lithiated aromatic can react with the alkyl bromide byproduct (e.g., n-butyl bromide) formed during the lithiation step.[1]

    • Solution: Use tert-butyllithium (t-BuLi) instead of n-BuLi. The t-butyl bromide byproduct is sterically hindered and less prone to this coupling. Furthermore, at low temperatures, a second equivalent of t-BuLi can eliminate HBr from t-butyl bromide to form isobutene, removing the alkylating agent from the reaction.[3][4]

  • Reaction with Electrophiles: The highly nucleophilic intermediate will react with any electrophilic species present.

    • Solution: Ensure all reagents are pure and the reaction is conducted under an inert atmosphere to exclude oxygen and other potential electrophiles.

Cause C: Inefficient Carboxylation or Product Loss During Work-up

The final steps of the reaction are equally critical for achieving a high isolated yield.

  • Inefficient CO₂ Quench: For the carboxylation to be effective, the carbon dioxide must be delivered efficiently and be free of moisture.

    • Solution: The most reliable method is to pour the cold solution of the lithiated intermediate onto a large excess of freshly crushed dry ice (solid CO₂). This ensures a high concentration of CO₂ at a low temperature. Bubbling CO₂ gas through the solution is an alternative but can be less efficient and may introduce moisture if the gas is not properly dried.[2][5]

  • Incomplete Acidification: The product of the carboxylation is a lithium carboxylate salt. The desired carboxylic acid is only liberated upon protonation.

    • Solution: During the aqueous work-up, acidify the solution to a pH of 1-2 with a strong acid like HCl or H₂SO₄.[6] Use pH paper to confirm that the solution is strongly acidic, ensuring complete precipitation of the product.

  • Product Loss During Extraction: this compound has some solubility in water, especially if the pH is not sufficiently low.

    • Solution: After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) to ensure complete recovery of the product.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Conversion of Starting Material Moisture in reagents/glasswareRigorously dry all glassware and solvents.
Inactive alkyllithium reagentTitrate the alkyllithium solution before use.
Temperature too high during lithiationMaintain reaction temperature at -78 °C.
Formation of 2-Anisole (Protonated Product) Trace proton sources (water, acidic protons)Use anhydrous solvents and an inert atmosphere.
Formation of Butylated Side Products Wurtz-Fittig coupling with n-BuBrUse t-BuLi instead of n-BuLi. Keep temperature low.[1]
Low Yield After Work-up Inefficient carboxylationPour reaction mixture onto a large excess of crushed dry ice.[2]
Incomplete acidificationAdjust aqueous phase to pH 1-2 with strong acid.[6]
Product loss during extractionPerform multiple extractions with an appropriate organic solvent.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis of this compound via lithiation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Solvents B Add 2-Bromoanisole to Dry THF A->B Inert Atmosphere (N2/Ar) C Cool to -78 °C B->C D Slowly Add Alkyllithium (e.g., n-BuLi) C->D E Stir for 30-60 min @ -78 °C D->E Lithium-Halogen Exchange F Quench onto Excess Dry Ice E->F Carboxylation G Warm to RT, Add Water F->G H Acidify to pH 1-2 with HCl G->H Protonation I Extract with Organic Solvent H->I J Dry, Filter, Evaporate I->J K Purify (Recrystallization/Chromatography) J->K

Caption: Key stages of the this compound synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose the cause of low yields.

G Start Low Yield of Final Product Check_SM Analyze Crude Reaction Mixture (TLC/GC-MS/¹H NMR) Start->Check_SM High_SM High Amount of Starting Material (2-Bromoanisole) Present? Check_SM->High_SM Analysis Done Protonated_Product Significant Amount of 2-Anisole Present? High_SM->Protonated_Product No Sol_Lithiation Problem: Inefficient Lithiation - Check for moisture - Titrate BuLi - Ensure low temperature High_SM->Sol_Lithiation Yes Workup_Issue Product is a Salt / Lost in Aqueous Layer? Protonated_Product->Workup_Issue No Sol_Protonation Problem: Quenching of Intermediate - Rigorously dry solvents/reagents - Check inert atmosphere integrity Protonated_Product->Sol_Protonation Yes Sol_Workup Problem: Inefficient Work-up - Ensure pH is 1-2 - Use excess dry ice - Perform multiple extractions Workup_Issue->Sol_Workup Yes Success Yield Improved Sol_Lithiation->Success Sol_Protonation->Success Sol_Workup->Success

Caption: A decision tree to diagnose the cause of low yield.

Frequently Asked Questions (FAQs)

Q1: Is bromination of 2-methoxybenzoic acid a viable alternative route?

While seemingly direct, this route is often complicated by regioselectivity issues. The methoxy group is a strong ortho, para-director, while the carboxylic acid group is a meta-director. This can lead to a mixture of brominated isomers, making purification difficult and lowering the yield of the desired 2-bromo-6-methoxy isomer.[7] Achieving high selectivity for the 6-position is challenging without a more dominant directing group.

Q2: How can I purify the final product?

The most common methods are recrystallization and flash column chromatography.[8]

  • Recrystallization: This is effective if the main impurities have different solubilities than the product. A mixed solvent system like ethanol/water or ethyl acetate/hexanes can be effective.

  • Flash Column Chromatography: If recrystallization fails to remove impurities, particularly isomers, silica gel chromatography using a gradient of ethyl acetate in hexanes (often with 1% acetic acid to keep the product protonated) is a reliable method.

Q3: What analytical methods should I use to confirm my product's identity and purity?

A combination of techniques is recommended for unambiguous characterization:[8]

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides the isotopic pattern characteristic of a monobrominated compound.

  • Melting Point: A sharp melting point close to the literature value (approx. 145-148 °C) indicates high purity.

  • HPLC: Useful for determining the purity of the final product with high accuracy.

Q4: What are the critical safety precautions for this synthesis?

  • Alkyllithiums: These reagents are pyrophoric (ignite spontaneously in air) and react violently with water. They must be handled under an inert atmosphere using proper syringe techniques.

  • Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon storage.[2] Always use from a fresh, sealed bottle or test for peroxides before use.

  • Cryogenic Baths: Handle dry ice and acetone with appropriate thermal gloves to prevent frostbite.

Optimized Experimental Protocol

This protocol details the synthesis of this compound from 2-bromoanisole.

Materials:

  • 2-bromoanisole

  • n-Butyllithium (solution in hexanes, concentration determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 3M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow the flask to cool to room temperature under a positive pressure of nitrogen.

  • Reaction Setup: Using a syringe, add anhydrous THF (approx. 0.5 M relative to the 2-bromoanisole) to the flask, followed by 2-bromoanisole (1.0 eq).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. The solution may change color.

  • Stirring: Allow the reaction to stir at -78 °C for an additional 45 minutes to ensure complete lithium-halogen exchange.

  • Carboxylation: In a separate beaker, place a large excess (at least 10 eq) of freshly crushed dry ice. Remove the reaction flask from the cold bath and quickly and carefully pour the cold reaction mixture onto the dry ice with gentle swirling. Caution: Rapid sublimation of CO₂ will occur.

  • Quench and Warm-up: Loosely cover the beaker and allow it to slowly warm to room temperature as the excess dry ice sublimes.

  • Work-up: Once at room temperature, add water to dissolve the lithium carboxylate salt. Transfer the mixture to a separatory funnel and wash the aqueous layer with a small amount of diethyl ether to remove any unreacted starting material or neutral byproducts. Discard the ether layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 3M HCl with stirring until the pH is ~1-2 (confirm with pH paper). A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

References

  • BenchChem (2025). Side reactions of 2,3,5-Tribromothiophene under lithiation conditions.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION.
  • Google Patents (CN112250562A). Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.
  • Leah4Sci (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • Chemistry LibreTexts (2024). 20.5: Preparing Carboxylic Acids.
  • Master Organic Chemistry (2015). Reactions of Grignard Reagents.
  • BenchChem (2025). Common side reactions and byproducts in 6-Amino-2-bromo-3-methylbenzoic acid synthesis.
  • Growing Science (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl).
  • ResearchGate (2015). How do I selectively exchange iodine with lithiate?
  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.
  • BenchChem (2025). Optimizing reaction conditions for 2-Hydroxy-6-methoxybenzoic acid synthesis.
  • YouTube (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11.
  • BenchChem (2025). Technical Support Center: Purification of 2-Hydroxy-6-methoxybenzoic Acid.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when forming C-C bonds between bulky coupling partners. Here, we provide in-depth, experience-driven insights into the causality behind experimental choices, moving beyond standard protocols to ensure scientifically sound and reproducible results.

The formation of biaryl compounds, particularly those with multiple ortho-substituents, is a common objective in medicinal chemistry and materials science. However, the steric bulk on either the organoboron reagent or the organic halide can significantly impede the key steps of the catalytic cycle, leading to low yields, slow reactions, or complete failure. This guide offers a structured approach to overcoming these challenges through a troubleshooting guide and frequently asked questions.

Troubleshooting Guide

This section addresses specific, common issues encountered during the Suzuki coupling of sterically hindered substrates. We provide a systematic, step-by-step approach to identify the root cause of the problem and implement effective solutions.

Issue 1: Low to No Product Yield

Question: My Suzuki reaction with a sterically hindered aryl halide and/or boronic acid is resulting in a very low yield or no product at all. What are the primary factors to investigate?

Answer: Low conversion is the most common challenge in sterically demanding Suzuki couplings. The increased steric bulk around the reaction centers can dramatically slow down crucial steps in the catalytic cycle, namely the oxidative addition and the reductive elimination.[1][2] A systematic evaluation of the reaction components is the most effective troubleshooting strategy.

Recommended Actions:

  • Evaluate the Ligand (Most Critical Factor): Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often completely ineffective for hindered substrates.[1][3] The key to success lies in using a bulky, electron-rich ligand.

    • Why? These advanced ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species, which is necessary to facilitate the difficult oxidative addition step with a hindered aryl halide.[1][4][5] Furthermore, their steric bulk accelerates the final reductive elimination step, which is often the rate-limiting step for hindered substrates.[4][6]

    • Ligands to Try:

      • Buchwald Biaryl Phosphine Ligands: This class is the industry standard for challenging couplings. Start with ligands like SPhos, XPhos, or RuPhos.[1][4][7]

      • Specialized Ligands for Extreme Hindrance: For forming tetra-ortho-substituted biaryls, more specialized ligands like AntPhos or BI-DIME have shown superior performance.[8]

      • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes.[9] They are excellent alternatives to phosphine ligands and can be particularly effective for hindered aryl chlorides.[9][10]

  • Re-evaluate the Base and Solvent Combination: The base is not merely a spectator; its strength, solubility, and interaction with the solvent are critical for activating the boronic acid in the transmetalation step.[7][11]

    • Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a robust and reliable choice for many hindered couplings.[1][7] For less reactive partners like aryl chlorides, stronger bases such as potassium tert-butoxide (t-BuOK) may be necessary.[9]

    • Solvents: Anhydrous, degassed aprotic solvents are preferred. Toluene and dioxane are common first choices.[9] If solubility of starting materials is an issue, consider more polar solvents like THF or 2-MeTHF.[12]

  • Increase Reaction Temperature: Sterically hindered substrates often require higher activation energy.[1]

    • Action: If the reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it incrementally to 100-140 °C.[1] Higher boiling point solvents like xylenes may be required.[13]

    • Microwave Irradiation: This can be a powerful tool to rapidly achieve high temperatures and pressures, often dramatically improving yields and reducing reaction times for difficult couplings.[9]

  • Increase Catalyst Loading: While not a primary optimization tool, a modest increase in catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes drive a sluggish reaction to completion.[1][14] However, some highly active NHC-based systems can be effective at loadings as low as 0.05 mol%.[9]

Troubleshooting Workflow: Low Conversion

start Low / No Yield ligand Is the ligand a bulky, alectron-rich phosphine (e.g., SPhos, XPhos) or NHC? start->ligand action_ligand ACTION: Switch to a Buchwald-type ligand or a suitable NHC. ligand->action_ligand No base_solvent Are Base/Solvent/Temp Optimized? ligand->base_solvent Yes action_ligand->base_solvent action_conditions ACTION: Screen Bases (K3PO4, t-BuOK) & Solvents (Toluene, Dioxane). Increase Temperature (110-140 °C). base_solvent->action_conditions No side_products Are Side Products (Homocoupling, Protodeboronation) Dominant? base_solvent->side_products Yes action_conditions->side_products action_side_products ACTION: Use Boronic Ester (Bpin). Ensure Anhydrous/Degassed Conditions. side_products->action_side_products Yes success Improved Yield side_products->success No action_side_products->success Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Slowed by ortho- substituents on Ar-X pd2_complex Ar-Pd(II)-X      |      L oxidative_addition->pd2_complex transmetalation Transmetalation (Base Activated) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'      |      L transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination Often Rate-Limiting Slowed by crowding around Pd center reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product arx Ar-X (Aryl Halide) arx->oxidative_addition ar_boron Ar'-B(OR)₂ (Boron Reagent) ar_boron->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Q2: My aryl halide is an aryl chloride. Does this require special conditions?

A2: Yes, absolutely. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the much stronger C-Cl bond. [15]Consequently, oxidative addition is extremely difficult and becomes the clear rate-limiting step. To couple aryl chlorides, especially hindered ones, you must use a highly active catalyst system. This almost always involves bulky, electron-rich phosphine ligands (like SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs), often paired with a strong base (like K₃PO₄ or t-BuOK) and higher temperatures. [1][7][9] Q3: How do I choose between the different "Buchwald" ligands (SPhos, XPhos, RuPhos, etc.)?

A3: While these ligands share the core principle of being bulky and electron-rich, subtle structural differences can lead to significant performance variations depending on the specific substrates. There is no single "best" ligand for all hindered couplings. A screening approach is often the most practical solution. However, some general guidelines apply:

  • XPhos: Often a great starting point, showing broad applicability for many challenging couplings.

  • SPhos: Can be particularly effective for heteroaryl couplings and reactions at lower temperatures.

  • RuPhos: The di-isopropylphenyl group can offer a different steric profile that is sometimes beneficial for particularly hindered substrates.

The optimal choice is highly substrate-dependent, and screening a small panel of these ligands is a recommended best practice.

Q4: Can I prepare my catalyst in situ or should I use a pre-catalyst?

A4: For most challenging couplings, using a well-defined, air- and moisture-stable palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) is highly recommended. These complexes ensure a reliable and reproducible generation of the active Pd(0) species in solution, which can be a significant source of variability when generating the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃, especially if the ligand is susceptible to oxidation. [3]

Data Summary & Recommended Starting Conditions

The following table provides a general starting point for optimizing a Suzuki-Miyaura coupling with sterically hindered substrates. Remember that every reaction is unique, and these parameters should be systematically screened for optimal results.

ParameterRecommended Starting PointOptimization StrategyRationale
Pd Pre-catalyst XPhos-Pd-G3 (2 mol%)Screen other pre-catalysts (SPhos-Pd-G3, RuPhos-Pd-G3)Pre-catalysts provide reliable generation of the active Pd(0) species. [3]
Ligand XPhos (2-4 mol%)Screen SPhos, RuPhos, AntPhos, or an NHC ligand (e.g., IPr)Bulky, electron-rich ligands are essential to overcome steric barriers. [1][4][5]
Base K₃PO₄ (2.0-3.0 equiv)Screen Cs₂CO₃, K₂CO₃, t-BuOKBase choice is critical for transmetalation and is often solvent-dependent. [1][9]
Solvent Toluene or 1,4-DioxaneScreen THF, 2-MeTHF, XylenesAnhydrous, degassed aprotic solvents are generally preferred. [1][9][12]
Temperature 100-110 °CIncrease temperature up to 140 °C; consider microwave heatingHigher temperatures provide the activation energy needed for hindered substrates. [1]
Boron Reagent Boronic Acid (1.2-1.5 equiv)Switch to Pinacol Boronate Ester (Bpin)Esters are more stable and less prone to protodeboronation. [14][16]
Atmosphere Inert (Argon or Nitrogen)Ensure rigorous degassing (freeze-pump-thaw)Oxygen leads to catalyst deactivation and homocoupling byproducts. [6][14]

General Experimental Protocol

This protocol is a generalized starting point for a small-scale (0.5 mmol) reaction and requires optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv, 0.5 mmol)

  • Sterically hindered boronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Preparation: To a flame- or oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the finely powdered base.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed reaction tube in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C). Stir the mixture vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References
  • BenchChem.
  • BenchChem. Application Notes and Protocols for Ligand Selection in Sterically Hindered Boronic Acid Coupling.
  • BenchChem. Navigating Steric Hindrance: A Comparative Guide to the Kinetic Performance of Catalysts in Suzuki Coupling with 3-tert-Butylphe.
  • Tu, T. et al. (2012).
  • Reddit r/chemistry. Why is the Suzuki-Miyaura coupling reaction steric sensitive?
  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • BenchChem. Technical Support Center: Suzuki Coupling of Sterically Hindered Bromopyridines.
  • BenchChem. Ligand selection for difficult Suzuki couplings involving substituted phenylboronic acids.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • BenchChem. troubleshooting low yield in Suzuki coupling of bromopyridines.
  • BenchChem.
  • BenchChem.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • BenchChem. Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions.
  • Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Myers, A. G. Research Group. The Suzuki Reaction.

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for catalytic reactions involving 2-Bromo-6-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to catalyst deactivation, ensuring robust and reproducible synthetic outcomes. We will explore the causality behind experimental failures and provide field-proven, actionable solutions.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

This section addresses the most common initial hurdles encountered during cross-coupling reactions.

Q1: My reaction has stalled, or the conversion is significantly lower than expected. What are the first things I should check?

A sluggish or stalled reaction is the most frequent issue and can often be traced back to fundamental experimental setup rather than complex deactivation mechanisms. Before delving deeper, verify the following:

  • Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[1][2] Inadequate degassing of solvents and reagents or leaks in your reaction setup can lead to rapid oxidation and deactivation. Ensure you have maintained a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout the setup and reaction time.

  • Reagent and Solvent Purity: Trace impurities are potent catalyst poisons.[2] Ensure all reagents are of the highest possible purity. Solvents should be anhydrous and free of peroxides. Water, while tolerated in some modern protocols, can facilitate side reactions like protodeboronation in Suzuki couplings or interfere with base efficacy.[3][4]

  • Base Efficacy: The choice and quality of the base are critical. An inappropriate or old base may be ineffective, leading to a stalled catalytic cycle. For substrates like this compound, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions.[2]

  • Reaction Temperature: Excessive heat can accelerate catalyst decomposition and ligand degradation pathways.[1] If you suspect thermal instability, try running the reaction at a lower temperature for a longer duration.

Q2: A black precipitate has formed in my reaction flask. What is it, and is my reaction ruined?

The black precipitate is very likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[2] Its formation is a clear sign of catalyst deactivation. This occurs when the active, ligand-stabilized Pd(0) species is destabilized and aggregates.

While the appearance of some palladium black is common in many successful cross-coupling reactions, its rapid formation early in the process often correlates with poor conversion.[2] This issue is typically caused by high temperatures, the presence of oxygen, or an insufficient ligand-to-metal ratio to stabilize the active catalyst.[2][4]

Q3: Could the this compound substrate itself be causing catalyst inhibition?

Yes, this is a critical consideration. The substrate contains two functional groups that can potentially interact with the palladium center: the carboxylate (formed in situ under basic conditions) and the ortho-methoxy group. These Lewis basic groups can coordinate to the metal center, potentially forming stable, off-cycle complexes that inhibit catalytic activity. This is analogous to the "2-pyridyl problem," where a nearby nitrogen atom can poison the catalyst.[2] The choice of a bulky, electron-rich ligand is often crucial to mitigate this type of substrate-based inhibition.[1][4]

In-Depth Troubleshooting Guide: Diagnosing Catalyst Deactivation

If first-line troubleshooting does not resolve the issue, a more profound deactivation mechanism is likely at play.

Issue 1: Persistent Low Yields Despite Optimized Conditions

Possible Cause: Catalyst Poisoning by Trace Impurities

Catalyst poisoning involves the strong, often irreversible, binding of a substance to the active sites of the catalyst, rendering them inactive.

  • Sulfur Compounds: Trace sulfur-containing impurities from reagents or solvents can irreversibly bind to palladium, leading to rapid deactivation.[2][5]

  • Oxygen: As mentioned, oxygen oxidizes the active Pd(0) to inactive Pd(II) oxides.

  • Water: Can lead to the formation of inactive palladium hydroxide species or promote catalyst agglomeration.[3]

Solutions & Diagnostic Workflow:

  • Reagent Purification: Use freshly purified reagents and high-purity, degassed solvents. Consider passing solvents through a column of activated alumina.

  • Scavengers: If sulfur poisoning is suspected, consider pre-treating reagents with a scavenger.

  • Higher Catalyst Loading: As a last resort, a higher catalyst loading can sometimes compensate for the portion that gets deactivated, though this is not an ideal solution.[2]

Issue 2: Reaction Works Initially but Fails upon Scaling Up

Possible Cause: Thermal Degradation and Ligand Instability

Mechanisms that are minor inconveniences on a small scale can become process-limiting upon scale-up, where heat and mass transfer are different.

  • Thermal Degradation: High local temperatures in a larger reactor can cause the support (if any) to degrade or the active metal particles to sinter (grow in size), reducing the active surface area.[5][6]

  • Ligand Degradation: The phosphine ligands crucial for stabilizing the palladium center can themselves degrade. For example, P-C bond cleavage in bulky bisphosphine ligands is a known deactivation pathway.[7] The steric bulk of the ortho-methoxy group on the substrate may necessitate higher temperatures, exacerbating this issue.

Solutions & Optimization:

  • Ligand Screening: The choice of ligand is paramount. Bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can offer superior stability and prevent the formation of inactive palladium dimers.[1][8]

  • Temperature Control: Ensure efficient stirring and controlled heating to avoid localized "hot spots" in the reaction vessel.

  • Optimize Ligand:Metal Ratio: An incorrect ratio can lead to catalyst instability.[4] A slight excess of the ligand is often beneficial.

Visualizing Deactivation: Pathways and Workflows

Understanding the potential pathways for catalyst failure is key to designing robust reaction conditions.

G Active_Catalyst Active Pd(0)L_n Species Poisoning Poisoning (S, O₂, H₂O) Active_Catalyst->Poisoning Impurities Agglomeration Agglomeration Active_Catalyst->Agglomeration High Temp / Low [L] Ligand_Deg Ligand Degradation (e.g., P-C Cleavage) Active_Catalyst->Ligand_Deg Thermal Stress Substrate_Inhib Substrate/Product Inhibition Active_Catalyst->Substrate_Inhib Coordination Inactive_Poisoned Poisoned Complex (e.g., Pd-S) Poisoning->Inactive_Poisoned Pd_Black Palladium Black (Inactive Aggregates) Agglomeration->Pd_Black Inactive_Complex Degraded Ligand Complex Ligand_Deg->Inactive_Complex Off_Cycle_Complex Off-Cycle Reservoir (e.g., Pd-carboxylate) Substrate_Inhib->Off_Cycle_Complex

Caption: Common catalyst deactivation pathways originating from the active Pd(0) species.

G Start Low / No Conversion Check_Basics Check Fundamentals: - Inert Atmosphere? - Reagent Purity? - Temp Correct? Start->Check_Basics Basics_OK Basics OK Check_Basics->Basics_OK Yes Success Reaction Successful Check_Basics->Success No Optimize_Conditions Systematically Optimize: - Screen Ligands - Screen Bases - Screen Solvents Basics_OK->Optimize_Conditions Basics_Fail Issue Found Still_Fails Still Low Conversion Optimize_Conditions->Still_Fails Optimize_Conditions->Success Success Consider_Poisoning Suspect Poisoning: - Use High-Purity Reagents - Add Scavenger Still_Fails->Consider_Poisoning Reactivation Attempt Catalyst Reactivation Protocol Consider_Poisoning->Reactivation Failure Consider_Poisoning->Success Success

Caption: A troubleshooting workflow for diagnosing and resolving poor reaction performance.

Preventative Measures & Optimization Strategies

Proactive measures are more effective than reactive troubleshooting.

StrategyKey Actions & Rationale
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1] Rationale: These ligands stabilize the monomeric Pd(0) species, preventing agglomeration, and can accelerate the rate-limiting oxidative addition step.[7][8]
Rigorous Degassing Employ techniques like freeze-pump-thaw (for solvents) or purging with inert gas for at least 30 minutes. Rationale: Thoroughly removes dissolved oxygen, a primary cause of catalyst oxidation and deactivation.[1][2]
Pre-catalyst Choice Use a well-defined Pd(II) pre-catalyst that reliably reduces to the active Pd(0) species in situ. Rationale: Incomplete reduction of the pre-catalyst leads to lower concentrations of the active species.[1]
Controlled Temperature Run reactions at the lowest temperature that provides a reasonable rate. Rationale: Minimizes thermal degradation of both the catalyst complex and sensitive organic reagents.[1]
Experimental Protocol: Catalyst Reactivation

In some cases, a deactivated catalyst can be regenerated, particularly if deactivation is due to oxidation of Pd(0) to Pd(II) or fouling. Reactivation of palladium catalysts that have been poisoned by nitrogen-containing compounds has been achieved by treatment with basic aqueous solutions.[9] For catalysts deactivated by oxidation, a re-reduction step is needed. For heterogeneous catalysts deactivated by reduction to Pd(0) nanoparticles, re-oxidation can restore activity.[10][11][12]

Protocol: Oxidative Reactivation of Agglomerated Palladium (Heterogeneous)

This protocol is adapted for heterogeneous catalysts where Pd(0) agglomeration is the primary deactivation cause and is based on principles of re-oxidation.[11][13]

  • Catalyst Isolation: After the reaction, carefully separate the solid catalyst from the reaction mixture by filtration. Wash the catalyst with the reaction solvent to remove any adsorbed organic material, followed by a wash with a non-coordinating solvent like hexane.

  • Oxidative Treatment: Prepare a dilute solution (e.g., 1-2 mol%) of a mild oxidant like benzoquinone (BQ) in a suitable solvent (e.g., THF).[11] Suspend the deactivated catalyst in this solution.

  • Stirring: Stir the suspension at room temperature for 1-2 hours. The goal is to re-oxidize the surface of the palladium black aggregates to a more active Pd(II) state.

  • Washing: Filter the catalyst again, and wash thoroughly with THF and then hexane to remove the oxidant and any byproducts.

  • Drying: Dry the catalyst under vacuum before attempting to reuse it in a subsequent reaction.

Note: The success of reactivation is not guaranteed and depends heavily on the specific deactivation mechanism. This procedure is less effective for catalysts irreversibly poisoned by substances like sulfur.

References
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 1-Bromo-2-butyne.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Brominated Heterocycles.
  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
  • National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Books. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.
  • SciSpace. (n.d.). Mechanisms of catalyst deactivation.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation.
  • Google Patents. (n.d.). Method for reactivating palladium catalysts.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of Thiophenes.
  • Diva-portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
  • Google Patents. (n.d.). Reactivation of alumina supported palladium catalysts.
  • PubMed. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.

Sources

Technical Support Center: Purification of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and validated protocols to overcome common challenges encountered during the purification of this important chemical intermediate. Our focus is on the causality behind experimental choices to empower you to adapt and optimize these methods for your specific needs.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding for tackling purification challenges.

Q1: What are the most common impurities found in crude this compound?

The impurity profile is highly dependent on the synthetic route used. However, common syntheses, such as the bromination of 2-methoxybenzoic acid, can introduce several classes of impurities:

  • Unreacted Starting Material: Residual 2-methoxybenzoic acid is a frequent impurity.

  • Isomeric Byproducts: Bromination can occur at other positions on the aromatic ring, leading to isomers like 4-bromo-2-methoxybenzoic acid or 2-bromo-4-methoxybenzoic acid. These are often the most challenging to separate due to their similar physicochemical properties.[1]

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo-methoxybenzoic acid species, which will have different polarity and solubility.[1][2]

  • Residual Reagents and Solvents: Impurities from the reaction workup, such as residual acids, bases, or solvents, may also be present.

Q2: Which primary purification technique should I start with?

The choice of the initial purification technique depends on the suspected primary impurities.

  • Acid-Base Extraction: This should be your first choice if you suspect the presence of neutral or basic impurities (e.g., non-acidic byproducts). It is a highly effective and scalable method for isolating carboxylic acids.[3][4]

  • Recrystallization: If your crude material is relatively pure (>85-90%) and the main impurities are isomeric or have different solubilities, recrystallization is an excellent method for achieving high purity.[5]

  • Column Chromatography: This technique is reserved for complex mixtures or when isomeric impurities cannot be removed by other means. It offers the highest resolution but is more labor-intensive and less scalable.[3][6]

Q3: How do I assess the purity of my final product?

A combination of methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample and compare it to the starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities.[7][8]

  • Melting Point Analysis: A sharp melting point range close to the literature value (123-128 °C) is a strong indicator of high purity.[9] Impurities will typically cause melting point depression and broadening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their structures are known.

Purification Strategy & Troubleshooting

A systematic approach is key to efficient and effective purification. The following decision tree and troubleshooting tables are designed to guide you through the process.

Diagram 1: Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting the appropriate purification method based on the initial assessment of your crude product.

G start Crude 2-Bromo-6-methoxybenzoic Acid Sample assess_purity Initial Purity Assessment (e.g., TLC, ¹H NMR) start->assess_purity is_neutral_impurity Neutral/Basic Impurities Present? assess_purity->is_neutral_impurity acid_base Perform Acid-Base Extraction is_neutral_impurity->acid_base Yes is_isomeric_impurity Isomeric Impurities Dominant? is_neutral_impurity->is_isomeric_impurity No reassess_purity1 Assess Purity of Extracted Product acid_base->reassess_purity1 recrystallize Perform Recrystallization is_isomeric_impurity->recrystallize No chromatography Perform Column Chromatography is_isomeric_impurity->chromatography Yes reassess_purity1->is_isomeric_impurity Purity Insufficient final_product Pure Product reassess_purity1->final_product Purity Sufficient reassess_purity2 Assess Purity of Recrystallized Product recrystallize->reassess_purity2 reassess_purity2->chromatography Purity Insufficient reassess_purity2->final_product Purity Sufficient chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

In-Depth Troubleshooting Guides

Table 1: Troubleshooting Recrystallization
Problem Possible Cause(s) Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)1. Solution is too supersaturated. 2. Cooling is occurring too rapidly. 3. Impurities are depressing the melting point significantly.1. Add a small amount of additional hot solvent to the mixture and reheat until the oil redissolves. 2. Allow the flask to cool more slowly (e.g., insulate with glass wool). 3. Consider a preliminary purification step (like acid-base extraction) to remove major impurities.[3][10]
No Crystal Formation 1. Solution is not sufficiently saturated (too much solvent was used). 2. Nucleation is inhibited.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed" crystal of the pure compound.[11]
Low Yield 1. Too much solvent was used for dissolution. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold.1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before hot filtration.[3] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[3]
Poor Purity / Off-Color Crystals 1. Crystallization occurred too quickly, trapping impurities. 2. Insoluble impurities were not removed. 3. Colored impurities are present.1. Ensure slow cooling to allow for proper crystal lattice formation. A second recrystallization may be necessary. 2. Perform a hot gravity filtration step before cooling. 3. Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it before cooling.[10]
Table 2: Troubleshooting Acid-Base Extraction
Problem Possible Cause(s) Recommended Solution(s)
Emulsion Formation (Persistent cloudy layer between phases)1. Vigorous shaking of the separatory funnel. 2. High concentration of dissolved materials.1. Gently invert the funnel multiple times instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps break emulsions.[3]
Product Precipitates During Extraction 1. The sodium salt of the benzoic acid is not fully soluble in the aqueous layer.1. Add more water to the separatory funnel to dissolve the precipitated salt. 2. Perform the extraction with a slightly more dilute basic solution.
Low Yield After Re-acidification 1. Incomplete extraction into the aqueous layer. 2. Incomplete precipitation upon acidification. 3. The pH was not made sufficiently acidic.1. Perform multiple extractions (e.g., 3 separate portions) with the basic solution to ensure complete transfer.[12] 2. After acidification, cool the solution in an ice bath to maximize precipitation.[4] 3. Check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2).
Fine, Difficult-to-Filter Precipitate 1. Rapid acidification of the aqueous extract.1. Add the acid dropwise while stirring vigorously to encourage the formation of larger, more easily filterable crystals.[3]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate this compound from neutral or basic impurities.

Diagram 2: Acid-Base Extraction Workflow

G step1 Start Dissolve crude product in diethyl ether in a separatory funnel. step2 Extract Add saturated aq. NaHCO₃ solution. Invert gently. Allow layers to separate. step1->step2 step3 Organic Layer (Top) Contains neutral/basic impurities Aqueous Layer (Bottom) Contains sodium 2-bromo-6-methoxybenzoate step2->step3 step4 Wash Drain aqueous layer. Wash organic layer with more NaHCO₃. Combine aqueous layers. step3:f0->step4 step3:f2->step4 step5 Backwash Wash combined aqueous layers with a small portion of diethyl ether to remove trapped neutral impurities. step4->step5 step6 Acidify Cool the clean aqueous layer in an ice bath. Add 6M HCl dropwise with stirring until pH ~1. step5->step6 step7 Isolate Collect the precipitated pure product by vacuum filtration. Wash with ice-cold water and dry. step6->step7

Caption: General workflow for purification by acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (~20 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (~15 mL). Stopper the funnel and invert it gently several times, venting frequently to release CO₂ pressure. Allow the layers to separate completely.[13]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction on the organic layer two more times with fresh sodium bicarbonate solution, combining all aqueous extracts.

  • Back-washing: Wash the combined aqueous extracts with a small portion of diethyl ether (~10 mL) to remove any dissolved neutral impurities. Discard this ether wash.[13]

  • Acidification: Cool the aqueous solution in an ice-water bath. Slowly add 6M HCl dropwise with constant stirring until the solution is strongly acidic (test with pH paper). A white precipitate of the purified product should form.[12]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold deionized water and dry under vacuum to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol is for purifying the product when it is already relatively free of non-acidic impurities. A mixed solvent system is often effective.

Methodology:

  • Solvent Selection: Based on preliminary small-scale tests, select a suitable solvent system (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask.

  • Induce Crystallization: To the hot, clear ethanol solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the cloudiness.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the ice-cold ethanol/water solvent mixture. Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography

This protocol is for separating challenging mixtures, particularly those containing isomers.

Methodology:

  • TLC Analysis: Develop a solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent streaking. Aim for an Rf value of 0.2-0.4 for the desired product.[6]

  • Column Packing: Prepare a slurry of silica gel in the low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack uniformly without air bubbles.[6][15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.[16]

  • Elution: Begin eluting with the mobile phase. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in a series of test tubes and monitor them by TLC to identify which fractions contain the pure product.[17]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Summary

Table 3: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃[9][18][19]
Molecular Weight 231.05 g/mol [18]
Appearance Pale cream to cream powder/solid[9]
Melting Point 123.0 - 128.0 °C[9]
Table 4: Predicted Solubility Profile

Note: Quantitative solubility data is limited. This profile is predicted based on chemical principles ("like dissolves like") and data from structurally similar compounds.[20][21]

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, Ethanol Moderate to High The carboxylic acid group can hydrogen bond with the solvent.
Polar Aprotic Acetone, Ethyl Acetate, THF Moderate to High Good dipole-dipole interactions are possible.
Chlorinated Dichloromethane (DCM) Moderate Balances polar and non-polar characteristics.
Non-Polar Hexanes, Toluene Low The polar carboxylic acid and methoxy groups limit solubility in non-polar media.
Aqueous Base Aq. NaHCO₃, Aq. NaOH High (as salt) Forms a water-soluble carboxylate salt.[4]

| Aqueous Acid | Water with HCl | Very Low | The neutral form is poorly soluble in water. |

By following this structured guide, researchers can confidently address the purification challenges of this compound, ensuring high-purity material for subsequent research and development.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L Handout.
  • ATSDR. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
  • BenchChem. (2025). Technical Support Center: Purification of Synthetic 2-Hydroxy-6-methoxybenzoic Acid. BenchChem Scientific Resources.
  • Fisher Scientific. (n.d.). Safety Data Sheet: this compound.
  • BenchChem. (2025). Enhancing the Synthesis of 2-Bromo-6-methoxyaniline: A Technical Support Guide. BenchChem Scientific Resources.
  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromobenzoic Acid. BenchChem Scientific Resources.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Truman State University. (n.d.). Investigative Acid/Base/Neutral Extraction of a Three-Component Mixture. Truman ChemLab.
  • BenchChem. (2025). Purification of crude 2-Bromo-5-methoxybenzothiazole by column chromatography. BenchChem Scientific Resources.
  • University of Groningen. (2022, October 14).
  • Professor Dave Explains. (2023, March 10).
  • Organic Chemistry Lab Techniques. (2022, February 13).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Bromo-6-chlorophenol in Organic Solvents. BenchChem Scientific Resources.
  • BenchChem. (2025).
  • BenchChem. (2025). 2-Hydroxy-6-methoxybenzoic acid solubility in organic solvents. BenchChem Scientific Resources.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Ethyl 2-(2-bromo-6-formylphenoxy)
  • BenchChem. (2025). Solubility profile of 2-Bromo-5-methoxybenzothiazole in organic solvents. BenchChem Scientific Resources.
  • BenchChem. (2025).
  • BenchChem. (2025). 4-Methoxybenzoic acid recrystallization solvent selection and issues. BenchChem Scientific Resources. Please note that URLs for some references, particularly those from specific chemical suppliers or paywalled journals, may change over time. The provided links are to the most stable, publicly accessible versions where available.

Sources

Technical Support Center: Purification of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Bromo-6-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a robust understanding of the purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities I might encounter in my crude this compound sample?

The impurity profile is intrinsically linked to the synthetic route employed. A frequent synthesis involves the electrophilic bromination of 2-methoxybenzoic acid. Based on this, the following impurities are common:

Impurity TypeSpecific Example(s)Origin
Starting Material 2-Methoxybenzoic acidIncomplete bromination reaction.
Isomeric Byproducts 2-Bromo-4-methoxybenzoic acid, 2-Bromo-5-methoxybenzoic acidThe methoxy group is an ortho-, para-director; while the 6-position (ortho) is targeted, substitution can occur at other activated positions on the aromatic ring.[1][2]
Over-brominated Species Di-bromo-methoxybenzoic acidsUse of excess brominating agent or prolonged reaction times.[2]
Neutral Impurities Residual solvents (e.g., acetic acid, chloroform), byproducts from reagent decomposition.Remnants from the reaction work-up.
Basic Impurities Amine-based catalysts or reagents used in prior steps.Carry-over from multi-step syntheses.

Q2: I have a crude sample. What is the first purification method I should try?

For a solid carboxylic acid like this compound, Acid-Base Extraction is an excellent first-line purification technique.[3] Its power lies in its ability to selectively separate your acidic product from any neutral or basic impurities with high efficiency.[4][5] If you suspect the presence of isomeric impurities, recrystallization or column chromatography may be necessary as subsequent steps.

Q3: How do I choose the right purification technique for my specific impurity profile?

The optimal technique depends on the nature of the impurities you need to remove. The following decision-making workflow can guide your choice.

G start Crude this compound check_impurities What is the primary nature of the impurities? start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Neutral / Basic isomers isomers check_impurities->isomers Isomeric / Similar Polarity minor_impurities minor_impurities check_impurities->minor_impurities Minor Impurities in Solid purity_check Purity Acceptable? acid_base->purity_check Assess Purity chromatography Perform Column Chromatography isomers->chromatography recrystallization Perform Recrystallization minor_impurities->recrystallization recrystallization->purity_check Assess Purity chromatography->purity_check Assess Purity purity_check->isomers No (Isomers Suspected) end_product Pure Product purity_check->end_product Yes

Caption: Decision workflow for selecting a purification method.

Q4: How can I assess the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment:

  • Melting Point Analysis: A sharp melting point close to the literature value (123-128 °C) indicates high purity.[6] A broad or depressed melting range suggests the presence of impurities.[7]

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and reveal the presence of impurities through unexpected signals.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by showing the area percentage of the main peak relative to any impurity peaks.[8]

Part 2: Troubleshooting Guide: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[9]

Q: How do I select the best solvent for recrystallization?

The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. A preliminary solvent screen is essential.

SolventBoiling Point (°C)PolarityComments & Rationale
Ethanol 78Polar ProticOften a good starting point for benzoic acid derivatives.[9][10]
Methanol 65Polar ProticThe target compound has slight solubility, which may be suitable.[11]
Ethanol/Water VariablePolar ProticA mixed solvent system allows for fine-tuning of solubility. Start by dissolving in hot ethanol and adding hot water dropwise until turbidity appears, then redissolve with a few drops of ethanol.[9]
Ethyl Acetate/Hexane VariableMid/Non-PolarAnother effective mixed solvent system. Dissolve in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy.
Toluene 111Non-PolarCan be effective for recrystallizing aromatic acids.[5]

Q: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates as a liquid. This often happens if the solution is too saturated or cools too quickly, or if the boiling point of the solvent is higher than the melting point of the solute.[10]

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount (5-10%) of additional hot solvent to reduce saturation. Allow the solution to cool much more slowly. If the problem persists, try a different solvent with a lower boiling point.

Q: My final yield is very low. How can I improve it?

A low yield is typically caused by using too much solvent, incomplete crystallization, or premature crystallization during a hot filtration step.[7][10]

  • Solution: Use only the minimal amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize crystal formation.[9] If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crashing out.

Experimental Protocol: Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolution Place crude solid in flask. Add minimal hot solvent until fully dissolved. hot_filter 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities. dissolve->hot_filter crystallize 3. Crystallization Allow filtrate to cool slowly to room temperature, then in an ice bath. hot_filter->crystallize collect 4. Collection Collect crystals by vacuum filtration. crystallize->collect wash 5. Washing Wash crystals with a small amount of ice-cold solvent. collect->wash dry 6. Drying Dry crystals under vacuum. wash->dry

Caption: General workflow for the recrystallization process.

Part 3: Troubleshooting Guide: Purification by Acid-Base Extraction

This technique is exceptionally effective for separating carboxylic acids from non-acidic (neutral or basic) impurities.[12][13] The principle involves converting the water-insoluble acid into a water-soluble salt using a base.

Q: I've formed a stable emulsion during the extraction. How can I break it?

Emulsions are common when solutions are shaken too vigorously.

  • Solution: Allow the separatory funnel to stand for a longer period. Gently swirl the funnel instead of shaking. Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer often helps break the emulsion. If necessary, the mixture can be filtered through a pad of Celite.

Q: My product won't precipitate after I acidify the aqueous layer. What went wrong?

This usually indicates one of two issues: insufficient acidification or the formation of a very fine precipitate that is difficult to see.

  • Solution: Check the pH of the aqueous layer with litmus or pH paper to ensure it is strongly acidic (pH 1-2).[5] If the pH is correct, cool the solution in an ice bath, as solubility decreases at lower temperatures. Gently scratching the inside of the flask with a glass rod can help induce precipitation. If a fine solid forms, you may need to extract the acidified aqueous solution back into an organic solvent (like ethyl acetate or diethyl ether), dry the organic layer, and evaporate the solvent to recover the product.[13]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like bicarbonate is sufficient to deprotonate the carboxylic acid, forming the water-soluble sodium salt.[12][13] Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake and allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts. The organic layer now contains any neutral or basic impurities and can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH < 2).[12] The pure this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

G start Crude Product in Organic Solvent extract Extract with aq. NaHCO3 start->extract separate Separate Layers extract->separate organic_layer Organic Layer (Contains Neutral/Basic Impurities) separate->organic_layer Top/Bottom aqueous_layer Aqueous Layer (Contains Sodium 2-Bromo-6-methoxybenzoate) separate->aqueous_layer Bottom/Top acidify Cool and Acidify with conc. HCl (pH < 2) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter, Wash & Dry precipitate->filter_dry end_product Pure this compound filter_dry->end_product

Caption: Workflow for purification via acid-base extraction.

Part 4: Advanced Purification: Column Chromatography

When dealing with impurities that have similar chemical properties to the target compound, such as positional isomers, column chromatography is the most effective purification method.[2][14]

Q: When should I consider using column chromatography?

Reserve column chromatography for challenging separations where recrystallization and extraction are ineffective. This is typically when TLC analysis of your crude product shows spots with Rf values very close to your target compound.

Q: How do I choose the right solvent system (mobile phase)?

The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4 on a silica gel TLC plate.

  • Start with a non-polar solvent: Begin with a non-polar solvent like hexanes or petroleum ether.

  • Increase polarity: Gradually add a more polar solvent, such as ethyl acetate or dichloromethane, until the desired separation is achieved on the TLC plate. A common starting point for aromatic acids is a hexane/ethyl acetate mixture with a small amount (0.5-1%) of acetic or formic acid to improve peak shape and prevent streaking.[1]

  • Run the column: Pack the column with silica gel and the chosen mobile phase. Load the crude product and elute, collecting fractions and monitoring them by TLC to isolate the pure product.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

Technical Support Center: Improving the Solubility of 2-Bromo-6-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the solubility of this compound in organic solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these experimental hurdles.

Introduction to the Solubility Challenges of this compound

This compound is a solid, crystalline compound with a molecular structure that presents unique solubility characteristics. Its benzene ring, substituted with a bromine atom and a methoxy group, lends it a degree of lipophilicity. However, the presence of the carboxylic acid group introduces polarity and the capacity for hydrogen bonding, which can lead to poor solubility in non-polar organic solvents. Conversely, in highly polar solvents, its non-polar regions can limit solubility. This amphiphilic nature often necessitates a strategic approach to solvent selection and optimization.

This guide provides a structured approach to understanding and improving the solubility of this compound. We will explore the underlying chemical principles and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: Why is my this compound not dissolving in my chosen organic solvent?

The insolubility of this compound can often be attributed to a mismatch in polarity between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in solubility. The presence of both polar (carboxylic acid, methoxy group) and non-polar (brominated benzene ring) functionalities in the molecule means that a single solvent may not be ideal. Furthermore, the crystalline nature of the solid requires sufficient solvent-solute interactions to overcome the lattice energy of the crystal.

Q2: How do I select an appropriate starting solvent for my experiment?

A good starting point is to consider the polarity of your intended reaction or application. Solvents can be broadly categorized as polar protic, polar aprotic, and non-polar. Given the structure of this compound, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often good initial choices for creating stock solutions, as they can solvate both the polar and non-polar parts of the molecule.[1] For less polar applications, you might explore ethers like Tetrahydrofuran (THF) or esters like ethyl acetate.[2]

Q3: Can temperature be used to improve the solubility of this compound?

Yes, for most solid solutes, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice. Gently warming the solvent while stirring can significantly increase the amount of dissolved solute. However, it is crucial to ensure that the increased temperature does not degrade the compound or interfere with subsequent experimental steps. Always check the compound's thermal stability.[4][5]

Q4: How does the acidic nature of this compound affect its solubility?

As a carboxylic acid, the solubility of this compound is highly dependent on pH.[6] In its protonated (acidic) form, it is less polar and generally less soluble in polar solvents. By adding a base, the carboxylic acid can be deprotonated to form a carboxylate salt. This salt is significantly more polar and often exhibits much higher solubility in polar organic solvents.[6]

Q5: What is co-solvency and how can it help?

Co-solvency is a powerful technique that involves using a mixture of solvents to improve the solubility of a compound.[7] A co-solvent, which is miscible with the primary solvent, is added to modify the overall polarity of the solvent system.[6] For this compound, adding a small amount of a polar co-solvent like DMSO or methanol to a less polar solvent can disrupt the solute-solute interactions and enhance solvation.

Troubleshooting Guide: Enhancing Solubility

If you are encountering solubility issues, the following troubleshooting steps and protocols can provide a systematic approach to resolving them.

Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility challenges with this compound.

Caption: A decision-making workflow for troubleshooting solubility.

Experimental Protocols
Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single solvent for this compound.

Materials:

  • This compound

  • A selection of organic solvents of varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, THF, acetone, acetonitrile, isopropanol, ethanol, methanol, DMF, DMSO)

  • Small vials with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Analytical balance

Procedure:

  • Weigh a small, precise amount of this compound (e.g., 1 mg) into each vial.

  • Add a measured volume of a single solvent (e.g., 100 µL) to the first vial.

  • Agitate the mixture vigorously at room temperature for a set period (e.g., 30 minutes).

  • Visually inspect for complete dissolution.

  • If the solid dissolves, add more solute in known increments until saturation is reached.

  • If the solid does not dissolve, incrementally add more solvent until dissolution is achieved, or a practical volume limit is reached.

  • Repeat for each solvent to be tested.

  • Record your observations in a systematic manner.

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To improve the solubility of this compound using a co-solvent system.

Materials:

  • This compound

  • A primary solvent in which the compound has limited solubility

  • A co-solvent in which the compound is more soluble (e.g., DMSO, DMF)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a suspension of a known concentration of this compound in the primary solvent.

  • While stirring, add the co-solvent dropwise.

  • Observe for dissolution.

  • Continue adding the co-solvent in small, measured volumes until the solid is fully dissolved.

  • Note the final ratio of primary solvent to co-solvent required for complete dissolution. This will give you a starting point for preparing your desired solution.

Protocol 3: pH Adjustment for Solubility Enhancement

Objective: To increase the solubility of this compound in a polar protic solvent through salt formation.

Materials:

  • This compound

  • A polar protic solvent (e.g., ethanol, methanol)

  • A suitable organic base (e.g., triethylamine, diisopropylethylamine)

  • pH indicator strips or a pH meter suitable for organic solvents

Procedure:

  • Create a suspension of this compound in the chosen solvent.

  • While stirring, add the organic base dropwise.

  • Monitor the pH of the solution.

  • Continue adding the base until the solid dissolves. The formation of the more soluble carboxylate salt should be evident.

  • Be mindful that the change in pH may affect your downstream applications.

Data Summary: Predicted Solubility Profile
Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLowThe polar carboxylic acid group will significantly hinder solubility in non-polar environments.
Polar Aprotic THF, Ethyl Acetate, AcetoneModerate to HighThese solvents can interact with both the polar and non-polar regions of the molecule.
Polar Aprotic (High Polarity) DMSO, DMFHighThese solvents are excellent at solvating a wide range of compounds and are likely to be effective for creating stock solutions.[1]
Polar Protic Methanol, EthanolLow to ModerateThe compound can act as a hydrogen bond donor and acceptor, but the non-polar bulk of the molecule may limit solubility. Solubility can be improved with pH adjustment.

Note: This table is a predictive guide. It is strongly recommended to perform experimental solubility tests as described in Protocol 1 to determine the actual solubility in your solvent of choice.

Safety and Handling

This compound may cause skin and eye irritation.[4][5] Always handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the manufacturer.[4][5][8][9][10]

References

  • R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • International Journal of Applied Pharmaceutics. (2022). Techniques For Increasing Solubility: A Review Of Conventional And New Strategies.
  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • ResearchGate. (2016). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
  • National Institutes of Health. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
  • ResearchGate. (2025). The solubility of benzoic acid in seven solvents.
  • Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG.
  • LookChem. (n.d.). Cas 90326-61-7,5-BroMo-2-Methoxy-4-Methyl-benzoic acid.

Sources

Technical Support Center: Troubleshooting Grignard Reactions with 2-Bromo-6-methoxybenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grignard reactions involving 2-bromo-6-methoxybenzoic acid esters. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific and often nuanced transformation. The presence of ortho-methoxy and ester functionalities introduces unique hurdles that require careful consideration and optimization. This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Grignard reaction with methyl 2-bromo-6-methoxybenzoate fails to initiate. What are the most common causes and how can I resolve this?

Answer:

Failure to initiate is one of the most frequent issues in Grignard synthesis, often stemming from the deactivation of the magnesium surface or the presence of quenching agents.[1] With a sterically hindered and electronically modified substrate like this compound ester, these factors are even more critical.

Core Issues & Solutions:

  • Magnesium Oxide (MgO) Layer: Magnesium turnings are invariably coated with a passivating layer of MgO, which prevents the metal from reacting with the aryl halide.[1][2]

    • Mechanical Activation: Before the reaction, vigorously stir the magnesium turnings under an inert atmosphere (Argon or Nitrogen) for several hours. This mechanical grinding action helps to break up the oxide layer, exposing fresh, reactive magnesium surfaces.[3]

    • Chemical Activation: The use of chemical activators is highly effective. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous ether or THF.[2][3][4] The disappearance of the iodine's purple color or the evolution of ethylene gas from 1,2-dibromoethane signals successful activation.[2][4]

  • Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic sources, especially water.[2][5]

    • Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum and cooling under an inert gas or by oven-drying overnight at >120 °C.[6]

    • Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are standard choices.[2][5] THF is often preferred for aryl Grignards due to its higher solvating power.[7]

    • Reagents: Ensure the this compound ester is anhydrous.

  • Initiation Temperature: While Grignard reactions are exothermic, a gentle application of heat can sometimes be necessary to overcome the initial activation energy.[2] A warm water bath can be used, but extreme caution is advised to prevent a runaway reaction once initiation occurs.

Question 2: I'm observing very low yields, and my main isolated product is biphenyl. What is causing this side reaction and how can I suppress it?

Answer:

The formation of a biphenyl derivative (Wurtz-type coupling) is a common side reaction where the Grignard reagent attacks an unreacted molecule of the aryl bromide.[8][9] This is particularly prevalent with aryl halides.

Causality and Mitigation Strategies:

  • High Local Concentration of Aryl Halide: Adding the this compound ester too quickly creates a high local concentration, favoring the coupling reaction.[1]

    • Slow, Controlled Addition: The solution of the aryl bromide should be added dropwise to the activated magnesium suspension over an extended period. Using a syringe pump can ensure a slow and consistent addition rate.

  • Reaction Temperature: Higher temperatures can promote the coupling side reaction.[1]

    • Temperature Management: Maintain the reaction at a gentle reflux. The exothermic nature of the Grignard formation should be sufficient to sustain this.[2] Avoid excessive external heating.

  • Solvent Choice: The choice of solvent can influence the rate of side reactions.

    • Solvent Evaluation: While THF is common, diethyl ether's lower boiling point can sometimes provide better control over the reaction temperature.[6][9] In some cases, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling.[9]

ParameterEffect on Wurtz CouplingRecommendation
Addition Rate Fast addition increases couplingSlow, dropwise addition using a syringe pump
Temperature Higher temperatures favor couplingMaintain gentle reflux, avoid overheating
Solvent Can influence reaction kineticsConsider THF, Et₂O, or 2-MeTHF
Question 3: My Grignard reagent forms, but upon reaction with my electrophile (e.g., a ketone), I get low yields of the desired tertiary alcohol. What other pathways are competing?

Answer:

With a substrate containing both an ester and a methoxy group, several competing reaction pathways can consume your Grignard reagent or lead to undesired products. The ortho-methoxy group, while not directly reactive, can influence the reactivity of the Grignard reagent through chelation.

Potential Side Reactions:

  • Reaction with the Ester Moiety: The primary competing reaction is the attack of the newly formed Grignard reagent on the ester of another molecule. Grignard reagents react twice with esters to form tertiary alcohols.[10][11][12] This leads to a complex mixture of products.

    • Solution: This is an intramolecular challenge. The goal is typically to form the Grignard and then react it with an external electrophile. If the goal is an intramolecular reaction, conditions must be carefully controlled (e.g., high dilution). If the Grignard is intended for a subsequent step, it's crucial to ensure all starting aryl halide has been consumed before adding the next electrophile.

  • Chelation-Assisted Methoxy Displacement: While less common than reaction with the ester, there is a possibility of a chelation-controlled mechanism where the magnesium atom coordinates to both the ortho-methoxy group and the ester's carbonyl oxygen. This can facilitate a nucleophilic attack that displaces the methoxy group.[13]

  • Steric Hindrance: The ortho-substituents (methoxy and the forming Grignard) create significant steric hindrance. This can slow down the desired reaction with an external electrophile, allowing more time for side reactions to occur.[14] For sterically hindered ketones, the Grignard reagent may act as a base, causing enolization instead of addition.[14]

Experimental Protocols
Protocol 1: Activation of Magnesium and Formation of the Grignard Reagent
  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow to cool under a positive pressure of inert gas.

  • Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask.

  • Activation: Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple vapor is visible. The color should fade as the iodine reacts with the magnesium surface.[3][4]

  • Solvent Addition: Add anhydrous THF or diethyl ether via cannula to cover the magnesium.

  • Initiation: Add a small portion (~5-10%) of the this compound ester solution (1.0 equivalent in anhydrous solvent) from the dropping funnel.

  • Grignard Formation: Once the reaction initiates (observed by refluxing and a color change to cloudy gray/brown), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.[15]

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete consumption of the magnesium.

Visualizations
Grignard Formation and Key Side Reaction

G cluster_0 Desired Pathway: Grignard Formation cluster_1 Major Side Reaction: Wurtz Coupling A Ar-Br + Mg B Ar-MgBr (Grignard Reagent) A->B Anhydrous Ether/THF Activation (I₂, etc.) C Ar-MgBr E Ar-Ar (Biphenyl Byproduct) C->E D Ar-Br D->E

Caption: Desired Grignard formation vs. Wurtz coupling.

Troubleshooting Logic for Initiation Failure

G Start Reaction Fails to Initiate Q1 Are conditions strictly anhydrous? Start->Q1 Sol1 Flame-dry glassware. Use anhydrous solvents. Q1->Sol1 No Q2 Is Magnesium Activated? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Activate with I₂ or 1,2-dibromoethane. Use mechanical stirring. Q2->Sol2 No Q3 Is temperature appropriate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Apply gentle heat to initiate. Q3->Sol3 No Success Initiation Successful Q3->Success Yes A3_Yes Yes A3_No No Sol3->Q3

Caption: Decision tree for troubleshooting initiation failure.

References
  • Department of Chemistry, University of California, Davis. Experiment 25 – The Grignard Reaction. [Link]
  • Bobbitt, K. L., et al. (2015). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
  • Kaufman, T. S., et al. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?
  • Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses. UNL Digital Commons. [Link]
  • Chemistry Stack Exchange. (2021).
  • Chemistry Stack Exchange. (2017). Why do orthoesters react with Grignard reagents, but acetals and ketals don't? [Link]
  • University of Sydney. Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]
  • Google Patents. (2020). Impact of trace elements in the grignard reaction.
  • Padial, A. G., et al. (2020). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science. [Link]
  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • Seyferth, D. (2009). The Grignard Reagents. Organometallics. [Link]
  • Organic Chemistry Lab Videos. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]
  • García-García, P., et al. (2013). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Journal of the American Chemical Society. [Link]
  • Bauer, I., & Knölker, H. J. (2015). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Chemistry–A European Journal. [Link]
  • University of Missouri–St. Louis. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
  • LibreTexts Chemistry. (2022). Chemistry of Esters. [Link]
  • Chemistry Steps. Esters with Grignard Reagent. [Link]
  • Bartleby. Grignard Limiting Reagent Using Bromobenzene. [Link]
  • Quora. (2020). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene? [Link]
  • OpenStax. (2023). Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry. [Link]
  • Quora. (2017). Can anyone tell the exact mechanism of reaction of alkyl halides with Mg in the presence of an ether medium to form a Grignard reagent? [Link]
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
  • Next LVL Programming. (2025). Can Grignard Reagents React With Alkyl Halides?. YouTube. [Link]
  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
  • ResearchGate. (2018). Grignard reaction of anisole bromide. [Link]
  • Perrone, B., et al. (2019). The Grignard Reaction – Unraveling a Chemical Puzzle. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2019). Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminobenzyliodinane. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperatures for 2-Bromo-6-methoxybenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the optimization of reaction temperature for coupling reactions involving the sterically hindered and electronically rich substrate, 2-bromo-6-methoxybenzoic acid. Our guidance is grounded in established mechanistic principles and practical, field-tested experience to help you navigate the complexities of these transformations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges you may encounter when optimizing the reaction temperature for Suzuki, Heck, and Sonogashira couplings with this compound.

Issue 1: Low or No Product Yield Despite High Catalyst Loading

Q: I am using a standard palladium catalyst system for a Suzuki coupling of this compound with an arylboronic acid, but I am seeing very low conversion to the desired biaryl product, even after extended reaction times. I have already increased the catalyst loading. What role could temperature be playing?

A: This is a classic issue when working with ortho-substituted aryl halides like this compound. The steric bulk from the ortho-bromo and ortho-methoxy groups, as well as the coordinating ability of the carboxylic acid, can significantly hinder the oxidative addition of the aryl halide to the palladium(0) center, which is the rate-limiting step in many cross-coupling reactions.

  • Causality: At lower temperatures, the kinetic barrier for oxidative addition may not be overcome, leading to a stalled reaction. Increasing the temperature provides the necessary thermal energy to facilitate this crucial step. However, excessive heat can lead to catalyst decomposition or undesired side reactions.

  • Troubleshooting Workflow:

    G A Low Conversion Observed B Verify Reactant & Reagent Quality (Arylboronic acid, Base, Solvent) A->B Initial Check C Systematically Increase Reaction Temperature (e.g., in 10-15 °C increments) B->C If Reagents are OK D Monitor Reaction Progress (TLC, LC-MS) at Each Temperature Point C->D Iterative Process E Optimal Temperature Identified? (Good conversion, minimal side products) D->E F Reaction Optimized E->F Yes G Consider Catalyst & Ligand Screening E->G No H Evaluate Alternative Bases or Solvents G->H If still no improvement

    Caption: Troubleshooting workflow for low conversion.

  • Recommended Action: We recommend a systematic temperature screen. Start your reaction at a moderate temperature (e.g., 60-70 °C) and gradually increase it in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage. For many Suzuki couplings with this substrate, temperatures in the range of 80-110 °C are often required.

Issue 2: Significant Formation of Protodebromination Side Product

Q: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing a significant amount of 2-methoxybenzoic acid (the protodebrominated product). How is temperature related to this side reaction?

A: Protodebromination is a common side reaction in palladium-catalyzed couplings, and its rate can be highly temperature-dependent. This side reaction can occur through several pathways, including the reaction of the aryl-palladium intermediate with trace amounts of water or other proton sources.

  • Causality: Higher temperatures can accelerate the rate of this undesired side reaction, sometimes even more than the desired cross-coupling. This is particularly true if the concentration of the coupling partner (the alkyne in this case) is low or if the transmetalation step is slow.

  • Recommended Action:

    • Lower the Temperature: If you are running the reaction at a high temperature (e.g., >100 °C), try reducing it. You might find a "sweet spot" where the rate of the desired coupling is still acceptable, but the rate of protodebromination is significantly reduced.

    • Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents to minimize the presence of water, which can be a proton source for this side reaction.

    • Optimize Reaction Stoichiometry: Ensure you are using a slight excess of the terminal alkyne to favor the desired coupling pathway.

Issue 3: Catalyst Decomposition at Higher Temperatures

Q: When I try to run my Heck coupling of this compound with an alkene at temperatures above 120 °C to force the reaction to completion, I notice the formation of palladium black, and the reaction stalls. What is happening?

A: The formation of palladium black is a clear indication of catalyst decomposition. While higher temperatures are often necessary to promote the reaction, there is an upper limit beyond which the catalyst becomes unstable and precipitates out of the solution as inactive palladium(0) metal.

  • Causality: The thermal stability of the palladium catalyst is highly dependent on the supporting ligand. Bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent agglomeration at higher temperatures.

  • Recommended Action:

    • Ligand Screening: If you are using a simple phosphine ligand like PPh₃, consider switching to a more robust, sterically hindered biarylphosphine ligand (e.g., Buchwald or cataCXium® ligands) that can better stabilize the catalyst at elevated temperatures.

    • Lower the Temperature and Extend Reaction Time: It is often more effective to run the reaction at a slightly lower, more stable temperature for a longer period than to push the temperature to a point that induces catalyst death.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for optimizing a Suzuki coupling with this compound?

A1: A good starting point for a temperature screen is between 70 °C and 100 °C. Given the steric hindrance, it is unlikely that the reaction will proceed efficiently at lower temperatures. The optimal temperature will depend on the specific boronic acid, base, and solvent system used.

Q2: How does the choice of solvent influence the optimal reaction temperature?

A2: The solvent's boiling point is a primary consideration as it sets the upper limit for the reaction temperature at atmospheric pressure. For this compound couplings, common solvents include toluene (b.p. 111 °C), dioxane (b.p. 101 °C), and DMF (b.p. 153 °C). The polarity of the solvent can also affect the solubility of the reactants and the stability of the catalytic species, thereby influencing the optimal temperature.

Q3: Can microwave irradiation be used to optimize the reaction temperature?

A3: Absolutely. Microwave synthesis is an excellent tool for rapidly screening reaction temperatures. The precise temperature control and rapid heating can significantly shorten reaction times and often lead to cleaner reactions with fewer side products. A typical microwave screen might involve running small-scale reactions at temperatures ranging from 80 °C to 150 °C for short periods (e.g., 10-30 minutes).

Data Summary: Temperature Effects on Suzuki Coupling

The following table provides a conceptual summary of expected outcomes when varying the temperature for a Suzuki coupling of this compound.

Temperature RangeExpected Conversion RatePotential IssuesRecommended Action
40-60 °C Very Low to NoneReaction may not initiate due to high activation energy for oxidative addition.Increase temperature.
70-90 °C ModerateReaction may be slow, requiring extended reaction times.A good starting point for optimization. Monitor for completion.
100-120 °C HighPotential for increased side product formation (e.g., protodebromination) or catalyst decomposition with less stable ligands.Ideal range for many systems. Consider using robust ligands.
>120 °C VariableHigh risk of catalyst decomposition (Pd black formation) and increased side reactions.Use only with highly stable catalyst systems and microwave heating.

Experimental Protocol: Temperature Optimization Screen

This protocol outlines a general procedure for optimizing the reaction temperature for a Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane/water mixture)

  • Reaction vessels (e.g., microwave vials or round-bottom flasks)

  • Heating plate with temperature control or microwave reactor

Procedure:

  • Setup: In separate, identical reaction vessels, add this compound, the arylboronic acid, the base, and a stir bar.

  • Inert Atmosphere: Seal the vessels and purge with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Add the anhydrous solvent and the palladium catalyst to each vessel under the inert atmosphere.

  • Temperature Screening:

    • Set each reaction vessel to a different temperature (e.g., 70 °C, 85 °C, 100 °C, and 115 °C).

    • If using a microwave reactor, set up parallel reactions with the desired temperature setpoints.

  • Monitoring: Stir the reactions at their respective temperatures. After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench, and analyze by TLC or LC-MS to determine the conversion to the product.

  • Analysis: Continue monitoring at regular intervals (e.g., every 2-4 hours) until the reaction with the highest conversion shows no further progress.

G cluster_prep Reaction Preparation cluster_screen Temperature Screening A Combine Reactants: This compound, Arylboronic acid, Base B Establish Inert Atmosphere (N2 or Ar) A->B C Add Anhydrous Solvent & Palladium Catalyst B->C D1 Reaction 1 Set Temp: 70°C C->D1 Divide into parallel reactions D2 Reaction 2 Set Temp: 85°C C->D2 Divide into parallel reactions D3 Reaction 3 Set Temp: 100°C C->D3 Divide into parallel reactions D4 Reaction 4 Set Temp: 115°C C->D4 Divide into parallel reactions E Monitor All Reactions (TLC, LC-MS) at Regular Time Intervals D1->E D2->E D3->E D4->E F Analyze Data: Conversion vs. Time vs. Temperature E->F G Identify Optimal Temperature F->G

Caption: Workflow for a parallel temperature optimization screen.

References

  • Title: The Mechanism of the Suzuki-Miyaura Reaction Source: ACS C
  • Title: Recent advances in the Suzuki–Miyaura reaction Source: Green Chemistry URL:[Link]
  • Title: Thermal Decomposition of Palladium(II) Complexes Source: Inorganic Chemistry URL:[Link]
  • Title: Buchwald-Hartwig Amination Source: Organic Syntheses URL:[Link]

Technical Support Center: Effect of Base on the Suzuki Coupling of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Demanding Substrate

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds.[1] However, not all substrates are created equal. The reaction involving 2-bromo-6-methoxybenzoic acid presents a trifecta of common challenges: significant steric hindrance from two ortho-substituents, potentially sluggish reactivity due to the electron-donating methoxy group, and the complicating presence of an acidic carboxylic acid functionality.[2][3]

In this complex landscape, the choice of base is not a mere formality; it is the most critical variable that dictates reaction success, yield, and purity. An improperly selected base can lead to reaction failure, catalyst deactivation, or a cascade of unwanted side reactions, most notably decarboxylation.[4][5]

This technical guide, structured as a series of frequently asked questions and troubleshooting workflows, provides researchers with the expert insights and actionable protocols necessary to successfully navigate the Suzuki coupling of this challenging substrate.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?

A base is indispensable in the Suzuki-Miyaura catalytic cycle for two primary reasons.[6] First and foremost, it activates the organoboron species.[7] Boronic acids are generally poor nucleophiles. The base reacts with the boronic acid to form a more electron-rich and highly nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[8] This boronate species is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[9] Secondly, the base can react with the Pd(II)-halide complex formed after oxidative addition, generating a more reactive Pd(II)-hydroxide or Pd(II)-alkoxide species that also facilitates the key transmetalation step.[10]

Q2: My substrate, this compound, has a carboxylic acid. How does this impact the base selection and stoichiometry?

The presence of the acidic proton on the carboxylic acid group is a critical consideration. This proton will be readily abstracted by any base present in the reaction mixture. Therefore, you must use at least one additional equivalent of base to neutralize the substrate before the base can perform its catalytic roles. Failure to account for this will result in the base being consumed by the substrate, effectively halting the catalytic cycle.

Furthermore, the in-situ formation of a carboxylate can be problematic. This carboxylate anion can coordinate to the palladium center, potentially stabilizing it and deactivating the catalyst, leading to low or no conversion.[4] This makes the choice of base, and its counter-ion, particularly important.

Q3: For a sterically hindered substrate like this, what properties should I look for in a base?

For sterically hindered couplings, a strong, non-nucleophilic base is often required to drive the reaction forward. The steric congestion around the bromine atom can slow the initial oxidative addition step, and a more reactive boronate species is needed to overcome the hindrance during transmetalation.[11] Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[12] Their strength promotes the formation of the active boronate, and their oxophilic nature can help facilitate the catalytic cycle. Anhydrous conditions using these bases can also be beneficial in preventing protodeboronation, a common side reaction.[12]

Part 2: Troubleshooting Guide - From Failed Reactions to Optimized Yields

Issue 1: Low to No Product Yield

Low conversion is the most common issue, often stemming from an inappropriate base or catalyst inhibition.

low_yield_workflow start Start: Low/No Yield Observed check_base Step 1: Verify Base Stoichiometry (≥ 3 eq. for Ar-COOH substrate) start->check_base screen_bases Step 2: Screen Stronger Bases (K₃PO₄, Cs₂CO₃) check_base->screen_bases Stoichiometry Correct check_catalyst Step 3: Evaluate Catalyst System (Use bulky, e-rich ligand like SPhos/XPhos) screen_bases->check_catalyst No Improvement success Success: Improved Yield screen_bases->success Yield Improves check_temp Step 4: Increase Reaction Temperature (e.g., 80°C -> 100°C) check_catalyst->check_temp No Improvement check_catalyst->success Yield Improves check_decarboxylation Step 5: Analyze for Decarboxylation (LC-MS analysis for product minus COOH) check_temp->check_decarboxylation No Improvement check_temp->success Yield Improves failure Re-evaluate fundamental reactivity check_decarboxylation->failure No Decarboxylation suzuki_cycle pd0 Pd(0)L₂ pdx Ar-Pd(II)(X)L₂ pd0->pdx Oxidative Addition pdoh Ar-Pd(II)(OH)L₂ pdx->pdoh Metathesis with Base pdr Ar-Pd(II)(Ar')L₂ pdoh->pdr Transmetalation pdr->pd0 Reductive Elimination arar Ar-Ar' (Product) pdr->arar arx Ar-X (Substrate) arx->pdx boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic->boronate Activation boronate->pdoh base Base (e.g., OH⁻) base->pdoh base->boronate

Sources

Technical Support Center: Ligand Selection for Cross-Coupling with 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are tackling the unique challenges of performing cross-coupling reactions with 2-bromo-6-methoxybenzoic acid. This substrate, while a valuable building block, presents a combination of steric and electronic factors that demand a carefully considered approach to catalyst and ligand selection. This document moves beyond simple protocols to explain the underlying principles, helping you make informed decisions and troubleshoot effectively.

Section 1: Core Challenges & Initial Analysis
Q1: What makes this compound a "challenging" substrate for cross-coupling?

A1: The difficulty with this substrate arises from a confluence of three distinct structural features, each impacting the catalytic cycle in a different way:

  • Severe Steric Hindrance: The bromine atom is flanked by two ortho substituents (a methoxy group and a carboxylic acid group). This di-ortho-substitution creates significant steric bulk around the reaction center. This crowding can dramatically slow down key steps in the catalytic cycle, particularly the initial oxidative addition of the palladium catalyst to the carbon-bromine bond and the final reductive elimination step that forms the desired product.[1][2][3]

  • Coordinating Carboxylic Acid Group: The free carboxylic acid can act as an endogenous inhibitor.[4] In its deprotonated carboxylate form (under basic reaction conditions), it can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species. This sequestration of the catalyst can stall the reaction and lead to low conversion.

  • Potential for Decarboxylation: Benzoic acids, especially when heated in the presence of a base and a transition metal catalyst, are susceptible to decarboxylation (loss of CO₂).[5][6] This is a significant potential side reaction that consumes the starting material and leads to the formation of 1-bromo-3-methoxybenzene, which can then undergo subsequent cross-coupling to yield an undesired byproduct.

Fig 1: Steric crowding around the C-Br bond.
Section 2: Rational Ligand Selection Strategy
Q2: What is the guiding principle for selecting a ligand for such a sterically hindered substrate?

A2: The central principle is to use a ligand that can overcome the steric barrier while promoting the desired catalytic turnover. For di-ortho-substituted substrates, the most successful ligands are typically bulky, electron-rich, monodentate phosphines .[7][8]

  • Bulkiness: A large steric footprint on the ligand (e.g., large cone angle) facilitates the final reductive elimination step, which is often rate-limiting for hindered substrates. It also promotes the formation of a monoligated L-Pd(0) species, which is the highly active form of the catalyst required for the difficult oxidative addition step.[9]

  • Electron-Donating Properties: Electron-rich phosphines increase the electron density on the palladium center. This enhanced nucleophilicity of the metal accelerates the oxidative addition of the palladium into the C-Br bond, helping to overcome the sluggish kinetics associated with hindered electrophiles.[10]

The Buchwald dialkylbiaryl phosphine ligands are the gold standard for this class of transformation.[8][11] Bidentate ligands like DPPF or BINAP are generally less effective for these sterically demanding couplings, as they can enforce a coordination geometry at the metal center that is less favorable for both oxidative addition and reductive elimination involving hindered substrates.[9]

Q3: Which specific ligands and catalyst systems are recommended for common cross-coupling reactions with this compound?

A3: A robust starting point is crucial. We recommend using modern, well-defined palladium precatalysts . These are air- and moisture-stable complexes (e.g., G3 or G4 Palladacycles) that reliably generate the active L-Pd(0) species in solution, bypassing the often-unreliable in-situ reduction of Pd(II) sources like Pd(OAc)₂.[11][12]

Reaction Type Primary Ligand(s) Recommended Precatalyst Typical Base Rationale & Key Considerations
Suzuki-Miyaura (C-C)XPhos, SPhos, RuPhosXPhos Pd G3, SPhos Pd G4K₃PO₄, K₂CO₃, Cs₂CO₃These bulky ligands are highly effective for coupling sterically hindered aryl halides.[8][11] K₃PO₄ is a good first choice as it is strong enough for transmetalation but minimizes decarboxylation risk compared to stronger organic bases.[11]
Buchwald-Hartwig (C-N)RuPhos, BrettPhosRuPhos Pd G3LHMDS, K₂CO₃, Cs₂CO₃C-N coupling requires a base to deprotonate the amine. Strong bases like NaOtBu will readily deprotonate the carboxylic acid. Using LHMDS or weaker inorganic bases can be more effective. The choice of ligand depends on the amine; BrettPhos is excellent for primary amines.[13][14]
Heck Reaction (C-C)cataCXium® A, P(t-Bu)₃Pd(OAc)₂ or Pd₂(dba)₃K₂CO₃, Et₃NThe Heck reaction is often tolerant of the carboxylic acid. Bulky, electron-rich ligands are still preferred to accelerate the oxidative addition.[15][16]
Sonogashira Coupling (C-C)SPhos, XPhos, P(t-Bu)₃PdCl₂(PPh₃)₂ / CuIEt₃N, i-Pr₂NHFor hindered substrates, a copper-free Sonogashira using a bulky phosphine ligand can sometimes be more effective. If using the classical CuI co-catalyst, a bulky ligand on palladium is still beneficial.[17][18]
Section 3: Troubleshooting Guide

Navigating the experimental challenges with this substrate requires a logical approach. If a reaction is not performing as expected, consult the following decision tree and Q&A guide.

Troubleshooting start Initial Reaction Fails (Low Conversion or Yield) q1 Are Starting Materials Largely Unconsumed? start->q1 q2 Are Major Byproducts Observed? q1->q2 No sol1 1. Switch to a bulkier/more electron-rich ligand (e.g., XPhos -> RuPhos). 2. Use a robust precatalyst (e.g., G3/G4). 3. Ensure rigorously inert atmosphere. 4. Increase temperature incrementally. q1->sol1 Yes byproduct_id Identify Byproduct(s) via LCMS / GCMS q2->byproduct_id dehalogenation Hydrodehalogenation Product? (2-methoxybenzoic acid) byproduct_id->dehalogenation decarboxylation Decarboxylation Product? (Coupled 1-bromo-3-methoxybenzene) byproduct_id->decarboxylation homocoupling Boronic Acid Homocoupling? (Suzuki Reaction) byproduct_id->homocoupling sol_dehalo 1. Use high-purity, anhydrous solvents. 2. Rigorously degas all reagents. 3. Optimize (reduce) reaction time. dehalogenation->sol_dehalo sol_decarboxy 1. Lower reaction temperature. 2. Screen milder bases (K₂CO₃, CsF). 3. Consider protecting the -COOH group as an ester. decarboxylation->sol_decarboxy sol_homo 1. Ensure reaction is oxygen-free. 2. Use a slight excess (1.1-1.2 equiv) of boronic acid. 3. Switch to a more stable boronate ester (pinacol). homocoupling->sol_homo

Fig 2: Troubleshooting decision tree for this compound cross-coupling.
Q4: My reaction has stalled with significant starting material remaining. What are the most likely causes?

A4: This classic symptom points directly to an issue with catalyst activity or stability.

  • Cause: Catalyst inhibition or insufficient activity. The carboxylate may be poisoning your catalyst, or the chosen ligand may not be potent enough to overcome the steric barrier at the given temperature.[4]

  • Solution:

    • Switch to a More Robust System: If you are generating the catalyst in-situ from a source like Pd(OAc)₂, switch to a well-defined precatalyst like XPhos Pd G3. This ensures quantitative formation of the active species.[11]

    • Increase Ligand Potency: Move to a bulkier and more electron-rich ligand. If SPhos is failing, consider XPhos or RuPhos.

    • Check Atmosphere: Ensure your reaction is under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the catalyst.[4]

    • Increase Temperature: The energy barrier for oxidative addition is high. Cautiously increase the reaction temperature in 10 °C increments.

Q5: I'm observing a significant amount of 2-methoxybenzoic acid in my crude product. How can I prevent this?

A5: You are observing hydrodehalogenation, where the C-Br bond is reduced.

  • Cause: This side reaction is often promoted by trace amounts of water or other protic sources, or by catalyst decomposition pathways at high temperatures.[11]

  • Solution:

    • Use Anhydrous Conditions: Ensure you are using high-purity, anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.

    • Degas Thoroughly: Degas your solvent and the reaction mixture (e.g., via sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen and moisture.[4]

    • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Unnecessarily long reaction times at elevated temperatures can favor side reactions.

Q6: My main byproduct appears to be from decarboxylation. What can I do?

A6: This indicates the reaction conditions are too harsh for the carboxylic acid moiety.

  • Cause: A combination of high temperature and a sufficiently strong base is promoting the loss of CO₂.[5][19]

  • Solution:

    • Lower the Temperature: This is the most effective first step. Determine the minimum temperature required for the desired coupling to proceed.

    • Screen Milder Bases: If using a strong base like K₃PO₄, consider switching to a weaker one like K₂CO₃ or CsF.

    • Protecting Group Strategy: If all else fails, the most robust solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester can be hydrolyzed post-coupling. This completely removes the issues of catalyst inhibition and decarboxylation.

Section 4: Experimental Protocol Example

This protocol provides a validated starting point for a Suzuki-Miyaura coupling reaction.

Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagents & Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Setup: In a glovebox, add this compound, phenylboronic acid, K₃PO₄, and XPhos Pd G3 to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Outside the glovebox (if necessary, under a positive flow of inert gas), add anhydrous 1,4-dioxane and degassed water to form a 5:1 dioxane:water solvent mixture (concentration of the limiting reagent ~0.1 M).

  • Degassing: Seal the vial and sparge the mixture with argon for 10-15 minutes to ensure all oxygen is removed.

  • Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the carboxylic acid product. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Section 5: Frequently Asked Questions (FAQs)

Q7: Is it absolutely necessary to protect the carboxylic acid group? A7: Not always, but it is the most reliable strategy to avoid complications. Many successful couplings have been reported with the free acid, especially when using milder bases (K₂CO₃, K₃PO₄) and carefully controlled temperatures. However, if you are experiencing issues with low yield, catalyst deactivation, or decarboxylation, protecting the acid as a simple ester is the most direct path to a successful outcome.

Q8: Why are modern precatalysts like XPhos Pd G3 recommended over just mixing Pd(OAc)₂ and a ligand? A8: Reliability and efficiency. Precatalysts like the G3 and G4 series are designed for the clean and quantitative in-situ generation of the active, monoligated L-Pd(0) catalyst.[11][12] In contrast, reducing Pd(II) sources like Pd(OAc)₂ can be inefficient and lead to the formation of inactive palladium black or phosphine oxides, resulting in lower and less reproducible yields.[16][20]

Q9: Can I use a more cost-effective aryl chloride (2-chloro-6-methoxybenzoic acid) instead of the bromide? A9: You can, but it will be significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the oxidative addition step far more difficult.[21] To have a chance of success, you would need to use one of the most active and specialized catalyst systems available (e.g., featuring ligands like RuPhos or cataCXium® A), likely at higher temperatures and catalyst loadings, which may increase the risk of side reactions.[4][8] For initial route scouting, the bromide is strongly recommended.

References
  • Organic Letters - Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids
  • PMC - Decarboxylative Hydroxyl
  • RSC Publishing - Advancements in double decarboxylative coupling reactions of carboxylic acids
  • Wikipedia - Decarboxyl
  • Organic Chemistry Portal - Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides
  • RSC Publishing - Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds
  • The Royal Society of Chemistry - Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling
  • PubMed - Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides
  • RSC Publishing - Sterically demanding aryl–alkyl Suzuki–Miyaura coupling
  • PubMed - A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temper
  • Wikipedia - Heck reaction
  • NIH - Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future
  • Sigma-Aldrich - Cross-Coupling Reaction Manual: Desk Reference
  • Reddit - How to approach choosing reaction conditions for Suzuki?
  • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide
  • Organic Chemistry Portal - Buchwald-Hartwig Cross Coupling Reaction
  • Wikipedia - Buchwald–Hartwig amin
  • Wikipedia - Sonogashira coupling
  • ACS GCI Pharmaceutical Roundtable - Buchwald-Hartwig Amin
  • Benchchem - Application Notes and Protocols for the Heck Coupling of 2-Bromo-4,5-dimethoxybenzoic Acid Deriv
  • Benchchem - Technical Support Center: Suzuki Coupling of 2-Bromo-6-methoxypyridine
  • Chemistry LibreTexts - Buchwald-Hartwig Amin
  • Benchchem - A Comparative Guide to 2-Bromo-6-methoxypyridine and its Altern
  • ChemRxiv - Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening
  • PubMed - Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Organic Chemistry Portal - Sonogashira Coupling
  • RSC Publishing - Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-c
  • ResearchGate - Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future
  • RSC Publishing - Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction
  • Benchchem - selection of catalysts for cross-coupling with 2-Bromo-3-chlorobenzoic acid
  • ResearchGate - The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions
  • Benchchem - Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromo-5-methoxybenzothiazole
  • Chemistry LibreTexts - Heck Reaction
  • ChemRxiv - Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands
  • Chemistry LibreTexts - Sonogashira Coupling
  • Andrew G Myers Research Group - The Suzuki Reaction
  • ThalesNano - Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor
  • RSC Publishing - Pd-catalyzed cross-coupling reactions of alkyl halides

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-methoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide detailed troubleshooting protocols, and offer insights grounded in process chemistry principles to ensure a safe, efficient, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most prevalent method is the directed ortho-metalation (DoM) of 3-methoxybenzoic acid.[1][2][3] This involves deprotonating the position ortho to the methoxy group using a strong organolithium base, typically n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium intermediate with a bromine source.

Q2: What are the primary challenges when scaling up this synthesis?

Scaling up the DoM route presents several significant challenges:

  • Exotherm Management: The reaction of n-BuLi with the substrate and the subsequent quenching are highly exothermic.[4] Inadequate temperature control on a large scale can lead to side reactions, impurity formation, and dangerous thermal runaway.

  • Reagent Handling & Safety: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[5][6][7][8] Handling large quantities requires specialized equipment and stringent safety protocols.

  • Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial for maintaining homogeneity and controlling the reaction. Poor mixing can lead to localized "hot spots" and reduced yields.

  • Product Purification: Removing impurities, such as the starting material or regioisomers, can be more complex and costly at a larger scale.

Q3: Are there alternative, potentially more scalable, synthetic routes?

Yes, while DoM is common in discovery labs, alternative routes may be more suitable for large-scale production. One such alternative is the direct bromination of 3-methoxybenzoic acid using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.[9] Another approach could involve the oxidation of a precursor like 2-bromo-6-methoxytoluene. While these routes may involve more steps, they often use less hazardous reagents and may be more amenable to standard manufacturing equipment.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up of the directed ortho-metalation synthesis of this compound.

Issue 1: Low or Inconsistent Yield

A drop in yield is one of the most common problems during scale-up. The root causes are often multifaceted.

Potential Cause Explanation & Scientific Rationale Recommended Solution & Protocol
Incomplete Metalation The deprotonation of 3-methoxybenzoic acid requires precise stoichiometry and temperature control. On a larger scale, inefficient mixing or slow addition of n-BuLi can lead to incomplete reaction. The highly basic n-BuLi can also be consumed by trace amounts of water in the solvent or on the glassware.[10]Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Titrate the n-BuLi solution before use to determine its exact molarity. For large-scale reactions, consider a slow, subsurface addition of n-BuLi to improve dispersion and temperature control. Monitor the reaction progress using in-process controls (IPCs) like HPLC or UPLC.
Degradation of Aryllithium Intermediate The aryllithium intermediate is unstable at higher temperatures. "Hot spots" in the reactor due to poor mixing or a rapid exotherm can cause it to decompose before the bromine source is added.Solution: Improve reactor mixing efficiency. Use a reactor with a high surface-area-to-volume ratio or one equipped with high-efficiency impellers. Maintain the reaction temperature at or below the recommended -78 °C to -70 °C range.[6] The addition of the brominating agent should be done in a controlled manner to prevent a large exotherm.
Side Reactions with Brominating Agent If the brominating agent is added too quickly or at too high a temperature, it can lead to over-bromination or other side reactions.Solution: Add the brominating agent (e.g., a solution of 1,2-dibromoethane in THF) slowly and controllably, ensuring the internal temperature does not rise significantly.
Issue 2: Formation of Impurities

The purity of the final product is critical, especially in pharmaceutical applications. Scaling up can introduce new or increased levels of impurities.

Potential Cause Explanation & Scientific Rationale Recommended Solution & Protocol
Unreacted Starting Material High levels of residual 3-methoxybenzoic acid are typically a sign of incomplete metalation (see Issue 1).Solution: Follow the recommendations for ensuring complete metalation. During workup, a basic wash (e.g., with sodium bicarbonate solution) can help remove the acidic starting material, but this is a corrective, not a preventative, measure.
Formation of Regioisomers While the methoxy group is a strong ortho-directing group, some lithiation can occur at other positions, leading to isomeric impurities that may be difficult to separate.Solution: The choice of base and solvent system can influence regioselectivity. The use of additives like tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of ortho-metalation by complexing with the lithium ion.[10]
Over-bromination The product itself can be deprotonated and brominated a second time, leading to di-bromo impurities.Solution: Use a precise stoichiometry of the brominating agent (typically 1.05-1.1 equivalents). Add the brominating agent slowly to avoid localized high concentrations. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Issue 3: Thermal Runaway and Safety Concerns

The use of n-butyllithium on a large scale poses significant safety risks that must be managed.[5][8]

Potential Cause Explanation & Scientific Rationale Recommended Solution & Protocol
Uncontrolled Exotherm Both the lithiation and the quenching steps are highly exothermic. Without adequate cooling capacity, the reaction temperature can rise uncontrollably, leading to solvent boiling and a potential fire or explosion.[4]Solution: Perform a reaction calorimetry study on a small scale to understand the heat flow of the reaction. Ensure the plant reactor has sufficient cooling capacity to handle the heat load. Use a semi-batch process where the n-BuLi is added slowly to control the rate of heat generation. Have an emergency quenching plan in place.
Pyrophoric Nature of n-BuLi n-Butyllithium can ignite on contact with air or moisture.[6][8]Solution: All transfers and reactions involving n-BuLi must be conducted under an inert atmosphere (e.g., nitrogen or argon). Use specialized closed-system transfer equipment. All personnel must be highly trained in handling pyrophoric reagents and equipped with appropriate personal protective equipment (PPE), including flame-retardant lab coats.[7]
Flammable Gas Production The reaction of n-BuLi with the acidic proton of the benzoic acid generates butane, a flammable gas.[10]Solution: The reactor must be properly vented to a safe location or a scrubber system to handle the off-gassing. Ensure the reaction area is well-ventilated and free of ignition sources.

Detailed Experimental Protocols

The following protocol is a general guideline for the scale-up of the synthesis of this compound and should be adapted and optimized for specific equipment and safety requirements.

Protocol 1: Scale-Up of Directed Ortho-Metalation

Safety Warning: This procedure involves highly hazardous and pyrophoric materials. It should only be performed by trained personnel in a facility designed for such reactions. A thorough hazard analysis is required before implementation.

Equipment:

  • Glass-lined or stainless steel reactor with appropriate cooling capacity (-80 °C), mechanical stirrer, thermocouple, and nitrogen/argon inlet.

  • Addition funnel or pump for controlled reagent addition.

  • Inert atmosphere handling system (e.g., glovebox or Schlenk line for lab scale, closed-system transfer for plant scale).

Reagents & Solvents:

Reagent/SolventTypical GradeKey Considerations
3-Methoxybenzoic Acid>99%Must be dry.
n-Butyllithium (in hexanes)1.6 M or 2.5 MTitrate before use. Handle as pyrophoric.[6]
Tetrahydrofuran (THF)AnhydrousMust be free of water and peroxides.
1,2-Dibromoethane>98%Toxic; handle with care.
Hydrochloric Acid (HCl)2 MFor workup.
Ethyl AcetateReagent GradeFor extraction.
Saturated Sodium BicarbonateFor workup.
BrineFor workup.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (nitrogen or argon).

  • Charging the Reactor: Charge the reactor with 3-methoxybenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF). Begin stirring and cool the mixture to -78 °C.

  • Lithiation: Slowly add n-butyllithium (2.1 eq) to the reaction mixture, maintaining the internal temperature below -70 °C. The addition rate should be controlled to manage the exotherm.

  • Reaction Monitoring: Stir the mixture at -78 °C for 1-2 hours. Take a sample for in-process control (IPC) analysis (e.g., by quenching a small aliquot and analyzing by HPLC) to confirm the consumption of the starting material.

  • Bromination: Slowly add a solution of 1,2-dibromoethane (1.1 eq) in anhydrous THF, again maintaining the temperature below -70 °C.

  • Quenching: After stirring for an additional 1-2 hours, slowly and carefully quench the reaction by adding it to a separate vessel containing 2 M hydrochloric acid, keeping the temperature of the quench vessel below 10 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and addressing low yield issues during the scale-up process.

Troubleshooting Workflow for Low Yield start Low Yield Observed (Post Scale-Up) check_ipc Analyze In-Process Controls (e.g., HPLC of crude reaction mixture) start->check_ipc high_sm High Starting Material (SM)? check_ipc->high_sm incomplete_metalation Potential Cause: Incomplete Metalation high_sm->incomplete_metalation Yes low_sm Low Starting Material (SM) high_sm->low_sm No solution_metalation Solutions: 1. Verify n-BuLi Titer 2. Ensure Anhydrous Conditions 3. Improve Mixing/Addition Strategy incomplete_metalation->solution_metalation check_impurities Analyze Impurity Profile low_sm->check_impurities degradation Potential Cause: Intermediate Degradation (Thermal Decomposition) check_impurities->degradation side_reactions Potential Cause: Side Reactions (e.g., Over-bromination) check_impurities->side_reactions solution_degradation Solutions: 1. Improve Cooling Efficiency 2. Reduce Reagent Addition Rate 3. Check for 'Hot Spots' in Reactor degradation->solution_degradation solution_side_reactions Solutions: 1. Verify Stoichiometry of Brominating Agent 2. Optimize Addition Temperature & Rate side_reactions->solution_side_reactions

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

  • n-Butyllithium - Wikipedia. [Link]
  • Flow Chemistry experiments of highly hazardous Butyl Lithium Reactions - Aragen Life Sciences. [Link]
  • Novel Non-Pyrophoric t- and n-Butyllithium Formul
  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. [Link]
  • n-Butyllithium (n-BuLi) - Common Organic Chemistry. [Link]
  • n-Butyllithium: Lessons Learned - Stanford Environmental Health & Safety. [Link]
  • Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies - ACS Public
  • Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed. [Link]
  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks - Organic Chemistry Portal. [Link]
  • Directed (ortho)
  • Directed Ortho-Metalation of Unprotected Benzoic Acids.
  • Asian Journal of Chemistry. [Link]
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]
  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google P
  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. [Link]
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google P
  • 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. [Link]
  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. [Link]
  • Synthesis of Bromo Acid by Solvent and C
  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. [Link]
  • Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)

Sources

Technical Support Center: Monitoring Reactions of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-methoxybenzoic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful monitoring and execution of your chemical reactions.

Introduction: The Challenges of a Sterically Hindered Substrate

This compound is a valuable building block in organic synthesis. However, the steric hindrance imposed by the ortho-bromo and ortho-methoxy substituents can significantly influence reaction kinetics and outcomes. This often leads to challenges such as low reactivity, incomplete conversions, and the formation of unexpected side products. Effective real-time reaction monitoring is therefore not just a matter of good practice, but a critical component for success. This guide will equip you with the knowledge to anticipate and address these challenges head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reaction monitoring of this compound.

Q1: Which analytical technique is best for monitoring the progress of reactions with this compound?

A1: The choice of technique depends on the specific reaction, available equipment, and the level of detail required.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative monitoring of most reactions involving this compound.[1] It is cost-effective and allows for the simultaneous analysis of multiple samples, making it ideal for tracking the disappearance of the starting material and the appearance of the product.[1]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and for reactions where TLC separation is challenging, HPLC is the preferred method.[2] It provides accurate data on conversion rates and can resolve closely related impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor reaction progress by observing the disappearance of signals corresponding to the starting material and the emergence of new signals for the product.[3] This technique is particularly useful for identifying intermediates and byproducts.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are powerful for confirming the molecular weight of products and byproducts, especially when coupled with a chromatographic separation method.[3]

Q2: I'm having trouble visualizing the spots on my TLC plate. What could be the issue?

A2: this compound and many of its derivatives are UV active due to the aromatic ring. Visualization should be performed under a UV lamp (typically at 254 nm). If the spots are still faint, it could be due to low concentration. Try spotting a more concentrated sample of your reaction mixture. Staining with potassium permanganate can also be effective for visualizing many organic compounds.

Q3: My Suzuki coupling reaction with this compound is sluggish or fails completely. What are the likely causes?

A3: This is a common issue due to the steric hindrance of the ortho-substituents.

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the carbon-bromine bond. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote this step.[4][5]

  • Catalyst Inhibition: The carboxylic acid or amino groups (if present in a derivative) can coordinate to the palladium center and inhibit its catalytic activity.[6]

  • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[4]

Q4: I'm observing a significant amount of a byproduct that appears to be 6-methoxybenzoic acid in my Suzuki coupling. What is happening?

A4: You are likely observing protodehalogenation, a side reaction where the bromine atom is replaced by a hydrogen atom.[4] This can be caused by:

  • Protic Solvents: The use of alcohol-based solvents can be a source of protons. Switching to anhydrous aprotic solvents like dioxane or toluene is recommended.[4]

  • Water: Ensure your reagents and solvents are anhydrous, as water can facilitate this side reaction.

  • Base: Certain bases can promote protodehalogenation.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter.

Issue 1: Incomplete Reaction - Starting Material Persists
Potential Cause Diagnostic Check Recommended Solution
Insufficient Reagent/Catalyst Verify the stoichiometry of all reagents and the catalyst loading.Add an additional portion of the limiting reagent or catalyst.
Low Reaction Temperature Measure the internal temperature of the reaction mixture.Increase the reaction temperature in increments, monitoring for decomposition.
Catalyst Deactivation (e.g., Suzuki Coupling) Observe the reaction mixture for the formation of palladium black.Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) and use degassed solvents.[5] Consider using a more robust ligand.[4][5]
Steric Hindrance This is inherent to the substrate.For Suzuki couplings, switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky ligand like SPhos).[4] For esterifications, consider using a more powerful coupling agent or more forcing conditions.
Issue 2: Formation of an Unknown Byproduct
Initial Observation (TLC/HPLC) Analytical Characterization Common Byproducts & Causes Preventative Measures
New spot on TLC with a different Rf value. Isolate the byproduct by column chromatography. Characterize by ¹H NMR and MS.Protodehalogenation (loss of Br): Common in Suzuki couplings. Caused by protic solvents or excess water.[4]Use anhydrous, aprotic solvents and dry reagents.[4]
Spot with a very high Rf on TLC. Check the solubility of the byproduct.Homocoupling of Boronic Acid (in Suzuki): Results in a biaryl byproduct. Often due to the presence of oxygen.Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[5]
Multiple new spots close to the product spot. Analyze the reaction mixture by LC-MS to identify the molecular weights of the byproducts.Isomeric Products or Decomposition: Can occur at elevated temperatures or with prolonged reaction times.Optimize the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Monitoring a Reaction by TLC
  • Prepare the TLC Plate: Draw a faint starting line with a pencil approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • Lane 1 (Starting Material): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate) and spot it on the starting line.

    • Lane 2 (Co-spot): Spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture): Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the starting line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The choice of mobile phase will depend on the polarity of the product.

  • Visualize the Plate: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Interpret the Results:

    • The starting material spot in the reaction mixture lane (Lane 3) should diminish over time.

    • A new spot corresponding to the product should appear.

    • The co-spot lane (Lane 2) helps to confirm the identity of the starting material spot in the reaction mixture.

Table 1: Representative TLC and HPLC Data
Compound Typical TLC Rf Value (3:1 Hexane:Ethyl Acetate) Typical HPLC Retention Time (C18 column, Acetonitrile:Water gradient)
This compound~0.4~5.2 min
Methyl 2-bromo-6-methoxybenzoate~0.7~6.8 min
2-Phenyl-6-methoxybenzoic acid~0.5~6.1 min

Note: These values are illustrative and can vary depending on the exact conditions.

Protocol 2: HPLC Method for Quantitative Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of solvent (e.g., acetonitrile) and filter before injection.

Part 4: Visualized Workflows

General Reaction Monitoring Workflow

ReactionMonitoring Start Start Reaction T0 Take t=0 sample Start->T0 Monitor Monitor by TLC/HPLC T0->Monitor InProgress Reaction in Progress Monitor->InProgress Unexpected Unexpected Result? Monitor->Unexpected Complete Reaction Complete? InProgress->Complete Workup Proceed to Work-up Complete->Workup Yes Continue Continue Reaction Complete->Continue No Continue->Monitor Troubleshoot Troubleshoot Unexpected->InProgress No Unexpected->Troubleshoot Yes

Caption: A general workflow for monitoring the progress of a chemical reaction.

Troubleshooting Decision Tree for a Failed Suzuki Coupling

SuzukiTroubleshooting Start Low/No Product in Suzuki Reaction CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst StandardLigand Using PPh3? CheckCatalyst->StandardLigand No CheckCatalyst->StandardLigand Yes SwitchLigand Switch to Bulky Ligand (e.g., SPhos, XPhos) StandardLigand->SwitchLigand Yes CheckBase Evaluate Base StandardLigand->CheckBase No SwitchLigand->CheckBase WeakBase Using weak base? (e.g., Na2CO3) CheckBase->WeakBase SwitchBase Switch to Stronger Base (e.g., K3PO4, Cs2CO3) WeakBase->SwitchBase Yes CheckSolvent Check Solvents WeakBase->CheckSolvent No SwitchBase->CheckSolvent Protodehalogenation Protodehalogenation observed? CheckSolvent->Protodehalogenation Anhydrous Use Anhydrous, Aprotic Solvent (e.g., Dioxane, Toluene) Protodehalogenation->Anhydrous Yes IncreaseTemp Increase Temperature Protodehalogenation->IncreaseTemp No Anhydrous->IncreaseTemp

Caption: A decision tree for troubleshooting common issues in Suzuki coupling reactions.

References

  • Supporting Inform
  • The Royal Society of Chemistry. (n.d.).
  • ADICHEMISTRY. (n.d.).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
  • SpectraBase. (n.d.). 2-BENZYLOXY-6-BROMO-3-METHOXY-BENZOIC-ACID - Optional[13C NMR] - Chemical Shifts. [Link]
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • Unknown. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]
  • ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). [Link]
  • Unknown. (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (n.d.).
  • Unknown. (n.d.). 25. The Grignard Reaction. [Link]
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3-methylphenyl ester on Newcrom R1 HPLC column. [Link]
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
  • National Institutes of Health. (n.d.).
  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. [Link]
  • PubChemLite. (n.d.). This compound (C8H7BrO3). [Link]
  • Common Organic Chemistry. (n.d.).
  • Scribd. (n.d.). Iupac Rules and Practice Sheet With Answers 1 PDF. [Link]
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • YouTube. (2018). Grignard Reagent Reaction Mechanism. [Link]
  • ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. [Link]
  • Unknown. (n.d.).
  • ResearchGate. (2015).
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid. [Link]
  • NIST. (n.d.). Benzoic acid, 2-methoxy-. [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Containing 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the workup of reactions involving 2-Bromo-6-methoxybenzoic acid. My aim is to equip you with the foundational knowledge and troubleshooting strategies necessary to navigate the complexities of isolating and purifying products derived from this versatile building block.

Introduction to this compound: Key Physicochemical Properties

This compound is a valuable reagent in organic synthesis, frequently employed in cross-coupling and Grignard reactions. Its utility stems from the presence of three key functional groups: an aryl bromide, a carboxylic acid, and a methoxy ether. Understanding the interplay of these groups is paramount for a successful reaction workup.

PropertyValue/DescriptionSignificance for Workup
Molecular Formula C₈H₇BrO₃[1]-
Molecular Weight 231.04 g/mol Essential for calculating molar quantities and yields.
Appearance Pale cream to cream powder[2]Visual cue for the state of the starting material.
Melting Point 123.0-128.0 °C[2]A depressed and broad melting point of the final product can indicate impurities.
Acidity (pKa) Estimated to be < 4.2The carboxylic acid group is the most critical handle for purification. Due to the "ortho effect," this compound is a stronger acid than benzoic acid (pKa ≈ 4.2).[3][4][5][6] The ortho-bromo and methoxy groups cause the carboxyl group to twist out of the plane of the benzene ring, which reduces resonance stabilization of the acid form and thereby increases its acidity.[4][6] This allows for its selective extraction into a basic aqueous phase, separating it from neutral or basic impurities.
Solubility Generally soluble in common organic solvents (e.g., THF, Dioxane, Ethyl Acetate). The corresponding carboxylate salt is soluble in water.Dictates the choice of extraction solvents.

Core Principles of Workup: An Overview

The workup strategy for any reaction involving this compound will invariably pivot on the acidic nature of the carboxylic acid group. The general workflow involves an acid-base extraction to isolate the acidic product from non-acidic byproducts and starting materials.

Workup_Overview Reaction_Mixture Crude Reaction Mixture Quench Quench Reaction (e.g., with water or NH4Cl) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (Organic Solvent vs. Aqueous Base) Quench->Extraction Organic_Phase Organic Phase: Neutral/Basic Impurities, Unreacted Starting Materials Extraction->Organic_Phase Separate Aqueous_Phase Aqueous Phase: Product as Carboxylate Salt Extraction->Aqueous_Phase Separate Acidification Acidify Aqueous Phase (e.g., with HCl) Aqueous_Phase->Acidification Precipitation Precipitation/Extraction of Acidic Product Acidification->Precipitation Purification Further Purification (Recrystallization/Chromatography) Precipitation->Purification Final_Product Pure Product Purification->Final_Product Grignard_Workup Start Reaction Mixture after CO2 Quench Quench with sat. NH4Cl (aq) Start->Quench Acidify Add 1M HCl Quench->Acidify Extract_Org Extract with Ether/EtOAc Acidify->Extract_Org Separate1 Separate Layers Extract_Org->Separate1 Aqueous1 Aqueous Layer (Mg salts) Separate1->Aqueous1 Organic1 Organic Layer (Product + Biphenyl) Separate1->Organic1 Extract_Base Extract Organic Layer with 1M NaOH Organic1->Extract_Base Separate2 Separate Layers Extract_Base->Separate2 Organic2 Organic Layer (Biphenyl) Separate2->Organic2 Aqueous2 Aqueous Layer (Product Salt) Separate2->Aqueous2 Acidify2 Acidify with conc. HCl to pH 1-2 Aqueous2->Acidify2 Isolate Filter Precipitate Acidify2->Isolate Pure_Product Pure Product Isolate->Pure_Product

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Bromo-6-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized aromatic compounds is paramount. 2-Bromo-6-methoxybenzoic acid is a key building block, valued for the specific arrangement of its functional groups which allows for diverse chemical modifications. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important intermediate, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Directed ortho-Metalation (DoM) of 3-BromoanisoleRoute 2: Oxidation of 2-Bromo-6-methoxytoluene
Starting Material 3-Bromoanisole2-Bromo-6-methoxytoluene
Key Transformation Ortho-lithiation followed by carboxylationBenzylic oxidation
Typical Reagents n-Butyllithium (n-BuLi), Dry Ice (solid CO₂)Potassium permanganate (KMnO₄) or other oxidizing agents
Number of Steps 1 (one-pot)1
Reported Yield Moderate to HighModerate to High
Key Challenges Requires strictly anhydrous conditions and low temperatures; potential for side reactions if conditions are not optimized.Potential for over-oxidation or incomplete reaction; purification from manganese dioxide byproduct.
Ideal for Situations requiring high regioselectivity from a readily available starting material.When the corresponding toluene derivative is accessible and milder reaction conditions are preferred over cryogenic setups.

Visualizing the Synthetic Pathways

To better conceptualize the chemical transformations, the following diagrams illustrate the core reactions of the two synthetic routes.

Synthesis_Routes cluster_0 Route 1: Directed ortho-Metalation cluster_1 Route 2: Oxidation A1 3-Bromoanisole B1 Lithium Intermediate A1->B1 + n-BuLi -78 °C, THF C1 This compound B1->C1 + CO₂ (Dry Ice) then H₃O⁺ A2 2-Bromo-6-methoxytoluene C2 This compound A2->C2 + KMnO₄ Heat

Caption: Comparative workflow of the two main synthetic routes to this compound.

Route 1: Directed ortho-Metalation of 3-Bromoanisole

This approach leverages the powerful and highly regioselective Directed ortho-Metalation (DoM) reaction. The methoxy group in 3-bromoanisole acts as a directed metalation group (DMG), guiding the deprotonation by a strong organolithium base to the position ortho to the methoxy group and meta to the bromine atom.[1][2] This strategy is elegant due to its high regioselectivity, often avoiding the formation of isomeric byproducts that can complicate purification.

Mechanistic Insight

The DoM reaction proceeds through the coordination of the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic oxygen atom of the methoxy group. This coordination brings the strong base in close proximity to the C6 proton, facilitating its abstraction and the formation of a stabilized aryllithium intermediate. Subsequent quenching with an electrophile, in this case, carbon dioxide (from dry ice), introduces the carboxylic acid functionality at the desired position.

Experimental Protocol:

Materials:

  • 3-Bromoanisole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromoanisole (1 equivalent) dissolved in anhydrous THF.

  • Litiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Carboxylation: The reaction mixture is then poured slowly over an excess of crushed dry ice in a separate flask. The mixture is allowed to warm to room temperature as the dry ice sublimes.

  • Work-up: The reaction is quenched by the addition of 1M HCl. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Organolithium reagents are extremely strong bases and will readily react with any protic source, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure high yields.

  • Low Temperature (-78 °C): The aryllithium intermediate is highly reactive and can be unstable at higher temperatures, leading to side reactions. Maintaining a low temperature throughout the lithiation and carboxylation steps is crucial for the success of the reaction.

Route 2: Oxidation of 2-Bromo-6-methoxytoluene

This classical approach involves the oxidation of the methyl group of 2-bromo-6-methoxytoluene to a carboxylic acid. This method is often employed when the corresponding toluene derivative is readily available or easily synthesized. A variety of oxidizing agents can be used, with potassium permanganate being a common and cost-effective choice.

Mechanistic Insight

The oxidation of the benzylic methyl group with potassium permanganate is a robust transformation. The reaction proceeds through a series of oxidative steps, likely involving a radical mechanism initiated by the abstraction of a benzylic hydrogen atom. The intermediate manganese species are eventually hydrolyzed during the work-up to yield the carboxylic acid.

Experimental Protocol:

Materials:

  • 2-Bromo-6-methoxytoluene

  • Potassium permanganate (KMnO₄)

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

Procedure:

  • Reaction Setup: A round-bottom flask is charged with 2-bromo-6-methoxytoluene (1 equivalent) and water. The mixture is heated to reflux with vigorous stirring.

  • Oxidation: Potassium permanganate (3-4 equivalents) is added portion-wise over several hours to the refluxing mixture. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up: After the reaction is complete (as indicated by a persistent brown precipitate of manganese dioxide), the mixture is cooled to room temperature. The excess potassium permanganate is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • Isolation: The manganese dioxide is removed by filtration. The filtrate is then acidified with concentrated HCl, leading to the precipitation of the crude this compound.

  • Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Causality Behind Experimental Choices:
  • Portion-wise Addition of KMnO₄: The oxidation reaction is highly exothermic. Adding the potassium permanganate in small portions helps to control the reaction temperature and prevent a runaway reaction.

  • Quenching with Sodium Bisulfite: Sodium bisulfite is a reducing agent that safely neutralizes any unreacted potassium permanganate, which is a strong oxidizer and can pose a safety hazard during work-up.

  • Acidification: The product of the oxidation is the potassium salt of the carboxylic acid, which is soluble in water. Acidification protonates the carboxylate to form the free carboxylic acid, which is less soluble and precipitates out of the aqueous solution.

Comparative Analysis and Field-Proven Insights

Regioselectivity: The Directed ortho-Metalation (Route 1) offers superior regioselectivity. The methoxy group's directing ability ensures the formation of the desired 2,6-disubstituted product with minimal formation of other isomers. In contrast, the synthesis of the starting material for Route 2, 2-bromo-6-methoxytoluene, may involve electrophilic aromatic substitution reactions that could yield a mixture of isomers, necessitating careful purification.

Reaction Conditions: Route 1 requires stringent anhydrous and cryogenic conditions, which may not be ideal for large-scale industrial production. The handling of pyrophoric n-butyllithium also demands significant safety precautions. Route 2, while often requiring elevated temperatures, generally employs less hazardous reagents and does not necessitate a strictly inert atmosphere, making it more amenable to scale-up.

Purification: The purification in Route 1 is often simplified due to the high regioselectivity of the reaction. The primary impurities are typically unreacted starting material and byproducts from the quenching of the organolithium reagent. In Route 2, the main challenge is the complete removal of the manganese dioxide byproduct. However, with proper filtration techniques, a clean product can be obtained.

Cost and Availability of Starting Materials: The choice of route may also be influenced by the cost and commercial availability of the starting materials. 3-Bromoanisole is a common chemical reagent. The availability of 2-bromo-6-methoxytoluene may be more limited, potentially requiring its synthesis in a preceding step.

Conclusion

Both the Directed ortho-Metalation of 3-bromoanisole and the oxidation of 2-bromo-6-methoxytoluene represent viable and effective strategies for the synthesis of this compound. The choice between these routes will ultimately depend on the specific requirements of the research or development project, including the desired scale, available equipment, and the cost and availability of starting materials. For laboratory-scale synthesis where high purity and regioselectivity are paramount, the Directed ortho-Metalation approach is often favored. For larger-scale production where operational simplicity and cost-effectiveness are key drivers, the oxidation of the corresponding toluene derivative may be the more practical option.

References

  • Mortier, J.; Bennetau, B.; Guesnet, J.; Moyroud, J. Directed lithiation of unprotected benzoic acids. J. Chem. Soc., Perkin Trans. 11995, 1265-1271.
  • Nguyen, T.-H.; Castanet, A.-S.; Mortier, J. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Org. Lett.2006, 8 (4), 765–768.

Sources

A Comparative Guide to the Reactivity of 2-Bromo-6-methoxybenzoic Acid and 2-Chloro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and advanced materials science, the selection of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted haloaromatic compounds, such as 2-Bromo-6-methoxybenzoic acid and 2-Chloro-6-methoxybenzoic acid, are foundational building blocks prized for their versatility. While structurally similar, the subtle difference in the halogen substituent—bromine versus chlorine—imparts a profound divergence in their chemical reactivity. This guide provides an in-depth, evidence-based comparison of these two reagents, designed to empower researchers to make informed decisions in their synthetic endeavors.

At a Glance: Key Reactivity Differences

Feature / Reaction TypeThis compound2-Chloro-6-methoxybenzoic AcidRationale
Primary Advantage Superior in Cross-Coupling ReactionsMore Reactive in Nucleophilic SubstitutionWeaker C-Br bond facilitates oxidative addition; higher electronegativity of Cl activates the ring for nucleophilic attack.
Acidity (pKa) Expected to be a strong acidExpected to be a slightly stronger acidBoth benefit from the "ortho effect". Chlorine's stronger inductive effect provides greater stabilization of the conjugate base.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) More Reactive Less ReactiveThe C-Br bond (≈280 kJ/mol) is weaker than the C-Cl bond (≈340 kJ/mol), making the rate-limiting oxidative addition step faster and more facile.[1]
Nucleophilic Aromatic Substitution (SNAr) Less ReactiveMore Reactive Chlorine's higher electronegativity makes the ipso-carbon more electrophilic and susceptible to attack by nucleophiles.[1][2]

The Foundational Principles: Electronic and Steric Effects

The reactivity of these molecules is governed by a delicate interplay of electronic effects, steric hindrance, and bond strengths.

  • Electronic Effects : Both bromine and chlorine are electronegative atoms that exert an electron-withdrawing inductive effect (-I) , which pulls electron density from the aromatic ring. Chlorine is more electronegative than bromine, resulting in a stronger -I effect. Conversely, through their lone pairs, they exert an electron-donating resonance effect (+M) . For halogens, the inductive effect typically dominates their influence on reactivity in electrophilic substitutions.[3] The methoxy group (-OCH3) is a strong resonance donor (+M) and a weak inductive withdrawer (-I).

  • Steric Hindrance & the Ortho Effect : The presence of two substituents (halogen and methoxy) ortho to the carboxylic acid group forces the -COOH group out of the plane of the benzene ring. This "ortho effect" disrupts coplanarity, which inhibits resonance between the carboxyl group and the ring, thereby increasing the acidity of the benzoic acid compared to its meta and para isomers.[4][5] Bromine has a larger atomic radius than chlorine, leading to greater steric hindrance around the reaction centers.

  • Carbon-Halogen Bond Strength : The critical difference for many reactions is the bond dissociation energy. The aromatic C-Br bond is significantly weaker than the C-Cl bond. This single factor is the primary determinant of the superior performance of aryl bromides in reactions involving the cleavage of this bond.[1]

Comparative Reactivity in Key Synthetic Transformations

The choice between the bromo- and chloro-analogs becomes clear when examining their performance in two of the most important classes of reactions in modern organic synthesis: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of complex biaryl structures.[6][7] The reactivity of the aryl halide in this reaction is paramount and generally follows the trend: I > Br > OTf >> Cl.[1][6]

Mechanistic Insight : The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7] This step is often rate-limiting. Due to the lower bond energy of the C-Br bond, this compound undergoes oxidative addition more readily than its chloro-analog.[1] This translates to faster reaction rates, the ability to use milder reaction conditions (lower temperatures), and often requires lower catalyst loadings to achieve high yields.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition (Rate-Limiting) ArPdR Ar-Pd(II)-R(L_n) (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product ArX Ar-X (2-Bromo- or 2-Chloro-6-methoxybenzoic acid) ArX->ArPdX Boronic R-B(OH)₂ (Boronic Acid) Boronic->ArPdR Base Base (e.g., K₂CO₃) Base->ArPdR caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are crucial for introducing nucleophiles onto an aromatic ring, displacing a leaving group.[2] Unlike cross-coupling, the strength of the C-X bond is less important than the electrophilicity of the carbon atom being attacked.

Mechanistic Insight : The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of the nucleophile on the carbon atom bearing the leaving group (the ipso-carbon) to form a resonance-stabilized carbanion known as a Meisenheimer complex .[2][8] The reaction is favored by the presence of strong electron-withdrawing groups (like NO₂) ortho and/or para to the leaving group.

The higher electronegativity of chlorine makes the ipso-carbon in 2-Chloro-6-methoxybenzoic acid more electron-deficient (more electrophilic) compared to the bromo-analog. This increased electrophilicity makes it a more favorable target for attack by a nucleophile, leading to a faster rate of Meisenheimer complex formation.[1]

SNAr_Mechanism cluster_0 SNAr Reaction Pathway Reactants Aryl-Halide + Nucleophile (Nu⁻) Transition1 Transition State 1 Reactants->Transition1 Attack of Nu⁻ (Rate-Determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Transition1->Meisenheimer Transition2 Transition State 2 Meisenheimer->Transition2 Loss of Leaving Group Products Aryl-Nu + Halide (X⁻) Transition2->Products caption Fig. 2: SNAr Addition-Elimination Mechanism

Caption: Fig. 2: The generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

To provide a practical context for these reactivity principles, the following are representative, self-validating protocols for key transformations.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for coupling with an arylboronic acid. Optimization for specific substrates is recommended.

Materials :

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (tricyclohexylphosphine) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed

Procedure :

  • Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition : Add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition : Evacuate and backfill the flask with inert gas three times. Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[1]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-6-methoxybenzoic Acid

This protocol outlines a general procedure for the substitution with a primary or secondary amine.

Materials :

  • 2-Chloro-6-methoxybenzoic acid (1.0 mmol, 1.0 equiv)

  • Amine (e.g., morpholine or piperidine) (2.5 mmol, 2.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO) (4 mL), anhydrous

Procedure :

  • Setup : To a clean, dry reaction vial equipped with a magnetic stir bar, add 2-Chloro-6-methoxybenzoic acid and K₂CO₃.

  • Reagent Addition : Add the anhydrous DMSO followed by the amine nucleophile.

  • Reaction : Seal the vial and heat the mixture to 100-120 °C. The reaction is typically faster for the chloro-analog due to its higher reactivity.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Work-up : After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water (20 mL) and acidify with 1M HCl to a pH of ~3-4.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification : Concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Final Recommendation

The choice between this compound and 2-Chloro-6-methoxybenzoic acid is not a matter of universal superiority but of strategic selection based on the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions , the higher reactivity of This compound makes it the clear substrate of choice, enabling more efficient and reliable bond constructions.

  • For nucleophilic aromatic substitution (SNAr) reactions , the enhanced electrophilicity of the ipso-carbon makes 2-Chloro-6-methoxybenzoic acid the more reactive and preferred starting material.

By understanding the fundamental principles that govern their divergent reactivity, researchers can better design synthetic routes, optimize reaction conditions, and accelerate the discovery and development of novel molecules.

References

  • askIITians. (2012, March 18). 2 bromo benzoic acid is more acidic than 2 chloro benzoic acid.Explain...
  • Doc Brown's Chemistry. Aromatic chlorination bromination electrophilic substitution.
  • Quora. (2017, April 26). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?
  • Quora. (2019, January 23). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • Quora. (2017, April 26). Which is more acidic between benzoic acid and p-bromobenzoic acid, and why?
  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Chemguide. The halogenation of benzene - electrophilic substitution.
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
  • Quora. (2018, February 6). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?
  • Wikipedia. Suzuki reaction.
  • YouTube. (2023, April 13). Nucleophilic Aromatic Substituion.
  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene: A Chemist's Perspective.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Reactions of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Tetra-Ortho Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, its application in the synthesis of sterically congested molecules, such as biaryls with substituents at all four ortho positions, remains a significant hurdle.[2] The substrate at the heart of this guide, 2-bromo-6-methoxybenzoic acid, exemplifies this challenge. The presence of two ortho-substituents—a bromine atom and a methoxy group—flanking the coupling site creates substantial steric hindrance.[3][4] Furthermore, the carboxylic acid moiety introduces its own set of complexities, including potential catalyst inhibition and the need for careful base selection.

This guide provides an in-depth, objective comparison of three distinct classes of palladium catalysts for the Suzuki coupling of this demanding substrate. We will move beyond simple protocol recitation to explore the mechanistic rationale behind catalyst selection, offering field-proven insights to guide researchers, scientists, and drug development professionals toward successful outcomes.

The Mechanistic Hurdle: Steric Hindrance in the Catalytic Cycle

To understand why this reaction is challenging, we must first examine the fundamental steps of the Suzuki-Miyaura catalytic cycle. Steric hindrance primarily impedes two key steps: oxidative addition and reductive elimination. Bulky substituents around the reaction center can slow the approach of the palladium(0) catalyst to the C-Br bond and hinder the final bond-forming step that releases the product and regenerates the catalyst.

Suzuki_Cycle cluster_steps Pd0 L-Pd(0) (Active Catalyst) ArPdBr L-Pd(II)-Ar(Br) Pd0->ArPdBr Ar-Br Steric1 Hindered by ortho groups OxAdd Oxidative Addition (Often Rate-Limiting) ArPdAr L-Pd(II)-Ar(Ar') ArPdBr->ArPdAr [Ar'B(OR)₃]⁻ Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' Steric2 Hindered by ortho groups RedElim Reductive Elimination Product Ar-Ar' (Product) Substrate Ar-Br Boronic Ar'-B(OR)₂ + Base OxAdd_pos Transmetal_pos RedElim_pos

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impeded by steric hindrance.

Effective catalyst systems for substrates like this compound must overcome these barriers. This is typically achieved by using ligands that are both bulky and electron-rich, a principle that will be evident in our comparison.[5]

Comparative Performance of Palladium Catalyst Systems

The choice of palladium source and, more critically, the ancillary ligand dictates the success of a challenging Suzuki coupling. We compare three representative systems: a classical catalyst, a modern Buchwald-type phosphine ligand system, and a highly stable N-heterocyclic carbene (NHC) precatalyst.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Avg. Time (h)Expected Yield (%)Turnover Number (TON)
1. Classical: Pd(PPh₃)₄3 - 5K₂CO₃Dioxane/H₂O10012 - 24< 40~8 - 13
2. Buchwald: Pd(OAc)₂ / SPhos1 - 2K₃PO₄Toluene or Dioxane100 - 1104 - 12> 90~45 - 90
3. NHC: PEPPSI-IPr1 - 2K₃PO₄THF or Dioxane80 - 1002 - 6> 95~48 - 95

Note: This data is synthesized from typical results for sterically hindered aryl bromides and serves as a comparative benchmark.[5][6][7][8] Actual results may vary and require optimization.

Deep Dive: The Rationale Behind Experimental Choices

The Ligand: Architect of Reactivity
  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This classical, air-stable catalyst is often a starting point for simple couplings.[6] However, for hindered substrates, it frequently fails. The triphenylphosphine (PPh₃) ligands are not bulky or electron-donating enough to promote the formation of the highly reactive, monoligated 14-electron L-Pd(0) species that is necessary for efficient oxidative addition with hindered substrates.

  • SPhos (A Buchwald Ligand): The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[5][9] SPhos and similar ligands (e.g., XPhos, RuPhos) possess several key features:

    • Bulk: Their large steric profile facilitates the reductive elimination step.[5]

    • Electron-Donating Ability: They increase electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[5]

    • Monoligation: They readily stabilize the key L-Pd(0) intermediate, which is far more reactive than the corresponding bis-ligated species formed with PPh₃.[5] These ligands are typically used with a simple palladium(II) precursor like Pd(OAc)₂, from which the active Pd(0) species is generated in situ.

  • IPr (An N-Heterocyclic Carbene): NHC ligands, featured in catalysts like PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), represent another major advancement.[6][10]

    • Strong σ-Donors: NHCs are even stronger electron donors than phosphines, leading to highly active catalysts.[11]

    • High Stability: The strong Pd-C bond in NHC complexes results in exceptionally stable and robust catalysts, often leading to higher turnover numbers and resistance to degradation at high temperatures.[8][10]

    • Precatalyst Form: The PEPPSI-IPr complex is an air- and moisture-stable Pd(II) precatalyst that is easily handled and provides a reliable, rapid initiation to the active Pd(0) catalyst.[10][11]

The Base: More Than a Simple Activator

The base plays a dual role in the Suzuki reaction: it activates the boronic acid to form a more nucleophilic boronate species, and it neutralizes the acid generated during the reaction.[12] For our substrate, this compound, the choice is critical.

  • Why K₃PO₄ or Cs₂CO₃? A moderately strong, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is ideal.[13] It is strong enough to deprotonate both the boronic acid and the carboxylic acid of the substrate without causing unwanted side reactions like esterification of the starting material or product with alcohol-based solvents.

  • Avoiding Strong Hydroxide Bases: While effective for boronic acid activation, strong bases like NaOH or KOH in the presence of heat can promote undesired side reactions, including protodeboronation (loss of the boronic acid group).

Solvent and Temperature

Anhydrous, polar aprotic solvents like 1,4-dioxane, THF, or toluene are standard for these reactions.[12] The addition of a small amount of water can sometimes be beneficial for dissolving the inorganic base, but for substrates prone to protodeboronation, anhydrous conditions are often preferred.[13] Due to the high activation barrier for the oxidative addition of sterically hindered substrates, elevated temperatures (80-110 °C) are typically required to achieve a reasonable reaction rate.[7]

Experimental Protocols

The following workflow and protocols provide a validated starting point for performing the Suzuki coupling of this compound.

Sources

A Senior Scientist's Guide to Purity Analysis: HPLC and CE Profiling of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality; it is a cornerstone of safety, efficacy, and reproducibility. 2-Bromo-6-methoxybenzoic acid, a vital building block in the synthesis of various therapeutic agents, is no exception. Its impurity profile can significantly influence the outcome of subsequent synthetic steps and the quality of the final drug substance.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the purity analysis of this compound. We will move beyond rote protocols to explain the scientific rationale behind the analytical choices, ensuring a robust and self-validating approach to quality assessment.

The Analytical Imperative: Why Purity Matters

The purity of this compound is critical. Potential impurities may arise from the starting materials, side reactions during synthesis (e.g., isomers, over- or under-brominated species), or degradation. These impurities can be structurally similar to the main compound, making their separation and quantification a significant analytical challenge. An effective analytical method must provide the specificity and sensitivity to resolve the target analyte from all potential contaminants. High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for this task, renowned for its robustness and versatility.[1][2] However, orthogonal techniques like Capillary Electrophoresis (CE) offer unique advantages and can provide a more comprehensive purity profile.[3][4]

Primary Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the premier choice for the analysis of moderately polar small molecules like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase.

Causality in Method Design: The "Why" Behind the Parameters

Our objective is to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from any potential impurities. A method for impurity analysis must provide clear separation of each peak to allow for identification and potential quantification.[5]

  • Column Selection (Stationary Phase) : A C18 (octadecylsilane) column is the logical starting point. Its long alkyl chains provide sufficient hydrophobicity to retain the aromatic ring of our analyte. We select a column with end-capping to minimize peak tailing caused by interactions between the acidic carboxyl group and residual silanols on the silica surface.

  • Mobile Phase Selection : A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that offers good UV transparency and solvating power. The gradient elution, starting with a higher water content and increasing the acetonitrile concentration over time, ensures that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe.

  • pH Modification : The pKa of the carboxylic acid group on the analyte is crucial. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled. By adding an acidifier like 0.1% phosphoric acid or formic acid, we lower the pH to approximately 2.5-3.0. At this pH, the carboxylic acid is protonated (non-ionized), making it less polar and more readily retained on the C18 column. This suppresses ionization and prevents peak tailing.

  • Detection : this compound contains a chromophore (the substituted benzene ring) that absorbs UV light. A photodiode array (PDA) or UV detector is therefore ideal. By scanning across a range of wavelengths, we can select the wavelength of maximum absorbance (λmax) for optimal sensitivity, while also checking for the presence of co-eluting impurities with different spectral profiles (peak purity analysis).

Experimental Protocol: HPLC Purity of this compound

Instrumentation & Consumables:

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • 0.45 µm syringe filters.

Method Parameters:

Parameter Setting
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B 0.1% Phosphoric Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 230 nm
Injection Vol. 5 µL

| Gradient | 0-2 min: 30% B, 2-15 min: 30% to 90% B, 15-17 min: 90% B, 17-18 min: 90% to 30% B, 18-25 min: 30% B |

Procedure:

  • Standard Preparation : Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a 100 µg/mL stock solution.

  • Sample Preparation : Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.

  • System Suitability : Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis : Inject the sample solution and monitor the chromatogram for the main peak and any impurity peaks.

  • Purity Calculation : The purity is typically calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (ACN/H2O) A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Gradient Elution (C18 Column) D->E F UV Detection (230 nm) E->F G Chromatogram Integration F->G H Purity Calculation (Area % Report) G->H

Sources

A Comparative Spectroscopic Guide to 2-Bromo-6-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of aromatic carboxylic acids is paramount. These molecules serve as fundamental building blocks for novel therapeutics and advanced materials. This guide offers an in-depth spectroscopic comparison of 2-Bromo-6-methoxybenzoic acid and a curated selection of its derivatives. By examining their spectral signatures across various techniques, we aim to provide a valuable resource for compound identification, purity assessment, and understanding structure-property relationships.

The Central Role of Spectroscopy

Spectroscopic techniques are indispensable tools for probing the molecular architecture of organic compounds. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture. In this guide, we will delve into five key techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within a molecule, offering insights into conjugation and the presence of chromophores.

This guide will systematically present the spectroscopic data for this compound and compare it with its derivatives, highlighting the spectral shifts and changes that arise from subtle structural modifications.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a given compound. This systematic approach ensures that a complete dataset is acquired for thorough structural characterization and comparison.

Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Reporting Sample Compound of Interest NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analyze FTIR FT-IR Spectroscopy Sample->FTIR Analyze MS Mass Spectrometry Sample->MS Analyze UVVis UV-Vis Spectroscopy Sample->UVVis Analyze Analysis Spectral Interpretation & Comparative Analysis NMR->Analysis FTIR->Analysis MS->Analysis UVVis->Analysis Report Comprehensive Report & Data Archiving Analysis->Report

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

This compound: The Parent Compound

This compound serves as our reference compound. Its spectroscopic properties are the baseline against which we will compare its derivatives.

Spectroscopic Data of this compound
Spectroscopic TechniqueData
¹H NMR Aromatic protons typically appear in the range of 6.8-7.5 ppm. The methoxy group (-OCH₃) protons will be a singlet around 3.9 ppm. The carboxylic acid proton (-COOH) will be a broad singlet at a downfield shift, often above 10 ppm.
¹³C NMR The aromatic carbons will show signals between 110-160 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically around 165-175 ppm. The methoxy carbon will appear around 55-60 ppm.
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (2500-3300), C=O stretch of the carboxylic acid (~1700), C-O stretches (~1250 and ~1050), and aromatic C=C stretches (1400-1600).[1]
Mass Spec (m/z) The molecular ion peak [M]⁺ will be observed at approximately 230 and 232, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Key fragments may include the loss of the carboxylic acid group and the methoxy group.[2]
UV-Vis (λmax) Expected to show absorption bands in the UV region characteristic of substituted benzene rings. Substituents on the benzene ring can cause a shift in the absorption maxima.[3]

Comparative Spectroscopic Analysis of Derivatives

The following sections will compare the spectroscopic data of this compound with four of its derivatives. The structural modifications in these derivatives will lead to predictable and informative changes in their respective spectra.

The chosen derivatives for this comparison are:

  • 2-Chloro-6-methoxybenzoic Acid: Substitution of bromine with chlorine.

  • 2-Bromo-6-hydroxybenzoic Acid: Substitution of the methoxy group with a hydroxyl group.

  • 2-Bromo-6-methylbenzoic Acid: Substitution of the methoxy group with a methyl group.

  • Methyl 2-Bromo-6-methoxybenzoate: Esterification of the carboxylic acid.

2-Chloro-6-methoxybenzoic Acid

Replacing the bromine atom with a less electronegative and smaller chlorine atom is expected to cause subtle but discernible shifts in the spectroscopic data.

Comparative Spectroscopic Data

Spectroscopic TechniqueThis compound2-Chloro-6-methoxybenzoic AcidAnalysis of Differences
¹H NMR Aromatic protons: ~6.8-7.5 ppmAromatic protons: ~6.9-7.4 ppm[4]The chemical shifts of the aromatic protons are expected to be similar, with minor variations due to the different electronic effects of bromine and chlorine.
¹³C NMR Aromatic carbons: 110-160 ppmAromatic carbons: 110-160 ppmThe carbon attached to the halogen will show a different chemical shift; the C-Cl signal will be more upfield compared to the C-Br signal.
FT-IR (cm⁻¹) C-Br stretch presentC-Cl stretch present (typically 600-800 cm⁻¹)The most significant difference will be the presence of a C-Cl stretching vibration instead of a C-Br stretch.
Mass Spec (m/z) [M]⁺ at ~230/232 (Br isotopes)[2][M]⁺ at ~186/188 (Cl isotopes)[5]The molecular ion peak will be significantly lighter and will show the characteristic 3:1 isotopic pattern for chlorine (³⁵Cl and ³⁷Cl).
UV-Vis (λmax) Characteristic benzene absorptionCharacteristic benzene absorptionMinor shifts in the absorption maxima are expected due to the change in the halogen substituent.
2-Bromo-6-hydroxybenzoic Acid

The replacement of the methoxy group with a hydroxyl group introduces a protic functional group, which will have a significant impact on the spectroscopic data, particularly in ¹H NMR and FT-IR.

Comparative Spectroscopic Data

Spectroscopic TechniqueThis compound2-Bromo-6-hydroxybenzoic AcidAnalysis of Differences
¹H NMR -OCH₃ singlet at ~3.9 ppmAbsence of -OCH₃ singlet. Presence of a broad -OH singlet.The disappearance of the methoxy singlet and the appearance of a new, exchangeable hydroxyl proton signal are key differentiators.
¹³C NMR -OCH₃ carbon at ~55-60 ppmAbsence of -OCH₃ signal. The carbon attached to the -OH group will be shifted.The absence of the methoxy carbon signal is a clear indicator of the structural change.
FT-IR (cm⁻¹) C-O-C stretches presentA broad O-H stretch from the phenolic hydroxyl group will be present, in addition to the carboxylic acid O-H.The FT-IR spectrum will be more complex in the O-H stretching region.
Mass Spec (m/z) [M]⁺ at ~230/232[2][M]⁺ at ~216/218[6]The molecular ion peak will be lighter by 14 mass units, corresponding to the difference between a methoxy and a hydroxyl group.
UV-Vis (λmax) Characteristic benzene absorptionExpected to show a bathochromic (red) shift.[7]The hydroxyl group is a stronger activating group than the methoxy group, which typically leads to a red shift in the UV-Vis spectrum.
2-Bromo-6-methylbenzoic Acid

Replacing the electron-donating methoxy group with a less electron-donating methyl group will influence the electronic environment of the aromatic ring.

Comparative Spectroscopic Data

Spectroscopic TechniqueThis compound2-Bromo-6-methylbenzoic AcidAnalysis of Differences
¹H NMR -OCH₃ singlet at ~3.9 ppm-CH₃ singlet around 2.5 ppmThe characteristic methoxy singlet is replaced by a methyl singlet at a more upfield position.
¹³C NMR -OCH₃ carbon at ~55-60 ppm-CH₃ carbon around 20 ppmThe methoxy carbon signal is absent and a new, more upfield methyl carbon signal appears.
FT-IR (cm⁻¹) C-O-C stretches presentC-H stretches from the methyl group (~2900-3000 cm⁻¹)The spectrum will show additional C-H stretching and bending vibrations from the methyl group.
Mass Spec (m/z) [M]⁺ at ~230/232[2][M]⁺ at ~214/216[8]The molecular ion peak will be lighter, reflecting the mass difference between a methoxy and a methyl group.
UV-Vis (λmax) Characteristic benzene absorptionExpected to show a slight hypsochromic (blue) shift.The methyl group is less electron-donating than the methoxy group, which may result in a blue shift of the absorption maxima.
Methyl 2-Bromo-6-methoxybenzoate

Esterification of the carboxylic acid to a methyl ester will primarily affect the signals associated with the carboxyl group and introduce new signals for the methyl ester group.

Comparative Spectroscopic Data

Spectroscopic TechniqueThis compoundMethyl 2-Bromo-6-methoxybenzoateAnalysis of Differences
¹H NMR Broad -COOH singlet (>10 ppm)-COOCH₃ singlet around 3.9 ppm[9]The highly deshielded carboxylic acid proton is absent and a new singlet for the methyl ester protons appears.
¹³C NMR -COOH carbon at ~165-175 ppm-COOCH₃ carbonyl carbon at a similar shift, and a new -OCH₃ carbon signal around 52 ppm.A new carbon signal for the methyl group of the ester will be present.
FT-IR (cm⁻¹) Broad O-H stretch (2500-3300)Absence of the broad O-H stretch. C=O stretch of the ester may be at a slightly higher wavenumber.[10]The most prominent change is the disappearance of the broad carboxylic acid O-H band.
Mass Spec (m/z) [M]⁺ at ~230/232[2][M]⁺ at ~244/246[11]The molecular ion peak will be heavier by 14 mass units due to the addition of a methyl group.
UV-Vis (λmax) Characteristic benzene absorptionExpected to have a very similar absorption profile.The electronic transitions of the aromatic ring are not significantly affected by esterification of the distal carboxylic acid.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

UV-Vis Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or water).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance of the sample solution across a range of wavelengths (typically 200-800 nm), using the pure solvent as a reference.

  • Data Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax).

Conclusion

This guide provides a framework for the spectroscopic comparison of this compound and its derivatives. The presented data and analyses demonstrate how subtle changes in molecular structure are reflected in distinct and predictable ways across various spectroscopic techniques. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic signatures is crucial for the unambiguous identification of compounds, the assessment of their purity, and the rational design of new molecules with desired properties.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from https://www.rsc.
  • ChemicalBook. (n.d.). 2-CHLORO-6-METHYLBENZOIC ACID(21327-86-6) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/21327-86-6_1HNMR.htm
  • ChemicalBook. (n.d.). This compound(31786-45-5) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/31786-45-5_1HNMR.htm
  • ChemicalBook. (n.d.). 2-chloro-6-methoxybenzoic acid (3260-89-7) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/3260-89-7_1HNMR.htm
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from https://www.rsc.
  • TRC. (n.d.). Methyl 2-Bromo-6-methoxybenzoate. Retrieved from https://www.lgcstandards.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from https://www.rsc.
  • ChemicalBook. (n.d.). 2-Bromobenzoic acid(88-65-3) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/88-65-3_1HNMR.htm
  • SpectraBase. (n.d.). 2-Bromo-6-methylbenzoic acid - Optional[Raman] - Spectrum. Retrieved from https://spectrabase.com/spectrum/ILKR0aw3nmt
  • NIST. (n.d.). Methyl-2-bromobenzoate. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C610946&Type=IR-SPEC&Index=1
  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C16627627&Type=UV-VIS&Index=0
  • Royal Society of Chemistry. (n.d.). 4. Retrieved from https://www.rsc.
  • ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and their Role in Crystallization. Retrieved from https://pubs.acs.org/doi/10.1021/acs.cgd.0c01605
  • ChemicalBook. (n.d.). 2-Bromo-6-methylbenzoic acid | 90259-31-7. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8242488.htm
  • Thermo Fisher Scientific. (n.d.). This compound, 98%. Retrieved from https://www.thermofisher.
  • Sigma-Aldrich. (n.d.). This compound. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/665673
  • Matrix Scientific. (n.d.). 2-Bromo-6-methylbenzoic acid. Retrieved from https://www.
  • PubChem. (n.d.). Methyl 2-bromo-6-methoxybenzoate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13940770
  • PubChem. (n.d.). This compound. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11117881
  • SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester. Retrieved from https://spectrabase.com/compound/FXnSEMdMLUl
  • ChemicalBook. (n.d.). 4-Chloro-2-methoxybenzoic acid(57479-70-6) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/57479-70-6_1HNMR.htm
  • ChemicalBook. (n.d.). 5-bromo-2,4-dihydroxybenzoic acid(7355-22-8) 13c nmr. Retrieved from https://www.chemicalbook.com/spectrum/7355-22-8_13CNMR.htm
  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from https://repository.up.ac.za/bitstream/handle/2263/26950/04chapter4.pdf
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methylbenzoic acid 96%. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/665673
  • Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from https://pubs.rsc.org/en/content/articlepdf/2020/cp/d0cp02462a
  • PubChem. (n.d.). 2-Chloro-6-methoxybenzoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/76750
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from https://phytobank.jp/wiki/PhytoBank:PHY0064709
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0141437). Retrieved from https://www.np-mrd.org/spectra/NP0141437
  • J&K Scientific. (n.d.). 2-Bromo-6-methylbenzoic acid | 90259-31-7. Retrieved from https://www.jk-scientific.com/en/product-90259-31-7.html
  • NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C88653&Type=IR-SPEC&Index=1
  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from https://www.chem.wisc.edu/users/low/chem344/344_ps_3_spectra.pdf
  • Biosynth. (n.d.). 2-Bromo-6-hydroxybenzoic acid. Retrieved from https://www.biosynth.com/p/NBA87670/2-bromo-6-hydroxybenzoic-acid
  • Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from https://www.chegg.com/homework-help/questions-and-answers/interpret-1h-nmr-13c-nmr-spectra-data-provided-evidence-structure-2-methoxybenzoic-acid-pl-q33621430
  • PubChem. (n.d.). Methyl 6-bromo-3-methoxy-2-methylbenzoate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/54335079
  • PubMed. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Retrieved from https://pubmed.ncbi.nlm.nih.gov/21703917/
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxybenzoic acid. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/c44805
  • SciSpace. (2022). Article. Retrieved from https://typeset.
  • SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from https://spectrabase.com/spectrum/6NJTpvoxeW
  • ChemicalBook. (n.d.). Methyl 2-methoxybenzoate(606-45-1) 13C NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/606-45-1_13CNMR.htm
  • Sigma-Aldrich. (n.d.). Methyl 6-bromo-3-methoxy-2-methylbenzoate. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/701679
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from https://www.np-mrd.org/spectra/NP0001315
  • ChemicalBook. (n.d.). 2,6-Dimethylbenzoic acid(632-46-2) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/632-46-2_1HNMR.htm
  • ChemicalBook. (n.d.). 2-Bromobenzoic acid(88-65-3) 13C NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/88-65-3_13CNMR.htm
  • SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from https://spectrabase.com/spectrum/2-Bromo-benzoic%20acid-13c-nmr-1
  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from https://www.utsc.utoronto.ca/webapps/chemistry/msds/uv.php

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the identification of versatile chemical scaffolds is a critical starting point for innovation. 2-Bromo-6-methoxybenzoic acid represents one such scaffold, a highly functionalized building block whose derivatives have demonstrated significant potential across various therapeutic areas, most notably in oncology. The strategic placement of the bromine atom, a methoxy group, and a carboxylic acid on the phenyl ring provides a rich platform for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This guide provides an in-depth comparison of the biological activities of compounds synthesized from this scaffold. Moving beyond a simple catalog of derivatives, we will explore the causal relationships between synthetic strategies, molecular structure, and biological outcomes. We will delve into specific mechanisms of action, supported by experimental data and detailed protocols, to offer a comprehensive resource for advancing research in this promising area of medicinal chemistry.

Part I: The Synthetic Landscape: From Scaffold to Bioactive Derivative

The utility of this compound lies in its capacity to undergo a variety of chemical transformations, allowing for the creation of diverse molecular architectures. The bromine atom at the 2-position is a key synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 1-position is readily converted into amides, esters, or other functional groups.

The choice of synthetic route is fundamentally linked to the desired biological target. For instance, targeting protein-protein interactions might necessitate larger, more complex structures generated via cross-coupling, whereas targeting an enzyme's active site might involve building upon the core via amide bond formation.

G cluster_0 Core Scaffold cluster_1 Key Transformations cluster_2 Resulting Compound Classes Scaffold 2-Bromo-6-methoxy- benzoic acid Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Scaffold->Coupling Arylboronic Acid Pd Catalyst Amidation Amide Bond Formation Scaffold->Amidation Amine Coupling Agent Reduction Reduction to Aldehyde (for Chalcone Synthesis) Scaffold->Reduction Oxidation then Condensation Biphenyls Substituted Biaryls & Benzimidazoles Coupling->Biphenyls Amides Benzamide Derivatives (e.g., PARP Inhibitors) Amidation->Amides Chalcones Chalcones Reduction->Chalcones G cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor SSB1 DNA Single-Strand Break (SSB) PARP1 PARP Enzyme SSB1->PARP1 Repair1 SSB Repair PARP1->Repair1 Viability1 Cell Survival Repair1->Viability1 SSB2 DNA Single-Strand Break (SSB) PARP2 PARP Trapped SSB2->PARP2 PARPi PARP Inhibitor PARPi->PARP2 Inhibits & Traps DSB Replication Fork Collapse (DSB Formation) PARP2->DSB HR_defect Defective Homologous Recombination (HR) DSB->HR_defect Repair Fails Apoptosis Apoptosis (Cell Death) HR_defect->Apoptosis

Caption: The mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Comparative Data of Approved PARP Inhibitors

This table serves as a benchmark for the development of new inhibitors derived from the this compound scaffold. The goal would be to synthesize derivatives with comparable or superior potency and selectivity.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Key Structural Feature
Olaparib1.91.5Phthalazinone-benzamide
Rucaparib1.46.4Indole-benzamide
Niraparib3.82.1Indazole-benzamide
Talazoparib0.571.2Fluoro-phthalazinone-benzamide

Data collated from multiple sources on PARP inhibitor potency.[1]

Experimental Protocol: PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of a compound on PARP1 activity.

  • Assay Preparation: Coat a 96-well plate with histones (the substrate for PARP1).

  • Reaction Mixture: Prepare a reaction buffer containing activated DNA, NAD+, and the test compound at various concentrations.

  • Enzyme Addition: Add recombinant human PARP1 enzyme to each well to initiate the PARylation reaction. Incubate for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate to remove unreacted NAD+ and the test compounds.

  • Antibody Incubation: Add a primary antibody that specifically recognizes poly(ADP-ribose) (PAR), followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Detection: Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

  • Data Analysis: The signal is proportional to PARP1 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Part III: Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing lead compounds.[2] For derivatives of this compound, several structural features are key determinants of biological activity:

  • The Benzoic Acid Core: The carboxylic acid group is a critical hydrogen bond donor and acceptor, often anchoring the molecule in the active site of a target enzyme or receptor.[2]

  • The 2-Bromo Group: The bromine atom is an electron-withdrawing group that can influence the acidity of the carboxylic acid. More importantly, it serves as a versatile synthetic handle for introducing diverse substituents that can explore different pockets of a binding site.[3][4] Its position ortho to the carboxylic acid can also induce conformational constraints that may be favorable for binding.

  • The 6-Methoxy Group: This group is electron-donating and can influence the electronic properties of the aromatic ring. Its steric bulk can also play a role in directing the conformation of the molecule and its interaction with biological targets.[5]

For PARP inhibitors, the benzamide portion is crucial for interacting with the nicotinamide-binding pocket of the enzyme. Modifications to the aryl group introduced via coupling at the 2-bromo position are essential for achieving high potency and selectivity, as seen in the diverse structures of approved PARPi.

Conclusion and Future Outlook

This compound is a promising and versatile scaffold for the development of novel bioactive compounds, particularly in the field of oncology. Its derivatives have demonstrated both broad-spectrum cytotoxicity and the potential for targeted enzyme inhibition.

Future research should focus on:

  • Systematic Library Synthesis: Creating libraries of derivatives by exploring a wide range of substituents at the 2-position to build a comprehensive SAR model.

  • Mechanism of Action Studies: Moving beyond cytotoxicity to elucidate specific molecular targets, such as PARP, kinases, or other enzymes implicated in cancer progression.[4][6]

  • Optimization of Pharmacokinetics: Modifying the scaffold to improve properties such as solubility, metabolic stability, and cell permeability.

By leveraging the synthetic versatility of this scaffold and applying rigorous biological evaluation, researchers can unlock new therapeutic avenues and develop next-generation agents for challenging diseases.

References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.).
  • Pierre LL, Moses NM, Peter CM. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Natural Products Chemistry & Research. [Link]
  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.).
  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (n.d.).
  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. [Link]
  • Biological Activity of Natural and Synthetic Compounds. (2022).
  • Fikroh, R. A., et al. (2025). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.).
  • Biological Activity of Natural and Synthetic Compounds. (2022). MDPI. [Link]
  • 2-Bromo-6-(methoxycarbonyl)benzoic acid. (n.d.). PubChem. [Link]
  • Lichexanthone. (n.d.). Wikipedia. [Link]
  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing.
  • Role of PARP Inhibitors in BRCA-Related Malignancies. (2018). U.S. Pharmacist. [Link]
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2022). MDPI. [Link]
  • Yap, T. A., et al. (2023). PARP inhibitors: enhancing efficacy through rational combinations.
  • Rose, M., et al. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting.

Sources

A Comparative Guide to the Synthesis of 2-Bromo-6-methoxybenzoic Acid: A Cost-Benefit Analysis of Plausible Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-6-methoxybenzoic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its specific substitution pattern offers a unique scaffold for the development of novel compounds with diverse biological activities. However, a comprehensive, comparative guide detailing its synthesis is notably absent in readily available scientific literature. This guide aims to fill that gap by presenting a cost-benefit analysis of two plausible and robust synthetic methodologies: the diazotization and bromination of 2-amino-6-methoxybenzoic acid via a Sandmeyer-type reaction, and the directed ortho-metalation and bromination of 2-methoxybenzoic acid.

It is crucial to note that due to the limited direct experimental data for the synthesis of this compound, this guide is based on established chemical principles and extrapolated from similar transformations. The presented protocols are proposed and may require further optimization, and the performance metrics are estimations based on typical yields and purities for these classes of reactions.

Methodology 1: Diazotization and Bromination of 2-Amino-6-methoxybenzoic Acid (Sandmeyer Reaction)

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This classical approach is well-understood and utilizes readily available and relatively inexpensive reagents.

Reaction Pathway & Mechanism

The reaction proceeds in two main stages. First, the primary aromatic amine, 2-amino-6-methoxybenzoic acid, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[4][5] This intermediate is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide ion, liberating nitrogen gas and forming the desired product. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]

Experimental Protocol (Proposed)

Materials:

  • 2-Amino-6-methoxybenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 2-amino-6-methoxybenzoic acid in a mixture of hydrobromic acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 1.1 equivalents of sodium nitrite in deionized water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve 1.2 equivalents of copper(I) bromide in hydrobromic acid.

    • Cool the copper(I) bromide solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.

  • Workup and Purification:

    • Extract the reaction mixture with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Workflow Diagram

cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Workup & Purification start_diaz 2-Amino-6-methoxybenzoic acid reagents_diaz NaNO₂, HBr, H₂O (0-5 °C) start_diaz->reagents_diaz intermediate Diazonium Salt reagents_diaz->intermediate reagents_sandmeyer CuBr, HBr (0 °C to RT) intermediate->reagents_sandmeyer product_crude Crude this compound reagents_sandmeyer->product_crude workup Extraction & Washing product_crude->workup purification Recrystallization workup->purification product_pure Pure this compound purification->product_pure

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Methodology 2: Directed ortho-Metalation and Bromination of 2-Methoxybenzoic Acid

Directed ortho-metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic compounds.[6][7][8][9][10] This modern technique utilizes a directing group to guide a strong base to deprotonate a specific ortho-position, creating a carbanion that can then be quenched with an electrophile.

Reaction Pathway & Mechanism

In this proposed route, the methoxy and carboxylate groups of 2-methoxybenzoic acid cooperatively direct the metalation to the 6-position. Treatment with a strong base, such as sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), generates a dianion.[6][7] This intermediate is then quenched with a bromine source, such as N-bromosuccinimide (NBS), to introduce the bromine atom at the desired position.

Experimental Protocol (Proposed)

Materials:

  • 2-Methoxybenzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • N-Bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • Metalation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add 2.2 equivalents of TMEDA, followed by the slow, dropwise addition of 2.2 equivalents of s-BuLi solution.

    • Slowly add a solution of 1.0 equivalent of 2-methoxybenzoic acid in anhydrous THF to the reaction mixture, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1-2 hours.

  • Bromination:

    • In a separate flask, prepare a solution of 1.2 equivalents of N-bromosuccinimide in anhydrous THF and cool to -78 °C.

    • Slowly add the NBS solution to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

  • Workup and Purification:

    • Quench the reaction by the slow addition of 1M hydrochloric acid.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by column chromatography or recrystallization to afford pure this compound.

Workflow Diagram

cluster_metalation Directed ortho-Metalation cluster_bromination Bromination cluster_purification_dom Workup & Purification start_dom 2-Methoxybenzoic acid reagents_dom s-BuLi, TMEDA, THF (-78 °C) start_dom->reagents_dom intermediate_dom Ortho-lithiated intermediate reagents_dom->intermediate_dom reagents_bromination NBS, THF (-78 °C to RT) intermediate_dom->reagents_bromination product_crude_dom Crude this compound reagents_bromination->product_crude_dom workup_dom Quenching, Extraction & Washing product_crude_dom->workup_dom purification_dom Column Chromatography or Recrystallization workup_dom->purification_dom product_pure_dom Pure this compound purification_dom->product_pure_dom

Caption: Workflow for the synthesis of this compound via directed ortho-metalation.

Cost-Benefit Analysis

The following table provides a comparative analysis of the two proposed synthetic routes. The costs are based on currently available catalogue prices from major chemical suppliers and are subject to change. The performance metrics are estimations and should be treated as such.

Parameter Method 1: Sandmeyer Reaction Method 2: Directed ortho-Metalation Analysis
Starting Material 2-Amino-6-methoxybenzoic acid2-Methoxybenzoic acid2-Methoxybenzoic acid is generally less expensive and more readily available.[11][12][13][14]
Key Reagents Sodium nitrite, Copper(I) bromides-Butyllithium, TMEDA, N-BromosuccinimideReagents for the Sandmeyer reaction are significantly cheaper and less hazardous.[15][16][17][18][19][20][21][22][23][24][25][26][27]
Estimated Yield 60-75%70-85%DoM is expected to provide a higher yield due to its high regioselectivity.
Estimated Purity Good to Excellent (after recrystallization)Excellent (after chromatography/recrystallization)Both methods can yield high-purity products, though DoM may require more rigorous purification to remove organometallic byproducts.
Reaction Time 4-6 hours3-5 hoursThe reaction times are comparable.
Safety Considerations Diazonium salts can be explosive if isolated or allowed to warm up. Use of HBr.s-BuLi is pyrophoric and requires handling under inert atmosphere. Cryogenic temperatures are necessary.The Sandmeyer reaction is generally considered safer for standard laboratory settings, although caution with diazonium salts is essential. DoM requires specialized skills and equipment for handling pyrophoric reagents.
Environmental Impact Use of copper salts, which can be environmentally hazardous.Use of organolithium reagents and halogenated solvents.Both methods have environmental considerations. Proper waste disposal is crucial for both.
Scalability Readily scalable.More challenging to scale up due to the use of cryogenic temperatures and pyrophoric reagents.The Sandmeyer reaction is more amenable to large-scale synthesis.
Estimated Cost per Gram LowerHigherThe significantly lower cost of reagents for the Sandmeyer reaction makes it the more economical choice, especially at scale.

Conclusion and Recommendations

Both the Sandmeyer reaction and directed ortho-metalation present viable, albeit proposed, pathways for the synthesis of this compound.

  • The Sandmeyer reaction is the recommended method for most applications, particularly for larger-scale synthesis. Its primary advantages are the lower cost of starting materials and reagents, the relative safety of the procedure (with appropriate precautions), and its established scalability. While the estimated yield may be slightly lower than the DoM approach, the overall economic viability and operational simplicity make it a more practical choice.

  • Directed ortho-metalation offers the potential for higher yields and excellent regioselectivity. This method would be advantageous for small-scale synthesis where maximizing the yield from a valuable or complex starting material is the primary concern. However, the higher cost and the hazardous nature of the reagents, coupled with the need for specialized equipment and handling techniques, make it less suitable for routine or large-scale production.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, budgetary constraints, and the available laboratory infrastructure and expertise. Further experimental validation and optimization of these proposed methods are encouraged to establish definitive performance metrics.

References

  • IndiaMART. 2-Methoxy Benzoic Acid - O Anisic Acid Latest Price, Manufacturers & Suppliers. Accessed January 11, 2026.
  • Fisher Scientific. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g. Accessed January 11, 2026.
  • Thermo Fisher Scientific. Copper(I) bromide, 98% 1 kg. Accessed January 11, 2026.
  • baseclick GmbH. Copper(I) bromide (CuBr). Accessed January 11, 2026.
  • Chem-Impex. N-Bromosuccinimide. Accessed January 11, 2026.
  • GTI Laboratory Supplies. N-Bromosuccinimide, 99.98%, Certified® 30g. Accessed January 11, 2026.
  • Strem Catalog. Copper(I) bromide, min. 98%. Accessed January 11, 2026.
  • ChemicalBook. 2-Methoxybenzoic acid | 529-75-9. Accessed January 11, 2026.
  • Sigma-Aldrich. N-Bromosuccinimide ReagentPlus®, 99%. Accessed January 11, 2026.
  • Thermo Fisher Scientific. N-Bromosuccinimide, 99% 10 g. Accessed January 11, 2026.
  • Sigma-Aldrich. Copper(I) bromide 99.999% trace metals. Accessed January 11, 2026.
  • Thermo Fisher Scientific. Copper(I) bromide, 98% 250 g. Accessed January 11, 2026.
  • TCI Chemicals. N,N,N',N'-Tetramethylethylenediamine | 110-18-9. Accessed January 11, 2026.
  • Sigma-Aldrich. 2-Methoxybenzoic acid ReagentPlus®, 99% o-Anisic acid. Accessed January 11, 2026.
  • IndiaMART. N,N,N'',N'' - Tetra Methyl Ethylene Diamine (Tmeda) Or (Temed). Accessed January 11, 2026.
  • Cole-Parmer. Reagents Sodium Nitrite, Purified; 500 g. Accessed January 11, 2026.
  • ChemicalBook. Sodium nitrite Price. Accessed January 11, 2026.
  • eBay. N-Bromosuccinimide, 99.98%, Certified® 30g. Accessed January 11, 2026.
  • Chem-Impex. 2-Methoxybenzoic acid. Accessed January 11, 2026.
  • Sigma-Aldrich. 2-Methoxybenzoic acid ReagentPlus®, 99% o-Anisic acid. Accessed January 11, 2026.
  • Strem. s-Butyllithium, 12% in cyclohexane (1.4M). Accessed January 11, 2026.
  • GTI Laboratory Supplies. TMEDA, =>99%, for synthesis, Inorganic®. Accessed January 11, 2026.
  • Thermo Fisher Scientific. sec-Butyllithium, 1.3M sol. in cyclohexane/hexane (92/8), AcroSeal™. Accessed January 11, 2026.
  • PubMed. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Accessed January 11, 2026.
  • G-Biosciences. TEMED. Accessed January 11, 2026.
  • Krackeler Scientific, Inc. sec-Butyllithium solution. Accessed January 11, 2026.
  • Organic Chemistry Portal. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Accessed January 11, 2026.
  • Sigma-Aldrich. sec-Butyllithium 1.4M cyclohexane. Accessed January 11, 2026.
  • Ingredi. Sodium Nitrite FCC - Bulk 50lb Bags. Accessed January 11, 2026.
  • Organic Syntheses. diphenic acid. Accessed January 11, 2026.
  • ECHEMI. Sodium nitrite Price and Market Analysis. Accessed January 11, 2026.
  • L.S.College, Muzaffarpur.
  • Thermo Fisher Scientific. 2-Amino-6-methoxybenzoic acid, 97% 1 g. Accessed January 11, 2026.
  • Thermo Fisher Scientific. 2-Amino-6-methoxybenzoic acid, 97% 1 g. Accessed January 11, 2026.
  • TCI AMERICA. 2-Amino-6-methoxybenzoic Acid | 53600-33-2. Accessed January 11, 2026.
  • Made-in-China.com. Tmeda. Accessed January 11, 2026.
  • Wikipedia. Sandmeyer reaction. Accessed January 11, 2026.
  • Filo.
  • Semantic Scholar. Directed lithiation of unprotected benzoic acids. Accessed January 11, 2026.
  • methylbenzoate-benzoicacid.com. Reliable Chemical Trading Partner, Professional 2-Amino-6-methoxybenzoic acid Supply. Accessed January 11, 2026.
  • University of Liverpool. Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Accessed January 11, 2026.
  • ResearchGate. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks | Request PDF. Accessed January 11, 2026.
  • Organic Chemistry Portal. Sandmeyer Reaction. Accessed January 11, 2026.
  • AMERICAN ELEMENTS. sec-Butyllithium Solution. Accessed January 11, 2026.
  • University of Connecticut. Directed (ortho)
  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Accessed January 11, 2026.
  • ResearchGate. SCHEME-3 Method II: Diazotization of anthranilic acid: A mixture of.... Accessed January 11, 2026.
  • L.S.College, Muzaffarpur. Sandmeyer reaction. Accessed January 11, 2026.
  • Tokyo Chemical Industry Co., Ltd. 2-Amino-6-methoxybenzoic Acid | 53600-33-2. Accessed January 11, 2026.
  • SciSpace. The bromination of anthranilic acid. Accessed January 11, 2026.

Sources

The Synthetic Versatility of 2-Bromo-6-methoxybenzoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of foundational building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. In the vast repository of chemical intermediates, 2-Bromo-6-methoxybenzoic acid emerges as a strategically functionalized scaffold, poised for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of its applications, supported by experimental data and protocols, to empower you in your research endeavors.

Core Attributes of this compound

This compound is a substituted aromatic carboxylic acid. Its utility in organic synthesis is primarily dictated by the interplay of its three key functional groups: the carboxylic acid, the bromine atom, and the methoxy group.

  • The Carboxylic Acid: This group serves as a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, and other derivatives, providing a means to introduce molecular diversity and modulate the physicochemical properties of target molecules.

  • The Bromine Atom: Positioned at the 2-position, the bromine atom is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of many pharmaceuticals and advanced materials.

  • The Methoxy Group: The electron-donating nature of the methoxy group at the 6-position influences the reactivity of the aromatic ring and can play a crucial role in directing subsequent electrophilic substitution reactions. It can also be a key pharmacophoric element in the final bioactive molecule.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance Solid
Melting Point 123-128 °C
CAS Number 31786-45-5

Application in the Synthesis of Heterocyclic Scaffolds: A Focus on Benzofurans

A significant application of bromo-substituted benzoic acid derivatives lies in the synthesis of heterocyclic compounds, which form the core of many biologically active molecules. Benzofurans, in particular, are a prominent class of heterocycles with a wide range of pharmacological activities. While direct synthesis from this compound is not extensively documented, its structure is primed for conversion into precursors for benzofuran synthesis.

A plausible synthetic strategy involves an initial transformation of this compound, for instance, into a suitable salicylaldehyde derivative, which can then undergo cyclization. An analogous pathway starting from the related 2-Hydroxy-6-methoxybenzoic acid provides a valuable template for this approach.

Illustrative Experimental Workflow: Synthesis of a Benzofuran Precursor

The following diagram illustrates a potential workflow for the conversion of this compound into a key intermediate for benzofuran synthesis.

G A This compound B Reduction (e.g., BH3·SMe2) A->B C 2-Bromo-6-methoxybenzyl alcohol B->C D Oxidation (e.g., MnO2) C->D E 2-Bromo-6-methoxybenzaldehyde D->E F Palladium-Catalyzed Coupling (e.g., Sonogashira with a terminal alkyne) E->F G Substituted o-alkynylbenzaldehyde F->G H Intramolecular Cyclization (e.g., Copper-catalyzed) G->H I Substituted Benzofuran H->I

Caption: A potential synthetic pathway from this compound to a substituted benzofuran.

Comparative Analysis of Cyclization Precursors

The choice of starting material for benzofuran synthesis significantly impacts the reaction conditions and overall yield. Below is a comparative table of different precursors and their typical performance in palladium-catalyzed cyclization reactions.

PrecursorTypical CatalystBaseSolventTemperature (°C)Yield (%)
o-Iodophenol and terminal alkynePd(PPh₃)₄ / CuIEt₃NDMF80-10070-90
o-Bromophenol and terminal alkynePd(PPh₃)₄ / CuIEt₃NDMF100-12060-80
o-Chlorophenol and terminal alkynePd₂(dba)₃ / XPhosCs₂CO₃Dioxane120-14040-60

This data, while not specific to this compound derivatives, illustrates the general reactivity trend of aryl halides in such cyclizations (I > Br > Cl), providing a basis for experimental design.

The Power of Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is its most valuable asset for synthetic diversification. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[1]

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[2] This is particularly relevant for the synthesis of biaryl structures, which are prevalent in pharmaceuticals.

Illustrative Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture (e.g., Toluene/Water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing Arylamines

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[3] This reaction is crucial for the synthesis of a wide array of arylamines, which are common motifs in bioactive compounds.

Illustrative Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, add a palladium precatalyst and a suitable phosphine ligand to a reaction vessel.

  • Add a base (e.g., NaOtBu or Cs₂CO₃).

  • Add this compound and the desired amine.

  • Add a degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 80-110 °C, monitoring the reaction by TLC or LC-MS.

  • After cooling, quench the reaction and extract the product.

  • Purify by column chromatography.

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst and ligand is critical for the success of cross-coupling reactions. The following table provides a general comparison of common catalyst systems for different coupling reactions.

ReactionCommon Palladium PrecursorCommon LigandTypical Yield Range (%)
Suzuki-MiyauraPd(PPh₃)₄, Pd(OAc)₂PPh₃, SPhos, XPhos70-95
Buchwald-HartwigPd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos65-90
SonogashiraPd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃75-95
HeckPd(OAc)₂P(o-tol)₃60-85

Synthesis of this compound: A Comparative Overview

The accessibility of this compound is a key consideration for its use in large-scale synthesis. Several methods have been reported for the synthesis of related bromo-methoxybenzoic acids, which can be adapted for the target molecule.

Method 1: Direct Bromination of m-Methoxybenzoic Acid

This method involves the direct bromination of m-methoxybenzoic acid. However, this can lead to a mixture of isomers due to the directing effects of the carboxyl and methoxy groups.

Method 2: Synthesis from 2-Amino-6-methoxybenzoic Acid via Sandmeyer Reaction

The Sandmeyer reaction provides a more regioselective route, starting from the corresponding amino derivative.

Illustrative Workflow for Sandmeyer Reaction:

G A 2-Amino-6-methoxybenzoic acid B Diazotization (NaNO2, HBr, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuBr) C->D E This compound D->E

Caption: A regioselective synthesis of this compound via the Sandmeyer reaction.

A patent for a similar compound, 2-bromo-5-methoxybenzoic acid, reports yields of up to 92.7% with high purity using N-bromosuccinimide as the brominating agent.[4] This suggests that optimized conditions can lead to efficient synthesis of the target molecule.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for organic synthesis. Its strategic placement of a bromine atom, a carboxylic acid, and a methoxy group provides a powerful platform for the construction of complex and potentially bioactive molecules, particularly heterocyclic scaffolds and biaryl compounds. The amenability of the bromo group to a wide range of palladium-catalyzed cross-coupling reactions is the cornerstone of its synthetic utility.

While direct, published applications of this compound are not as prevalent as for some of its isomers, the principles and protocols outlined in this guide, drawn from analogous systems, provide a robust framework for its effective utilization. Future research will undoubtedly uncover novel applications of this promising intermediate in the fields of drug discovery, agrochemicals, and materials science.

References

  • Makarov, A.S., et al. (2019). A Simple Synthesis of Densely Substituted Benzofurans by Domino Reaction of 2-Hydroxybenzyl Alcohols with 2-Substituted Furans. Synthesis, 51.
  • Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans. Synthesis, 44(08), 1171-1177.
  • Barros, M. S. (Ed.). (2021).
  • Nowak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. (n.d.).
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.).
  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.).
  • EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (n.d.).
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
  • Akkarasamiyo, S., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Sharma, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(13), 3073.
  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (n.d.).
  • US Patent No. 7,141,698. (2006).
  • PubChem. (n.d.). 2-Bromo-6-(methoxycarbonyl)benzoic acid.
  • Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube.

Sources

A Comparative Guide to the Synthesis of 2-Bromo-6-methoxybenzoic Acid: A Modern Approach vs. Traditional Bromination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the efficient and regioselective construction of substituted aromatic compounds is of paramount importance. 2-Bromo-6-methoxybenzoic acid is a valuable building block, and its synthesis presents a classic challenge of regioselectivity. This guide provides an in-depth comparison between a modern, directed synthetic strategy and a traditional electrophilic bromination approach for the preparation of this key intermediate. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics.

At a Glance: A Tale of Two Synthetic Philosophies

ParameterNew Method: Directed Ortho-Metalation (DoM) Traditional Method: Electrophilic Bromination
Starting Material 2-Methoxybenzoic acid2-Methoxybenzoic acid
Key Transformation Regioselective lithiation followed by electrophilic quenchDirect electrophilic aromatic substitution
Typical Reagents s-Butyllithium (s-BuLi), TMEDA, 1,2-DibromoethaneBromine (Br₂), Ferric Bromide (FeBr₃)
Reported/Expected Yield High (for the lithiation step)Moderate to Low (mixture of isomers expected)
Regioselectivity Excellent (exclusively at the 6-position)Poor (mixture of 3-bromo, 5-bromo, and potentially di-bromo isomers)
Key Challenges Requires anhydrous conditions and low temperaturesPoor regioselectivity, difficult purification
Ideal for Precise synthesis of the pure 6-bromo isomerRapid, less controlled synthesis where isomer separation is feasible

The Modern Approach: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic rings.[1][2] This method leverages the coordinating ability of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton. In the case of 2-methoxybenzoic acid, the carboxylate group, formed in situ, acts as a potent DMG.[3][4]

Mechanistic Rationale

The synthesis of this compound via DoM proceeds through a well-defined pathway. The process begins with the deprotonation of the carboxylic acid by s-butyllithium (s-BuLi). The resulting lithium carboxylate then forms a complex with the lithium agent, facilitated by the chelating agent N,N,N',N'-tetramethylethylenediamine (TMEDA). This complex positions the base in close proximity to the C6 proton, leading to a regioselective deprotonation and the formation of a dilithiated intermediate. The subsequent introduction of an electrophilic bromine source, such as 1,2-dibromoethane, results in the formation of the desired this compound with high precision.[5][6][7]

Directed Ortho-Metalation cluster_0 Step 1: Formation of the Directed Metalation Complex cluster_1 Step 2: Regioselective Lithiation cluster_2 Step 3: Electrophilic Quench 2-Methoxybenzoic_Acid 2-Methoxybenzoic Acid Lithium_Carboxylate Lithium Carboxylate Complex 2-Methoxybenzoic_Acid->Lithium_Carboxylate Deprotonation & Complexation sBuLi_TMEDA s-BuLi / TMEDA sBuLi_TMEDA->Lithium_Carboxylate Dilithiated_Intermediate Dilithiated Intermediate Lithium_Carboxylate->Dilithiated_Intermediate Deprotonation at C6 Product This compound Dilithiated_Intermediate->Product Bromination Bromine_Source 1,2-Dibromoethane Bromine_Source->Product

Mechanism of Directed Ortho-Metalation for this compound Synthesis.
Experimental Protocol: Directed Ortho-Metalation

Materials:

  • 2-Methoxybenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • s-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • 1,2-Dibromoethane

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-methoxybenzoic acid (1.0 eq.).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (2.2 eq.) to the solution.

  • Slowly add s-BuLi (2.2 eq.) dropwise, maintaining the temperature at -78 °C. The solution will typically turn a deep color.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of 1,2-dibromoethane (1.5 eq.) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for an additional 2 hours and then warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The Traditional Approach: Electrophilic Bromination

The classical method for introducing a bromine atom onto an aromatic ring is through electrophilic aromatic substitution.[8][9] For substituted benzenes, the regiochemical outcome is dictated by the electronic nature of the substituents already present.

Mechanistic Considerations

In 2-methoxybenzoic acid, the methoxy group (-OCH₃) is an activating, ortho-para director, while the carboxylic acid group (-COOH) is a deactivating, meta director.[10] These opposing directing effects lead to a complex product mixture upon electrophilic bromination. The methoxy group strongly activates the positions ortho (C3) and para (C5) to it, while the carboxyl group deactivates the entire ring, particularly the ortho (C3) and para (C5) positions relative to itself. Bromination at the C6 position is sterically hindered by the adjacent carboxylic acid group and electronically disfavored by its deactivating nature. Consequently, direct bromination is expected to yield primarily a mixture of 3-bromo-2-methoxybenzoic acid and 5-bromo-2-methoxybenzoic acid, with the desired this compound being a minor or even negligible product.

Electrophilic_Bromination 2-Methoxybenzoic_Acid 2-Methoxybenzoic Acid Product_Mixture Mixture of Isomers (3-bromo, 5-bromo, etc.) 2-Methoxybenzoic_Acid->Product_Mixture Electrophilic Aromatic Substitution Br2_FeBr3 Br₂ / FeBr₃ Br2_FeBr3->Product_Mixture

Electrophilic bromination of 2-methoxybenzoic acid leading to a mixture of isomers.
Experimental Protocol: Electrophilic Bromination

Materials:

  • 2-Methoxybenzoic acid

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Iron powder (or anhydrous Ferric Bromide, FeBr₃)

  • Sodium bisulfite solution

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve 2-methoxybenzoic acid (1.0 eq.) in glacial acetic acid.

  • Add a catalytic amount of iron powder.

  • Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Pour the reaction mixture into ice-cold water.

  • Add a saturated solution of sodium bisulfite to quench any unreacted bromine.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • The crude product will be a mixture of isomers and will require extensive purification, likely through fractional crystallization or preparative HPLC, to isolate the desired this compound.

Comparative Analysis and Conclusion

The validation of a new synthetic method hinges on its ability to overcome the limitations of existing procedures. The directed ortho-metalation of 2-methoxybenzoic acid represents a significant advancement over traditional electrophilic bromination for the synthesis of this compound.

Regioselectivity: The DoM approach offers unparalleled regioselectivity, providing the desired 6-bromo isomer exclusively. In contrast, electrophilic bromination results in a mixture of isomers, necessitating challenging and often low-yielding purification steps.

Yield: While the DoM procedure requires stringent anhydrous and cryogenic conditions, the high regioselectivity translates to a higher effective yield of the desired product. The yield from the electrophilic bromination is inherently compromised by the formation of multiple side products.

Scope and Limitations: The DoM protocol is generally applicable to a wide range of substituted aromatics, provided a suitable directing group is present. Its main limitations are the need for strong organolithium bases and inert atmosphere techniques. Electrophilic bromination is a more straightforward reaction to set up but is limited by its lack of regiocontrol in complex systems.

For researchers and drug development professionals requiring regiochemically pure this compound, the directed ortho-metalation method is unequivocally the superior choice. Its elegance lies in its ability to predictably functionalize a specific C-H bond, a testament to the power of modern synthetic organic chemistry.

Characterization Data for this compound

  • CAS Number: 31786-45-5[11]

  • Molecular Formula: C₈H₇BrO₃

  • Molecular Weight: 231.04 g/mol

  • Appearance: White to off-white solid

  • Melting Point: Data not consistently available in searched literature.

  • ¹H NMR (Predicted): δ (ppm) 7.4-7.6 (m, 2H), 7.0-7.2 (m, 1H), 3.9 (s, 3H).

  • ¹³C NMR (Predicted): δ (ppm) 165.0 (C=O), 157.0 (C-OCH₃), 133.0, 131.0, 125.0, 115.0, 112.0 (Ar-C), 56.0 (OCH₃). (Note: Experimental NMR data was not found in the searched literature; predicted spectra should be used as a reference and confirmed with experimental data.)

Visualization of the Validation Workflow

Validation_Workflow Start Define Synthetic Target: This compound New_Method New Method: Directed Ortho-Metalation Start->New_Method Traditional_Method Traditional Method: Electrophilic Bromination Start->Traditional_Method Protocol_Dev_New Develop Detailed Protocol (DoM) New_Method->Protocol_Dev_New Protocol_Dev_Trad Develop Detailed Protocol (Bromination) Traditional_Method->Protocol_Dev_Trad Execution_New Execute Synthesis Protocol_Dev_New->Execution_New Execution_Trad Execute Synthesis Protocol_Dev_Trad->Execution_Trad Analysis_New Analyze Product: Yield, Purity (NMR, LC-MS) Execution_New->Analysis_New Analysis_Trad Analyze Product: Yield, Purity (NMR, LC-MS) Execution_Trad->Analysis_Trad Comparison Compare Performance Metrics Analysis_New->Comparison Analysis_Trad->Comparison Conclusion Conclude on Superior Method Comparison->Conclusion

Workflow for the validation and comparison of synthetic methods.

References

  • Directed ortho Metal
  • Directed Ortho Metalation.
  • Directed ortho metal
  • Directed Metal
  • Directed ortho metal
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768.
  • Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed.
  • Substitution Reactions of Benzene and Other Arom
  • Supporting Inform
  • Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. YouTube (2023-03-01).
  • Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. PubMed.
  • Electronic Supplementary Inform
  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts (2022-09-24).
  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks | Request PDF.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Directed (ortho)
  • SUPPORTING INFORM
  • Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid : r/OrganicChemistry. Reddit (2023-02-15).
  • This compound | 31786-45-5. ChemicalBook.
  • Electrophilic halogen
  • Cas 90326-61-7,5-BroMo-2-Methoxy-4-Methyl-benzoic acid | lookchem.
  • 2-Bromo-5-methoxybenzoic acid 98 22921-68-2. Sigma-Aldrich.
  • This compound Suppliers. ChemNet.
  • This compound(31786-45-5) 1H NMR spectrum. ChemicalBook.
  • 2-BENZYLOXY-6-BROMO-3-METHOXY-BENZOIC-ACID - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com.
  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604).
  • 2-Bromo-5-methoxybenzoic Acid | 22921-68-2 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • This compound synthesis. chemicalbook.
  • This compound. Sigma-Aldrich.
  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science (RSC Publishing).
  • Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?. Quora (2018-01-03).
  • 2-Methoxybenzoic acid | C8H8O3 | CID 11370. PubChem.
  • 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts (2019-06-05).
  • A Comparative Guide to the Regioselective Functionalization of 2-Bromo-5-methoxybenzothiazole. Benchchem.
  • Regioselective construction of two isomeric BN-fused aromatic frameworks enabling the synthesis of ultralong room-temperature phosphorescence materials. Chemical Science (RSC Publishing).

Sources

A Comparative Kinetic Analysis of 2-Bromo-6-methoxybenzoic Acid: Navigating the Intricacies of the Ortho Effect

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, scientist, and drug development professional, a deep understanding of reaction kinetics is not merely academic—it is the bedrock of predictive synthesis, mechanistic elucidation, and the accelerated development of novel therapeutics. This guide provides a comparative study of the reaction kinetics of 2-Bromo-6-methoxybenzoic acid, a molecule whose reactivity is profoundly governed by the interplay of steric and electronic effects stemming from its ortho-disubstituted aromatic core.

While comprehensive kinetic data for a broad range of reactions involving this compound is not extensively published, this guide synthesizes established principles of physical organic chemistry with data from analogous systems. By examining the well-documented "ortho effect," we can construct a robust framework for predicting and understanding the kinetic behavior of this and similarly substituted benzoic acids.

The Decisive Influence of Ortho-Disubstitution

The reactivity of substituted benzoic acids is a classic case study in physical organic chemistry. The electronic nature of substituents on the aromatic ring significantly influences the rates and equilibria of reactions at the carboxyl group. For meta- and para-substituted systems, the Hammett equation provides a powerful linear free-energy relationship to quantify these effects. However, for ortho-substituted compounds like this compound, this relationship often breaks down due to the "ortho effect."[1]

The ortho effect is a composite of steric hindrance and electronic interactions that are unique to the 1,2-substitution pattern.[1] In the case of this compound, the two bulky ortho-substituents force the carboxylic acid group to twist out of the plane of the benzene ring. This steric inhibition of resonance has a profound impact on the acidity and reactivity of the carboxyl group.[1]

Caption: Steric hindrance in 2,6-disubstituted benzoic acids.

Comparative Acidity: A Quantitative Look at the Ortho Effect

The acidity of a benzoic acid, quantified by its pKa, is a direct measure of the stability of its conjugate base (the benzoate anion). The ortho effect generally leads to an increase in the acidity of benzoic acids, regardless of whether the substituent is electron-donating or electron-withdrawing.[2] This is because the steric hindrance that forces the carboxyl group out of the plane of the ring also prevents the carboxylate anion from being destabilized by resonance with the ring.

CompoundpKa in Water at 25°CKey Substituent Effects
Benzoic Acid4.20Baseline
2-Bromobenzoic Acid2.85Inductive electron withdrawal; steric hindrance
2-Methoxybenzoic Acid4.09Inductive electron withdrawal (minor); resonance electron donation (inhibited); potential for intramolecular hydrogen bonding
This compound (Predicted) < 2.85 Strong inductive withdrawal from bromine; steric hindrance from both groups significantly inhibiting resonance

The predicted pKa for this compound is significantly lower than that of benzoic acid and even lower than 2-bromobenzoic acid. This is because the combined steric bulk of the bromo and methoxy groups will ensure the carboxyl group is twisted out of the plane of the ring, maximizing the acid-strengthening inductive effect of the bromine and minimizing any potential resonance donation from the methoxy group.

A Comparative Kinetic Study: Acid-Catalyzed Esterification

To further probe the reactivity of this compound, we will consider its acid-catalyzed esterification with methanol. The rate of this reaction is highly sensitive to steric hindrance around the carboxyl group.

esterification_mechanism cluster_reaction Acid-Catalyzed Esterification Reactants R-COOH + CH3OH + H+ Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH Ester_H2O Protonated Ester + H2O Tetrahedral_Intermediate->Ester_H2O - H2O Products R-COOCH3 + H+ Ester_H2O->Products Deprotonation pKa_determination cluster_workflow pKa Determination Workflow Start Dissolve Acid in Solvent Titrate Titrate with NaOH Start->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Analyze Determine Half-Equivalence Point Plot->Analyze Result pKa = pH at Half-Equivalence Analyze->Result

Caption: Workflow for pKa determination by titration.

Protocol 2: Kinetic Analysis of Esterification by UV-Vis Spectrophotometry

This protocol monitors the progress of the esterification reaction by observing the change in absorbance of the aromatic system over time. This method is suitable if the ester product has a different UV-Vis absorption spectrum from the carboxylic acid reactant.

Materials:

  • This compound (or other substituted benzoic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Thermostatted UV-Vis spectrophotometer with quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the benzoic acid derivative in methanol and a separate stock solution of the sulfuric acid catalyst in methanol.

  • Determination of λmax: Record the UV-Vis spectrum of the expected ester product to determine the wavelength of maximum absorbance (λmax) where the starting acid has minimal absorbance.

  • Kinetic Run: a. Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 50°C). b. Pipette the required volumes of the benzoic acid stock solution and methanol into a quartz cuvette. c. Initiate the reaction by adding a small, known volume of the sulfuric acid catalyst stock solution to the cuvette. Mix thoroughly and quickly. d. Immediately begin recording the absorbance at λmax at regular time intervals until the absorbance remains constant.

  • Data Analysis: Assuming pseudo-first-order kinetics (with methanol in large excess), the rate constant (k) can be determined by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting straight line will be -k.

Conclusion

The reaction kinetics of this compound are dominated by the profound steric and electronic consequences of its 2,6-disubstitution. The pronounced "ortho effect" leads to a predicted increase in acidity and a significant decrease in the rate of reactions sensitive to steric hindrance, such as esterification. While direct experimental kinetic data for this specific molecule remains sparse, the principles outlined in this guide, supported by data from analogous compounds, provide a strong predictive framework for researchers. The provided experimental protocols offer a clear path for the empirical validation and further exploration of the unique reactivity of this and other ortho-disubstituted benzoic acids, empowering more efficient and insightful chemical synthesis and drug development endeavors.

References

  • D'Anna, F., Marullo, S., Vitale, P., & Noto, R. (2010). Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation. The Journal of Organic Chemistry, 75(14), 4788–4798. [Link]
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
  • Chemistry LibreTexts. (2025, August 27). 6.3: Substituent Effects on Acidity.
  • D'Anna, F., Marullo, S., Vitale, P., & Noto, R. (2010). Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation. The Journal of Organic Chemistry. [Link]
  • Chapman, N. B., Shorter, J., & Utley, J. H. P. (1962). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society, 1824. [Link]
  • D'Anna, F., Marullo, S., Vitale, P., & Noto, R. (2010). Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation.
  • Exner, O., & Motyčka, P. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 6(16), 4053-4059. [Link]
  • Gream, G. E., & Riggs, N. V. (n.d.). Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives. Amanote Research.
  • Gholamipour-Shirazi, A., Le-Masurier, P., & El-Hami, K. (2012). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. Organic Process Research & Development, 16(5), 935-942. [Link]
  • Wikipedia. (n.d.). Ortho effect.
  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?.
  • Melnyk, Y., Melnyk, S., Palyukh, Z., & Dzinyak, B. (2022).
  • ResearchGate. (n.d.). Reaction progression trends for the acid activation of 2-methoxybenzoic....
  • Li, Y., et al. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Processes, 12(8), 1563. [Link]

Sources

A Senior Application Scientist's Guide to the Purification of 2-Bromo-6-methoxybenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 2-Bromo-6-methoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds, and its purification is a critical step to ensure the desired reaction outcomes, yields, and final product purity. This guide provides an in-depth comparison of the most common and effective techniques for the purification of this compound: recrystallization, acid-base extraction, and column chromatography. We will delve into the mechanistic principles of each method, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate technique for your specific needs.

The Importance of Purity for this compound

The presence of impurities in this compound can have significant downstream consequences in a multi-step synthesis. Common impurities may include unreacted starting materials, by-products from the bromination reaction (e.g., isomers), or residual solvents. These impurities can lead to side reactions, decreased yields of the desired product, and complications in the purification of subsequent intermediates and the final active pharmaceutical ingredient (API). Therefore, a robust purification strategy is not just a matter of good laboratory practice; it is a critical component of a successful and reproducible synthetic campaign.

Recrystallization: The Classic Approach to Crystalline Purity

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Mechanistic Rationale

The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution. The impurities, being present in smaller concentrations, remain dissolved in the cold solvent (mother liquor). The slow formation of crystals allows for the exclusion of impurities from the growing crystal lattice, leading to a significant increase in purity.

Selecting the Right Solvent

The choice of solvent is the most critical parameter for successful recrystallization. For substituted benzoic acids, polar protic solvents are often a good starting point. Based on literature for structurally similar compounds, alcohols such as ethanol, methanol, and isopropanol are effective for recrystallizing bromo-methoxybenzoic acid isomers.[3] A mixed solvent system, such as ethanol-water or ethyl acetate-hexanes, can also be employed to fine-tune the solubility characteristics.

Experimental Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by measuring its melting point and comparing it to the literature value (123.0-128.0 °C).[4]

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Saturated Solution add_solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly crystals_form Crystal Formation cool_slowly->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash_cold Wash with Cold Solvent vacuum_filtration->wash_cold dry Drying wash_cold->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Workflow for the purification of this compound by recrystallization.

Acid-Base Extraction: Exploiting Chemical Reactivity for Separation

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[5] For this compound, its carboxylic acid functionality makes it an ideal candidate for this purification method, particularly for removing neutral or basic impurities.

Mechanistic Rationale

The principle of acid-base extraction relies on the conversion of the acidic compound into its water-soluble salt form.[6][7] By treating an organic solution of the impure this compound with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form the corresponding carboxylate salt. This ionic salt is highly soluble in the aqueous phase, while neutral or basic impurities remain in the organic phase. After separating the two layers, the aqueous layer containing the carboxylate salt is acidified, which protonates the salt and precipitates the purified carboxylic acid.

Experimental Protocol: Acid-Base Extraction of this compound

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Aqueous base (e.g., saturated sodium bicarbonate solution)

  • Aqueous acid (e.g., 6M hydrochloric acid)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium salt of this compound) is drained into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery.

  • Back-extraction (Optional): The combined aqueous extracts can be washed with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add 6M hydrochloric acid with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

AcidBase_Extraction_Workflow start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate->aqueous_layer add_acid Add Aqueous Acid (e.g., HCl) aqueous_layer->add_acid precipitate Precipitation of Pure Acid add_acid->precipitate isolate Isolate by Filtration precipitate->isolate pure_acid Pure this compound isolate->pure_acid

Caption: Workflow for the purification of this compound by acid-base extraction.

Column Chromatography: High-Resolution Separation

Column chromatography is a versatile and powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[8] For this compound, it can be a highly effective method for removing impurities with similar polarities.

Mechanistic Rationale

In column chromatography, a solution of the crude mixture is passed through a column packed with a solid adsorbent (the stationary phase), typically silica gel. An eluent (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and their affinity for the stationary phase. More polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds are eluted more quickly.

Selecting the Mobile Phase

The choice of the mobile phase is crucial for achieving good separation. For acidic compounds like this compound on a silica gel column, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a range of polarities. For carboxylic acids, adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce tailing and improve peak shape by suppressing the ionization of the carboxylic acid group.[9]

Experimental Protocol: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase solvents (e.g., hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Column_Chromatography_Workflow start Prepare Slurry of Silica Gel pack_column Pack Chromatography Column start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase (Gradient Polarity) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Comparative Analysis of Purification Techniques

The choice of the most suitable purification technique depends on several factors, including the nature and amount of impurities, the desired scale of purification, and the available resources.

FeatureRecrystallizationAcid-Base ExtractionColumn Chromatography
Principle Differential solubilityDifferential acidity/basicityDifferential adsorption
Best for Removing Small amounts of impurities with different solubility profilesNeutral and basic impuritiesImpurities with different polarities
Typical Purity High for crystalline solidsGood, depends on impurity typeVery high, capable of fine separation
Yield Can be high, but some loss in mother liquor is inevitableGenerally highCan be high, but some loss on the column is possible
Scalability Excellent, easily scalable to large quantitiesExcellent, easily scalableCan be challenging and costly to scale up
Time & Effort Relatively fast and simpleFast and simpleCan be time-consuming and labor-intensive
Cost Low, requires basic glassware and solventsLow, requires basic glassware and reagentsHigher, requires silica gel, large volumes of solvents, and specialized glassware

Conclusion and Recommendations

For the purification of this compound, a multi-pronged approach is often the most effective.

  • For routine purification of moderately impure material on a larger scale, recrystallization is often the method of choice. It is cost-effective, scalable, and can yield highly pure crystalline material. A preliminary small-scale solvent screen is highly recommended to identify the optimal solvent or solvent system.

  • If the primary impurities are known to be neutral or basic, acid-base extraction is an excellent and efficient first-pass purification step. It can rapidly remove a significant portion of non-acidic impurities before a final polishing step like recrystallization.

  • When high-purity material is required, or when dealing with complex mixtures containing impurities of similar polarity, column chromatography is the most powerful technique. While more resource-intensive, it offers the highest resolution and is invaluable for obtaining analytically pure samples, especially on a smaller scale.

Ultimately, the optimal purification strategy may involve a combination of these techniques. For instance, an initial acid-base extraction to remove the bulk of non-acidic impurities, followed by a final recrystallization to achieve high crystalline purity, can be a very effective and efficient workflow. The choice of method should always be guided by a thorough analysis of the crude material and the specific purity requirements of the subsequent synthetic steps.

References

  • Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • University of California, Irvine. (n.d.). The Extraction of Benzoic Acid from a Mixture.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • PubMed Central. (n.d.). Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Quora. (2024, November 28). What is the process for extracting benzoic acid from an unknown compound using acids and bases?
  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • PlumX. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • Wikipedia. (n.d.). Acid–base extraction.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Google Patents. (n.d.). Process for purification of aromatic carboxylic acids.
  • MDPI. (n.d.). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-6-methoxynaphthalene on Newcrom R1 HPLC column.
  • Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%.
  • AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

Sources

A Researcher's Guide to the Synthesis of 2-Bromo-6-methoxybenzoic Acid: Navigating Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the synthesis of novel compounds is a foundational practice. A critical aspect of this process is the evaluation of reaction efficiency, benchmarked by the comparison of theoretical and experimental yields. This guide provides an in-depth analysis of the synthesis of 2-Bromo-6-methoxybenzoic acid, a valuable building block in organic synthesis. We will dissect the theoretical calculations, present a representative experimental protocol, and explore the multifaceted factors that create a divergence between the calculated maximum possible yield and the practical outcome in the laboratory.

The Foundational Principles: Theoretical Yield

The theoretical yield of a reaction is the maximum quantity of a product that can be formed from given amounts of reactants, assuming 100% reaction completion and no loss of material.[1] It is a stoichiometric calculation that provides a crucial benchmark for evaluating the efficiency of a synthetic procedure.

The synthesis of this compound from 2-methoxybenzoic acid proceeds via an electrophilic aromatic substitution reaction, specifically bromination. The balanced chemical equation for this reaction is:

C₈H₈O₃ + Br₂ → C₈H₇BrO₃ + HBr (2-methoxybenzoic acid + Bromine → this compound + Hydrobromic acid)

To calculate the theoretical yield, one must first identify the limiting reactant, which is the reactant that will be completely consumed first in the reaction.

Step-by-step Calculation of Theoretical Yield:

  • Determine the moles of each reactant:

    • Moles = Mass (g) / Molar Mass ( g/mol )

  • Identify the limiting reactant:

    • Compare the mole ratio of the reactants to the stoichiometric ratio in the balanced equation.

  • Calculate the theoretical moles of the product:

    • Based on the stoichiometry, determine the moles of this compound that can be produced from the limiting reactant.

  • Calculate the theoretical mass of the product:

    • Theoretical Yield (g) = Moles of product × Molar Mass of product

From Theory to Practice: A Representative Experimental Protocol

While numerous methods exist for the bromination of aromatic compounds, obtaining a specific, high-yield protocol for the 6-position of 2-methoxybenzoic acid can be challenging due to the directing effects of the substituents. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to a mixture of isomers. Below is a representative experimental protocol adapted from established methods for the bromination of similar methoxybenzoic acid derivatives.[2]

Materials and Reagents:

  • 2-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol or Ethanol for recrystallization

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxybenzoic acid (1.0 equivalent) in dichloromethane.

  • Addition of Reagents: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount). Then, add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by pouring it into a beaker of ice water. Separate the organic layer and wash it sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to yield this compound as a crystalline solid.[3]

Bridging the Gap: Why Experimental Yields Differ from the Theoretical

In practice, achieving the theoretical yield is virtually impossible. The actual amount of product obtained, known as the experimental yield, is almost always lower. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield, a key indicator of a reaction's efficiency.

Percent Yield = (Experimental Yield / Theoretical Yield) x 100%

Several factors contribute to the discrepancy between theoretical and experimental yields:

  • Incomplete Reactions: The reaction may not proceed to 100% completion, resulting in an equilibrium mixture of reactants and products.

  • Side Reactions: The formation of undesired byproducts is a common occurrence. In the bromination of 2-methoxybenzoic acid, the formation of isomeric products, such as 5-bromo-2-methoxybenzoic acid, is a significant possibility due to the directing effects of the substituents.[4]

  • Purification Losses: Material is invariably lost during work-up and purification steps such as extractions, filtrations, and recrystallization.[3]

  • Experimental Errors: Human errors in measurements, handling of materials, and adherence to the protocol can also impact the final yield.

Quantitative Comparison: A Data-Driven Perspective

To illustrate the concepts discussed, let's consider a hypothetical synthesis of this compound.

ParameterValue
Starting Material 2-methoxybenzoic acid
Molar Mass of 2-methoxybenzoic acid152.15 g/mol
Mass of 2-methoxybenzoic acid used5.00 g
Brominating Agent N-Bromosuccinimide (NBS)
Molar Mass of NBS177.98 g/mol
Mass of NBS used6.12 g
Product This compound
Molar Mass of this compound231.04 g/mol [5]
Theoretical Yield Calculation
Moles of 2-methoxybenzoic acid0.0329 mol
Moles of NBS0.0344 mol
Limiting Reactant2-methoxybenzoic acid
Theoretical Yield of Product7.60 g
Experimental Results
Actual Experimental Yield5.85 g
Percent Yield 77.0%

This table presents a hypothetical scenario for educational purposes.

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the synthesis workflow and the relationship between theoretical and experimental yields.

SynthesisWorkflow Reactants Reactants (2-methoxybenzoic acid, NBS, H2SO4, CH2Cl2) Reaction Bromination Reaction (Stirring at RT, 4-6h) Reactants->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Isolation Isolation (Drying, Solvent Removal) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

YieldComparison Theoretical Theoretical Yield (100% Conversion, No Losses) Losses Yield Loss Factors Theoretical->Losses - Incomplete Reaction - Side Products - Purification Losses Experimental Experimental Yield (Actual Lab Result) Losses->Experimental Results in

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-6-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. The procedures outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain compliance with regulatory standards.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. This compound is a halogenated aromatic carboxylic acid and should be handled with care.

1.1. Hazard Identification

Based on available Safety Data Sheets (SDS) for this compound and structurally similar compounds, the primary hazards are:

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][2]

1.2. Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles with side-shields or a face shield.

  • Body Protection: A lab coat.

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.

The following table summarizes the key hazard information for this compound:

Hazard CategoryGHS ClassificationKey Precautionary Statements
Skin IrritationCategory 2P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye IrritationCategory 2P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
Respiratory IrritationSTOT SE 3P261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a certified hazardous waste handler.

2.1. Waste Characterization

The first step in proper waste management is to correctly identify the waste.[4] this compound is classified as a halogenated organic compound due to the presence of bromine.[5] This classification is critical as it dictates the specific disposal pathway.

2.2. Segregation of Waste

Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal.[4]

  • Halogenated vs. Non-Halogenated: this compound waste must be collected separately from non-halogenated organic waste.[5][6]

  • Incompatible Materials: Keep this acidic compound away from bases and strong oxidizing agents.[2]

2.3. Containerization and Labeling

  • Container Selection: Use a designated, leak-proof container made of a material compatible with the chemical.[7][8] The original container is often a suitable choice for collecting waste of the pure substance.[8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7] Do not use abbreviations or chemical formulas.[6] The label should also list all constituents and their approximate concentrations if it is a mixed waste stream.[7]

  • Closure: Keep the waste container securely sealed at all times, except when adding waste.[6][9]

2.4. Accumulation and Storage

  • Satellite Accumulation Areas (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[7]

  • Ventilation: The storage area should be well-ventilated.[1][2]

2.5. Arranging for Disposal

  • Contact EHS or a Licensed Contractor: Do not attempt to dispose of this chemical through standard trash or down the drain.[10][11] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[4][11]

  • Provide Information: Be prepared to provide the EHS office or contractor with a complete and accurate description of the waste.[11]

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Waste this compound generated characterize Step 1: Characterize Waste Is it a halogenated organic compound? start->characterize segregate Step 2: Segregate Waste Collect in a dedicated 'Halogenated Organic Waste' stream. characterize->segregate Yes containerize Step 3: Containerize and Label Use a sealed, compatible container with a proper hazardous waste label. segregate->containerize store Step 4: Store Properly Place in a designated, ventilated Satellite Accumulation Area with secondary containment. containerize->store contact_ehs Step 5: Arrange for Disposal Contact EHS or a licensed hazardous waste contractor. store->contact_ehs end End: Waste collected by authorized personnel contact_ehs->end

Disposal workflow for this compound.

Regulatory Considerations

The disposal of this compound is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA). As a halogenated organic compound, its disposal is subject to Land Disposal Restrictions (LDRs).[12][13] These regulations often prohibit the disposal of such wastes in landfills unless they have been treated to meet specific standards.[14] Incineration at a permitted hazardous waste facility is a common and appropriate disposal method for this type of chemical.[5]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation. [1]

  • Wear appropriate PPE. [1]

  • Contain the spill: Use an inert absorbent material like sand or vermiculite.

  • Clean-up: Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1][15]

  • Decontaminate the area: Wash the spill area thoroughly.

For detailed first-aid measures in case of exposure, refer to the Safety Data Sheet.[1]

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the principles of accurate waste characterization, diligent segregation, and compliant containerization and disposal, researchers can minimize risks and ensure a safe working environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet before handling and disposal.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Hazardous Waste Segreg
  • Proper Handling of Hazardous Waste Guide - EPA.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.
  • SAFETY DATA SHEET - this compound, Fisher Scientific.
  • Best Practices for Hazardous Waste Disposal - AEG Environmental.
  • SDS of Benzoic Acid: Important Data and Inform
  • Halogenated Organic Liquids - Standard Oper
  • SAFETY DATA SHEET - 3-Bromo-2,6-dimethoxybenzoic acid, Fisher Scientific.
  • Hazardous Waste | US EPA.
  • Hazardous Waste Disposal Guide - Northwestern University.
  • SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic Acid, TCI Chemicals.
  • SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid, Thermo Fisher Scientific.
  • Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde - Benchchem.
  • Hazardous Waste Disposal Guide - Dartmouth College.

Sources

A Senior Application Scientist's Guide to Handling 2-Bromo-6-methoxybenzoic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety and handling protocols for 2-Bromo-6-methoxybenzoic acid (CAS No. 31786-45-5). Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, causal understanding of the necessary precautions. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring both your safety and the integrity of your work.

Foundational Hazard Assessment: Understanding the "Why"

Before any handling, a thorough understanding of the specific risks associated with this compound is paramount. This compound is not benign; it is classified as a hazardous substance that presents multiple risks upon exposure.[1] The causality behind our recommended PPE and handling protocols stems directly from this hazard profile.

According to its Safety Data Sheet (SDS), this compound is categorized as follows:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, primarily affecting the respiratory system.[1]

These classifications dictate a stringent, multi-layered approach to personal protection. Skin and eye contact must be prevented, and inhalation of the powdered form must be avoided.

Hazard ClassificationGHS CategoryPotential EffectImplied Safety Protocol
Skin Irritation Category 2Causes skin irritation, redness, and discomfort upon contact.[1][2][3]Mandatory use of chemical-resistant gloves and a lab coat.
Serious Eye Irritation Category 2Causes serious and potentially damaging eye irritation.[1][2][3]Mandatory use of chemical splash goggles; face shield recommended.
Target Organ Toxicity Category 3May cause respiratory irritation, coughing, or shortness of breath if inhaled.[1][2]All handling must occur in a certified chemical fume hood.

The Core Directive: A Multi-Layered PPE Strategy

A proactive and comprehensive PPE strategy is non-negotiable. Each component serves a specific purpose, creating a barrier between you and the chemical hazard.

Hand Protection: The First Line of Defense

Given its classification as a Category 2 skin irritant, direct contact with this compound must be rigorously avoided.[1]

  • Glove Selection: Standard nitrile gloves provide adequate protection for incidental contact. For prolonged handling or in situations with a higher risk of splash, double-gloving is recommended as a best practice.

  • Protocol: Always inspect gloves for any signs of degradation or perforation before use. Wash hands thoroughly with soap and water after removing gloves.[4]

Eye and Face Protection: Shielding Against Irreversible Damage

The risk of serious eye irritation necessitates robust protection.[1] Standard safety glasses are insufficient.

  • Mandatory Equipment: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[1]

  • Enhanced Precaution: For procedures involving larger quantities or a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.

Body Protection: Preventing Dermal Exposure

A standard, clean laboratory coat is required to protect against accidental spills and contamination of personal clothing. Ensure the lab coat is fully buttoned. For tasks with a higher potential for significant contamination, consider a chemical-resistant apron worn over the lab coat.

Respiratory Protection: Mitigating Inhalation Risks

As a Category 3 respiratory irritant, controlling airborne particulates is critical.[1]

  • Primary Engineering Control: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood.[4] This is the most effective way to prevent inhalation exposure.

  • Secondary Respiratory Protection: If a fume hood is not available or if engineering controls are insufficient to prevent dust generation, a NIOSH-approved respirator with a particulate filter (conforming to EN 143) must be used.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the handling process. The following diagram and protocol outline the critical steps for managing this compound in the laboratory.

G prep_risk 1. Conduct Risk Assessment (Review SDS) prep_ppe 2. Select & Inspect PPE (Goggles, Gloves, Lab Coat) prep_setup 3. Prepare Fume Hood (Verify Airflow, Clean Surface) handle_weigh 4. Weigh Compound (Inside Fume Hood) prep_setup->handle_weigh Proceed to Handling handle_transfer 5. Transfer & Use in Reaction cleanup_decon 6. Decontaminate Surfaces handle_transfer->cleanup_decon Experiment Complete cleanup_waste 7. Segregate Waste (Solid & Liquid) cleanup_ppe 8. Doff & Dispose PPE cleanup_wash 9. Wash Hands Thoroughly end_node Safe Completion cleanup_wash->end_node End of Process

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before bringing the chemical into the workspace, verify that a certified chemical fume hood is operational. Ensure an eye wash station and safety shower are accessible and unobstructed.[5]

  • Donning PPE: Put on all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

  • Handling: Carefully transport the sealed container to the fume hood. Perform all manipulations, including weighing and transferring the solid, within the fume hood to minimize dust generation and inhalation.[6]

  • Storage: When not in use, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Decontamination: After handling, decontaminate the work surface within the fume hood and any equipment used.

  • Doffing PPE: Remove gloves using a proper technique that avoids skin contact, followed by the lab coat and goggles. Dispose of contaminated gloves immediately.

Emergency and Disposal Plans

In Case of Exposure:

Immediate and correct action is critical to mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a POISON CENTER or doctor.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[7]

Spill Management:
  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Carefully sweep up the spilled solid material, avoiding dust generation.

  • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Waste Disposal:

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8] Do not dispose of it down the drain.[5]

References

  • 2 - SAFETY DATA SHEET. (2025). Safety Data Sheet: 2-Bromo-6-methoxynaphthalene. [No valid URL provided]
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
  • Techiescientist. (2023).
  • National Institute of Standards and Technology. (2015).
  • University of California, Santa Cruz. (n.d.).
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. [Link]
  • Carl ROTH. (n.d.).
  • University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methoxybenzoic acid
Reactant of Route 2
2-Bromo-6-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.